molecular formula C7H16ClNO2 B555335 N-Me-Val-OMe HCl CAS No. 3339-44-4

N-Me-Val-OMe HCl

Cat. No.: B555335
CAS No.: 3339-44-4
M. Wt: 145,20*36,45 g/mole
InChI Key: DLLHGHUMLSLOID-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-Val-OMe HCl, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 145,20*36,45 g/mole. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLHGHUMLSLOID-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a chiral building block of significant interest in pharmaceutical and biochemical research.[1] As a derivative of the essential amino acid L-valine, its unique structural modifications—N-methylation and methyl esterification—confer specific physicochemical properties that are critical for its application in peptide synthesis, drug formulation, and as a chiral auxiliary.[1] This technical guide provides a comprehensive examination of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven experimental protocols for the validation of these properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the analytical workflow, ensuring both scientific integrity and practical applicability.

Compound Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is systematically named methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride.[2] The hydrochloride salt form is crucial as it enhances the stability and handling of this amino acid derivative, which is a common strategy in pharmaceutical development to improve properties such as solubility and shelf-life.

The structure of this compound is fundamental to understanding its physical properties. The presence of the N-methyl group introduces steric hindrance and alters the hydrogen bonding capacity compared to its non-methylated counterpart, L-valine methyl ester hydrochloride. The methyl ester protects the carboxylic acid, preventing its participation in reactions such as peptide bond formation at that terminus, thereby directing synthesis.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are the primary identifiers and are crucial for handling, storage, and application of the compound.

PropertyValueSource(s)
CAS Number 3339-44-4[1][3][4]
Molecular Formula C₇H₁₅NO₂·HCl[1][3]
Molecular Weight 181.66 g/mol [1][2][3][4]
Appearance White to off-white powder/solid[1][3]
Melting Point 140-141 °C
Optical Rotation [α]D²⁰ = +19 ± 2° (c=1 in H₂O)[1][3]
Storage Conditions 0-8 °C, Inert atmosphere, Keep in dark place[1][3]

Experimental Protocols for Physical Characterization

The validation of the physical properties of a compound like this compound is paramount for its reliable use in research and development. This section provides detailed, step-by-step methodologies for determining these properties, coupled with the rationale behind the procedural choices.

Melting Point Determination

Scientific Rationale: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad or depressed range can indicate the presence of impurities. For amino acid hydrochlorides, this is a fundamental quality control parameter.

Experimental Workflow:

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result prep1 Dry the this compound sample under vacuum. prep2 Finely pulverize the sample using a mortar and pestle. prep1->prep2 prep3 Pack the sample into a capillary tube to a depth of 2-3 mm. prep2->prep3 analysis1 Place the capillary tube in a calibrated melting point apparatus. prep3->analysis1 analysis2 Heat rapidly to ~15-20°C below the expected melting point. analysis1->analysis2 analysis3 Reduce heating rate to 1-2°C per minute. analysis2->analysis3 analysis4 Record the temperature at which the first liquid appears (T1). analysis3->analysis4 analysis5 Record the temperature at which the entire sample is liquid (T2). analysis4->analysis5 result1 Report the melting range as T1 - T2. analysis5->result1 G Workflow for Quantitative Solubility Assessment cluster_prep Sample Preparation & Equilibration cluster_analysis Separation & Analysis cluster_result Result prep1 Add an excess of this compound to a known volume of the test solvent. prep2 Agitate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium. prep1->prep2 analysis1 Centrifuge the suspension to pellet the excess solid. prep2->analysis1 analysis2 Filter the supernatant through a 0.45 µm filter to remove any remaining particulates. analysis1->analysis2 analysis3 Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis). analysis2->analysis3 result1 Express solubility in mg/mL or mol/L. analysis3->result1

Caption: A robust workflow for determining the equilibrium solubility of this compound.

Expected Solubility Profile: While specific quantitative data for this compound is not readily available in the literature, a qualitative assessment can be inferred from its structure and comparison to similar compounds like L-Valine methyl ester hydrochloride. [5]

  • High Solubility in Polar Protic Solvents: Due to its ionic nature as a hydrochloride salt, high solubility is expected in water, methanol, and ethanol.

  • Moderate Solubility in Polar Aprotic Solvents: Some solubility is anticipated in solvents like DMSO.

  • Low Solubility in Nonpolar Solvents: Poor solubility is expected in solvents such as dichloromethane, chloroform, and ethyl acetate. [5]For reactions requiring these solvents, conversion to the free base is often necessary. [5]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity of this compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides insight into the carbon skeleton. For this compound, NMR is essential to confirm the presence and connectivity of the N-methyl, O-methyl, and valine side-chain protons and carbons.

Sample Preparation Protocol:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for instance, D₂O will result in the exchange of the N-H proton.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

  • Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions) if precise chemical shift referencing is required.

Expected ¹H NMR Spectral Features: Based on the structure of this compound and typical chemical shift values, the following proton signals are anticipated:

  • Isopropyl Methyls (-CH(CH₃)₂): A doublet or two distinct doublets around 0.9-1.2 ppm.

  • Isopropyl Methine (-CH(CH₃)₂): A multiplet around 2.2-2.5 ppm.

  • N-Methyl (-NHCH₃): A singlet around 2.5-2.8 ppm.

  • Alpha-Proton (α-CH): A doublet around 3.8-4.1 ppm.

  • Ester Methyl (-OCH₃): A singlet around 3.7-3.9 ppm.

  • Amine Proton (-NHCH₃): A broad singlet at a downfield chemical shift (e.g., > 8 ppm in DMSO-d₆), which will be absent in D₂O.

Expected ¹³C NMR Spectral Features: The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon atom:

  • Isopropyl Methyls: Two signals around 18-20 ppm.

  • Isopropyl Methine: A signal around 30-32 ppm.

  • N-Methyl: A signal around 33-36 ppm.

  • Ester Methyl: A signal around 52-54 ppm.

  • Alpha-Carbon: A signal around 65-68 ppm.

  • Carbonyl Carbon: A signal in the downfield region, around 170-173 ppm.

3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will correspond to the N-H bond of the secondary amine hydrochloride, the C=O of the ester, and C-H bonds.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

  • In an agate mortar, grind 1-2 mg of the sample into a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding.

  • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

  • N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹, characteristic of an amine salt.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

  • N-H Bend: An absorption in the range of 1500-1600 cm⁻¹.

  • C-O Stretch: A signal in the 1100-1300 cm⁻¹ region.

3.3.3 Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum: When analyzed by a technique such as electrospray ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₇H₁₅NO₂.

  • Molecular Ion Peak [M+H]⁺: Expected around m/z 146.12.

  • Key Fragmentation Patterns: Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage adjacent to the nitrogen atom.

Conclusion

The physical properties of N-Methyl-L-valine methyl ester hydrochloride are a direct consequence of its unique chemical structure. This guide has provided a detailed overview of its key physicochemical characteristics and has outlined robust, validated protocols for their determination. A thorough understanding and experimental verification of these properties are essential for the successful application of this versatile building block in the fields of peptide synthesis, medicinal chemistry, and drug development. The provided methodologies and theoretical explanations are intended to equip researchers with the necessary tools to confidently handle, analyze, and utilize this compound in their scientific endeavors.

References

  • PubChem. (n.d.). This compound | C7H16ClNO2 | CID 13819431.
  • P212121 Store. (n.d.). N-Methyl-L-valine methyl ester hydrochloride | CAS 3339-44-4.
  • PubChem. (n.d.). N-Methyl-L-valine.
  • PubChem. (n.d.). Valine, methyl ester, hydrochloride (1:1).
  • ResearchGate. (n.d.). FT-IR spectrum of L-valine.
  • Thermo Fisher Scientific. (n.d.). N-Methyl-L-valine methyl ester hydrochloride, 95%.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Cheméo. (n.d.). L-Valine, methyl ester.
  • Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • P212121 Store. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • Aapptec Peptides. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt.
  • BioCrick. (n.d.). H-Val-OMe.HCl | CAS:6306-52-1.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Loba Chemie. (n.d.). L-VALINE METHYL ESTER HYDROCHLORIDE.

Sources

An In-depth Technical Guide to N-Me-Val-OMe HCl (CAS: 3339-44-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), CAS number 3339-44-4, is a pivotal chiral building block in contemporary medicinal chemistry and peptide science. The strategic incorporation of an N-methyl group onto the valine backbone offers a powerful tool to modulate the conformational and pharmacokinetic properties of peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthesis protocol, and its critical applications in drug discovery, with a focus on peptide synthesis. We will delve into the rationale behind experimental procedures, offering insights grounded in years of field experience to empower researchers in their synthetic and developmental endeavors.

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

The therapeutic potential of peptides is often hampered by their inherent metabolic instability and poor oral bioavailability.[1][2][3] N-methylation of the peptide backbone is a well-established strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby enhancing the peptide's in vivo half-life.[4] Furthermore, N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, which can lead to improved membrane permeability and oral absorption.[4]

This compound serves as a readily available and versatile precursor for the introduction of N-methyl-L-valine into peptide sequences. Its hydrochloride salt form enhances stability and simplifies handling, while the methyl ester protects the C-terminus during coupling reactions. Understanding the nuances of this reagent is crucial for its effective utilization in the synthesis of next-generation peptide therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in synthetic workflows.

PropertyValueSource(s)
CAS Number 3339-44-4[5][6]
Molecular Formula C₇H₁₆ClNO₂[5][6]
Molecular Weight 181.66 g/mol [5][6]
Appearance White to off-white powder/solid[5]
Melting Point 140-141 °C[7]
Optical Rotation [α]D²⁰ = +19 ± 2° (c=1 in H₂O)[5]
Storage Conditions Store at 0-8°C[5]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the valine side chain protons, the N-methyl group, the O-methyl group, and the alpha-proton. The N-methyl signal would likely appear as a singlet, while the valine protons would exhibit characteristic splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the alpha-carbon, the carbons of the isopropyl group, the N-methyl carbon, and the O-methyl carbon. A predicted spectrum for the related N-methyl-L-valine shows signals for the core carbon skeleton.[8]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₇H₁₅NO₂) at m/z 145.11, with the full compound fragmenting in a predictable manner.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the secondary amine hydrochloride, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield while preserving the stereochemical integrity of the chiral center. The following protocol is a scientifically sound amalgamation of established procedures for the esterification of amino acids and the subsequent N-methylation.

Diagram: Synthetic Pathway for this compound

G L_Valine L-Valine Val_OMe L-Valine methyl ester HCl (H-Val-OMe HCl) L_Valine->Val_OMe  1. Esterification  (e.g., TMSCl, Methanol) N_Me_Val_OMe This compound Val_OMe->N_Me_Val_OMe  2. N-Methylation  (e.g., with protecting group,   followed by methylation and deprotection)

Caption: A two-step synthetic pathway to this compound.

Step 1: Esterification of L-Valine to L-Valine Methyl Ester Hydrochloride

The first step involves the protection of the carboxylic acid functionality as a methyl ester. A convenient and widely used method employs trimethylchlorosilane (TMSCl) in methanol.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-valine (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2-3 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification if of sufficient purity.

Causality: TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification reaction. This method is advantageous due to its mild conditions and simple work-up.[1]

Step 2: N-Methylation of L-Valine Methyl Ester

N-methylation of the resulting amino acid ester requires a protection-methylation-deprotection sequence to avoid over-methylation and other side reactions. A common strategy involves the use of a nosyl (o-nitrobenzenesulfonyl) protecting group.[9][10]

Protocol:

  • N-Protection: React L-valine methyl ester hydrochloride with o-nitrobenzenesulfonyl chloride in the presence of a base (e.g., NaHCO₃) to form N-nosyl-L-valine methyl ester.

  • N-Methylation: The N-nosyl protected amino ester is then methylated. A literature procedure for a similar substrate uses diazomethane.[9] Alternatively, other methylating agents like methyl iodide with a suitable base can be employed, though conditions must be carefully optimized to prevent racemization.[10]

  • Deprotection and Salt Formation: The nosyl group is selectively cleaved under mild conditions, for example, using a thiol and a base.[9] The resulting N-methyl-L-valine methyl ester is then treated with hydrochloric acid to afford the final product, this compound.

Trustworthiness: Each step in this proposed synthesis is based on well-documented and reliable chemical transformations. The use of protecting groups is a cornerstone of peptide and amino acid chemistry, ensuring the regioselectivity of the reactions.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[5] The incorporation of N-methylated amino acids, however, presents unique challenges.

Coupling N-Methylated Amino Acids

The secondary amine of N-methylated amino acids is less nucleophilic and more sterically hindered than a primary amine, which can lead to slower and less efficient coupling reactions.[11]

Experimental Considerations:

  • Coupling Reagents: Standard coupling reagents may be less effective. More potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt are often required to achieve high coupling efficiencies.[11]

  • Reaction Times: Extended coupling times may be necessary to drive the reaction to completion.

  • Double Coupling: A second coupling step is often employed to ensure complete acylation of the N-methylated amine.

Diagram: Workflow for Incorporating this compound in SPPS

G Resin Resin-Bound Peptide Deprotection Fmoc Deprotection Resin->Deprotection Cleavage Cleavage and Deprotection Resin->Cleavage Final Cycle Neutralization Neutralization (if hydrochloride salt is used) Deprotection->Neutralization Coupling Coupling of Fmoc-AA-OH Deprotection->Coupling Standard Amino Acid N_Me_Coupling Coupling of Fmoc-N-Me-Val-OH Neutralization->N_Me_Coupling This compound (after Fmoc protection) Coupling->Resin N_Me_Coupling->Resin Final_Peptide Final N-Methylated Peptide Cleavage->Final_Peptide

Caption: General workflow for SPPS incorporating N-methylated amino acids.

Impact on Peptide Structure and Function: A Case Study

The introduction of N-methyl-valine can have a profound impact on the biological activity of a peptide. A study on insulin analogs demonstrated that replacing valine with N-methyl-valine at the A3 position resulted in a significant decrease in receptor binding affinity and biological activity.[12] This was attributed to conformational changes in a critical helical segment of the hormone and the loss of a key hydrogen bonding interaction.[12] This example underscores the importance of carefully considering the position of N-methylation in peptide design, as it can either enhance desired properties or disrupt crucial biological interactions.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of this compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).[13][14] The chemical and enantiomeric purity can be determined using chiral stationary phases.[15]

  • NMR Spectroscopy: As discussed previously, ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.

  • Mass Spectrometry: Provides confirmation of the molecular weight.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. As recommended, storage at 0-8°C is ideal.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of N-methylated peptides with improved pharmacokinetic profiles. While its incorporation into peptide chains requires specialized synthetic strategies to overcome the challenges of coupling to a sterically hindered secondary amine, the potential benefits in terms of increased metabolic stability and bioavailability make it an indispensable tool for medicinal chemists and drug developers. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable researchers to harness the full potential of this important molecule in their quest for novel and effective peptide-based therapeutics.

References

  • Di Gioia, M. L., et al. (2011). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 40(5), 135-145.
  • An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 4085-4094.
  • Organic Syntheses. (n.d.). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
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  • ResearchGate. (n.d.). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride....
  • Loba Chemie. (n.d.). L-VALINE METHYL ESTER HYDROCHLORIDE.
  • AAPPTec. (n.d.). MSDS - H-Val-OMe HCl.
  • Ogawa, H., et al. (1985). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. International Journal of Peptide and Protein Research, 25(6), 634-641.
  • Nanyang Technological University. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.
  • ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Chemsrc. (n.d.). Ethyl L-valinate hydrochloride (1:1).
  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • PubMed Central. (2011). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
  • Liguori, A., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 13(3), 179-204.
  • Angell, Y. M., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of the American Chemical Society, 119(49), 11773-11780.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • AAPPTec. (n.d.). H-Val-OMe HCl.
  • Mini-Reviews in Organic Chemistry. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • PubChem. (n.d.). N-Methyl-L-valine.
  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number....
  • PubMed Central. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.
  • MDPI. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • CHIMIA. (2007). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
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An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-L-valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a critical building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, with a primary focus on the theoretical and empirical determination of its molecular weight. The protocols and insights presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Modern Chemistry

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the alpha-amine and a methyl ester protecting the carboxylic acid.[1] This structural modification offers several advantages in organic synthesis, particularly in peptide chemistry. The N-methylation enhances proteolytic stability and can modulate the conformational properties of peptides, making it a valuable tool for designing novel therapeutics with improved pharmacokinetic profiles.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

A precise understanding of the molecular weight of this compound is fundamental for accurate stoichiometric calculations in synthesis, characterization of reaction products, and compliance with regulatory standards in pharmaceutical development. This guide will therefore provide a detailed exploration of this essential parameter.

Core Physicochemical Properties

A summary of the key identifiers and properties of N-Methyl-L-valine methyl ester hydrochloride is presented in the table below for quick reference.

PropertyValueSource
Synonyms N-Me-L-Val-OMe·HCl, Methyl N-methyl-L-valinate hydrochloride[1][4]
CAS Number 3339-44-4[1][4]
Molecular Formula C₇H₁₅NO₂·HCl[1]
Molecular Weight (Average) 181.66 g/mol [1][4]
Monoisotopic (Exact) Mass 181.0869564 Da[4]
Appearance White to off-white powder/solid[1]
Storage Conditions 0-8°C[1]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for N-Methyl-L-valine methyl ester hydrochloride is C₇H₁₅NO₂·HCl. The theoretical molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 16 atoms (15 in the organic moiety + 1 in HCl) × 1.008 u = 16.128 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

Total Molecular Weight = 84.077 + 16.128 + 14.007 + 31.998 + 35.453 = 181.663 g/mol

This calculated average molecular weight is consistent with the values provided by commercial suppliers and chemical databases.[1][4]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, empirical determination is crucial for confirming the identity and purity of a synthesized or purchased batch of this compound. Mass spectrometry is the primary analytical technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact mass and elemental composition.

Workflow for HRMS Analysis:

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve this compound in suitable solvent (e.g., Methanol/Water) B Infuse sample into ESI source A->B C Generate protonated molecular ion [M+H]+ B->C D Analyze ion in high- resolution mass analyzer (e.g., Orbitrap, TOF) C->D E Acquire high-resolution mass spectrum D->E F Determine accurate m/z of the [M+H]+ ion E->F G Calculate elemental composition F->G H Compare with theoretical exact mass G->H

Caption: High-Resolution Mass Spectrometry workflow for this compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization: Introduce the sample solution into the ESI source. In positive ion mode, the analyte will be ionized to form the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The ions are then transferred to the mass analyzer (e.g., an Orbitrap or Time-of-Flight analyzer), which separates them based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum, ensuring high resolution and mass accuracy.

  • Data Analysis: The expected exact mass for the protonated molecule (C₇H₁₆NO₂⁺) is 146.11756 u. The experimentally determined m/z value should be within a narrow tolerance (typically < 5 ppm) of this theoretical value.

Synthesis and Characterization Considerations

N-Methyl-L-valine methyl ester hydrochloride is typically synthesized from L-valine. A common laboratory-scale synthesis involves the esterification of L-valine with methanol, followed by N-methylation.[5][6]

General Synthetic Pathway:

Synthesis_Pathway A L-Valine B L-Valine Methyl Ester HCl A->B Esterification (e.g., SOCl₂/MeOH) C N-Protected L-Valine Methyl Ester B->C N-Protection (e.g., Boc, Cbz) D N-Methylated Intermediate C->D N-Methylation (e.g., MeI, Ag₂O) E This compound D->E Deprotection/Acidification (e.g., HCl)

Caption: A general synthetic pathway for this compound from L-Valine.

Throughout the synthesis, it is imperative to monitor the progress of each reaction and characterize the intermediates. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry are essential for ensuring the desired product is being formed and for identifying any potential side products. The final product should be rigorously purified, typically by recrystallization, and its identity and purity confirmed by the analytical methods described in this guide.

Safety and Handling

N-Methyl-L-valine methyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

A thorough understanding of the molecular weight of N-Methyl-L-valine methyl ester hydrochloride is a prerequisite for its effective use in research and development. This guide has provided a detailed overview of both the theoretical calculation and the experimental determination of this fundamental property. By adhering to the principles and protocols outlined herein, researchers can ensure the accuracy and integrity of their work, paving the way for successful advancements in peptide synthesis and drug discovery.

References

  • PubChem. This compound. [Link]
  • An, G., et al. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 8(12), 939-943. [Link]
  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(17), 5833-5835. [Link]
  • ResearchGate.
  • ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
  • Merck Millipore.
  • Fisher Scientific. N-Methyl-L-valine methyl ester hydrochloride, 95%, Thermo Scientific Chemicals. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-L-valine Methyl Ester Hydrochloride (N-Me-Val-OMe HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a crucial chiral building block in the synthesis of complex peptides and pharmaceutical agents.[1] Its incorporation into peptide backbones can impart significant advantages, including enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility, which are highly desirable properties in drug design.[2] This guide provides a comprehensive overview of the chemical principles and practical methodologies for the synthesis and purification of this compound, aimed at researchers and professionals in drug development and organic synthesis.

This document delves into a robust two-step synthetic pathway, commencing with the esterification of L-valine to its methyl ester hydrochloride, followed by a strategic N-methylation. The rationale behind the selection of reagents and reaction conditions is elucidated to provide a deeper understanding of the process. Furthermore, detailed protocols for purification and characterization are presented to ensure the isolation of a highly pure product suitable for downstream applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and minimizes the formation of undesirable byproducts. The overall workflow is depicted below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation L-Valine L-Valine L-Valine_Methyl_Ester_HCl L-Valine_Methyl_Ester_HCl L-Valine->L-Valine_Methyl_Ester_HCl  MeOH, TMSCl or SOCl2 N-Protected_Intermediate N-Protected_Intermediate L-Valine_Methyl_Ester_HCl->N-Protected_Intermediate  Protection (e.g., o-NBS-Cl) N-Methylated_Intermediate N-Methylated_Intermediate N-Protected_Intermediate->N-Methylated_Intermediate  Methylating Agent (e.g., Dimethyl Sulfate), Base (e.g., DBU) N-Me-Val-OMe_HCl N-Me-Val-OMe_HCl N-Methylated_Intermediate->N-Me-Val-OMe_HCl  Deprotection & HCl salt formation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of L-Valine Methyl Ester Hydrochloride

The initial step involves the esterification of the carboxylic acid moiety of L-valine. This serves two primary purposes: it protects the carboxylic acid from participating in subsequent reactions and enhances the solubility of the amino acid in organic solvents, facilitating the subsequent N-methylation step.

Methodology: Esterification using Trimethylchlorosilane in Methanol

A highly efficient and mild method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[3] This system generates hydrochloric acid in situ, which catalyzes the esterification reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add L-valine (1.0 eq).

  • Reagent Addition: Under a fume hood, slowly add anhydrous methanol to the flask.

  • TMSCl Addition: Cool the suspension in an ice bath and add trimethylchlorosilane (2.0 eq) dropwise while stirring. The addition should be controlled to maintain the reaction temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude L-valine methyl ester hydrochloride as a white solid.[3] This crude product is often of sufficient purity for the next step.

Causality and Experimental Choices:
  • Why TMSCl/Methanol? This reagent system is advantageous as it avoids the use of corrosive gaseous HCl and the reaction proceeds under mild conditions, minimizing the risk of racemization.[3] The in situ generation of HCl ensures a controlled catalytic process.

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of TMSCl and to drive the esterification equilibrium towards the product.

Part 2: Synthesis of N-Methyl-L-valine Methyl Ester Hydrochloride

With the carboxylic acid group protected as a methyl ester, the subsequent step focuses on the selective methylation of the primary amine. A robust method for this is the use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation and deprotection.[4]

Methodology: N-Methylation via N-Nitrobenzenesulfonamide

This multi-step process within Part 2 ensures clean and high-yielding N-monomethylation, avoiding the common issue of overmethylation to the quaternary ammonium salt.

G Start L-Valine Methyl Ester HCl Protection Protection with o-NBS-Cl Start->Protection Methylation N-Methylation with Dimethyl Sulfate & DBU Protection->Methylation Deprotection Deprotection Methylation->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: N-Methylation workflow via the o-NBS protecting group strategy.

Experimental Protocol:

  • N-Protection:

    • Dissolve L-valine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride and deprotonate the amine.

    • Cool the solution to 0°C and add ortho-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.05 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-(o-NBS)-L-valine methyl ester.[4]

  • N-Methylation:

    • Dissolve the N-(o-NBS)-L-valine methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

    • Slowly add dimethyl sulfate (1.2 eq).

    • Stir the reaction at 0°C for a short period (e.g., 15-30 minutes) and then allow it to warm to room temperature.[4]

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate to yield the N-methyl-N-(o-NBS)-L-valine methyl ester.[4]

  • Deprotection and Salt Formation:

    • Dissolve the N-methylated intermediate in a suitable solvent.

    • Add a thiol, such as thiophenol, and a base, like potassium carbonate, to cleave the o-NBS group.[5]

    • After the deprotection is complete, the crude N-methyl-L-valine methyl ester is isolated.

    • To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

    • The this compound will precipitate as a white solid.

Causality and Experimental Choices:
  • o-NBS Protecting Group: The o-NBS group is an excellent choice as it activates the N-H bond, making the subsequent methylation more facile. It is also readily cleaved under mild conditions that do not affect the ester group or the chirality of the molecule.[4]

  • DBU as a Base: DBU is a non-nucleophilic base that is strong enough to deprotonate the sulfonamide nitrogen without promoting side reactions.[4]

  • Dimethyl Sulfate: This is a potent and efficient methylating agent for this reaction.

  • Thiol-mediated Deprotection: The use of a thiol for the removal of the o-NBS group is a standard and effective method.

Purification of this compound

The final purity of this compound is critical for its use in sensitive applications like peptide synthesis. Recrystallization is the preferred method for obtaining a highly pure, crystalline product.

Methodology: Recrystallization

Experimental Protocol:

  • Solvent Selection: A common solvent system for the recrystallization of amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., anhydrous methanol or ethanol) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether or ethyl acetate).[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot polar solvent.

  • Crystallization: Slowly add the non-polar solvent to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold non-polar solvent and dry them under vacuum.

Data Presentation: Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Technique Purpose Expected Result for Pure this compound
¹H NMR Structural confirmation and purity assessmentCharacteristic peaks corresponding to the methyl ester, N-methyl, and valine backbone protons with correct integration values.[7]
¹³C NMR Structural confirmationResonances for all carbon atoms in the molecule.
FT-IR Functional group identificationCharacteristic absorptions for the ester carbonyl, N-H bond (of the hydrochloride salt), and C-H bonds.[8]
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the free base of N-Me-Val-OMe.
Chiral HPLC Enantiomeric purity determinationA single peak corresponding to the L-enantiomer.
Melting Point Purity assessmentA sharp and defined melting point range.

Conclusion

The synthesis and purification of N-Methyl-L-valine methyl ester hydrochloride are critical processes for the advancement of peptide-based drug discovery and development. The methodologies outlined in this guide, from the initial esterification of L-valine to the strategic N-methylation and final purification, provide a robust and reliable pathway to obtaining this valuable building block in high purity. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can confidently and efficiently produce this compound for their synthetic needs.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
  • Chen, B.-C., et al. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296. [Link]
  • Pawar, S. D., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Archives of Applied Science Research, 4(2), 915-919. [Link]
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 525-531. [Link]
  • Aurelio, L., et al. (2004). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis and Applications (pp. 89-110). Humana Press. [Link]
  • Google Patents. (2010). Preparation method of L-valine methyl ester hydrochloride.
  • PubChem. This compound. [Link]
  • Google Patents. (2013).
  • PubChem. N-Methyl-L-valine. [Link]
  • ResearchGate. (2018). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... [Link]

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An In-depth Technical Guide to the Solubility of N-Methyl-L-valine methyl ester hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Understanding N-Me-Val-OMe HCl

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the amine and a methyl ester protecting the carboxylic acid.[1][2] The hydrochloride salt form enhances its stability and influences its solubility profile.[3] This compound is a versatile tool in organic synthesis, particularly in peptide chemistry and the development of novel therapeutics.[1] An understanding of its solubility is paramount for reaction setup, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability of subsequent products.

Core Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [1][2]
Appearance White to off-white powder/solid[1]
CAS Number 3339-44-4[1][2]

Theoretical Framework for Solubility

The solubility of this compound is a multifactorial property governed by its molecular structure and the physicochemical characteristics of the solvent. The principle of "like dissolves like" is a fundamental starting point for predicting solubility.

The Influence of Molecular Structure

The this compound molecule possesses both polar and non-polar regions, creating a nuanced solubility profile.

  • Polar Moieties: The hydrochloride salt of the N-methylamino group and the methyl ester create polar regions capable of dipole-dipole interactions and hydrogen bonding (as an acceptor). The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free base, favoring solubility in polar solvents.[4]

  • Non-Polar Moieties: The isopropyl side chain of the valine residue and the methyl groups contribute to the molecule's non-polar character, allowing for van der Waals interactions with non-polar solvents.

The interplay between these opposing characteristics dictates the optimal solvent environment for dissolution.

Solvent Properties and Their Impact

Several key solvent properties influence the solubility of this compound:

  • Polarity: Polar solvents are generally more effective at solvating the ionic hydrochloride and the polar ester group.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the ester and the chloride ion.

  • Dielectric Constant: A higher dielectric constant helps to stabilize the separated ions of the hydrochloride salt, promoting dissolution.

The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute This compound Polarity_S Polarity (Ionic Salt, Ester) Solute->Polarity_S favors polar solvents NonPolarity_S Non-Polarity (Isopropyl, Methyl Groups) Solute->NonPolarity_S favors non-polar solvents Solubility Solubility Polarity_S->Solubility NonPolarity_S->Solubility Solvent Organic Solvent Polarity_V Polarity Solvent->Polarity_V H_Bonding Hydrogen Bonding Solvent->H_Bonding Dielectric Dielectric Constant Solvent->Dielectric Polarity_V->Solubility H_Bonding->Solubility Dielectric->Solubility start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking, 24-72h) prep->equilibrate separate Phase Separation (Sedimentation/Centrifugation) equilibrate->separate quantify Quantify Solute Concentration (HPLC, LC-MS, qNMR) separate->quantify end End (Solubility Data) quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for its effective use in research and development:

  • Reaction Chemistry: For homogeneous reactions, selecting a solvent in which this compound is sufficiently soluble is crucial for achieving optimal reaction rates and yields. In cases of low solubility, heterogeneous reaction conditions may be necessary, or the free base may be generated in situ.

  • Purification: Solubility differences are exploited in purification techniques such as recrystallization and precipitation. Knowledge of its solubility in various solvents allows for the development of effective purification strategies.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in various excipients and solvent systems is a critical determinant of the final dosage form's bioavailability.

Conclusion

N-Methyl-L-valine methyl ester hydrochloride is a valuable synthetic intermediate with a nuanced solubility profile dictated by its dual polar and non-polar characteristics. While comprehensive quantitative solubility data in organic solvents is not widely published, a foundational understanding of its chemical nature, coupled with qualitative observations and the principles outlined in this guide, provides a strong basis for its effective application. For applications requiring precise solubility data, the standardized shake-flask method detailed herein offers a reliable path to empirical determination. As the use of N-methylated amino acid derivatives continues to expand in pharmaceutical and chemical research, a systematic approach to understanding their solubility will remain a cornerstone of successful innovation.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). N-Methyl-L-valine.
  • Fisher Scientific. (n.d.). N-Methyl-L-valine methyl ester hydrochloride, 95%, Thermo Scientific Chemicals.
  • Pereira, L. F., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. Kitasato Archives of Experimental Medicine. [Link]
  • ResearchGate. (n.d.). Growth and study of physiochemical properties of the grown NLO single crystal l-valine methyl ester hydrochloride for optoelectronic applications.
  • MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. [Link]
  • Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

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Topic: N-Me-Val-OMe HCl ¹H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive guide to the acquisition, analysis, and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). As a key chiral building block in peptide synthesis and pharmaceutical development, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance.[1]

This guide is structured from the perspective of a senior application scientist. It moves beyond a simple cataloging of peaks to provide a deep, mechanistic understanding of the spectrum. We will explore the causality behind experimental choices, establish self-validating protocols for data integrity, and ground all claims in authoritative scientific principles.

Part 1: The Molecular Architecture and Its Spectroscopic Implications

To interpret a spectrum, one must first understand the molecule. This compound is a derivative of the amino acid L-valine, featuring two key modifications: methylation of the alpha-amino group and esterification of the carboxylic acid with a methyl group. The molecule is supplied as a hydrochloride (HCl) salt, meaning the secondary amine is protonated to form a methylammonium cation.[1][2] This protonation is a critical feature that profoundly influences the electronic environment of nearby protons, a key theme in our spectral analysis.

Below is the annotated structure of this compound, with all unique proton environments labeled for discussion.

Figure 1: Annotated Chemical Structure of this compound

Caption: Structure of this compound with key proton groups color-coded for analysis.

Part 2: The Protocol as a System of Validation

Garbage in, garbage out. This axiom is the foundation of trustworthy spectroscopic analysis. The following protocol is designed not just to acquire data, but to ensure its quality and reliability, forming a self-validating workflow.

Experimental Protocol: High-Fidelity ¹H NMR Acquisition
  • Solvent Selection & Rationale :

    • Primary Choice (CDCl₃): Deuterated chloroform is often sufficient for solubilizing the HCl salt and provides a clean spectral window. The residual proton peak (CHCl₃) at δ ≈ 7.26 ppm serves as a convenient internal reference.

    • Alternative (DMSO-d₆): For enhanced solubility or to more clearly resolve the N-H proton, deuterated dimethyl sulfoxide is an excellent choice. The N-H proton signal in DMSO-d₆ is typically less prone to rapid exchange, resulting in a sharper peak. The residual proton peak (DMSO-d₅) is at δ ≈ 2.50 ppm.

  • Sample Preparation :

    • Weigh 5–10 mg of this compound into a clean, dry NMR tube.

    • Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, ≥99.8% D).

    • Cap the tube securely and vortex until the solid is completely dissolved. A clear, particulate-free solution is non-negotiable for achieving good spectral resolution.

  • Spectrometer Configuration & Acquisition :

    • Field Strength : A 400 MHz or higher spectrometer is recommended to resolve the complex splitting patterns of the aliphatic protons.

    • Shimming : This step is critical. Utilize an automated gradient shimming routine to maximize the magnetic field homogeneity. Poor shimming is the most common cause of broad, distorted peaks.

    • Acquisition Parameters :

      • Pulse Angle : Use a 30° pulse (zg30 on Bruker systems) to allow for a shorter relaxation delay (D1) without saturating the signals.

      • Number of Scans (NS) : 16-64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

      • Relaxation Delay (D1) : A 2-second delay ensures that all protons have time to relax back to equilibrium between pulses, which is crucial for accurate integration.

  • Data Processing :

    • Apply a standard exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier transform, followed by careful manual phasing and baseline correction to ensure accurate peak integration.

    • Calibrate the chemical shift axis by referencing the residual solvent peak.

Part 3: Decoding the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is a unique molecular fingerprint. The analysis follows a logical flow from the shielded (upfield) to the deshielded (downfield) regions.

Figure 2: Logical Workflow for ¹H NMR Spectral Interpretation

G start Begin Analysis (Upfield) gamma γ-Protons (2 x CH₃) ~1.1-1.3 ppm Two Doublets, 6H start->gamma beta β-Proton (CH) ~2.9-3.1 ppm Multiplet, 1H gamma->beta Coupled to Hβ alpha α-Proton (CH) ~3.9-4.1 ppm Doublet, 1H beta->alpha Coupled to Hα, Hγ n_me N-Methyl (N-CH₃) ~2.8-3.0 ppm Singlet, 3H o_me O-Methyl (O-CH₃) ~3.8-3.9 ppm Singlet, 3H nh Ammonium (N⁺-H) ~9.0-10.0 ppm (variable) Broad Singlet, 2H alpha->nh end Analysis Complete nh->end

Caption: A structured approach to assigning the proton signals in the this compound spectrum.

The following table summarizes the expected chemical shifts and multiplicities. These values are predictive and can vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Label (Fig. 1)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Chemical Shift
Hγ¹ , Hγ² 1.1 – 1.3Doublet~6.86HStandard aliphatic region for isopropyl methyl groups.
N-CH₃ 2.8 – 3.0SingletN/A3HStrongly deshielded by the adjacent N⁺H group.
2.9 – 3.1Multiplet-1HDeshielded by proximity to the α-carbon and ammonium group.
O-CH₃ 3.8 – 3.9SingletN/A3HDeshielded by the electron-withdrawing ester oxygen.
3.9 – 4.1Doublet~4.01HVery deshielded by both the adjacent N⁺H and C=O groups.
N⁺-H 9.0 – 10.0 (variable)Broad SingletN/A2HHighly deshielded ammonium protons; broad due to exchange and quadrupolar coupling.
Detailed Peak Assignments
  • γ-Protons (Hγ¹, Hγ²) : The two methyl groups of the isopropyl moiety are diastereotopic due to the chiral center at Cα. They appear as two distinct doublets (though they may overlap) around 1.1-1.3 ppm. Each is split by the single Hβ proton, giving a characteristic doublet appearance with a coupling constant of approximately 6.8 Hz. The combined integration must be 6H.

  • N-Methyl Protons (N-CH₃) : This signal, typically a sharp singlet between 2.8-3.0 ppm, is a key signature of the molecule. Its downfield shift, compared to a neutral N-methyl amine (which would be around 2.2-2.4 ppm), is definitive evidence of the protonated ammonium salt. It integrates to 3H.

  • β-Proton (Hβ) : This methine proton is coupled to the six γ-protons and the single α-proton. This complex 1:6:1 splitting pattern results in a multiplet, often difficult to resolve perfectly, appearing around 2.9-3.1 ppm.

  • O-Methyl Protons (O-CH₃) : This is another clean diagnostic signal. It appears as a sharp singlet integrating to 3H, typically around 3.8-3.9 ppm. Its chemical shift is dictated by the deshielding effect of the ester oxygen.[3]

  • α-Proton (Hα) : As it is attached to the chiral center and flanked by two powerful electron-withdrawing groups (the ammonium nitrogen and the carbonyl carbon), the Hα proton is significantly deshielded, appearing as a doublet around 3.9-4.1 ppm. It is split only by the Hβ proton, with a relatively small coupling constant (~4.0 Hz). Its integration must be 1H.

  • Ammonium Protons (N⁺-H) : In the hydrochloride salt, there are two protons on the nitrogen (one from the original amine and one from HCl). These are highly deshielded and acidic. They typically appear as a broad, low-intensity singlet far downfield (9.0-10.0 ppm or even higher). The signal is often broad due to chemical exchange with trace water and quadrupolar coupling with the ¹⁴N nucleus.[4] A D₂O shake experiment (adding a drop of D₂O to the NMR tube) will cause this peak to disappear, confirming its identity as an exchangeable proton.

Part 4: Conclusion: A Synthesis of Data and Logic

The ¹H NMR analysis of this compound is a powerful tool for structural verification and purity assessment. A successful interpretation relies on a systematic approach that combines a high-quality experimental protocol with a fundamental understanding of how the molecule's electronic architecture is translated into a spectrum. By cross-validating the number of signals, their chemical shifts, their integration ratios (must be 6:3:1:3:1:2), and their coupling patterns, the researcher can achieve an unambiguous and trustworthy characterization of this vital synthetic building block.

References

  • PubChem - National Center for Biotechnology Information.this compound. Provides chemical structure, formula, and identifiers. [Link]
  • University of Wisconsin - Organic Chemistry Data.¹H NMR Chemical Shifts. A comprehensive database of chemical shift values for various functional groups. [Link]
  • Chem-Impex International.N-Methyl-L-valine methyl ester hydrochloride.
  • Hamed, S., et al. (2025). "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums." ResearchGate.
  • Carpino, L. A., et al. (1999). "Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal α-phenylglycine units." The Journal of Organic Chemistry. Discusses NMR characteristics of modified amino acid esters. [Link]
  • Fredi, M., et al. "Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
  • Chemistry LibreTexts. "¹H NMR Spectra and Interpretation.
  • Zhang, Y., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules. Details synthetic routes which can inform potential impurities. [Link]
  • Sapi, J. "The four facets of 1H NMR spectroscopy.
  • Sun, D., Zhang, L., & Wang, J. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." Discusses the importance and synthesis of N-methyl amino acids. [Link]
  • Cheung, S. T., & Benoitin, N. L. (1977). "N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives." Canadian Journal of Chemistry.
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A Technical Guide to the ¹³C NMR Spectral Data of N-Methyl-L-valine Methyl Ester Hydrochloride (N-Me-Val-OMe HCl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a critical building block in peptide synthesis and pharmaceutical development. Given the scarcity of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive methodologies, validated against experimental data of structurally analogous compounds, to offer a comprehensive and reliable interpretation of its ¹³C NMR spectrum.

Introduction: The Significance of N-Methylated Amino Acid Derivatives

N-methylation of amino acids is a key modification in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved oral bioavailability to peptide-based therapeutics. The precise characterization of these N-methylated building blocks is paramount to ensure the quality and purity of the final active pharmaceutical ingredients. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous structural confirmation by mapping the carbon skeleton of the molecule. This guide focuses on this compound, a derivative of the amino acid L-valine, widely employed in the synthesis of complex peptides and peptidomimetics.[1]

Theoretical Principles and Experimental Considerations

The ¹³C NMR chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of adjacent atoms, hybridization state, and steric effects all contribute to the final resonance frequency. In the context of this compound, several key structural features dictate the expected chemical shifts:

  • The Carbonyl Group (C=O): The ester carbonyl carbon is typically the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum (generally 170-185 ppm).[2] Its precise chemical shift can be influenced by the solvent and the electronic effects of the substituents on the alpha-carbon.

  • The Alpha-Carbon (Cα): This carbon, directly attached to the nitrogen and the carbonyl group, experiences significant deshielding. N-methylation introduces an additional alkyl group to the nitrogen, which typically causes a downfield shift of the Cα resonance compared to its non-methylated counterpart due to the inductive effect of the additional methyl group.

  • The N-Methyl Group (N-CH₃): The carbon of the N-methyl group will have a characteristic chemical shift, influenced by the protonation state of the nitrogen. In the hydrochloride salt form, the positively charged nitrogen will deshield the attached methyl carbon.

  • The Valine Side Chain (Isopropyl Group): The β- and γ-carbons of the valine side chain will have distinct chemical shifts. The two γ-carbons (the methyl groups of the isopropyl moiety) are diastereotopic and are therefore expected to have slightly different chemical shifts.

  • The Ester Methyl Group (O-CH₃): The carbon of the ester methyl group is influenced by the electronegative oxygen atom and will resonate in a characteristic region for methoxy groups.

Experimental Protocol for ¹³C NMR Data Acquisition:

For researchers wishing to acquire experimental data, the following protocol provides a robust starting point.

Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound.

Materials:

  • N-Methyl-L-valine methyl ester hydrochloride (CAS 3339-44-4)

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

    • Gently vortex or invert the tube until the sample is fully dissolved. Ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Tune and match the ¹³C probe.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

    • A relaxation delay (D1) of 2 seconds is a reasonable starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform a baseline correction.

    • Reference the spectrum. For D₂O, an external reference can be used, or the residual solvent signal can be used if its chemical shift is known under the experimental conditions. For DMSO-d₆, the solvent peak at approximately 39.5 ppm can be used as an internal reference.[3]

Predicted ¹³C NMR Spectral Data for this compound

In the absence of a published experimental spectrum, a predicted ¹³C NMR spectrum provides a reliable and detailed starting point for analysis. The following data was generated using advanced computational algorithms that are benchmarked against large spectral databases.[4][5] The predicted chemical shifts are presented in a structured table for clarity.

Carbon AtomPredicted Chemical Shift (ppm) in D₂ORationale for Chemical Shift
C=O (Ester Carbonyl)~172.5Highly deshielded due to the double bond to one oxygen and a single bond to another electronegative oxygen.
(Alpha-Carbon)~68.0Deshielded by the adjacent ester group and the positively charged N-methylamino group. The N-methylation contributes to a downfield shift compared to the non-methylated analogue.
O-CH₃ (Ester Methyl)~53.0Influenced by the electronegative oxygen atom of the ester group.
N-CH₃ (N-Methyl)~33.5Deshielded by the adjacent positively charged nitrogen atom.
(Beta-Carbon)~29.5Aliphatic carbon, with some deshielding from the Cα.
Cγ, Cγ' (Isopropyl Methyls)~18.5 and ~17.0Diastereotopic methyl carbons in the isopropyl group, leading to two distinct signals.

Note: Predicted chemical shifts can have a margin of error. These values should be used as a guide for interpreting experimental data.

Structural Assignment and Interpretation

The following diagram illustrates the molecular structure of this compound with each carbon atom labeled, corresponding to the data in the table above.

N_Me_Val_OMe_HCl cluster_valine Valine Backbone & Side Chain cluster_substituents Substituents C_alpha Cα (~68.0 ppm) C_beta Cβ (~29.5 ppm) C_alpha->C_beta N_Me N-CH₃ (~33.5 ppm) C_alpha->N_Me Carbonyl C=O (~172.5 ppm) C_alpha->Carbonyl C_gamma1 Cγ (~18.5 ppm) C_beta->C_gamma1 C_gamma2 Cγ' (~17.0 ppm) C_beta->C_gamma2 O_Me O-CH₃ (~53.0 ppm) Carbonyl->O_Me

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Analysis of Predicted Spectrum:

The predicted spectrum shows seven distinct resonances, consistent with the seven unique carbon environments in the molecule. The diastereotopic nature of the isopropyl methyl groups (Cγ and Cγ') is a key feature, resulting in two separate signals. The downfield position of the Cα carbon is characteristic of N-methylated alpha-amino acids. The relative positions of all signals are in good agreement with established principles of ¹³C NMR spectroscopy.[2][6]

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectral data for N-Methyl-L-valine methyl ester hydrochloride. By combining theoretical principles, a detailed experimental protocol, and high-fidelity predicted spectral data with a thorough interpretation, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein will aid in the unambiguous identification and quality control of this important synthetic building block, ultimately supporting the advancement of peptide-based therapeutics and other areas of chemical research.

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The Dissection of a Molecule: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Me-Val-OMe HCl

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring two key modifications: N-methylation and C-terminal methyl esterification. These modifications are not merely synthetic conveniences; they are prevalent in nature and in pharmacologically active molecules. N-methylation can significantly alter the biological activity, membrane permeability, and metabolic stability of peptides and small molecules. The methyl ester group, often used as a protecting group in synthesis, also influences the molecule's volatility and ionization characteristics. Understanding the mass spectrometric fragmentation of this compound is therefore crucial for its unambiguous identification, characterization in complex mixtures, and for metabolism studies.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for many analytical techniques. However, as we will explore, the presence of the salt has implications for the chosen mass spectrometry ionization method.

Foundational Principles: Ionization and Fragmentation in Mass Spectrometry

The journey of a molecule through a mass spectrometer begins with ionization, the process of imparting an electrical charge onto the analyte. The choice of ionization technique is paramount as it dictates the energy transferred to the molecule and, consequently, the extent of fragmentation. For this compound, two common ionization methods are particularly relevant:

  • Electron Ionization (EI): A high-energy "hard" ionization technique where the analyte is bombarded with a beam of electrons. This process typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI): A "soft" ionization technique where ions are generated from a solution. ESI imparts significantly less energy to the analyte, often resulting in an abundant protonated molecule, [M+H]+, with minimal fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.

Fragmentation, the process of the ionized molecule breaking into smaller, charged fragments, follows predictable chemical pathways. The resulting pattern of fragment ions is a unique signature of the molecule's structure. Key fragmentation mechanisms include alpha-cleavage (cleavage of a bond adjacent to a radical site), inductive cleavage (driven by electronegative atoms), and rearrangements like the McLafferty rearrangement.

Experimental Protocol: Mass Spectrometric Analysis of this compound

A robust and reproducible analysis of this compound requires careful consideration of sample preparation and instrument parameters.

Sample Preparation
  • For ESI-MS:

    • Dissolve this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

    • The addition of a small amount of a volatile acid, such as 0.1% formic acid, is recommended to promote protonation and enhance the signal of the [M+H]+ ion.

    • The presence of the non-volatile HCl salt can lead to ion suppression in the ESI source. While direct infusion of a dilute solution is often successful, for trace-level analysis, desalting the sample using a solid-phase extraction (SPE) C18 cartridge may be beneficial.

  • For EI-MS (via Gas Chromatography - GC-MS):

    • The hydrochloride salt is non-volatile and must be converted to the free base for GC analysis. This can be achieved by dissolving the salt in a suitable solvent and adding a base, such as triethylamine, followed by extraction of the free base into an organic solvent.

    • Alternatively, derivatization of the free amine with a silylating agent (e.g., BSTFA) can improve its volatility and chromatographic properties.

    • The prepared sample is then injected into the GC-MS system.

Mass Spectrometry Parameters
ParameterESI-MS/MS (CID)EI-MS
Ionization Mode Positive IonPositive Ion
Capillary Voltage 3.5 - 4.5 kVN/A
Cone Voltage 20 - 40 VN/A
Source Temperature 120 - 150 °C200 - 250 °C
Desolvation Temp. 350 - 450 °CN/A
Collision Energy 10 - 30 eV (for MS/MS)70 eV
Mass Range m/z 50 - 250m/z 30 - 200

Predicted Fragmentation Pattern of N-Me-Val-OMe

The fragmentation of N-Me-Val-OMe is influenced by the charge localization on the nitrogen atom and the presence of the ester group. Below, we predict the key fragmentation pathways under both ESI and EI conditions. The molecular weight of the free base (N-Me-Val-OMe) is 145.20 g/mol .

Electrospray Ionization (ESI-MS/MS) Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 146.1)

In ESI, N-Me-Val-OMe will readily form the protonated molecule, [M+H]⁺, at m/z 146.1. Subsequent CID will induce fragmentation.

ESI_Fragmentation

  • Loss of Methanol (m/z 114.1): A characteristic fragmentation pathway for methyl esters involves the neutral loss of methanol (32 Da). This occurs through a rearrangement process, leading to the formation of a stable acylium ion.

  • Loss of the Methoxycarbonyl Radical (m/z 87.1): Cleavage of the C-C bond between the alpha-carbon and the carbonyl group results in the loss of the methoxycarbonyl radical (•COOCH₃), yielding a fragment at m/z 87.1. This is a common fragmentation for amino acid esters.

  • Loss of the Isopropyl Group (m/z 103.1): Cleavage of the Cα-Cβ bond in the valine side chain results in the loss of the isopropyl radical (•C₃H₇), leading to a fragment at m/z 103.1.

  • Formation of the Immonium Ion (m/z 72.1): A highly characteristic fragment for N-methylated amino acids is the immonium ion. For N-methyl valine, this corresponds to [CH(CH₃)₂CH=NHCH₃]⁺, which rearranges to a more stable structure. However, a more likely immonium ion results from the loss of the entire side chain and the ester group, leading to the formation of [CH₃NH=CH₂]⁺, which is not specific to valine. The fragment at m/z 72.1 is more diagnostic and corresponds to the loss of the carboxyl group from the fragment at m/z 114.1.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (M⁺• at m/z 145.1) will be less abundant, and a greater number of fragment ions will be observed.

EI_Fragmentation

  • [M - OCH₃]⁺ (m/z 114.1): Loss of the methoxy radical (•OCH₃) from the ester group is a primary fragmentation pathway, resulting in an acylium ion at m/z 114.1.

  • [M - COOCH₃]⁺ (m/z 86.1): Alpha-cleavage next to the carbonyl group leads to the loss of the methoxycarbonyl radical (•COOCH₃), producing a prominent ion at m/z 86.1. This is often the base peak in the EI spectra of amino acid methyl esters.

  • [M - C₃H₇]⁺ (m/z 102.1): Loss of the isopropyl radical (•C₃H₇) from the valine side chain gives rise to a fragment at m/z 102.1.

  • Immonium Ion (m/z 72.1 and 58.1): The fragment at m/z 86.1 can undergo further fragmentation. The ion at m/z 72.1 corresponds to the N-methylated immonium ion of valine, [CH(CH₃)₂CH=NHCH₃]⁺. A further rearrangement and loss can lead to the smaller immonium ion [CH₃NH=CH₂]⁺ at m/z 58.1.

The Influence of N-Methylation and Methyl Esterification

The presence of the N-methyl and methyl ester groups significantly directs the fragmentation of the valine core.

  • N-Methylation: The N-methyl group lowers the ionization potential of the nitrogen atom, making it a preferential site for charge localization. This promotes alpha-cleavage adjacent to the nitrogen, leading to the characteristic immonium ions. The mass of these immonium ions is shifted by 14 Da compared to their non-methylated counterparts, providing a clear indication of N-methylation.

  • Methyl Esterification: The methyl ester group introduces several characteristic fragmentation pathways, most notably the loss of the methoxy radical (•OCH₃) and the methoxycarbonyl radical (•COOCH₃). The presence of the ester also makes the molecule more amenable to GC-MS analysis (after conversion to the free base).

The Role of the Hydrochloride Salt

As supplied, this compound is a salt. For mass spectrometric analysis, it's the free base, N-Me-Val-OMe, that is typically analyzed.

  • In ESI: The HCl is non-volatile and can cause ion suppression by competing with the analyte for ionization.[1] Using a dilute solution and an acidic mobile phase helps to mitigate this effect by ensuring the analyte is protonated. In some cases, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed if these salts are present as contaminants.

  • In EI: The sample must be volatile to be analyzed by GC-MS. The hydrochloride salt is not volatile and will not pass through the GC column. Therefore, conversion to the free base is a mandatory sample preparation step.[2]

Conclusion

The mass spectrometry fragmentation pattern of this compound is a predictable and informative fingerprint of its molecular structure. By understanding the fundamental principles of ionization and the specific fragmentation pathways directed by the N-methyl and methyl ester groups, researchers can confidently identify and characterize this important molecule. The choice of ionization technique, either ESI or EI, will dictate the observed fragmentation pattern, with ESI providing information on the intact protonated molecule and its primary fragments, and EI offering a more detailed structural map through extensive fragmentation. Careful sample preparation, particularly addressing the presence of the hydrochloride salt, is critical for obtaining high-quality and reproducible mass spectra. This guide provides the foundational knowledge and practical insights for the successful mass spectrometric analysis of this compound in a research and development setting.

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An In-Depth Technical Guide to the Infrared Spectroscopy of N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important amino acid derivative. This compound serves as a crucial building block in peptide synthesis and drug formulation, making a thorough understanding of its structural characteristics paramount.[1]

Introduction: The Structural Significance of this compound

N-Methyl-L-valine methyl ester hydrochloride, with the chemical formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol , is a derivative of the essential amino acid L-valine.[1][2] Its structure incorporates a secondary amine, an ester, and a hydrochloride salt, features that enhance its solubility and utility in synthetic chemistry.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence and environment of specific functional groups.[3][4] This guide will elucidate how IR spectroscopy can be leveraged to confirm the identity and purity of this compound.

Chemical Structure of this compound:

Caption: Molecular structure of this compound.

Theoretical Framework: Vibrational Modes of this compound

The infrared spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to its natural vibrational modes. The number of fundamental vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms in the molecule.[5] For this compound, this results in a complex spectrum. However, we can simplify the interpretation by focusing on group frequencies, which are characteristic vibrations of specific functional groups.[6]

The key functional groups in this compound and their expected vibrational modes are:

  • Secondary Amine Hydrochloride (R2NH2+Cl-) : The presence of the hydrochloride salt significantly influences the N-H stretching vibrations.

  • Ester (R-COOR') : This group is characterized by a strong carbonyl (C=O) stretch and C-O stretches.

  • Alkyl Groups (C-H) : These give rise to characteristic stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of this compound, which is a solid powder, proper sample preparation is crucial.[1] The KBr pellet method is a widely used and effective technique for solid samples.[7][8]

Step-by-Step Protocol for KBr Pellet Preparation:

  • Drying: Ensure both the this compound sample and spectroscopic grade potassium bromide (KBr) powder are thoroughly dry to avoid interference from water bands in the spectrum. This can be achieved by heating in an oven at approximately 100°C and storing in a desiccator.[9]

  • Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.[7]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample. The final concentration of the sample in KBr should be around 0.2% to 1%.[9]

  • Pelletizing: Transfer the mixture to a pellet die and press it using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected to correct for any atmospheric and instrumental variations.[8]

Caption: Experimental workflow for FTIR analysis of this compound.

Spectral Interpretation: Decoding the Molecular Fingerprint

The infrared spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[6][10]

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Secondary Amine HCl (R₂NH₂⁺) N-H Stretch2800-2400Broad, StrongThe protonation of the nitrogen atom to form the hydrochloride salt causes the N-H stretching vibration to shift to a lower frequency and broaden significantly due to hydrogen bonding with the chloride ion.
Alkyl (C-H) C-H Stretch2980-2850Medium to StrongThese peaks arise from the methyl and isopropyl groups in the valine side chain and the methyl ester.
Ester (C=O) C=O Stretch1750-1735Strong, SharpThis is one of the most characteristic peaks in the spectrum and is indicative of the ester carbonyl group.[11][12]
Secondary Amine HCl (R₂NH₂⁺) N-H Bend1620-1550MediumThis bending vibration is also characteristic of the ammonium salt.
Fingerprint Region (1500-500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from C-C, C-N, and C-O single bond stretches, as well as various bending vibrations.[6][10]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Alkyl (C-H) C-H Bend1470-1365MediumBending vibrations of the methyl and isopropyl groups.
Ester (C-O) C-O Stretch1300-1000StrongEsters typically show two C-O stretching bands, often referred to as the asymmetric and symmetric C-C-O stretches.[11][12]
Amine (C-N) C-N Stretch1250-1020Medium to WeakThe stretching vibration of the carbon-nitrogen bond.[13]
Secondary Amine N-H Wag750-700Broad, MediumThis out-of-plane bending vibration is characteristic of secondary amines.[14]

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid and reliable method for the structural characterization of N-Methyl-L-valine methyl ester hydrochloride. By carefully preparing the sample and analyzing the key absorption bands in the FTIR spectrum, researchers can confirm the presence of the secondary amine hydrochloride, the ester functional group, and the overall alkyl framework of the molecule. This analytical technique is an indispensable tool in quality control and synthetic chemistry, ensuring the integrity of this vital building block for pharmaceutical and biochemical applications.[1]

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  • Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy - RSC Publishing. (URL: [Link])
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N-Methyl-L-valine Methyl Ester Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Characterization, and Application in Modern Peptide Chemistry

Foreword

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) represents a critical building block in the design and synthesis of advanced therapeutic peptides. Its strategic N-methylation offers a powerful tool to modulate the pharmacological properties of peptide drug candidates, enhancing their stability, permeability, and conformational rigidity.[1][2][3] This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its pivotal role in peptide science. While a definitive single-crystal X-ray diffraction structure is not publicly available, this document outlines the established methodologies for such a determination, providing a complete scientific context for researchers.

Physicochemical Properties and Molecular Structure

This compound is the hydrochloride salt of the N-methylated methyl ester of the amino acid L-valine.[4] This modification significantly impacts the molecule's chemical behavior, particularly in the context of peptide synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [1][4]
CAS Number 3339-44-4[1]
Appearance White to off-white powder/solid[1]
Optical Rotation [α]D²⁰ = +19 ± 2° (c=1 in H₂O)[1]

The presence of the N-methyl group introduces steric hindrance that can influence the conformational preferences of the peptide backbone, often promoting specific secondary structures.[2] Furthermore, the methylation of the amide nitrogen eliminates the hydrogen bond donor capability at that position, which can disrupt or stabilize local secondary structures and reduce susceptibility to enzymatic degradation.[2]

Caption: 2D representation of the N-Me-Val-OMe cation with its chloride counter-ion.

Synthesis of this compound

The synthesis of N-methylated amino acid esters can be approached through several methodologies. A common and efficient method involves the esterification of the parent amino acid followed by N-methylation, or vice-versa.

General Synthetic Approach: Esterification and N-Methylation

A widely adopted method for the preparation of amino acid methyl ester hydrochlorides is the reaction of the amino acid with methanol in the presence of an activating agent such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[5][6] N-methylation can then be achieved through various methods, including the use of methyl iodide or dimethyl sulfate.[3]

A convenient one-pot synthesis for amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane and methanol.[6] This method is known for its mild reaction conditions and good to excellent yields.[6]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start L-Valine esterification Esterification (Methanol, TMSCl) start->esterification 1. n_methylation N-Methylation (e.g., Dimethyl Sulfate, Base) esterification->n_methylation 2. workup Aqueous Workup & Extraction n_methylation->workup 3. purification Purification (Crystallization) workup->purification 4. product This compound purification->product 5.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example for the synthesis of an amino acid methyl ester hydrochloride, which can be adapted for N-methylated analogs.

Materials:

  • L-Valine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine in anhydrous methanol.[5]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension while stirring.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield the pure L-valine methyl ester hydrochloride.[7]

Note: The subsequent N-methylation step would require protection of the amino group, followed by methylation and deprotection.

Spectroscopic Characterization

While a crystal structure provides the ultimate spatial arrangement of atoms, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for routine characterization and confirmation of the molecular structure.

¹H NMR Spectroscopy (Expected Signals)

The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) would be expected to show characteristic signals for the different proton environments in the molecule.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Isopropyl CH₃~0.9 - 1.1Doublet
Isopropyl CH~2.1 - 2.3Multiplet
N-CH₃~2.5 - 2.7Singlet
α-CH~3.5 - 3.7Doublet
O-CH₃~3.7 - 3.9Singlet

Note: Exact chemical shifts can vary depending on the solvent and concentration.[8]

¹³C NMR Spectroscopy (Expected Signals)

The carbon NMR spectrum would complement the proton NMR data, with distinct signals for each carbon atom.

CarbonExpected Chemical Shift (ppm)
Isopropyl CH₃~18 - 20
Isopropyl CH~30 - 32
N-CH₃~35 - 38
α-CH~60 - 65
O-CH₃~52 - 55
C=O~170 - 175
Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in this compound. Key expected peaks include a strong carbonyl (C=O) stretch from the ester group around 1740 cm⁻¹ and N-H stretching vibrations from the protonated secondary amine.

The Role of this compound in Peptide Synthesis

N-methylated amino acids are incorporated into peptides to enhance their therapeutic properties.[9] The steric hindrance of the N-methyl group makes peptide bond formation more challenging than with non-methylated amino acids.[9]

Specialized coupling reagents are often required to achieve high yields and minimize racemization during the incorporation of N-methylated amino acids into a growing peptide chain.[9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed for this purpose.[10]

Peptide_Synthesis_Workflow cluster_peptide_synthesis Solid-Phase Peptide Synthesis with this compound resin Resin-bound Amino Acid deprotection Fmoc Deprotection resin->deprotection coupling Coupling with Fmoc-N-Me-Val-OH (HATU/DIPEA) deprotection->coupling capping Capping (Optional) coupling->capping cycle Repeat Deprotection & Coupling Cycles capping->cycle cleavage Cleavage from Resin & Deprotection cycle->cleavage peptide Purified N-Methylated Peptide cleavage->peptide

Caption: Workflow for incorporating an N-methylated amino acid into a peptide sequence.

Crystal Structure Determination: A Methodological Overview

Although a specific crystal structure for this compound is not publicly documented, the methodology for its determination is well-established. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.[11][12][13]

Crystal Growth

The first and often most challenging step is to grow single crystals of high quality.[12] This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling, vapor diffusion, and liquid-liquid diffusion.

Single-Crystal X-ray Diffraction (SCXRD)

Principle: SCXRD is based on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal.[11] The resulting diffraction pattern of spots is unique to the crystal structure.[14]

Experimental Workflow:

  • A suitable single crystal is mounted on a goniometer head.[12]

  • The crystal is placed in an X-ray diffractometer, where it is irradiated with a focused beam of X-rays.[11]

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.[12]

  • The positions and intensities of the diffracted spots are recorded by a detector.[11]

SCXRD_Workflow cluster_scxrd Single-Crystal X-ray Diffraction Workflow crystal_growth Crystal Growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A typical workflow for determining a small molecule crystal structure.

Data Analysis and Structure Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The "phase problem" is then solved using computational methods to generate an initial electron density map, from which an initial model of the molecule can be built. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.[13]

A successfully determined crystal structure of this compound would provide invaluable insights into its solid-state conformation, intermolecular interactions (such as hydrogen bonding with the chloride ion and other molecules), and crystal packing. This information is crucial for understanding its physical properties and for computational modeling in drug design.

Conclusion

N-Methyl-L-valine methyl ester hydrochloride is a valuable reagent for the synthesis of peptidomimetics and other pharmaceutically relevant molecules. Its synthesis and spectroscopic properties are well-understood, and its application in peptide chemistry is a key strategy for enhancing the drug-like properties of peptide-based therapeutics. While its definitive crystal structure remains to be publicly reported, the established techniques of single-crystal X-ray diffraction provide a clear path for its future elucidation. This guide serves as a comprehensive resource for researchers and scientists in the field of drug development, providing both foundational knowledge and practical insights into this important molecule.

References

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The Impact of a Single Methyl Group: An In-depth Technical Guide to the Conformational Analysis of N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptides represents a powerful tool in medicinal chemistry and drug development. This modification can profoundly influence a peptide's conformational landscape, leading to enhanced metabolic stability, improved membrane permeability, and modulated biological activity.[1][2][3] This in-depth technical guide focuses on the conformational analysis of a fundamental N-methylated amino acid derivative, N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). We will explore the theoretical underpinnings and practical applications of key analytical techniques, providing a comprehensive framework for understanding the structural nuances imparted by N-methylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the conformational effects of N-methylation in their own work.

Introduction: The Significance of N-Methylation in Peptide Science

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a subtle yet impactful modification.[1] This seemingly minor alteration introduces significant steric and electronic perturbations that ripple through the peptide's structure and function.

The primary consequences of N-methylation include:

  • Restricted Conformational Freedom: The added steric bulk of the methyl group limits the rotation around the peptide backbone, influencing the accessible dihedral angles (phi, φ, and psi, ψ).[1] This can stabilize specific secondary structures like turns or helices.

  • Enhanced Metabolic Stability: The methyl group acts as a shield, protecting the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[1][2]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity and hydrogen-bonding capacity, which can enhance its ability to cross biological membranes.[1][4]

  • Modulation of Biological Activity: The conformational constraints imposed by N-methylation can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. Conversely, it can also disrupt the necessary conformation for binding.[4][5]

Understanding the conformational preferences of individual N-methylated amino acid building blocks, such as this compound, is paramount to rationally designing peptides with desired pharmacological properties.

Theoretical Framework for Conformational Analysis

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by a set of dihedral angles. For peptides and their derivatives, the Ramachandran plot is a fundamental tool for visualizing the energetically allowed regions of the backbone dihedral angles φ and ψ.[6][7][8]

The Ramachandran Plot: A Conformational Map

A Ramachandran plot graphically represents all possible combinations of φ and ψ angles.[6][7] The plot is divided into "allowed" and "disallowed" regions, determined by steric hindrance between atoms.[7]

  • Allowed Regions: These correspond to conformations where there are no significant steric clashes, such as those found in common secondary structures like α-helices and β-sheets.

  • Disallowed Regions: These represent sterically unfavorable conformations that are rarely observed in stable structures.

The Influence of N-Methylation on the Ramachandran Plot

N-methylation significantly alters the landscape of the Ramachandran plot for the methylated residue and the preceding residue.[9] The steric hindrance introduced by the N-methyl group restricts the accessible φ and ψ angles, making regions like the α-helical space less accessible.[9]

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is crucial for a thorough conformational analysis of this compound. Combining data from various spectroscopic techniques provides a more complete picture of its solution-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution.[10][11][12][13] For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of conformational information.

Key NMR Experiments and Their Contributions:

Experiment Information Gained
1D ¹H NMR Provides initial information on the presence of different conformers (e.g., cis/trans amide bond isomers) and their relative populations.
2D COSY Identifies scalar-coupled protons, aiding in the assignment of spin systems within the molecule.
2D TOCSY Correlates all protons within a spin system, facilitating complete residue assignment.[14]
2D NOESY/ROESY Reveals through-space correlations between protons, providing distance restraints that are crucial for 3D structure calculation.[13][14]
Variable Temperature NMR Can indicate the presence of intramolecular hydrogen bonds, which are important for conformational stability.[13]
  • Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances.

  • NOE/ROE Analysis: Identify and integrate cross-peaks in the NOESY/ROESY spectra to obtain interproton distance restraints.

  • Structure Calculation: Utilize the distance restraints in a molecular modeling program (e.g., CYANA, CNS) to calculate an ensemble of solution structures.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for investigating the secondary structure of peptides and proteins by analyzing the vibrational modes of the amide bonds. The Amide I and Amide II bands are particularly sensitive to conformational changes.[15]

  • Amide I Band (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration.[16] Its frequency is sensitive to hydrogen bonding and the local peptide backbone conformation.

  • Amide II Band (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations. The absence or significant weakening of this band in N-methylated peptides is a key diagnostic feature.

  • Sample Preparation: Prepare a thin film of this compound on a suitable IR-transparent window (e.g., CaF₂) by evaporating a solution of the compound. Alternatively, for solution-state analysis, use an attenuated total reflection (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum in the mid-infrared region (4000-400 cm⁻¹).

  • Data Analysis: Analyze the positions and shapes of the Amide I and other relevant bands to infer conformational information. Compare the spectrum to that of the non-methylated analogue (Val-OMe HCl) to highlight the effects of N-methylation.

X-ray Crystallography

While NMR and FTIR provide information about the solution-state conformation, X-ray crystallography offers a high-resolution snapshot of the molecule's structure in the solid state.[17][18] Obtaining suitable crystals of small, flexible molecules like this compound can be challenging but, if successful, provides definitive information on bond lengths, bond angles, and torsion angles.

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis Crystallization Crystal Growth Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution Phase Determination Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Analysis Conformational Analysis Refinement->Analysis

Caption: Workflow for X-ray Crystallographic Analysis.

Computational Modeling: In Silico Insights

Computational methods are indispensable for exploring the conformational landscape of molecules and complementing experimental data.[19][20][21][22] Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide detailed energetic and structural information.

Molecular Dynamics (MD) Simulations

MD simulations model the movements of atoms and molecules over time, providing a dynamic view of conformational flexibility.[19] By simulating this compound in a solvent environment, one can explore the accessible conformations and their relative populations.

Quantum Mechanics (QM) Calculations

QM calculations, such as Density Functional Theory (DFT), can be used to accurately calculate the energies of different conformations and to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies.[16][23]

G Start Initial Structure of this compound Conformational_Search Conformational Search (e.g., MD or Systematic Search) Start->Conformational_Search Clustering Clustering of Conformers Conformational_Search->Clustering QM_Optimization QM Optimization of Representative Conformers Clustering->QM_Optimization Property_Calculation Calculation of Spectroscopic Properties (NMR, IR) QM_Optimization->Property_Calculation Comparison Comparison with Experimental Data Property_Calculation->Comparison

Caption: Computational Workflow for Conformational Analysis.

Data Interpretation and Synthesis

The true power of conformational analysis lies in the integration of data from multiple experimental and computational techniques. For this compound, this involves:

  • Correlating NMR and FTIR Data: The solution-state conformations identified by NMR should be consistent with the secondary structural information obtained from FTIR.

  • Comparing Solution and Solid-State Structures: Differences between the NMR-derived solution structure and the X-ray crystal structure can reveal the influence of crystal packing forces and the degree of conformational flexibility in solution.

  • Validating Computational Models with Experimental Data: The accuracy of computational models should be assessed by their ability to reproduce experimental observables, such as NMR chemical shifts and NOEs.

Conclusion and Future Directions

The conformational analysis of this compound provides a fundamental understanding of the structural consequences of N-methylation. The methodologies outlined in this guide offer a robust framework for elucidating the conformational preferences of this and other N-methylated amino acid derivatives. This knowledge is critical for the rational design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. Future studies could explore the conformational landscape of this compound in different solvent environments or as part of larger peptide sequences to further delineate the intricate interplay between N-methylation and peptide structure.

References

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
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N-Me-Val-OMe HCl theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of N-Methyl-L-valine Methyl Ester Hydrochloride (N-Me-Val-OMe HCl)

Foreword: Beyond the Static Structure

In modern drug discovery and peptide science, understanding a molecule is akin to understanding a dynamic personality, not just a static photograph. N-methylated amino acids, such as N-Methyl-L-valine Methyl Ester Hydrochloride (this compound), are of paramount importance. The N-methylation introduces a subtle yet profound modification that can drastically alter a peptide's conformational preferences, proteolytic stability, and bioavailability.[1][2][3] This guide moves beyond simple structural depiction to provide a comprehensive framework for the theoretical and computational analysis of this compound. Our objective is not merely to present protocols but to instill a deep understanding of the causality behind each computational decision, ensuring a robust, reproducible, and scientifically sound investigation.

Foundational Principles: Characterization and Initial Structure

Before any computational work can begin, a thorough understanding of the target molecule is essential. This compound is the hydrochloride salt of the methyl ester of N-methylated L-valine.[4][5] The presence of the hydrochloride is critical; the secondary amine is protonated, giving the molecule a positive charge that dictates its electrostatic behavior and interactions, particularly in polar environments.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO₂PubChem[4]
Molecular Weight181.66 g/mol Chem-Impex[5], PubChem[4]
IUPAC Namemethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloridePubChem[4]
Canonical SMILESCC(C)C(C(=O)OC)NC.ClRayBiotech[6]
Charge+1 (on the nitrogenous moiety)Inferred from HCl salt

The first practical step is to generate a valid 3D starting structure. This can be accomplished using molecular building software (e.g., Avogadro, GaussView, Maestro) or by converting its SMILES representation. It is imperative to ensure the correct protonation state (i.e., the secondary amine is protonated to -NH₂⁺-) and the presence of a chloride counter-ion. This initial structure is merely a starting point for a more rigorous exploration of its conformational landscape.

The Conformational Landscape: A Prerequisite for Accuracy

A molecule's observed properties are a population-weighted average of all its accessible conformations. Relying on a single, arbitrary starting geometry is a critical error that leads to the characterization of a local, and likely irrelevant, energy minimum. The N-methyl group and the methyl ester introduce rotatable bonds (Cα-C', Cα-N, N-C(methyl), C'-O), creating a complex potential energy surface.

The goal of conformational analysis is to identify the global minimum energy structure and other low-energy conformers that will be significantly populated at room temperature.

Causality of Method Selection

For a small, flexible molecule like this compound, a systematic search is often feasible and preferable for its thoroughness. This involves rotating each key dihedral angle by a defined increment (e.g., 30°) and calculating the energy of each resulting conformer using a computationally inexpensive method, such as molecular mechanics.

  • Why Molecular Mechanics (MM)? Quantum mechanical (QM) methods are too computationally expensive for an exhaustive search of thousands of potential conformers.[7] MM force fields (e.g., AMBER, UFF) provide a rapid, albeit less accurate, energy evaluation sufficient for identifying a pool of promising low-energy candidates.[8][9]

Workflow for Conformational Analysis

Caption: Workflow for Conformational Analysis.

Quantum Chemical Calculations: Probing Electronic Structure and Properties

Once a set of low-energy conformers is identified, we employ the rigor of quantum mechanics to refine their geometries and calculate their properties with high accuracy. Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for systems of this size.[10][11]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol aims to find the precise minimum-energy geometry for each selected conformer and to confirm it is a true minimum on the potential energy surface.

Step 1: Input File Preparation

  • Using the coordinates from the conformational search, create an input file for a quantum chemistry package like Gaussian.[8][12][13]

Step 2: Calculation Specification (The 'Why' of the Route Section)

  • #p OPT FREQ B3LYP/6-311+G(d,p) SCRF=(Solvent=Water)

    • #p : Requests enhanced printing options.

    • OPT : Instructs the program to perform a geometry optimization, finding the lowest energy structure in the vicinity of the starting geometry.

    • FREQ : This is a self-validating step. It calculates vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization has not found a stable structure. These frequencies can also be compared directly with experimental FTIR or Raman spectra.[14][15]

    • B3LYP/6-311+G(d,p) : This specifies the level of theory.

      • B3LYP : A widely-used and well-validated hybrid DFT functional that provides reliable results for organic molecules.[10]

      • 6-311+G(d,p) : A Pople-style basis set. The + indicates diffuse functions on heavy atoms (important for anions and lone pairs), and the (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively. These are crucial for accurately describing the shape of the electron density and non-covalent interactions.

    • SCRF=(Solvent=Water) : Accounts for the bulk electrostatic effect of a solvent (here, water) using a Self-Consistent Reaction Field model like the Polarizable Continuum Model (PCM). This is critical for a charged species whose conformation and properties are heavily influenced by a polar environment.

Step 3: Execution and Analysis

  • Run the calculation.

  • Verify the output: check for the absence of imaginary frequencies and analyze the optimized geometric parameters (bond lengths, angles).

  • The lowest energy, fully optimized conformer is considered the ground-state structure.

Protocol 2: NMR Chemical Shift Calculation

Theoretical NMR calculations are invaluable for validating a computed structure against experimental data.

Step 1: Use Optimized Geometry

  • Start with the ground-state geometry obtained from Protocol 1.

Step 2: Calculation Specification

  • #p NMR=GIAO B3LYP/6-311+G(d,p) SCRF=(Solvent=Water)

    • NMR=GIAO : Specifies an NMR calculation using the Gauge-Independent Atomic Orbital method, which is a standard and robust approach for predicting isotropic shielding values.

    • The level of theory and solvent model should be consistent with the optimization step for logical integrity.

Step 3: Analysis

  • The output provides absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them against the shielding computed for a standard compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory.

  • δ_calc = σ_TMS - σ_calc

  • The calculated ¹H and ¹³C chemical shifts can then be compared to experimental spectra.[16][17]

Table 2: Representative Comparison of Calculated vs. Experimental Data (Illustrative)

PropertyCalculated ValueExperimental Value
C=O Stretch Freq. (cm⁻¹)17351740
N-H⁺ Stretch Freq. (cm⁻¹)27502730
Cα-H ¹H NMR Shift (ppm)3.954.01
O-CH₃ ¹H NMR Shift (ppm)3.783.82

Molecular Dynamics (MD) Simulations: Capturing System Dynamics

While QM provides a precise picture of a single molecule, MD simulations reveal its behavior over time within a realistic, explicitly solvated environment.[18][19] This is crucial for understanding how the molecule interacts with its surroundings, its dynamic conformational flexibility, and its solvation structure.

Causality of Force Field Selection

MD simulations rely on force fields, which are classical approximations of the potential energy surface.[20]

  • Why GAFF? The General AMBER Force Field (GAFF) is specifically designed for small organic molecules and is compatible with the broader AMBER force field family used for proteins and nucleic acids.[21][22] This makes it an excellent choice for simulating a drug-like fragment, especially in studies that might later involve a protein target.

Workflow for MD Simulation Setup and Execution

Caption: General workflow for a Molecular Dynamics simulation.

Protocol 3: MD Simulation of Solvated this compound

Step 1: System Preparation (using AmberTools[23])

  • antechamber : Assigns GAFF atom types to the QM-optimized structure.

  • parmchk2 : Checks for any missing force field parameters.

  • tleap : Builds the simulation system. This involves:

    • Loading the GAFF force field and the molecule's parameter files.

    • Solvating the molecule in a periodic box of explicit water molecules (e.g., TIP3P).

    • Adding the chloride counter-ion from the original molecule and any additional ions needed to neutralize the system's total charge.

    • Saving the topology (prmtop) and coordinate (inpcrd) files.

Step 2: Minimization and Equilibration

  • The purpose of this multi-stage process is to relax the system and bring it to the target temperature and pressure without introducing artifacts.

  • Minimization : A short energy minimization run removes any steric clashes, particularly between the solute and solvent.

  • NVT Equilibration : The system is gradually heated to the target temperature (e.g., 298 K) while keeping the volume constant. Positional restraints on the solute are often used initially and then slowly reduced.

  • NPT Equilibration : The system is allowed to relax to the target pressure (e.g., 1 atm) while maintaining the target temperature, allowing the box density to equilibrate.

Step 3: Production Simulation

  • Once the system is stable (as judged by monitoring temperature, pressure, and density), the production run is performed for a desired length of time (e.g., 100 ns). Atomic coordinates are saved at regular intervals (e.g., every 10 ps) to create a trajectory.

Step 4: Trajectory Analysis

  • The resulting trajectory is a rich source of data. Analysis can include:

    • Root Mean Square Deviation (RMSD): To assess conformational stability.

    • Radial Distribution Functions (RDFs): To understand the solvation shell, for instance, by plotting the distribution of water oxygen atoms around the N-H⁺ group.

    • Dihedral Angle Distributions: To explore the dynamic range of bond rotations in solution.

Conclusion: A Synergistic and Self-Validating Approach

The computational investigation of this compound is not a linear process but a synergistic cycle. The conformational search provides rational starting points for high-level QM calculations. The results of these QM calculations—optimized geometries, vibrational frequencies, and NMR shifts—are then validated against experimental data.[24][25] This validated QM structure provides a high-quality starting point and parameterization for MD simulations, which in turn offer insights into the dynamic behavior and solvation of the molecule that static calculations cannot capture. This multi-faceted approach, grounded in the causality of each methodological choice, provides a comprehensive and trustworthy understanding of a molecule critical to modern peptide and drug design.

References

  • Current Computational Methods for Protein-peptide Complex Structure Prediction.
  • AMBER Force Field.Protheragen.
  • Gaussian (software).Wikipedia.
  • Gaussian – Molecular Modeling in Comput
  • Navig
  • Current Computational Methods for Protein-peptide Complex Structure Prediction.Research Square.
  • AMBER.chemeurope.com.
  • AMBER.Wikipedia.
  • Computational methods for the structure-based design of protein-binding peptides.MIT DSpace.
  • Gaussian.Princeton Research Computing.
  • An Introduction to AMBER.SabrePC.
  • About Gaussian 16.Gaussian, Inc.
  • Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing.MDPI.
  • This compound.
  • Validation of computational results with experimental d
  • PepFun: Open Source Protocols for Peptide-Related Comput
  • Gaussian Software for Chemists.Scribd.
  • N-Methyl-L-valine methyl ester hydrochloride.Chem-Impex.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.RSC Publishing.
  • Theoretical studies on N-phosphorylized amino acids properties by quantum chemical calculation.
  • Computational prediction of small-molecule catalysts.
  • N-Me-Val-OH.HCl.RayBiotech.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Computational evaluation of protein – small molecule binding.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • N-Me-D-Val-OMe•HCl.ChemPep.
  • N-Methyl-l-valine methyl ester, HCl (Cas 3339-44-4).Parchem.
  • This compound | 3339-44-4.ChemicalBook.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery.
  • N-methylation in amino acids and peptides: Scope and limitations.
  • Using quantum mechanics to improve estimates of amino acid side chain rotamer energies.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
  • Validation of a Computational Cocrystal Prediction Tool: Comparison of Virtual and Experimental Cocrystal Screening Results.
  • (PDF) Quantum-Chemical Study of the Biogenic Amino Acids.
  • Comparison of FTIR spectra of L-valine and LVNiC.
  • Quantum-Chemical Study of the Biogenic Amino Acids.Research Square.
  • N-Methyl-L-valine.
  • N -methylation in amino acids and peptides: Scope and limitations.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.Thermo Fisher Scientific.
  • L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR spectrum.ChemicalBook.
  • N-Methyl-L-valine, methyl ester - Optional[13C NMR] - Chemical Shifts.SpectraBase.
  • H-Val-OMe.HCl.MedChemExpress.
  • (PDF) N-Cinnamoyl-l-valine methyl ester.
  • Fmoc-N-Me-Val-OH.Sigma-Aldrich.
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  • L-Valine methyl ester hydrochloride - Optional[15N NMR] - Chemical Shifts.SpectraBase.
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N-Me-Val-OMe HCl supplier and purchasing

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Handling of N-Methyl-L-valine methyl ester hydrochloride for Research and Development

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a critical building block in contemporary drug discovery and peptide synthesis.[1][2][3] Its procurement, however, requires a rigorous approach to supplier selection, quality verification, and handling to ensure the integrity of research and development programs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing and utilizing this valuable amino acid derivative. We will delve into the nuances of supplier qualification, the critical analysis of documentation such as the Certificate of Analysis (CoA), and establish robust in-house quality control protocols. Furthermore, this guide will outline best practices for the safe handling, storage, and disposal of this compound, ensuring both personnel safety and compound stability.

Introduction to N-Methyl-L-valine methyl ester hydrochloride

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the amine and a methyl ester protecting the carboxylic acid. This modification offers several advantages in organic synthesis, particularly in peptide chemistry, by enhancing solubility and controlling reactivity during coupling reactions.[1][3] It is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3]

Chemical Properties and Identification

A thorough understanding of the chemical properties of this compound is fundamental for its proper handling and use.

PropertyValueSource
CAS Number 3339-44-4[1][4][5]
Molecular Formula C7H15NO2·HCl[1][4][5]
Molecular Weight 181.66 g/mol [1][4][5]
Appearance White to off-white powder/solid[1]
Purity Typically ≥98%[6]
Storage Recommended at 0-8°C or room temperature, in a dry, well-ventilated area[1][7][8][9]

Supplier Selection and Qualification

The selection of a reputable supplier is a critical first step in the procurement process. The quality of the starting material directly impacts the reliability and reproducibility of experimental results.

Key Supplier Evaluation Criteria

When evaluating potential suppliers, consider the following:

  • Reputation and Experience: Prioritize suppliers with a proven track record in manufacturing and supplying high-purity amino acid derivatives.[10][11]

  • Quality Management Systems: Inquire about their quality management systems, such as ISO 9001 certification, and their adherence to Good Manufacturing Practices (GMP) if applicable to your research needs.[10]

  • Transparency and Documentation: A reliable supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information on their analytical testing methods.[1]

  • Technical Support: The availability of knowledgeable technical support can be invaluable for addressing any questions or concerns regarding the product's specifications or use.

Comparison of Notable Suppliers

The following table provides a non-exhaustive list of potential suppliers for this compound. Researchers should conduct their own due diligence to select the supplier that best meets their specific requirements.

SupplierNoted ForWebsite
Sigma-Aldrich (Merck) Extensive portfolio of research chemicals and reagents, with detailed online documentation.
TCI Chemicals Wide range of organic chemicals with a focus on research and development.
Chem-Impex Specializes in amino acids, peptides, and related reagents.
Spectrum Chemical Supplier of fine chemicals, including USP/NF/FCC grade products.
Bachem Global leader in the development and manufacturing of peptides and amino acid derivatives.

Procurement and Documentation Analysis

Once a supplier is selected, the procurement process involves careful review of the accompanying documentation to ensure the material meets the required specifications.

The Certificate of Analysis (CoA): A Deep Dive

The CoA is the most critical document accompanying your purchase. It provides a detailed summary of the analytical tests performed on the specific batch of the compound you have received.

A typical CoA for this compound should include:

  • Identification: Confirmation of the compound's identity, usually through methods like ¹H NMR spectroscopy. The spectrum should be consistent with the expected structure of N-Methyl-L-valine methyl ester hydrochloride.[6]

  • Purity: The purity of the compound, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is common for research-grade material.[2][6]

  • Physical Properties: Appearance, and sometimes melting point, are reported to ensure the material is in its expected physical state.[2]

  • Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

  • Date of Analysis and Batch Number: These are crucial for traceability and quality control.

In-House Quality Control and Verification

While the supplier's CoA provides essential information, it is best practice to perform in-house quality control to verify the identity and purity of the received material. This is especially critical for long-term studies or when using the material in sensitive applications.

Experimental Protocol: Identity Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the received this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum and compare the chemical shifts, splitting patterns, and integration values to a reference spectrum or the expected values for this compound.

Experimental Protocol: Purity Assessment by HPLC

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and UV detection wavelength. A typical gradient might run from 5% to 95% acetonitrile in water with 0.1% TFA.

  • Inject the sample and standards onto the HPLC system.

  • Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is paramount when working with any chemical, including this compound.

Personal Protective Equipment (PPE) and Handling
  • Eye Protection: Always wear safety glasses or goggles.[8][12][13]

  • Hand Protection: Wear suitable chemical-resistant gloves.[8][12]

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[7][8][9]

  • Skin Protection: Wear a lab coat to protect your skin.[8]

Storage and Stability
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8][9]

  • Some suppliers recommend refrigeration (0-8°C), while others state room temperature is acceptable.[1][2][14] Always follow the storage instructions provided by the supplier on the product label or SDS.

  • The compound is generally stable under recommended storage conditions, but it is incompatible with strong oxidizing agents.[7][8]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[7][8] Do not allow the product to enter drains.[9]

Visualization of Workflows

To aid in the practical application of this guide, the following diagrams illustrate key decision-making and experimental workflows.

Supplier Qualification Workflow

SupplierQualification start Start: Need this compound identify_suppliers Identify Potential Suppliers start->identify_suppliers evaluate_reputation Evaluate Reputation & Experience identify_suppliers->evaluate_reputation request_docs Request Documentation (CoA, SDS) evaluate_reputation->request_docs assess_quality Assess Quality Management (ISO, GMP) request_docs->assess_quality technical_support Evaluate Technical Support assess_quality->technical_support select_supplier Select Supplier technical_support->select_supplier select_supplier->identify_suppliers Does Not Meet Criteria procure Procure Material select_supplier->procure Meets Criteria

Caption: Workflow for selecting a qualified supplier of this compound.

In-House QC Workflow

InHouseQC receive_material Receive this compound review_coa Review Supplier CoA receive_material->review_coa perform_nmr Perform ¹H NMR for Identity review_coa->perform_nmr perform_hplc Perform HPLC for Purity perform_nmr->perform_hplc compare_results Compare Results to CoA & Specs perform_hplc->compare_results release_for_use Release for Research Use compare_results->release_for_use Pass quarantine Quarantine & Contact Supplier compare_results->quarantine Fail

Caption: Workflow for in-house quality control of received this compound.

Conclusion

The successful use of N-Methyl-L-valine methyl ester hydrochloride in research and drug development is contingent upon a meticulous approach to its procurement and handling. By implementing a robust supplier qualification process, critically evaluating all documentation, performing independent quality control, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials and the validity of their scientific outcomes. This guide provides a foundational framework for these essential practices, empowering scientists to proceed with confidence in their research endeavors.

References

  • L-Valine methyl ester hydrochloride MSDS. (n.d.).
  • L-VALINE METHYL ESTER HYDROCHLORIDE - Suvchem Laboratory Chemicals. (n.d.).
  • MATERIAL SAFETY DATA SHEETS L-VALINE METHYL ESTER HYDROCHLORIDE - Cleanchem Laboratories. (n.d.).
  • N-Me-Val-OH.HCl | RayBiotech. (n.d.).
  • N-Methyl-L-valine methyl ester hydrochloride | CAS 3339-44-4 | P212121 Store. (n.d.).
  • This compound | C7H16ClNO2 | CID 13819431 - PubChem. (n.d.).

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Methodological & Application

Application Notes and Protocols: A Guide to Solution-Phase Peptide Synthesis Utilizing N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry, imparting enhanced proteolytic stability, increased membrane permeability, and improved pharmacokinetic profiles.[1][2] N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a key building block in this context, though its application presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions and increase the risk of epimerization.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound in solution-phase peptide synthesis. We will delve into the mechanistic considerations, present optimized protocols, and offer troubleshooting strategies to ensure high-yield, high-purity synthesis of N-methylated peptides.

Introduction: The Significance of N-Methylated Peptides

N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet powerful modification that can dramatically alter the biological and physical properties of a peptide.[2] This modification prevents the formation of hydrogen bonds, disrupting secondary structures like β-sheets which can be responsible for aggregation.[4] The resulting peptides often exhibit increased solubility and resistance to enzymatic degradation.[1][2] this compound, a derivative of the bulky amino acid valine, is a crucial component in the synthesis of peptides designed to have improved oral bioavailability and metabolic stability.[5]

Key Properties of this compound:

PropertyValue
Synonyms N-Methyl-L-valine methyl ester hydrochloride, N-Me-L-Val-OMe·HCl
CAS Number 3339-44-4[5]
Molecular Formula C₇H₁₅NO₂·HCl[5]
Molecular Weight 181.66 g/mol [5]
Appearance White to off-white powder/solid[5]
Storage 0-8°C[5]

The Challenge of Coupling N-Methylated Amino Acids

The primary difficulty in synthesizing N-methylated peptides lies in the amide bond formation. The presence of the N-methyl group significantly increases steric hindrance at the amine, slowing down the coupling reaction.[1] This is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1] The sluggish reaction kinetics can lead to incomplete couplings and the accumulation of side products. Furthermore, the basic conditions often employed during coupling can lead to epimerization at the α-carbon of the activated amino acid, compromising the stereochemical integrity of the final peptide.[3][6]

Strategic Selection of Coupling Reagents and Additives

To overcome the challenges of steric hindrance and epimerization, a careful selection of coupling reagents and additives is paramount.

Coupling Reagents

Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can be less effective and prone to causing epimerization when used with N-methylated amino acids.[6] Uronium/aminium and phosphonium salt-based coupling reagents are generally preferred due to their higher reactivity.[1][6]

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate): Highly effective for coupling sterically hindered and N-methylated amino acids.[1][7] The presence of the HOAt moiety helps to suppress epimerization.[6]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While effective, it is generally considered less potent than HATU for difficult couplings.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate): These are also excellent choices for coupling N-methylated amino acids, with PyAOP often showing superior performance in preventing epimerization.[8]

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive reagent, particularly useful for very difficult couplings, including N-methyl to N-methyl linkages.[1][7][9] However, its high reactivity can sometimes lead to side reactions if not used carefully.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the Oxyma Pure anion, making it a safer and highly efficient alternative to HOBt- and HOAt-based reagents.[7][10]

Additives for Epimerization Suppression

The use of additives is crucial to minimize epimerization during the activation of the carboxylic acid. These additives form active esters that are more reactive towards the amine and less prone to racemization.[6]

  • HOBt (1-Hydroxybenzotriazole): The classical additive for suppressing epimerization.[6][11]

  • HOAt (7-Aza-1-hydroxybenzotriazole): Generally more effective than HOBt in preventing epimerization, especially in challenging couplings.[6][7]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[7][10]

Mechanistic Insights: Peptide Coupling and Epimerization

Understanding the underlying mechanisms is key to optimizing the synthesis of N-methylated peptides.

General Peptide Coupling Mechanism

The process of forming a peptide bond involves the activation of the carboxylic acid of one amino acid, followed by nucleophilic attack by the amino group of the second amino acid.[7]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent Dipeptide R-CO-N(Me)-Val-OMe Activated_Ester->Dipeptide + H-N(Me)-Val-OMe N_Me_Val_OMe H-N(Me)-Val-OMe

Figure 1: General workflow of a peptide coupling reaction.

The Pathway to Epimerization

Epimerization occurs when the α-proton of the activated amino acid is abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[3] For N-methylated amino acids, while the traditional oxazolone pathway is blocked, epimerization can still proceed through alternative mechanisms, such as the formation of an oxazolium-5-oxide intermediate.[6]

G Activated_L_Amino_Acid Activated L-Amino Acid Planar_Intermediate Planar Enolate Intermediate Activated_L_Amino_Acid->Planar_Intermediate - H⁺ (Base) D_Amino_Acid_Peptide D-Amino Acid Peptide (Epimer) Planar_Intermediate->D_Amino_Acid_Peptide + H⁺ L_Amino_Acid_Peptide L-Amino Acid Peptide (Desired Product) Planar_Intermediate->L_Amino_Acid_Peptide + H⁺

Figure 2: Simplified mechanism of base-catalyzed epimerization.

Detailed Protocol for Solution-Phase Coupling with this compound

This protocol provides a step-by-step guide for the coupling of an N-protected amino acid to this compound using HATU as the coupling reagent.

Materials
  • This compound

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation of the Free Amine:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and generate the free amine.

    • Stir the solution for 15-20 minutes at 0 °C. This step is critical to ensure the amine is available for the subsequent coupling reaction.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) dropwise to the solution while stirring.

    • Allow the activation to proceed for 5-10 minutes at 0 °C. A prolonged activation time can increase the risk of epimerization.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution from step 2 to the free amine solution from step 1 at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Coupling to N-methylated amino acids can be slow, so longer reaction times may be necessary.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). These washes remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

Reaction Monitoring

Due to the absence of a primary amine, traditional monitoring methods like the ninhydrin test are not applicable for N-methylated amino acids. The bromophenol blue test can be used as an alternative in solid-phase synthesis.[1] For solution-phase synthesis, TLC and HPLC-MS are the most reliable methods to track the reaction's progress.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield - Insufficient activation time or temperature.- Steric hindrance is too high for the chosen coupling reagent.- Incomplete neutralization of this compound.- Increase reaction time and/or temperature slightly.- Switch to a more potent coupling reagent like PyBroP.[1][7]- Ensure complete neutralization with a slight excess of base.
Significant Epimerization - Use of a strong base.- Prolonged activation time.- High reaction temperature.- Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine.[7]- Minimize the pre-activation time.[6]- Perform the coupling at a lower temperature (e.g., 0 °C).[6]
Difficult Purification - Presence of closely related side products.- Optimize reaction conditions to minimize side product formation.- Employ high-resolution purification techniques like preparative HPLC.[13]

Conclusion

The successful incorporation of this compound into peptide chains is an achievable goal with careful consideration of the inherent challenges. By selecting highly reactive coupling reagents, employing effective epimerization suppression strategies, and meticulously controlling reaction conditions, researchers can harness the benefits of N-methylation to develop novel peptide therapeutics with enhanced properties. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals in the field of drug development.

References

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 37(1), 135–142.
  • Kopczyńska, M., & Jarończyk, M. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19575–19586.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • The Royal Society of Chemistry. (2020). Supplementary Information.
  • Angelastro, M. R., Peet, N. P., & Bey, P. (1989). A simple, general method for the synthesis of N-methyl-α-amino acids. Journal of Organic Chemistry, 54(16), 3913–3916.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Syafiuddin, A., & Lee, S. L. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4983.
  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 13819431.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Dunne, C., & Tcyrulnikov, S. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(15), 9576–9591.
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • Synfacts. (2024). Efficient, Epimerization-Free Solid-Phase Peptide Synthesis. Synfacts, 20(02), 0137.
  • Leggio, A., Belsito, E. L., De Marco, R., Di Gioia, M. L., Liguori, A., Perri, F., & Siciliano, C. (2009). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 74(4), 1526–1531.
  • Kjell, D. P., & Semo, B. T. (2005). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development, 9(6), 798–800.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Wang, J., & Hao, Q. (2022). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 3(2), 101344.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Burlina, F., & Papini, A. M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
  • Di Gioia, M. L., Leggio, A., & Liguori, A. (2012). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 16(16), 1883–1902.

Sources

Application Notes and Protocols for Optimal Coupling of N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of N-Methylated Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of N-methylated amino acids represents a critical strategy for enhancing therapeutic properties. N-methylation of the peptide backbone can significantly increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation to enhance target affinity and selectivity. However, these benefits come at the cost of increased synthetic difficulty. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, which dramatically slows the kinetics of amide bond formation. This sluggish reactivity necessitates the use of highly efficient coupling reagents to achieve acceptable yields and purity. Furthermore, the prolonged reaction times and often basic conditions required can elevate the risk of epimerization, compromising the stereochemical integrity of the final peptide.

This guide provides a detailed technical overview and field-proven protocols for the effective coupling of N-methylated amino acids, with a specific focus on the sterically hindered N-Me-Val-OMe HCl. We will conduct a comparative analysis of two of the most potent and widely used coupling reagents for this application: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Comparative Analysis of Premier Coupling Reagents: HATU vs. PyAOP

The choice of coupling reagent is paramount when dealing with sterically demanding and electronically deactivated substrates like N-methylated amino acids. Both HATU and PyAOP are based on the highly activating 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which makes them superior to their HOBt-based counterparts (e.g., HBTU, PyBOP) for challenging couplings.[1] The nitrogen atom at the 7-position of the fused pyridine ring in HOAt provides anchimeric assistance during the aminolysis of the active ester, accelerating the rate of amide bond formation.

HATU: The Uronium/Aminium Powerhouse

HATU is an aminium salt that has established itself as a go-to reagent for difficult couplings due to its high reactivity and rapid kinetics.[2] It efficiently activates carboxylic acids to form highly reactive OAt-active esters, which readily couple with even weak nucleophiles like N-methylated amines.

Mechanism of Action: The coupling process with HATU involves a two-step sequence. First, in the presence of a non-nucleophilic base, the carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion then rapidly attacks this intermediate to generate the key OAt-active ester and tetramethylurea. The amine nucleophile then attacks the active ester to form the desired amide bond.[3]

HATU_Mechanism R-COOH R-COOH R-COO- R-COO⁻ R-COOH->R-COO- + Base Base Base (e.g., DIPEA) Isouronium_Salt O-acyl(tetramethyl) isouronium salt R-COO-->Isouronium_Salt + HATU HATU HATU HOAt- HOAt⁻ HATU->HOAt- Active_Ester OAt-active ester Isouronium_Salt->Active_Ester + HOAt⁻ TMU Tetramethylurea Isouronium_Salt->TMU Peptide R-CO-N(Me)-R' Active_Ester->Peptide + R'-NH-Me Amine R'-NH-Me (N-Me-Val-OMe) HOAt HOAt Peptide->HOAt

HATU Mechanism of Action

Key Consideration: The Guanidinylation Side Reaction. A significant drawback of HATU and other uronium/aminium-based reagents is the potential for an irreversible side reaction where the coupling reagent reacts directly with the free amine, forming a tetramethylguanidinium cap on the N-terminus.[4] This is particularly problematic in reactions with slow kinetics, such as cyclizations or fragment condensations, or when an excess of the coupling reagent is used. This side reaction terminates peptide chain extension and complicates purification.[4]

PyAOP: The Phosphonium Alternative

PyAOP is a phosphonium salt-based coupling reagent that also utilizes the HOAt moiety for activation. It is renowned for its high coupling efficiency, especially in sterically hindered and N-methylated systems.[5]

Mechanism of Action: Similar to HATU, PyAOP activates the carboxylic acid to form the highly reactive OAt-active ester. The phosphonium core serves as an excellent leaving group, facilitating the formation of the active ester which then undergoes aminolysis.

PyAOP_Mechanism R-COOH R-COOH R-COO- R-COO⁻ R-COOH->R-COO- + Base Base Base (e.g., Collidine) Acyloxyphosphonium Acyloxyphosphonium Salt R-COO-->Acyloxyphosphonium + PyAOP PyAOP PyAOP HOAt- HOAt⁻ PyAOP->HOAt- Active_Ester OAt-active ester Acyloxyphosphonium->Active_Ester + HOAt⁻ TPPO Tripyrrolidinophosphine oxide Acyloxyphosphonium->TPPO Peptide R-CO-N(Me)-R' Active_Ester->Peptide + R'-NH-Me Amine R'-NH-Me (N-Me-Val-OMe) HOAt HOAt Peptide->HOAt

PyAOP Mechanism of Action

Key Advantage: Elimination of Guanidinylation. As a phosphonium-based reagent, PyAOP is not susceptible to the guanidinylation side reaction that plagues uronium/aminium reagents like HATU.[1][4] This makes PyAOP a safer and often preferred choice for reactions where the coupling is expected to be slow, such as in fragment condensations, macrocyclizations, or with particularly challenging N-methylated sequences.[4]

Data Summary: HATU vs. PyAOP for N-Methylated Couplings

ParameterHATUPyAOPKey Insights & Causality
Reagent Type Aminium SaltPhosphonium SaltThe fundamental difference in core structure dictates the potential for side reactions.
Activating Moiety OAt-esterOAt-esterBoth reagents leverage the high reactivity of the HOAt leaving group, making them superior for difficult couplings.
Coupling Efficiency Very HighVery HighBoth are highly effective for sterically hindered and N-methylated amino acids.[5][6]
Reaction Kinetics Very FastFastHATU is often reported to have slightly faster kinetics in standard couplings.
Guanidinylation Risk PresentAbsentA critical advantage for PyAOP, especially when excess reagent is needed or reaction times are long.[1][4]
Epimerization Risk Low (with proper base)Low (with proper base)Both are effective at suppressing racemization, largely due to the rapid formation of the OAt-ester which is aminolyzed quickly. The choice of base is a more critical factor.
Byproducts Tetramethylurea (water-soluble)Tripyrrolidinophosphine oxide (TPPO) (organic-soluble)The solubility of byproducts can influence the choice of workup and purification strategy.
Recommended Base DIPEA, CollidineDIPEA, CollidineFor epimerization-prone couplings, the less basic, more sterically hindered 2,4,6-collidine is often preferred over DIPEA for both reagents.
Ideal Application Rapid coupling of difficult sequences where stoichiometry can be precisely controlled.Couplings requiring longer reaction times, excess reagent, or where guanidinylation is a known issue (e.g., fragment coupling, cyclization).[4]

Experimental Protocols: Solution-Phase Coupling of this compound

The following protocols are designed for the solution-phase coupling of an N-protected amino acid (e.g., Fmoc-L-Ala-OH) to this compound.

General Considerations:

  • Stoichiometry: Since N-Me-Val-OMe is provided as a hydrochloride salt, at least one equivalent of base is required for its neutralization. Additional base is required for the activation of the carboxylic acid.

  • Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended.

  • Temperature: Performing the reaction at 0 °C initially and then allowing it to warm to room temperature can help to minimize potential side reactions, including epimerization.

Protocol 1: Coupling using HATU and DIPEA

This protocol utilizes the strong, non-nucleophilic base DIPEA. It is a robust, general-purpose method for high-efficiency coupling.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-L-Ala-OH): 1.0 eq

  • This compound: 1.0 eq

  • HATU: 1.05 eq

  • DIPEA: 2.5 eq

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-Protected Amino Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool both solutions to 0 °C in an ice bath.

  • To the solution of the N-protected amino acid and HATU, add DIPEA (2.5 eq) dropwise while stirring. A color change may be observed. Allow this pre-activation to proceed for 2-5 minutes. Causality: Pre-activation ensures the formation of the reactive OAt-ester before the introduction of the amine component, which can improve coupling efficiency.

  • Slowly add the solution of this compound to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

Workup Procedure:

  • Dilute the reaction mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes unreacted amine and excess base. The bicarbonate wash removes unreacted carboxylic acid and HOAt. The brine wash removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Coupling using PyAOP and 2,4,6-Collidine

This protocol is optimized to minimize the risk of epimerization by using the weaker, sterically hindered base 2,4,6-collidine. It is the recommended choice for coupling amino acids that are particularly prone to racemization.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-L-Ala-OH): 1.0 eq

  • This compound: 1.0 eq

  • PyAOP: 1.1 eq

  • 2,4,6-Collidine: 3.0 eq

  • Anhydrous DCM or DMF

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, combine the N-Protected Amino Acid (1.0 eq), this compound (1.0 eq), and PyAOP (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,4,6-collidine (3.0 eq) dropwise to the stirred solution. Causality: Collidine is a weaker base than DIPEA and its steric bulk helps to prevent base-catalyzed epimerization of the activated amino acid.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-8 hours, or until completion as monitored by TLC or LC-MS.

  • Given the absence of a pre-activation step, the reaction may require a longer time to reach completion compared to the HATU/DIPEA protocol.

Workup Procedure:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x) to remove the collidine, followed by saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The byproduct, tripyrrolidinophosphine oxide (TPPO), is less polar than tetramethylurea and will need to be separated during chromatography.

Conclusion and Recommendations

Both HATU and PyAOP are exceptionally effective reagents for the challenging task of coupling N-methylated amino acids like this compound.

  • HATU is an excellent choice for its rapid reaction rates and high efficiency. However, careful control of stoichiometry (avoiding excess HATU) is crucial to prevent the irreversible guanidinylation of the amine. It is best suited for couplings where high speed is desired and the risk of side reactions can be mitigated.

  • PyAOP offers comparable efficiency to HATU but with the significant advantage of being free from the guanidinylation side reaction.[1][4] This makes it a more robust and safer option for complex syntheses, particularly when longer reaction times are anticipated or when driving a difficult coupling to completion with an excess of reagent is necessary.

For couplings involving epimerization-prone amino acids, the use of the weaker, sterically hindered base 2,4,6-collidine is strongly recommended with either coupling reagent to preserve stereochemical integrity. By understanding the distinct mechanisms and characteristics of these reagents and selecting the appropriate base and reaction conditions, researchers can successfully navigate the challenges of N-methylated peptide synthesis to advance their scientific objectives.

References

  • Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Aapptec, LLC. [Link]
  • Aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Aapptec, LLC. [Link]
  • AAPPTec. "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids." AAPPTec. [Link]
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557-6602. [Link]
  • Nowick, J.S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine. [Link]
  • Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2018, 22(8), 921-933. [Link]
  • Albericio, F., & Kruger, H. G. "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology, 2004, 8(3), 211-221. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 2005, 65(2), 153-166. [Link]
  • Subirós-Funosas, R., et al. "Mechanism of BOP-mediated coupling reagent.
  • Di Gioia, M. L., et al. "An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters." Tetrahedron, 2011, 67(48), 9434-9442. [Link]
  • Ashenhurst, J. "Introduction to Peptide Synthesis." Master Organic Chemistry, 2019. [Link]
  • Common Organic Chemistry. "Amine to Amide (Coupling)
  • Aapptec. "Coupling Reagents." Aapptec, LLC. [Link]
  • Di Gioia, M. L., et al. "A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
  • Isidro-Llobet, A., et al. "Epimerisation in Peptide Synthesis." Molecules, 2019, 24(10), 1844. [Link]
  • Reddit. "HATU coupling - what's the best order?" r/Chempros, 2023. [Link]

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Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating N-Methyl-L-valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug development, cyclic peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained macrocyclic architecture often imparts high binding affinity, selectivity, and reduced susceptibility to enzymatic degradation compared to their linear counterparts. A key strategy to further enhance the pharmacological properties of these molecules is the site-specific N-methylation of the peptide backbone. This modification, inspired by naturally occurring cyclic peptides like cyclosporine A, can profoundly improve metabolic stability, membrane permeability, and even oral bioavailability.[1][2]

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a valuable building block for introducing N-methylation into a peptide sequence.[3] The incorporation of an N-methylated valine residue, with its sterically demanding isopropyl side chain, can significantly influence the conformational landscape of the peptide, pre-organizing it for efficient cyclization and locking it into a bioactive conformation. This guide provides a comprehensive overview of the principles and detailed protocols for the successful synthesis of cyclic peptides containing N-methylvaline, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanistic Insights

The Impact of N-Methylation on Peptide Structure and Function

The substitution of an amide proton with a methyl group has several profound consequences:

  • Elimination of Hydrogen Bond Donor: The N-methylated amide nitrogen can no longer act as a hydrogen bond donor. This disrupts the formation of secondary structures like β-sheets and α-helices, and can favor the adoption of unique turn structures.[4]

  • Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide backbone, which can enhance membrane permeability.

  • Enhanced Proteolytic Resistance: The steric bulk of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Conformational Rigidity: N-methylation restricts the rotation around the C-N bond of the peptide backbone, reducing the conformational flexibility of the peptide. This pre-organization can lower the entropic penalty of binding to a biological target and can also facilitate macrocyclization.

Challenges in the Synthesis of N-Methylated Peptides

The primary challenge in synthesizing peptides with N-methylated amino acids, particularly sterically hindered ones like N-methylvaline, is the difficulty of peptide bond formation. The secondary amine of the N-methylated amino acid is less nucleophilic than a primary amine, and the steric hindrance from the N-methyl group and the amino acid side chain can impede the approach of the activated carboxyl group of the incoming amino acid.[1][5] This often leads to low coupling yields and requires the use of more potent coupling reagents and optimized reaction conditions.[1][5]

Preparing the Key Building Block: Fmoc-N-Me-Val-OH

While this compound is a useful precursor, for standard Fmoc-based solid-phase peptide synthesis (SPPS), the corresponding Fmoc-protected carboxylic acid, Fmoc-N-Me-Val-OH, is the required building block. While Fmoc-N-Me-Val-OH is commercially available, this section briefly outlines its preparation from this compound for completeness.

The synthesis involves two key steps:

  • Fmoc Protection: The secondary amine of this compound is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Saponification: The methyl ester is hydrolyzed to the free carboxylic acid.

A number of methods exist for the synthesis of Fmoc-N-methylamino acids.[4][6] A common approach involves the reaction of the amino acid ester with Fmoc-Cl or Fmoc-OSu in the presence of a base, followed by saponification, often using lithium iodide (LiI) to avoid racemization.[4]

Experimental Protocols

This section provides detailed step-by-step protocols for the incorporation of Fmoc-N-Me-Val-OH into a linear peptide via SPPS and its subsequent head-to-tail cyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the manual synthesis of a hypothetical linear peptide containing an N-methylvaline residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-N-Me-Val-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing Solution: DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

    • Pre-activate a solution of the first Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation (for non-N-methylated amino acids): Repeat step 2 for each subsequent standard amino acid.

  • Incorporation of Fmoc-N-Me-Val-OH:

    • Perform Fmoc deprotection of the N-terminal amino group on the growing peptide chain as described above.

    • Wash the resin thoroughly with DMF.

    • Pre-activate a solution of Fmoc-N-Me-Val-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time is often necessary for N-methylated residues.

    • Crucially, monitor the coupling reaction. Perform a test cleavage on a small amount of resin to check for completion by LC-MS. If the coupling is incomplete, a second coupling may be required.[1]

    • Wash the resin with DMF.

  • Coupling onto the N-Methylated Residue:

    • Perform Fmoc deprotection.

    • The subsequent coupling onto the N-methylated valine is also challenging due to steric hindrance. Use the same activation conditions as in step 4 and allow for an extended coupling time (2-4 hours). Double coupling may be necessary.[5]

    • Continue chain elongation until the desired linear sequence is complete.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the linear peptide by reverse-phase HPLC.

Workflow for SPPS Incorporation of Fmoc-N-Me-Val-OH

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling_AA Couple Standard Fmoc-AA-OH (HATU/DIEA) Wash1->Coupling_AA Wash2 Wash (DMF) Coupling_AA->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Repeat for each AA Wash3 Wash (DMF) Deprotection2->Wash3 Coupling_NMeVal Couple Fmoc-N-Me-Val-OH (HATU/DIEA, extended time) Wash3->Coupling_NMeVal Wash4 Wash (DMF) Coupling_NMeVal->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash (DMF) Deprotection3->Wash5 Coupling_Post_NMe Couple Next Fmoc-AA-OH (HATU/DIEA, extended time) Wash5->Coupling_Post_NMe Wash6 Wash (DMF) Coupling_Post_NMe->Wash6 Cleavage Cleave & Deprotect (TFA Cocktail) Wash6->Cleavage After final AA Purification Purify Linear Peptide (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for incorporating N-methylvaline.

Protocol 2: Head-to-Tail Macrocyclization

This protocol describes the solution-phase cyclization of the purified linear peptide.

Materials:

  • Purified linear peptide precursor

  • Cyclization Reagent: DPPA (Diphenylphosphoryl azide)

  • Base: NaHCO₃ (Sodium bicarbonate) or DIEA

  • Solvent: Anhydrous DMF

  • High-dilution reaction setup

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve the linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.1-1 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

    • Cool the solution to 0-4 °C in an ice bath.

  • Cyclization Reaction:

    • Add NaHCO₃ (or DIEA) to the solution (approx. 3-5 equivalents) to neutralize any residual TFA and to act as a base.

    • Add DPPA (1.5-3 equivalents) to the stirring solution.

    • Allow the reaction to stir at 4 °C for 24-48 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear peptide mass and the appearance of the cyclized product mass.

  • Work-up:

    • Once the reaction is complete, quench by adding a small amount of water.

    • Remove the DMF under reduced pressure (high-vacuum rotary evaporator).

  • Purification:

    • Dissolve the crude residue in a suitable solvent (e.g., DMSO/water or Acetonitrile/water).

    • Purify the cyclic peptide by preparative reverse-phase HPLC.

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Workflow for Head-to-Tail Cyclization

Cyclization_Workflow Start Purified Linear Peptide Dissolve Dissolve in DMF (High Dilution, 0.1-1 mM) Start->Dissolve Cool Cool to 0-4 °C Dissolve->Cool Add_Base Add Base (NaHCO₃ or DIEA) Cool->Add_Base Add_Reagent Add Cyclization Reagent (e.g., DPPA) Add_Base->Add_Reagent React Stir for 24-48 hours Add_Reagent->React Monitor Monitor by LC-MS React->Monitor Workup Quench and Evaporate DMF React->Workup Purify Purify Cyclic Peptide (RP-HPLC) Workup->Purify Lyophilize Lyophilize Purify->Lyophilize Final_Product Final Cyclic Peptide Lyophilize->Final_Product

Caption: Workflow for solution-phase head-to-tail peptide cyclization.

Data Presentation and Troubleshooting

Key Synthesis Parameters
ParameterRecommended ConditionRationale
Coupling Reagent HATU, PyAOP, or PyBOP/HOAtOvercomes steric hindrance of N-methylated amino acids.[1][5]
Coupling Time (N-Me-Val) 2-4 hours (or longer)Ensures complete reaction for the sterically hindered residue.
Double Coupling Recommended for coupling onto N-Me-ValMaximizes yield for this difficult coupling step.[7]
Cyclization Concentration 0.1 - 1 mMFavors intramolecular cyclization over oligomerization.
Cyclization Temperature 0 - 4 °CMinimizes racemization at the C-terminal residue during activation.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete coupling of or onto N-Me-Val 1. Insufficient coupling reagent potency.2. Steric hindrance.3. Insufficient reaction time.1. Use a more potent coupling reagent like HATU or PyAOP.[1][5]2. Perform a second coupling (double coupling).3. Increase the coupling time to 4-6 hours and monitor by a test cleavage.
Low yield of cyclized peptide 1. Linear peptide precursor is impure.2. Reaction concentration is too high, favoring oligomerization.3. Inefficient cyclization reagent.1. Ensure the linear peptide is >95% pure by RP-HPLC.2. Decrease the concentration to <1 mM.3. Try alternative cyclization reagents (e.g., HBTU/HOBt/DIEA).
Multiple peaks in HPLC of purified cyclic peptide 1. Racemization during cyclization.2. Presence of stable conformers (cis/trans isomers) due to N-methylation.1. Lower the cyclization reaction temperature; use a less activating base.2. This is common for N-methylated peptides.[5] Perform variable temperature NMR to confirm the presence of conformers. For purification, it may be necessary to collect and combine the conformer peaks.
Side reactions during cleavage (e.g., fragmentation) 1. Harsh cleavage conditions.2. Presence of sensitive residues.1. Reduce TFA cleavage time if possible.[5]2. Optimize the scavenger cocktail based on the peptide sequence.

Conclusion

The incorporation of N-methylvaline is a powerful tool for medicinal chemists seeking to optimize the properties of cyclic peptides. While the synthesis presents challenges due to steric hindrance, these can be overcome with the use of appropriate high-potency coupling reagents, extended reaction times, and careful monitoring. The protocols and insights provided in this guide offer a robust framework for the successful synthesis and cyclization of N-methylated peptides, enabling the development of next-generation peptide therapeutics with enhanced drug-like properties.

References

  • Chem-Impex International. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
  • Google Patents. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
  • PubChem. (n.d.). This compound.
  • Di Gioia, M. L., Leggio, A., Le Pera, A., Siciliano, C., Liguori, A., & Sindona, G. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383–387. [Link]
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1749. [Link]
  • PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline.
  • Wiley-VCH. (2002). First Total Synthesis of the Nematicidal Cyclododecapeptide Omphalotin A Using Novel Racemization-free Triphosgene-mediated Couplings on Solid Phase.
  • Nielsen, T. E., & Meldal, M. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.

Sources

Application Notes & Protocols: N-Me-Val-OMe HCl as a Strategic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Advantage of N-Methylation

In the landscape of modern drug discovery, particularly in the realm of peptides and peptidomimetics, the pursuit of enhanced pharmacokinetic profiles is paramount. N-methylation of amino acids represents a critical and highly effective strategy for overcoming two major hurdles: metabolic instability and poor membrane permeability. The incorporation of N-methylated amino acid residues disrupts the amide backbone's hydrogen-bonding network, rendering the peptide less susceptible to proteolytic degradation. Furthermore, this modification can favor the adoption of a membrane-permeable cis-amide bond conformation, thereby improving oral bioavailability.

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a versatile and valuable building block for introducing these advantageous properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into its effective utilization in synthetic campaigns.

Physicochemical Properties & Handling

A thorough understanding of the starting material is the foundation of any successful synthesis. This compound is typically supplied as a white to off-white crystalline solid.[1] Its key properties are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloridePubChem[2]
CAS Number 3339-44-4Chem-Impex[1]
Molecular Formula C₇H₁₆ClNO₂PubChem[2]
Molecular Weight 181.66 g/mol PubChem[2]
Appearance White to off-white powder/solidChem-Impex[1]
Optical Rotation [α]²⁰_D = +19 ± 2° (c=1 in H₂O)Chem-Impex[1]
Storage Store at 0-8°C, desiccatedChem-Impex[1]

Handling and Storage: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For long-term storage, refrigeration at 0-8°C is recommended.[1] Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Core Application: Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[1] The presence of the N-methyl group introduces steric hindrance, which can make peptide bond formation more challenging compared to its non-methylated counterpart. Therefore, the choice of coupling reagents and conditions is critical for achieving high yields and minimizing racemization.

Workflow for Incorporating this compound

The general workflow for coupling this compound to a carboxylate-containing fragment (e.g., an N-protected amino acid) is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve N-protected Amino Acid (1.0 eq) in DMF C 3. Add Non-Nucleophilic Base (e.g., DIPEA, 2.5 eq) Cool to 0°C A->C B 2. Dissolve this compound (1.05 eq) in DMF B->C D 4. Add Coupling Reagent (e.g., HATU, 1.1 eq) C->D Allow pre-activation (5-10 min) E 5. Stir at 0°C to RT Monitor by LC-MS/TLC D->E F 6. Aqueous Work-up (e.g., H₂O, NaHCO₃, Brine) E->F Upon completion G 7. Extract with Organic Solvent (e.g., EtOAc) F->G H 8. Dry, Concentrate G->H I 9. Purify by Chromatography H->I Product Coupled Dipeptide Product I->Product

Caption: Standard Peptide Coupling Workflow.

Detailed Protocol: HATU-Mediated Coupling

This protocol describes a robust method for coupling an N-terminally protected amino acid (e.g., Boc-L-Ala-OH) with this compound.

Materials:

  • This compound (1.05 eq)

  • N-Boc-L-Alanine (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Alanine (1.0 eq) and this compound (1.05 eq) in anhydrous DMF to a concentration of approximately 0.1 M.

  • Basification & Cooling: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring.

    • Scientist's Note: DIPEA acts as a non-nucleophilic base to deprotonate the hydrochloride salt of N-Me-Val-OMe and the carboxylic acid of the coupling partner. Using a hindered base like DIPEA is crucial to prevent side reactions and racemization.

  • Activation: Add HATU (1.1 eq) to the cooled solution in one portion.

    • Rationale: HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids like N-methylated residues. It rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the secondary amine of N-Me-Val-OMe.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching & Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Purpose: The aqueous washes remove residual DMF, unreacted starting materials, and byproducts from the coupling reagents (e.g., HOAt, tetramethylurea).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Advanced Applications & Strategic Considerations

Impact of N-Methylation on Bioactivity and Pharmacokinetics

The strategic placement of N-methylated residues can profoundly influence a peptide's biological properties.

G cluster_pk Pharmacokinetic Improvements cluster_bio Bioactivity Modulation NMeVal This compound Incorporation MetStab Increased Metabolic Stability Blocks N-H bond required for protease recognition Steric hindrance prevents enzyme binding NMeVal:f0->MetStab Perm Enhanced Permeability Reduces H-bond donor count Favors 'cis' amide bond conformation Improves lipophilicity NMeVal:f0->Perm Conf Conformational Constraint Restricts backbone flexibility Can lock in a bioactive conformation NMeVal:f0->Conf Sol Solubility Tuning Disruption of crystal packing Can increase aqueous solubility NMeVal:f0->Sol

Sources

Application Notes and Protocols: Leveraging N-Me-Val-OMe HCl for the Synthesis of Advanced Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of N-methylated amino acids into peptide backbones represents a paradigm shift in modern therapeutic peptide design. This modification, while seemingly subtle, can profoundly enhance the pharmacological profile of a peptide, transforming a promising but labile lead compound into a viable drug candidate. Among the diverse repertoire of N-methylated building blocks, N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) serves as a critical component for introducing sterically demanding, conformationally constrained residues.

This comprehensive guide moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the use of this compound, providing detailed, field-tested methodologies and troubleshooting insights to empower researchers in their synthesis of next-generation bioactive peptides.

The Strategic Advantage of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of the amide proton with a methyl group, imparts several desirable attributes to a peptide therapeutic.[1][2][3] Understanding these advantages is crucial for rationally designing a synthesis strategy involving this compound.

  • Enhanced Proteolytic Stability: The absence of an amide proton and the steric bulk of the N-methyl group effectively shield the adjacent peptide bond from cleavage by proteases.[2][3] This dramatically increases the in vivo half-life of the peptide.

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation disrupts the hydrogen-bonding network along the peptide backbone, reducing its polarity and increasing its lipophilicity.[1][2][4] This "chameleonic" ability to mask polar groups is a key strategy for improving cell permeability and unlocking the potential for oral administration.[4][5]

  • Conformational Rigidity and Receptor Specificity: The steric clash between the N-methyl group and the adjacent α-carbon restricts the permissible Ramachandran angles (φ and ψ), locking the peptide backbone into a more defined conformation.[1][2][6] This pre-organization can lead to higher binding affinity and improved selectivity for the target receptor.

  • Inhibition of Aggregation: By disrupting inter-chain hydrogen bonding, N-methylation can increase the water solubility of peptides and inhibit the formation of β-sheet aggregates, a common challenge in peptide formulation.[7]

The choice to incorporate N-Methyl-valine, specifically, is often driven by the desire to mimic a natural residue while introducing significant steric hindrance to probe receptor interactions or to enforce a particular structural turn.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to any successful synthesis.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[8]
Molecular Weight 181.66 g/mol [8][9]
Appearance White to off-white powder/solid[9]
Storage Store at 0-8°C[9]
Key Structural Features Methylated amine, Valine side chain, Methyl ester protected C-terminus, Hydrochloride salt[8]

The hydrochloride salt form enhances the stability and handling of the amino ester, while the methyl ester protects the C-terminus during the coupling of the N-terminus to the growing peptide chain.

Core Challenge: The Sterically Hindered Coupling

The primary hurdle in utilizing this compound and other N-methylated amino acids is the steric hindrance posed by the N-methyl group, which significantly slows down the kinetics of peptide bond formation.[7][10] Coupling an incoming N-methylated amino acid to a secondary amine (another N-methylated residue) is particularly challenging.[7][10]

This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions, particularly racemization.[1][7]

Workflow for Incorporating an N-Methylated Residue

The following diagram illustrates the critical steps in solid-phase peptide synthesis (SPPS) when incorporating an N-methylated amino acid like N-Me-Val.

SPPS_Workflow cluster_resin Peptide on Solid Support cluster_activation Activation cluster_coupling Coupling Step cluster_post_coupling Post-Coupling Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling to Resin Resin->Coupling NMeAA Fmoc-N-Me-AA-OH ActivatedEster Activated Ester (Intermediate) NMeAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, PyAOP) CouplingReagent->ActivatedEster Base Base (e.g., DIEA, Collidine) Base->ActivatedEster ActivatedEster->Coupling Wash Wash Coupling->Wash Capping Capping (Optional) Wash->Capping FmocDeprotection Fmoc Deprotection (Piperidine/DMF) Wash->FmocDeprotection If no capping Capping->FmocDeprotection NewResin Resin-Bound Peptide (N+1, Free N-terminus) FmocDeprotection->NewResin

Caption: SPPS workflow for incorporating an N-methylated amino acid.

Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for Fmoc-based SPPS, which is generally preferred for its milder deprotection conditions.[11] The use of this compound requires initial de-esterification and Fmoc protection before it can be used in this workflow.

Protocol 4.1: Preparation of Fmoc-N-Me-Val-OH from this compound

Rationale: Commercially available this compound must be converted to the corresponding Fmoc-protected carboxylic acid to be used as a building block in Fmoc-SPPS. This involves two key steps: saponification of the methyl ester and subsequent Fmoc protection of the secondary amine. Care must be taken during saponification, as N-methylated amino acid esters are more prone to racemization under basic conditions than their non-methylated counterparts.[1][12] Using a milder base like lithium iodide (LiI) or carefully controlled conditions with lithium hydroxide (LiOH) is recommended.[1]

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Lithium iodide (LiI)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

Procedure:

  • Saponification (Hydrolysis of the Methyl Ester): a. Dissolve this compound in a mixture of THF and water (e.g., 2:1 v/v). b. Cool the solution to 0°C in an ice bath. c. Slowly add 1.1 equivalents of aqueous LiOH solution. d. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. e. Once complete, carefully acidify the reaction mixture to pH ~3 with 1M HCl. f. Extract the product into ethyl acetate (3x). g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-Me-Val-OH.

  • Fmoc Protection: a. Dissolve the crude N-Me-Val-OH in a 10% aqueous sodium bicarbonate solution mixed with dioxane. b. Add 1.1 equivalents of Fmoc-OSu to the solution. c. Stir vigorously at room temperature overnight. d. Remove the dioxane under reduced pressure. e. Wash the remaining aqueous solution with ether to remove unreacted Fmoc-OSu. f. Acidify the aqueous layer to pH ~2 with 1M HCl, causing the product to precipitate. g. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Fmoc-N-Me-Val-OH. Purify by column chromatography if necessary.

Protocol 4.2: Coupling of Fmoc-N-Me-Val-OH onto a Resin-Bound Peptide

Rationale: As previously discussed, coupling onto a secondary amine or coupling a sterically hindered N-methylated residue requires a potent activation method. Urionium/aminium-based reagents such as HATU, HBTU, and phosphonium-based reagents like PyAOP or PyBOP are the industry standard.[7][10][13] HATU is particularly effective.[7][14] A weak, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine is used to minimize racemization.[1] Monitoring the coupling reaction is critical; standard ninhydrin tests are ineffective for secondary amines, so a bromophenol blue test is recommended.[7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Val-OH (prepared in Protocol 4.1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol Blue Test Solution (250 mg in 50 mL DMF)[7]

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.[7]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Val-OH and 3.9 equivalents of HATU in DMF.[7]

  • Add 8 equivalents of DIEA to the activation solution and allow it to pre-activate for 5 minutes at room temperature.[7] The solution will typically change color.

  • Coupling: Drain the DMF from the swollen resin and immediately add the activation solution.

  • Agitate the reaction vessel at room temperature for at least 2 hours. For difficult couplings (e.g., N-Me-Val onto another N-methylated residue), the reaction time may need to be extended or performed at a slightly elevated temperature (e.g., 40-50°C) with microwave assistance.[4]

  • Monitoring: a. Remove a small sample of resin beads and wash thoroughly with DCM and Methanol. b. Add a few drops of the bromophenol blue test solution. c. A yellow color indicates a complete or near-complete reaction. A blue or green color indicates the presence of unreacted free amines, and a second coupling is required.[7]

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Deprotection: Proceed with standard Fmoc deprotection (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.

Case Study: N-Methylation in Cyclosporin A

Cyclosporin A is a potent immunosuppressant and a classic example of a naturally occurring, N-methyl-rich cyclic peptide.[15][16] Seven of its eleven residues are N-methylated, including two N-Me-Val residues at positions 4 and 11.[15][16][17] The synthesis of cyclosporine and its analogs is a significant challenge that highlights the difficulties of forming peptide bonds between multiple N-methylated amino acids.[18] The high degree of N-methylation is critical for its bioactivity, contributing to a conformation that is permeable to cell membranes and able to bind to its intracellular target, cyclophilin.[16][17] The successful synthesis of cyclosporine analogs often relies on the specialized coupling reagents and techniques described in this guide.[18][19]

Conclusion and Future Perspectives

This compound is more than just a modified amino acid; it is an enabling tool for sophisticated peptide design. By understanding the chemical principles behind its use and employing robust, optimized protocols, researchers can overcome the synthetic challenges associated with steric hindrance. The ability to strategically place N-methylated valine residues allows for the fine-tuning of a peptide's conformational and pharmacokinetic properties, paving the way for the development of more stable, potent, and bioavailable peptide therapeutics. As synthetic methodologies continue to advance, the application of this compound and other N-methylated building blocks will undoubtedly play an even greater role in expanding the landscape of peptide-based medicine.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
  • Nielsen, D. S., Hoang, H. N., & Nielsen, T. E. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1563, pp. 1-14). Springer. [Link]
  • Flores, M. (2018). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
  • Durette, P. L., & Boger, J. (1992). U.S. Patent No. US5214130A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13819431, this compound.
  • Papini, A. M., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link]
  • Tavano, R., & Mofid, M. R. (2012). Cyclosporines: Biosynthesis and Beyond. In Comprehensive Biotechnology (pp. 649-663). Elsevier. [Link]
  • Húmpola, M. V., et al. (2025).
  • Papini, A. M., et al. (2004). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i.
  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • RayBiotech. (n.d.). N-Me-Val-OH.HCl.
  • Mondal, D., et al. (2014). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 57(17), 7235–7249. [Link]
  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. MedChemComm, 6(10), 1744-1749. [Link]
  • Aslam, B., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 11(23), 3797. [Link]
  • Kultaeva, A., et al. (2023). Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations. International Journal of Molecular Sciences, 24(3), 2886. [Link]
  • Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1), 1-21. [Link]
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]
  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1373-1383. [Link]
  • Royal Society of Chemistry. (2020).
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]
  • Li, J., et al. (2015). Method for synthesizing cyclosporine.

Sources

Application Note & Protocols: Enhancing Peptide Metabolic Stability with N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their rapid in vivo degradation by proteases, leading to poor metabolic stability and short biological half-lives. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This application note provides a detailed guide on the use of N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) as a strategic building block to enhance the metabolic stability of therapeutic peptide candidates. We will explore the underlying mechanism of action, provide comprehensive, step-by-step protocols for peptide synthesis and in vitro stability assessment, and offer insights into data analysis and interpretation.

Introduction: The Challenge of Peptide Instability

Peptide-based therapeutics offer high specificity and potency, making them attractive drug candidates. However, their clinical application is often limited by their susceptibility to enzymatic degradation in biological fluids.[1][2] Endogenous proteases, such as those found in plasma and the gastrointestinal tract, readily cleave the amide bonds of the peptide backbone, resulting in rapid clearance and reduced bioavailability.[3][4] To address this, various chemical modification strategies have been developed to protect peptides from proteolysis, including the introduction of unnatural amino acids, cyclization, and PEGylation.[1][5] Among these, N-methylation of the peptide backbone has emerged as a powerful and effective approach to significantly improve metabolic stability.[2][6]

N-methylation involves the substitution of the amide proton with a methyl group. This seemingly minor modification has profound effects on the peptide's properties. The N-methyl group introduces steric hindrance, which can disrupt the recognition and binding of proteases to the peptide substrate, thereby preventing cleavage.[1][7] Furthermore, N-methylation can influence the peptide's conformation, potentially locking it into a more bioactive or proteolytically resistant structure.[1][2] This guide focuses on the practical application of this compound, a readily available N-methylated amino acid derivative, to enhance the metabolic stability of peptides.[8]

Mechanism of Action: Steric Shielding against Proteolysis

The primary mechanism by which N-methylation confers metabolic stability is through steric hindrance. Proteolytic enzymes have specific recognition sites and a defined active site cleft where the peptide substrate binds for cleavage. The amide protons of the peptide backbone are crucial for forming hydrogen bonds with the enzyme, facilitating proper orientation and subsequent hydrolysis of the peptide bond.

By replacing the amide proton with a methyl group, N-methylation introduces a bulky, non-polar substituent that sterically clashes with the enzyme's active site.[1] This "steric shielding" prevents the peptide from docking effectively into the protease's catalytic machinery, thus inhibiting enzymatic degradation.[1][7] The strategic placement of an N-methylated residue, such as N-methyl-valine, at or near a known cleavage site can dramatically increase the peptide's half-life in biological matrices.

Steric_Hindrance_Mechanism Figure 1: Mechanism of Proteolytic Resistance via N-Methylation cluster_0 Standard Peptide Chain cluster_1 N-Methylated Peptide Chain Peptide_Backbone_1 ...-NH-CHR-CO-... Amide Proton (H) Protease Protease Active Site Peptide_Backbone_1:f0->Protease Binding & Cleavage Peptide_Backbone_2 ...-N(CH3)-CHR-CO-... N-Methyl Group (CH3) Protease_2 Protease Active Site Peptide_Backbone_2:f0->Protease_2 Steric Hindrance (No Binding)

Caption: N-methylation provides steric hindrance, preventing protease binding and subsequent cleavage.

Experimental Design and Workflow

A typical workflow to evaluate the impact of N-methylation on peptide stability involves the synthesis of both the native and the N-methylated peptide, followed by a comparative analysis of their stability in relevant biological matrices.

Experimental_Workflow Figure 2: Experimental Workflow for Assessing Metabolic Stability Start Start: Peptide Design SPPS_Native Solid-Phase Peptide Synthesis (SPPS) of Native Peptide Start->SPPS_Native SPPS_NMe SPPS of N-Methylated Peptide (using this compound) Start->SPPS_NMe Purification Peptide Purification & Characterization (HPLC, Mass Spectrometry) SPPS_Native->Purification SPPS_NMe->Purification Stability_Assay In Vitro Metabolic Stability Assays (Plasma, Proteases) Purification->Stability_Assay LCMS_Analysis LC-MS/MS Analysis of Peptide Degradation Stability_Assay->LCMS_Analysis Data_Analysis Data Analysis & Half-Life Determination LCMS_Analysis->Data_Analysis Conclusion Conclusion: Comparative Stability Assessment Data_Analysis->Conclusion

Caption: Workflow for synthesis, purification, and stability testing of native vs. N-methylated peptides.

Protocols

Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a model peptide containing an N-methyl-valine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Val-OH (prepared from this compound)

  • Coupling reagents: HATU, HBTU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9][10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[11]

  • Coupling of Standard Amino Acids:

    • Pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF.

  • Coupling of Fmoc-N-Me-Val-OH:

    • Note: Coupling to a secondary amine (the N-terminus of the growing peptide chain after deprotection) and coupling of an N-methylated amino acid itself can be sterically hindered and require stronger coupling reagents and longer reaction times.[12][13]

    • Pre-activate 4 equivalents of Fmoc-N-Me-Val-OH with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 2-5 minutes.[12][13]

    • Add the activated amino acid solution to the deprotected peptide-resin and allow to couple for 4-12 hours.

    • Monitor the coupling reaction using a bromophenol blue test, as the Kaiser test is not suitable for secondary amines.[12]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of the native and N-methylated peptides in human plasma.

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Peptide stock solutions (in a suitable buffer or DMSO)

  • Incubator or water bath at 37°C

  • Precipitation solution: Acetonitrile with an internal standard

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the human plasma at 37°C. Prepare working solutions of the native and N-methylated peptides.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the peptide into the plasma at a final concentration of 1-10 µM.[14][15] Mix gently.

    • Incubate the mixture at 37°C.[16][17]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • The 0-minute time point represents 100% of the intact peptide.

  • Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of the cold precipitation solution (acetonitrile with internal standard) to stop the enzymatic reaction.[16]

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining intact peptide.[18][19] The method should be optimized for the specific peptide's mass and fragmentation pattern.

In Vitro Enzymatic Degradation Assay

This protocol allows for the evaluation of peptide stability against specific proteases like trypsin and chymotrypsin.

Materials:

  • Trypsin and/or Chymotrypsin solution

  • Reaction buffer (e.g., Ammonium Bicarbonate, pH ~8)

  • Peptide stock solutions

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% TFA)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, peptide stock solution (final concentration 10-100 µM), and the protease solution (enzyme-to-substrate ratio typically 1:20 to 1:100 w/w).[20]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the remaining intact peptide.[21][22]

Data Analysis and Interpretation

The data obtained from the stability assays are used to determine the degradation rate and half-life (t½) of the peptides.

  • Quantification: The peak area of the intact peptide at each time point is determined from the LC-MS/MS analysis.[23][24]

  • Normalization: The peak area at each time point is normalized to the peak area at time zero (t=0), which is considered 100%.

  • Data Plotting: Plot the percentage of remaining intact peptide versus time.

  • Half-Life Calculation: The half-life is the time it takes for 50% of the initial peptide to be degraded. This can be determined by fitting the data to a first-order decay model:

    ln(% Remaining) = -kt

    Where 'k' is the degradation rate constant. The half-life is then calculated as:

    t½ = 0.693 / k

Data_Analysis_Workflow Figure 3: Data Analysis Workflow LCMS_Data LC-MS/MS Data Acquisition (Peak Areas) Normalization Normalization to Time 0 (% Remaining Peptide) LCMS_Data->Normalization Plotting Plot % Remaining vs. Time Normalization->Plotting Curve_Fitting First-Order Decay Curve Fitting (ln(% Remaining) = -kt) Plotting->Curve_Fitting Half_Life Calculate Half-Life (t½ = 0.693 / k) Curve_Fitting->Half_Life Comparison Compare Half-Lives (Native vs. N-Methylated) Half_Life->Comparison

Caption: A stepwise guide to analyzing stability data and calculating peptide half-life.

Example Data Presentation:

PeptideMatrixHalf-life (t½) in minutesFold Improvement
Native PeptideHuman Plasma35-
N-Me-Val PeptideHuman Plasma> 480> 13.7
Native PeptideTrypsin (1:50)15-
N-Me-Val PeptideTrypsin (1:50)21014

This table presents hypothetical data for illustrative purposes.

Conclusion

The incorporation of N-methylated amino acids, such as N-Me-Val, is a highly effective strategy for enhancing the metabolic stability of peptide drug candidates.[2][6] By providing steric hindrance at the site of proteolytic attack, N-methylation can significantly increase a peptide's half-life in biological fluids, a critical step in improving its pharmacokinetic profile and overall therapeutic potential. The protocols and workflows detailed in this application note provide a robust framework for researchers to synthesize, evaluate, and validate the impact of N-methylation on their peptides of interest.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. [Link]
  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. Aapptec Peptides. [Link]
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. [Link]
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. [Link]
  • Degradation of peptide drugs by immobilized digestive proteases. PubMed. [Link]
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase.
  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]
  • How can you quantify peptides using LC/MS?.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest.
  • Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science. [Link]
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Expasy. [Link]
  • How Does LC-MS Identify Proteins and Metabolites?.
  • In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.
  • N-Methyl Amino Acids Archives. Aapptec Peptides. [Link]
  • Peptide Drug Metabolism and Methods to Increase Their Metabolic Stability. Prime Scholars. [Link]
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. [Link]
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Plasma Stability. Cyprotex. [Link]
  • Combining Trypsin/Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]
  • Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk. PubMed Central. [Link]

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Application Note: Enhancing Peptide Cell Permeability Through N-Methylation of Valine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Cellular Barrier for Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor cell membrane permeability, limiting their access to intracellular targets. A primary reason for this is the inherent polarity of the peptide backbone, which possesses multiple hydrogen bond donors (amide N-H groups) that are energetically unfavorable for partitioning into the lipophilic cell membrane.[1][2] This guide details a powerful strategy to overcome this barrier: the strategic N-methylation of peptide backbones, focusing on the incorporation of N-methylated valine (N-Me-Val).

Contrary to a potential misconception of using N-methylated amino acid esters like N-Me-Val-OMe HCl as permeability-enhancing additives, the true strategy lies in the covalent modification of the peptide itself. This compound is a chemical building block, a precursor used in the synthesis of N-methylated peptides.[3][4] By incorporating N-methylated amino acids into the peptide sequence, we fundamentally alter its physicochemical properties to favor cell entry.[5][6][7]

This application note will elucidate the mechanism of N-methylation-induced permeability enhancement, provide detailed protocols for the comparative assessment of N-methylated versus parent peptides, and offer insights into the rational design of cell-permeable peptide drugs.

The Mechanism: How N-Methylation Unlocks the Cell

Incorporating an N-methyl group on an amino acid residue, such as valine, has profound effects on the peptide's structure and properties.[2][8]

  • Reduced Hydrogen Bond Donor Capacity : The most direct effect of N-methylation is the replacement of an amide proton with a methyl group. This eliminates a hydrogen bond donor, reducing the energetic penalty for the peptide to desolvate and enter the lipid bilayer of the cell membrane.[1][2]

  • Increased Lipophilicity : The addition of a methyl group increases the overall lipophilicity (hydrophobicity) of the peptide, which can improve its partitioning into the cell membrane.[1][6]

  • Conformational Rigidity : The steric bulk of the N-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[2][8] This conformational constraint can pre-organize the peptide into a bioactive conformation and, crucially, can stabilize intramolecular hydrogen bonds (IMHBs).[9] By forming internal hydrogen bonds, the peptide can shield its polar amide groups from the solvent, presenting a more lipophilic face to the membrane, a mechanism famously employed by the highly permeable cyclic peptide, cyclosporin A.[1][10]

  • Enhanced Proteolytic Stability : The N-methylated peptide bond is sterically shielded, making it less susceptible to cleavage by proteases.[1][6] This increases the peptide's in vivo half-life, a significant advantage for drug development.

The following diagram illustrates the key molecular changes imparted by N-methylation.

cluster_2 Functional Outcomes P_NH Amide N-H (Hydrogen Bond Donor) P_Flex High Conformational Flexibility P_NH->P_Flex Allows free rotation P_Solv Solvation by Water P_NH->P_Solv M_IMHB Favors Intramolecular Hydrogen Bonds (IMHB) M_NMe Amide N-CH3 (H-Bond Donor Removed) M_Rigid Reduced Conformational Flexibility M_NMe->M_Rigid Steric hindrance Permeability Increased Cell Permeability M_NMe->Permeability Reduces desolvation penalty Stability Increased Proteolytic Stability M_NMe->Stability Steric shield for proteases M_Rigid->M_IMHB Pre-organizes backbone M_IMHB->Permeability Shields polar groups

Caption: Mechanism of N-methylation for enhancing peptide permeability.

Experimental Design for Assessing Permeability Enhancement

To validate the effect of N-methylation, a comparative study between the parent peptide and its N-methylated analogue is essential. This involves synthesizing both peptides and then subjecting them to a series of permeability and cellular uptake assays.

start Design Peptide Pair (Parent vs. N-Me-Val) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification & Mass Spec QC synthesis->purification pampa PAMPA (Passive Permeability) purification->pampa caco2 Caco-2 Assay (Transcellular Permeability) purification->caco2 uptake Cellular Uptake Assay (Fluorescently Labeled Peptides) purification->uptake data Data Analysis & Comparison pampa->data caco2->data uptake->data

Caption: Workflow for evaluating N-methylation effects.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides is most conveniently achieved during solid-phase peptide synthesis (SPPS) by incorporating an Fmoc-protected N-methylated amino acid, such as Fmoc-N-Me-Val-OH.[5][11]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Val-OH (CAS: 84000-11-3)[12]

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

  • Mass spectrometer for verification

The synthesis follows standard Fmoc-SPPS protocols. The key difference is the use of the N-methylated amino acid at the desired position in the sequence. Coupling of N-methylated amino acids can be slower and may require extended coupling times or the use of stronger coupling agents.

Protocols for Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[13] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[14][15]

Protocol:

  • Prepare Lipid Solution : Create a 1% (w/v) solution of lecithin in dodecane.[15]

  • Coat Donor Plate : Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well hydrophobic PVDF donor plate and allow the solvent to evaporate.[14][15]

  • Prepare Peptide Solutions : Dissolve the parent and N-methylated peptides in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[15]

  • Set Up Assay Plate :

    • Add 300 µL of buffer to the wells of a 96-well acceptor plate.[15]

    • Add 150 µL of the peptide solutions to the coated donor plate wells.[15]

  • Assemble and Incubate : Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.[13][14][15]

  • Quantification : After incubation, determine the peptide concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability : The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High

A higher Papp value for the N-methylated peptide compared to the parent peptide indicates improved passive permeability.

Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for predicting in vivo human intestinal absorption.[16][17] It uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, mimicking the intestinal epithelium.[18][19]

Protocol:

  • Cell Culture : Culture Caco-2 cells on Transwell filter inserts for approximately 21 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check : Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² is typically required.[20] The leakage of a fluorescent marker like Lucifer Yellow can also be assessed.[13][17]

  • Prepare Dosing Solutions : Prepare the parent and N-methylated peptides in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 10 µM.[17]

  • Permeability Measurement (Apical to Basolateral - A to B) :

    • Wash the cell monolayers with pre-warmed buffer.

    • Add the peptide dosing solution to the apical (upper) chamber.

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for 2 hours with gentle shaking.[17]

    • Take samples from the basolateral chamber at specified time points.

  • Efflux Measurement (Basolateral to Apical - B to A) : To determine if the peptide is a substrate for efflux pumps (like P-glycoprotein), perform the transport in the reverse direction.[17][18]

  • Quantification : Analyze the concentration of the peptides in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio : Calculate the Papp value similarly to the PAMPA assay. The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the peptide is subject to active efflux.[18]

Data Interpretation:

ParameterInterpretation
Papp (A to B) Predicts absorption. Higher value for N-Me-Val peptide indicates better permeability.
Efflux Ratio (ER) An ER > 2 suggests active efflux.[18] N-methylation may alter interaction with efflux transporters.
Recovery (%) Should be >70%. Low recovery may indicate compound binding to the plate or cell metabolism.
Cellular Uptake Assay with Fluorescently Labeled Peptides

This assay directly measures the amount of peptide that enters the cytoplasm. It requires synthesizing the peptides with a fluorescent label (e.g., FITC, TMR, or Cy5).[21][22]

Protocol:

  • Peptide Labeling : Synthesize the parent and N-methylated peptides with a fluorescent tag.

  • Cell Culture : Seed cells (e.g., HeLa or A549) in 24-well plates and culture until they reach desired confluency.[21][23]

  • Incubation : Replace the culture medium with fresh medium containing the fluorescently labeled peptides at a defined concentration (e.g., 1-10 µM). Incubate for 1-4 hours at 37°C.[21]

  • Washing : Remove the peptide-containing medium and wash the cells thoroughly with ice-cold PBS to remove any membrane-bound peptide.

  • Cell Lysis and Quantification :

    • Lyse the cells using a suitable lysis buffer.

    • Measure the fluorescence intensity of the cell lysate using a spectrofluorometer.[21]

    • Normalize the fluorescence intensity to the total protein concentration in each well, determined by an assay like the BCA protein assay.[21]

  • Analysis : The uptake can also be quantified using flow cytometry on trypsinized cells or visualized using confocal microscopy.[23][24][25]

Data Interpretation: A higher normalized fluorescence intensity in cells treated with the N-methylated peptide compared to the parent peptide demonstrates enhanced cellular uptake.

Conclusion and Future Directions

The incorporation of N-methylated valine is a robust and validated strategy for enhancing the cell permeability of therapeutic peptides.[11][26] By reducing hydrogen bond donor capacity and inducing a favorable conformation, N-methylation helps peptides overcome the cellular membrane barrier.[1][9] The protocols outlined in this note provide a comprehensive framework for synthesizing and evaluating N-methylated peptide analogues. A systematic comparison using PAMPA, Caco-2, and cellular uptake assays will generate the quantitative data needed to guide the rational design of next-generation peptide therapeutics with improved pharmacokinetic properties and clinical potential.

References

  • Caco2 assay protocol. (n.d.). Google Vertex AI Search. Retrieved January 10, 2026.
  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Kessler, H., & Hoffman, A. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Sang, P., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
  • Kessler, H. (2013).
  • N-methylation in amino acids and peptides: Scope and limitations. (2021).
  • Should My Peptide Be Methyl
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • How to measure the cellular uptake of peptides? (2018). LifeTein.
  • Caco-2 permeability assay. (n.d.).
  • Al-Ghanim, Y., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1499–1506.
  • Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. (n.d.). Biosynth.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Assessing the Impact of N-Methylation on Peptide Conformation: A Compar
  • Sang, P., et al. (2021).
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • N-Methyl-L-valine methyl ester hydrochloride. (n.d.). Chem-Impex.
  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. (2017).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE.
  • Cellular uptake of FITC-labelled peptides and peptides/E9 in live A549 cells... (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • Optimizing Peptide Permeability Assays. (2025). Resolian.
  • H-Val-OMe.HCl | 6306-52-1. (n.d.). Benchchem.
  • Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. (2025). bioRxiv.
  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). The Royal Society of Chemistry.
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. (2025). bioRxiv.
  • Peptide Cell Permeability. (n.d.). Bowers Lab.
  • Sang, P., et al. (2021).
  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. (n.d.).
  • This compound | C7H16ClNO2 | CID 13819431. (n.d.). PubChem.
  • N-Me-Val-OH.HCl. (n.d.). RayBiotech.
  • 01-E-2595 - h-val-ome-hcl | 6306-52-1. (n.d.). CymitQuimica.
  • Fmoc-N-Me-Val-OH = 98.0 HPLC sum of enantiomers 84000-11-3. (n.d.). Sigma-Aldrich.
  • H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.
  • The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. (n.d.). Organic Syntheses Procedure.
  • Membrane Permeability of Cyclic and Linear Peptides, a Halogenated Anti-Sickling Molecule, and W
  • Determining the mechanism of membrane permeabilizing peptides: identification of potent, equilibrium pore-formers. (2018). PubMed.

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N-Me-Val-OMe HCl in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Successful incorporation of N-Me-Val-OMe HCl in Automated Peptide Synthesizers

Authored by a Senior Application Scientist

Introduction: The Growing Importance of N-Methylated Peptides

In the landscape of modern drug development, N-methylated peptides represent a significant advancement in medicinal chemistry. The strategic substitution of a hydrogen atom with a methyl group on the amide backbone can profoundly enhance the therapeutic potential of a peptide. This modification can increase metabolic stability by shielding the amide bond from proteolytic degradation, improve cell permeability and oral bioavailability by reducing the hydrogen-bonding capacity, and modulate the peptide's conformation to enhance potency and selectivity.[1][2][3][4]

However, these benefits come with significant synthetic challenges. The incorporation of N-methylated amino acids, especially those with bulky side chains like valine, introduces considerable steric hindrance.[5] This steric barrier dramatically slows down the kinetics of peptide bond formation, leading to incomplete couplings and the potential for side reactions, including racemization.[1][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Methyl-L-valine methyl ester hydrochloride (this compound) in automated solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to navigate the complexities of synthesizing N-methyl-rich peptides.

From Starting Material to a Usable Building Block: Preparing Fmoc-N-Me-Val-OH

This compound is a common starting material but cannot be used directly in standard Fmoc-based SPPS.[6][7][8] The amino group requires Fmoc protection, and the methyl ester of the carboxylic acid must be saponified. The following protocol outlines the conversion to the synthesizer-ready Fmoc-N-Me-Val-OH.

Protocol 1: Synthesis of Fmoc-N-Me-Val-OH

This two-step protocol first hydrolyzes the methyl ester and then protects the secondary amine with an Fmoc group.

Step 1: Saponification of this compound

  • Dissolution: Dissolve this compound in a 1:1 mixture of Dioxane and Water.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of Lithium Hydroxide (LiOH) solution and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully acidify the reaction mixture to a pH of ~6.5-7.0 using 1N HCl.

  • Isolation: Concentrate the solution under reduced pressure to obtain crude N-Me-Val-OH. This is typically carried forward to the next step without further purification.

Step 2: Fmoc Protection

  • Redissolve: Dissolve the crude N-Me-Val-OH in a 10% aqueous sodium carbonate solution.

  • Fmocylation: Add 1.05 equivalents of Fmoc-OSu dissolved in acetone dropwise while stirring vigorously at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the acetone via rotary evaporation. Wash the remaining aqueous solution with diethyl ether to remove impurities.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with 1N HCl. Extract the product into ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to yield pure Fmoc-N-Me-Val-OH.

Core Challenges & Strategic Solutions in Automated Synthesis

The primary obstacle in coupling N-methylated amino acids is steric hindrance from the N-alkyl group and the amino acid side chain.[5] This leads to several downstream challenges that must be addressed with a carefully designed synthetic strategy.

  • Challenge 1: Slow Coupling Kinetics: Standard coupling times are often insufficient, leading to deletion sequences.

  • Solution: Employ extended coupling times (2-4 hours) or perform a double coupling. The use of more potent coupling reagents is also critical.

  • Challenge 2: Incomplete Couplings: The steric bulk makes it difficult for the activated amino acid to approach the N-terminal amine of the growing peptide chain.

  • Solution: Utilize highly reactive coupling reagents that form intermediates less prone to side reactions. Reagents like HATU, which forms a highly reactive OAt-ester, are superior to HOBt-based reagents like HBTU for these difficult couplings.[2][9][10]

  • Challenge 3: Monitoring Difficulties: The secondary amine of a resin-bound N-methylated amino acid does not give a positive result with the standard ninhydrin test.

  • Solution: The bromophenol blue (BPB) test is a reliable alternative for monitoring the presence of free secondary amines.[2][5] A blue or green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.

  • Challenge 4: Risk of Racemization: The prolonged activation times and harsh conditions required for coupling can increase the risk of epimerization.

  • Solution: Using a weaker base like sym-collidine in place of DIPEA can mitigate racemization, especially when coupling the N-methylated residue itself.[9] Additionally, ensuring the carboxylic acid is activated in the presence of the base, rather than pre-activating for extended periods, can reduce this risk.

Optimized Protocols for Automated Synthesizers

The following protocols are designed for a standard automated peptide synthesizer using Fmoc/tBu chemistry.

Protocol 2: Automated Coupling of Fmoc-N-Me-Val-OH
  • Resin: Standard resins such as Rink Amide (for peptide amides) or 2-Chlorotrityl chloride (for protected peptide acids) are suitable.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Recommendation: For the amino acid preceding the N-Me-Val unit, perform a double deprotection (2 x 10 minutes) to ensure the complete removal of the Fmoc group, which can also be sterically impeded.

  • Washing: Perform extensive washing with DMF (at least 5 x 1-minute washes) after deprotection.

  • Coupling Cycle (Double Coupling Recommended):

    • Reagents:

      • Fmoc-N-Me-Val-OH (4 equivalents based on resin substitution)

      • HATU (3.9 equivalents)[2]

      • DIPEA (8 equivalents) or sym-collidine for sensitive couplings

    • First Coupling (2 hours):

      • Dissolve the Fmoc-N-Me-Val-OH, HATU, and DIPEA in DMF.

      • Add the activation solution to the reaction vessel and couple for 2 hours.

    • Washing: Wash the resin thoroughly with DMF (3x).

    • Monitoring: Perform the Bromophenol Blue test (Protocol 3). If the test is yellow, proceed to the next step. If it is blue/green, a second coupling is necessary.[5]

    • Second Coupling (2 hours): Repeat the coupling step with a fresh solution of activated amino acid.

  • Capping (Optional but Recommended): After the coupling cycle, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. This prevents the formation of deletion-sequence impurities.

  • Final Washing: Wash the resin with DMF (3x) followed by DCM (3x) to prepare for the next cycle.

Table 1: Comparison of Coupling Reagents for Hindered Couplings
Coupling ReagentClassKey AdvantageConsiderations
HATU Aminium/UroniumForms highly reactive OAt esters; very effective for N-methylated residues.[9][10]Can cause guanidinylation of the N-terminus if pre-activation times are too long.[5][10]
HCTU Aminium/UroniumMore cost-effective than HATU and still highly effective.Generally less potent than HATU for the most difficult couplings.[2]
PyAOP/PyBOP PhosphoniumPyAOP is reported to be highly effective for coupling N-methyl amino acids.[11][12]Byproducts can be more difficult to wash away compared to uronium reagents.
COMU Aminium/UroniumIncorporates Oxyma Pure, making it safer (non-explosive) and highly soluble with efficiency comparable to HATU.[9]A newer, potentially more expensive reagent.
PyBrOP PhosphoniumDeveloped specifically to overcome issues with coupling N-methylated amino acids.[2][9]High reactivity can increase the risk of racemization with prolonged couplings.[9]
Protocol 3: Bromophenol Blue (BPB) Monitoring Test
  • Preparation: Prepare a test solution of 250 mg of bromophenol blue in 50 mL of DMF.[2]

  • Sampling: After the coupling step and subsequent DMF washes, remove a small sample of resin beads (approx. 5-10 mg).

  • Washing: Wash the resin sample with methanol and then DCM to remove residual DMF.

  • Testing: Add 1-2 drops of the BPB test solution to the resin beads.

  • Observation:

    • Blue/Green Color: Incomplete coupling (free secondary amine present). Recoupling is required.[2]

    • Yellow/Orange Color: Complete coupling (no free amine). Proceed with the synthesis.[2]

Visualizing the Workflow and Chemical Challenge

G cluster_prep Phase 1: Building Block Preparation cluster_synthesis Phase 2: Automated Synthesis (SPPS) cluster_postsynthesis Phase 3: Post-Synthesis Processing A This compound (Starting Material) B Protocol 1: Saponification & Fmoc Protection A->B C Fmoc-N-Me-Val-OH (Synthesizer-Ready) B->C D Load Resin into Synthesizer C->D E Fmoc Deprotection (Double Deprotection) D->E F Protocol 2: Automated Coupling Cycle (HATU, Double Coupling) E->F G Protocol 3: Bromophenol Blue Test F->G H Coupling Complete? (Yellow Beads) G->H H->F No (Blue Beads) I Repeat Synthesis Cycle H->I Yes I->E J Protocol 4: TFA Cleavage & Deprotection I->J K Crude Peptide Precipitation J->K L RP-HPLC Purification (Elevated Temperature) K->L M Lyophilization & Analysis (Mass Spec) L->M

Caption: High-level workflow from starting material to purified N-methylated peptide.

G cluster_activation Activation Step cluster_coupling Coupling Step Resin Growing Peptide Chain H-N-... New_Peptide Growing Peptide Chain Fmoc-N(Me)-Val-N-... AA Fmoc-N(Me)-Val-OH Activated_AA Fmoc-N(Me)-Val-OAt (Highly Reactive Intermediate) AA->Activated_AA HATU, DIPEA HATU HATU + DIPEA Activated_AA->New_Peptide Slow Kinetics Steric_Hindrance Steric Hindrance Steric_Hindrance->Activated_AA

Caption: The challenge of steric hindrance during the coupling of Fmoc-N-Me-Val-OH.

Post-Synthesis: Cleavage, Purification, and Analysis

The final steps of obtaining a pure N-methylated peptide also require special attention.

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail depends on the other amino acids present in the sequence. For most peptides, a standard TFA-based cocktail is effective.

  • Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage Cocktail: Use Reagent R (TFA/Thioanisole/EDT/Anisole, 90:5:3:2) or a similar scavenger-rich cocktail to prevent side reactions, especially if the peptide contains sensitive residues like Trp, Cys, or Met.[13]

  • Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Caution: Prolonged cleavage times can sometimes lead to fragmentation at the site of consecutive N-methylated amino acids.[11][14][15] Monitor progress if possible.

  • Isolation: Filter the resin and collect the TFA filtrate.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • RP-HPLC: N-methylated peptides often exhibit broad or multiple peaks on reverse-phase HPLC.[1][11] This is due to the slow interconversion of cis and trans isomers of the N-methylated amide bond.

    • Optimization: Running the purification at an elevated temperature (e.g., 40-60 °C) can help coalesce these conformers into a single, sharper peak, significantly improving resolution and purification efficiency.[1]

  • Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final product and verify the successful incorporation of the N-Me-Val residue.

Troubleshooting Guide

G cluster_diagnosis Diagnosis cluster_solution Corrective Action Start Problem Detected Problem1 Low Yield / Deletion (MS shows missing AA) Start->Problem1 Problem2 Multiple Peaks in HPLC (Crude Analysis) Start->Problem2 Problem3 Racemization Detected (Chiral HPLC) Start->Problem3 Solution1 Incomplete Coupling • Use stronger coupling reagent (HATU/COMU) • Implement double coupling • Extend coupling time (2-4h) • Ensure complete Fmoc deprotection Problem1->Solution1 Solution2 Cis/Trans Isomers • Perform HPLC at elevated temperature (40-60°C) • This is often expected behavior Problem2->Solution2 Solution3 Base-Induced Epimerization • Use weaker base (sym-collidine) • Minimize pre-activation time • Ensure accurate reagent stoichiometry Problem3->Solution3

Caption: A decision tree for troubleshooting common issues in N-methylated peptide synthesis.

Conclusion

The successful incorporation of sterically hindered N-methylated amino acids like this compound into peptides is a challenging yet achievable goal. Success hinges on a rational, multi-faceted approach that begins with the proper preparation of the Fmoc-protected building block. In the synthesizer, the strategy must pivot to address slow coupling kinetics by employing highly potent coupling reagents like HATU, implementing double coupling cycles, and using reliable monitoring methods such as the bromophenol blue test. Post-synthesis, awareness of potential analytical artifacts, like isomer-induced peak broadening in HPLC, is crucial for effective purification. By understanding the underlying chemical principles and adopting the robust protocols outlined in this guide, researchers can confidently leverage the power of N-methylation to advance their drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of N-methylated Peptides.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • BenchChem. (n.d.). H-Val-OMe.HCl | 6306-52-1.
  • Ortega, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Urban, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CSBio. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
  • Basso, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Methylation of L-Valine.
  • BOC Sciences. (n.d.). The Role of L-Valine Methyl Ester HCl in Modern Peptide Synthesis.
  • ResearchGate. (2018). N-methylation in amino acids and peptides: Scope and limitations.
  • AAPPTec. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt.

Sources

Application Note & Protocols: Strategies for the Deprotection of N-Me-Val-OMe HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of N-Methylated Amino Acids

N-methylated amino acids are integral components in the design of modern therapeutic peptides and peptidomimetics. Their incorporation into a peptide backbone introduces significant conformational constraints and steric shields, which can dramatically improve proteolytic stability, enhance membrane permeability, and fine-tune receptor binding affinity. Among these, N-methyl-L-valine (N-Me-Val) is a particularly powerful building block due to the pronounced steric bulk of its valine side chain, which can effectively lock a desired peptide conformation.

However, the very features that make N-methylated residues so valuable also present significant synthetic challenges. The synthesis of peptides containing these residues is often hampered by slow and inefficient coupling reactions.[1][2] Before coupling can even occur, the N-methylated amino acid monomer must be prepared in its carboxyl-free acid form. This guide focuses on the critical deprotection step of N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a common commercially available precursor.

The deprotection of the methyl ester in N-Me-Val-OMe is notoriously difficult due to two primary factors:

  • Steric Hindrance: The N-methyl group and the bulky isopropyl side chain of valine create a sterically congested environment around the ester carbonyl, significantly slowing the rate of hydrolysis compared to simpler amino acid esters.[3][4][5]

  • Risk of Racemization: Standard basic hydrolysis conditions, while effective for ester cleavage, create a high risk of epimerization at the α-carbon, compromising the stereochemical integrity of the final peptide. This risk is magnified in N-methylated amino acids.[6]

This application note provides a detailed analysis of the common deprotection methodologies, explains the mechanistic rationale behind protocol choices, and offers detailed, validated protocols for researchers to overcome these challenges effectively.

Core Deprotection Methodologies: A Mechanistic Overview

The conversion of N-Me-Val-OMe to N-Me-Val-OH requires the cleavage of the methyl ester. The choice of method is dictated by the need to maximize yield, preserve chirality, and ensure compatibility with other protecting groups that may be present on the N-terminus (e.g., Fmoc or Boc).

Method 1: Saponification (Alkaline Hydrolysis)

Saponification is the classic method for ester hydrolysis, typically employing a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

  • Mechanism and Inherent Risks: While seemingly straightforward, this pathway is fraught with peril for N-methylated amino acids. Under basic conditions, the proton on the α-carbon becomes acidic and can be abstracted, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to significant racemization. In non-methylated amino acids, the N-H proton is more acidic and is abstracted first, offering a degree of protection to the α-carbon. In N-methylated residues, this protective pathway is absent, making the α-proton the primary target for deprotonation and thus increasing the risk of racemization.[6] Furthermore, the rate of saponification for N-methylated amino acid esters can be reduced by as much as a factor of ten compared to their non-methylated counterparts due to steric hindrance.[3][4]

Method 2: SN2-Mediated Ester Cleavage

To circumvent the problem of racemization, an alternative strategy is to cleave the ester via a nucleophilic substitution (SN2) reaction on the methyl group, rather than an attack on the carbonyl carbon. This approach avoids the formation of the problematic enolate intermediate.

  • Mechanism and Advantages: A highly effective method employs a soft nucleophile, such as iodide (I⁻), from a source like lithium iodide (LiI) in a non-polar, aprotic solvent like ethyl acetate.[6] The iodide ion attacks the methyl group of the ester, displacing the carboxylate as the leaving group. This mechanism completely avoids basic conditions that could compromise the α-carbon's stereochemistry. The resulting product is the lithium salt of the carboxylic acid, which can be protonated during an aqueous workup. This method is exceptionally mild and preserves chiral purity.

Method 3: Lewis Acid-Mediated Deprotection

For substrates containing base-labile protecting groups (such as Fmoc), neither standard saponification nor SN2 cleavage with a potentially basic workup is ideal. In these cases, a Lewis acid-mediated approach offers an orthogonal solution.

  • Mechanism and Orthogonality: This method utilizes a Lewis acid, such as aluminum trichloride (AlCl₃), in conjunction with a soft nucleophile or base like N,N-dimethylaniline.[7][8] The Lewis acid coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack. The proposed mechanism involves the transfer of a methyl group to the aniline scavenger. This system is powerful because it operates under conditions that are compatible with both acid-labile (e.g., Boc, OtBu) and base-labile (e.g., Fmoc) protecting groups, offering a high degree of chemoselectivity.[7][8]

Visualized Workflows and Mechanisms

To clarify the process and the critical mechanistic differences, the following diagrams illustrate the overall workflow and the competing reaction pathways.

Deprotection_Workflow Start This compound (Starting Material) Neutralize Neutralization (e.g., aq. NaHCO3) Start->Neutralize 1. Deprotect Ester Deprotection (Select Method Below) Neutralize->Deprotect 2. Product N-Me-Val-OH (Ready for Coupling) Deprotect->Product 3.

Caption: General workflow for preparing N-Me-Val-OH.

Mechanism_Comparison cluster_saponification Method 1: Saponification cluster_sn2 Method 2: SN2 Cleavage S_Start N-Me-Val-OMe H α-Carbon S_Enolate Planar Enolate Intermediate S_Start:h->S_Enolate Base abstracts α-H⁺ S_Product Desired Product (L-form) S_Start:ester->S_Product S_OH OH⁻ S_OH->S_Start:ester Nucleophilic Attack (Slow due to hindrance) S_Racemic Racemized Product (L- and D- forms) S_Enolate->S_Racemic Reprotonation N_Start N-Me-Val-O⁻ CH₃ N_TS SN2 Transition State N_Start:me->N_TS N_Iodide I⁻ (from LiI) N_Iodide->N_Start:me Nucleophilic Attack N_Product N-Me-Val-O⁻ (Preserved Stereochemistry) N_TS->N_Product N_MeI CH₃I N_TS->N_MeI

Caption: Saponification vs. SN2 cleavage mechanisms.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Saponification using Lithium Hydroxide (LiOH)

(Note: This method carries a high risk of racemization and should be used with caution, primarily when stereochemical purity is not paramount or for comparative purposes.)

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (e.g., 10 mL/g of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add a solution of LiOH (1.1 eq) in water dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with cold 1 M HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Me-Val-OH.

  • Purification: The crude product may require purification by flash chromatography or recrystallization.

Protocol 2: Racemization-Free SN2 Deprotection using Lithium Iodide (LiI)

(Reference: Based on the principles described by Occhiato et al.[6])

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Me-Val-OMe (1.0 eq, neutralized free base) and anhydrous lithium iodide (LiI, 5.0 eq). Note: To obtain the free base from the HCl salt, dissolve the salt in a minimal amount of water, neutralize with saturated sodium bicarbonate, extract with ethyl acetate, and dry the organic layer.

  • Solvent Addition: Add anhydrous ethyl acetate (e.g., 5 mL per mmol of substrate).

  • Reaction: Protect the reaction mixture from light (wrap the flask in aluminum foil) and heat to reflux (approximately 77 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water (5 mL) and acidify the aqueous layer with 0.1 M HCl to pH ~3.

  • Extraction: Quickly extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic phases with water and then with a saturated aqueous solution of NaCl (brine).

  • Final Extraction and Isolation: Extract the product from the organic phase into an aqueous 0.1 M NaOH solution (3 x 15 mL). Re-acidify the combined basic aqueous layers with 1 M HCl and extract again with ethyl acetate. Dry the final organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield pure N-Me-Val-OH.

Protocol 3: Fmoc-Compatible Deprotection using AlCl₃ and N,N-dimethylaniline

(Reference: Based on the method developed by Liguori et al.[7][8])

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-Fmoc-N-Me-Val-OMe substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add N,N-dimethylaniline (4.0 eq) to the solution.

  • Lewis Acid Addition: Cool the mixture to 0 °C and add anhydrous aluminum trichloride (AlCl₃, 4.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium potassium tartrate (Rochelle's salt) and stirring vigorously for 30 minutes.

  • Extraction: Extract the aqueous layer with DCM.

  • Work-up: Wash the combined organic layers with 1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Fmoc-N-Me-Val-OH by flash column chromatography.

Comparative Analysis and Method Selection

The optimal deprotection strategy depends entirely on the specific requirements of the synthesis, particularly the presence of other sensitive functional groups.

FeatureMethod 1: Saponification Method 2: SN2 Cleavage Method 3: Lewis Acid
Primary Reagents LiOH or NaOHLithium Iodide (LiI)AlCl₃, N,N-dimethylaniline
Key Advantage Inexpensive, common reagentsPreserves stereochemistry Orthogonal to Fmoc/Boc
Primary Disadvantage High risk of racemization [6]Longer reaction times, requires anhydrous conditionsStoichiometric Lewis acid, requires careful quenching
Reaction Conditions 0 °C to RT, aqueous/alcoholic solventReflux (e.g., 77 °C in Ethyl Acetate)0 °C to RT, anhydrous DCM
Fmoc Group Compatibility No (cleaved by base)Potentially compatible, but basic workup can be riskyYes [7][8]
Boc Group Compatibility YesYesYes
Side Chain Compatibility Risk of side reactions with sensitive groupsGenerally high compatibilityGenerally high compatibility

Conclusion

The deprotection of this compound is a critical and challenging step in the preparation of this valuable building block for peptide synthesis. While traditional saponification is an option, it poses an unacceptable risk of racemization for most applications. For the synthesis of chirally pure N-Me-Val-OH, the SN2-mediated cleavage with Lithium Iodide is the superior method , offering a robust and reliable pathway that avoids epimerization.[6] In cases where the N-terminus is already protected with a base-labile group like Fmoc, a Lewis acid-mediated approach provides an essential orthogonal strategy , enabling selective methyl ester cleavage while preserving all other protecting groups.[7][8] Careful selection of the deprotection method based on the substrate's specific protecting group scheme is paramount for a successful synthetic outcome.

References

  • Stenhouse, I. A. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry.
  • Hay, R. W., & Porter, L. J. (1967). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Journal of the Chemical Society B: Physical Organic.
  • Hay, R. W., & Porter, L. J. (1967). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Science Publishing.
  • Occhiato, E. G., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications.
  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot.
  • Akinboye, E. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature.
  • Houben-Weyl. (2002). 2.2 Carboxy Group. Methods of Organic Chemistry, Volume E 22a.
  • Gracia, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH).
  • Mondal, S., et al. (2019). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents.
  • RayBiotech. (n.d.). N-Me-Val-OH.HCl. RayBiotech.
  • Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.
  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed.
  • Biondi, L., & De Riccardis, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (NIH).
  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. ResearchGate.
  • Hartmann, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (NIH).
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • Di Gioia, M. L., et al. (2001). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. PubMed.
  • ResearchGate. (n.d.). Deprotection of N-alkyl-N-nosyl- methylglutamate methyl esters. ResearchGate.
  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride. Chem-Impex.

Sources

Application Note and Protocol: A Researcher's Guide to the Synthesis of Fmoc-N-Me-Val-OH from N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery

N-methylation of amino acids is a cornerstone modification in modern peptide drug design, imparting enhanced therapeutic properties such as increased enzymatic stability, improved cell permeability, and better oral bioavailability.[1][2] The introduction of a methyl group on the amide nitrogen fundamentally alters the peptide backbone's conformational flexibility and hydrogen-bonding capacity, which can lead to improved pharmacokinetic profiles.[1] Fmoc-N-Me-Val-OH is a crucial building block for incorporating N-methylated valine into peptide sequences using solid-phase peptide synthesis (SPPS). While commercially available, its synthesis in the laboratory from readily accessible precursors like N-Me-Val-OMe HCl provides a cost-effective and versatile alternative for research and development.

This technical guide provides a comprehensive, field-proven protocol for the synthesis of Fmoc-N-Me-Val-OH, starting from N-methyl-L-valine methyl ester hydrochloride (this compound). We will delve into the critical two-step process: the saponification of the methyl ester to yield the free amino acid, followed by the strategic protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Chemical Transformation Overview

The synthesis of Fmoc-N-Me-Val-OH from this compound is a two-stage process. The first stage involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second stage is the protection of the secondary amine of N-Me-Val-OH with an Fmoc group.

Synthesis_Scheme cluster_0 Step 1: Saponification cluster_1 Step 2: Fmoc Protection This compound This compound N-Me-Val-OH N-Me-Val-OH This compound->N-Me-Val-OH  LiOH, THF/H₂O   Fmoc-N-Me-Val-OH Fmoc-N-Me-Val-OH N-Me-Val-OH->Fmoc-N-Me-Val-OH  Fmoc-OSu, NaHCO₃, Acetone/H₂O   workflow cluster_step1 Saponification cluster_step2 Fmoc Protection a Dissolve this compound in THF/H₂O b Add LiOH a->b c Monitor by TLC b->c d Rotovap THF c->d e Acidify with HCl d->e f Extract with Ethyl Acetate e->f g Dry and Concentrate f->g h Dissolve N-Me-Val-OH in aq. NaHCO₃ g->h Crude N-Me-Val-OH i Add Fmoc-OSu in Acetone h->i j Stir Overnight i->j k Rotovap Acetone j->k l Wash with Ether k->l m Acidify and Extract l->m n Dry and Concentrate m->n o Purification (Recrystallization/Chromatography) n->o Crude Product p Characterization (NMR, MS, HPLC) o->p Pure Fmoc-N-Me-Val-OH

Sources

Application Note & Protocol: A Robust Two-Step Synthesis of Boc-N-Me-Val-OH from N-Methyl-L-valine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated amino acids are pivotal building blocks in modern peptide science and drug development. Their incorporation into peptide backbones imparts crucial pharmacokinetic advantages, including enhanced metabolic stability against proteolytic degradation, improved membrane permeability, and the ability to modulate peptide conformation. This application note provides a comprehensive, field-proven guide for the synthesis of N-tert-butyloxycarbonyl-N-methyl-L-valine (Boc-N-Me-Val-OH), a frequently utilized N-methylated derivative. We present a reliable and scalable two-step protocol starting from the commercially available N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe·HCl). The synthesis involves an initial N-protection with di-tert-butyl dicarbonate followed by a mild saponification of the methyl ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic rationale, step-by-step protocols, and critical process insights to ensure a high-yield, high-purity synthesis.

Introduction: The Strategic Value of N-Methylation

The strategic N-methylation of peptide backbones is a cornerstone of medicinal chemistry. The substitution of an N-H proton with a methyl group sterically shields the adjacent amide bond, rendering it less susceptible to enzymatic cleavage by proteases. This modification can significantly extend the in-vivo half-life of peptide-based therapeutics.[1][2] Furthermore, the removal of the hydrogen-bond donor capability of the amide nitrogen disrupts secondary structures like β-sheets and can favor specific bioactive conformations, leading to improved target affinity and selectivity. Boc-N-Me-Val-OH is a key synthon for incorporating these benefits into peptide sequences using solid-phase peptide synthesis (SPPS).[1]

The synthetic route detailed herein is designed for efficiency and robustness, converting a stable, common starting material into the desired protected amino acid ready for peptide coupling.

Synthetic Strategy Overview

The conversion of N-Me-Val-OMe·HCl to Boc-N-Me-Val-OH is achieved in two sequential, high-yielding steps:

  • Boc Protection: The secondary amine of the starting material is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base is used to neutralize the hydrochloride salt and facilitate the reaction.

  • Saponification: The methyl ester of the Boc-protected intermediate is hydrolyzed to the corresponding carboxylic acid under mild basic conditions.

This overall transformation is depicted below.

G cluster_0 Overall Reaction Scheme start N-Me-Val-OMe·HCl inter Boc-N-Me-Val-OMe start->inter  1. Boc₂O, Et₃N  CH₂Cl₂ end Boc-N-Me-Val-OH inter->end  2. LiOH·H₂O  THF/H₂O; then H⁺

Caption: High-level overview of the two-step synthesis.

Part I: N-Boc Protection of N-Me-Val-OMe·HCl

Mechanistic Rationale

The first step involves the protection of the secondary amine. The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the ammonium salt, liberating the free secondary amine.

Once deprotonated, the nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3][4] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion.[4] The tert-butoxide deprotonates the newly formed ammonium ion to yield the final N-Boc protected product and tert-butanol. The use of a tertiary amine base is critical to avoid its competition with the substrate amine in reacting with Boc₂O.

Detailed Experimental Protocol: Step 1

Materials & Reagents

Reagent Formula MW ( g/mol ) Molar Eq.
N-Me-L-Val-OMe·HCl C₇H₁₆ClNO₂ 181.66 1.0
Di-tert-butyl dicarbonate (Boc₂O) C₁₀H₁₈O₅ 218.25 1.1
Triethylamine (Et₃N) C₆H₁₅N 101.19 1.2
Dichloromethane (DCM) CH₂Cl₂ 84.93 Solvent
1 M Hydrochloric Acid (HCl) HCl 36.46 Work-up
Saturated Sodium Bicarbonate (NaHCO₃) NaHCO₃ 84.01 Work-up
Brine (Saturated NaCl) NaCl 58.44 Work-up

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying |

Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-Methyl-L-valine methyl ester hydrochloride (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of starting material. Stir until a clear suspension or solution is formed.

  • Basification: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.2 eq.) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C. The mixture should become a clear solution as the free amine is formed.

  • Boc Anhydride Addition: To the cold solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in a small amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% Ethyl Acetate in Hexanes. The product spot should be significantly less polar than the free amine starting material.

  • Work-up: a. Dilute the reaction mixture with an equal volume of DCM. b. Transfer the solution to a separatory funnel and wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted base, salts, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, Boc-N-Me-Val-OMe, is often a clear oil of sufficient purity (>95%) to proceed directly to the next step. If necessary, it can be purified by silica gel chromatography.

Part II: Saponification of Boc-N-Me-Val-OMe

Mechanistic Rationale

Saponification is the base-catalyzed hydrolysis of an ester.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate then collapses, ejecting a methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the basic reaction medium, an irreversible acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and methanol.[5]

Lithium hydroxide (LiOH) is often the base of choice for hydrolyzing amino acid esters as it provides mild conditions that minimize the risk of racemization at the stereogenic α-carbon.[7][8][9] The reaction is typically performed in a mixed aqueous-organic solvent system, such as THF/water or Methanol/water, to ensure solubility of both the ester and the hydroxide salt.

Detailed Experimental Protocol: Step 2

Materials & Reagents

Reagent Formula MW ( g/mol ) Molar Eq.
Boc-N-Me-Val-OMe C₁₂H₂₃NO₄ 245.32 1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O) LiOH·H₂O 41.96 2.0 - 3.0
Tetrahydrofuran (THF) C₄H₈O 72.11 Solvent
Deionized Water H₂O 18.02 Solvent
1 M Citric Acid or 1 M HCl C₆H₈O₇ / HCl - Work-up
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 Extraction
Brine (Saturated NaCl) NaCl 58.44 Work-up

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying |

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve the crude Boc-N-Me-Val-OMe (1.0 eq.) from the previous step in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per gram of ester).

  • Addition of Base: Add lithium hydroxide monohydrate (2.0 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexanes). The product, being a salt, will remain at the baseline, while the starting ester will have a distinct Rf value.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. b. Dilute the remaining aqueous solution with water and wash with diethyl ether or hexanes (2x) to remove any non-polar impurities and unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of 1 M citric acid or cold 1 M HCl. The product will often precipitate as a white solid or an oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: The resulting crude Boc-N-Me-Val-OH is typically a white solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The optical rotation should also be measured to confirm enantiomeric integrity.

Workflow and Data Summary

Caption: Detailed experimental workflow for the synthesis.

Typical Yields & Reaction Parameters

Step Reaction Key Reagents Solvent Time (h) Temp (°C) Typical Yield
1 Boc Protection Boc₂O, Et₃N DCM 4 - 6 0 to RT >95%

| 2 | Saponification | LiOH·H₂O | THF/H₂O | 2 - 4 | RT | 85 - 95% |

Troubleshooting and Key Considerations

  • Incomplete Boc Protection: If TLC shows significant starting material after 6 hours, add an additional portion (0.2 eq.) of Boc₂O and stir for another 2-4 hours. Ensure the starting material and solvent are anhydrous.

  • Incomplete Saponification: If the reaction stalls, add another equivalent of LiOH·H₂O. Gentle warming (to 35-40 °C) can also increase the reaction rate, but should be used with caution to avoid potential racemization or Boc-group cleavage.

  • Emulsion during Work-up: Emulsions can form during extraction, especially after saponification. Adding more brine to the separatory funnel can help break the emulsion.

  • Product Oiling Out: During acidification, the final product may separate as a viscous oil instead of a solid. If this occurs, proceed directly with the ethyl acetate extraction. The oil should solidify upon complete removal of the solvent under high vacuum.

  • Safety: Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine has a strong, unpleasant odor and is flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This application note details a validated and efficient two-step synthesis for preparing high-purity Boc-N-Me-Val-OH from N-Me-Val-OMe·HCl. The protocol leverages standard, robust chemical transformations—Boc protection and mild ester saponification—that are readily scalable. By providing clear mechanistic explanations and step-by-step instructions, this guide enables researchers to confidently produce this valuable N-methylated amino acid, a critical component for the synthesis of next-generation peptide therapeutics.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". [Link]
  • Master Organic Chemistry. "Amine Protection and Deprotection". [Link]
  • Knapp, S. "Dual protection of amino functions involving Boc". RSC Publishing, 2013. [Link]
  • Organic Syntheses. "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids". Org. Synth. 2022, 99, 274-285. [Link]
  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)". [Link]
  • Aapptec Peptides. "Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3". [Link]
  • National Center for Biotechnology Information. "Boc-L-Valine". PubChem Compound Summary for CID 83693. [Link]
  • Master Organic Chemistry.
  • Hudson, R. D. et al. "Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide". Can. J. Chem. 2004, 82(2), 286-293. [Link]
  • Sciforum. "Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound". [Link]
  • Wikipedia.
  • Lokey Lab Protocols.
  • Aurelio, L. et al. "On the Selective N-Methylation of BOC-Protected Amino Acids". J. Org. Chem. 2009, 74(23), 9268-9271. [Link]
  • Google Patents. "Process for the saponification of aminoacid-/peptide ester". EP0523461A2.
  • Scholars Research Library. "Synthesis and characterization of N-Boc protected ethylenediamine". Der Pharma Chemica, 2012, 4(2):568-574. [Link]
  • Mohapatra, D. K. et al. "Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions". J. Org. Chem. 2007, 72(22), 8565-8568. [Link]
  • Chem-Impex. "N-Methyl-L-valine methyl ester hydrochloride". [Link]
  • Batta, A. K. et al. "Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters". J. Lipid Res. 1988, 29(3), 392-393. [Link]
  • Chemistry Steps. "Boc Protecting Group for Amines". [Link]
  • OperaChem.
  • Organic Syntheses. "N-tert-BUTOXYCARBONYL-L-PHENYLALANINE". Org. Synth. 1981, 60, 47. [Link]
  • Aurelio, L. et al. "On the selective N-methylation of BOC-protected amino acids". PubMed, 2009. [Link]
  • Aurelio, L. et al. "On the Selective N-Methylation of BOC-Protected Amino Acids".
  • ResearchGate. "Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides". [Link]
  • National Institutes of Health (NIH). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group". [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from steric hindrance during the synthesis of N-methylated peptides, specifically focusing on issues encountered with N-Me-Val-OMe HCl.

Troubleshooting Guide: Low Coupling Yield with this compound

This guide addresses the specific issue of low coupling yield when incorporating N-Methyl-Valine methyl ester hydrochloride. It offers potential causes and actionable solutions to optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in a low yield?

Low coupling efficiency with N-methylated amino acids, particularly sterically hindered ones like N-Methyl-Valine, is a common challenge in peptide synthesis.[1][2] The primary reasons for this are:

  • Steric Hindrance: The presence of the N-methyl group significantly increases the steric bulk around the nitrogen atom.[1][2] This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation.[3][4]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than the primary amine of a non-methylated amino acid.[2] This inherent decrease in reactivity further contributes to incomplete coupling reactions.

  • Ineffective Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome the significant activation energy barrier associated with these sterically demanding couplings.[2][5][6]

Q2: What are the most effective coupling reagents for sterically hindered N-methylated amino acids like N-Me-Val-OMe?

To overcome the challenges posed by steric hindrance, it is crucial to employ more reactive coupling reagents.[6] The most successful strategies involve the use of:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[1][2][7] HATU is often preferred as it reacts faster and with less epimerization compared to HBTU.[7][8] These reagents form highly reactive OAt- or OBt-esters with the carboxylic acid, which then readily react with the sterically hindered amine.[8]

  • Phosphonium Salts: Reagents such as PyBOP, PyAOP, and particularly PyBroP are excellent choices for difficult couplings.[1][5][7] PyBroP is known to be one of the more reactive coupling reagents and is often successful where others fail, especially in couplings involving N-methylamino acids.[7][9]

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling Reagent ClassExamplesReactivityKey AdvantagesConsiderations
Uronium/Aminium Salts HATU, HBTU, HCTUHighFast reaction times, high efficiency.[7][8]Can cause guanidinylation of the N-terminus if used in large excess.[2][7]
Phosphonium Salts PyBOP, PyAOP, PyBroPVery HighExcellent for highly hindered couplings.[1][7] PyBroP is particularly potent.[7][9]Can be more expensive.
Carbodiimides DCC, DICLowGenerally insufficient for N-methylated residues.[2][5]Not recommended for this application.
Q3: My coupling is still incomplete even with a stronger coupling reagent. What other parameters can I optimize?

If you are still experiencing low yields, several other factors in your experimental setup can be adjusted:

  • Choice of Base: The base used to neutralize the this compound and to facilitate the coupling reaction is critical. While N,N-Diisopropylethylamine (DIEA) is commonly used, a sterically hindered, weaker base like 2,4,6-collidine can be advantageous.[5][10] Collidine is less likely to cause side reactions like epimerization, which can be a concern during slow, difficult couplings.[10][11]

  • Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[6] Increasing the reaction time is a simple and effective solution.[2][6] Performing a "double coupling," where the coupling step is repeated with a fresh portion of activated amino acid, can also drive the reaction to completion.[2][6] Additionally, microwave-assisted peptide synthesis can significantly accelerate these difficult reactions.[2][6][12]

  • Solvent: The choice of solvent is crucial for ensuring proper solvation of the growing peptide chain and reagents. N-Methylpyrrolidone (NMP) generally has better solvating properties than N,N-Dimethylformamide (DMF) and can be beneficial for difficult sequences prone to aggregation.[6]

Q4: How do I handle the hydrochloride salt on N-Me-Val-OMe?

The hydrochloride salt must be neutralized to liberate the free secondary amine for the coupling reaction to proceed.[5][10] This is accomplished by adding a tertiary amine base to the reaction mixture. Typically, one equivalent of base is required to neutralize the HCl salt, and an additional equivalent is needed to facilitate the coupling reaction itself when using uronium or phosphonium salt reagents.[7] Therefore, a total of at least two equivalents of base relative to the this compound is a good starting point.

Q5: Are there any common side reactions I should be aware of when coupling N-Me-Val-OMe?

Yes, several side reactions can occur, and being aware of them is key to troubleshooting:

  • Epimerization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid being activated.[11] It can be promoted by strong bases and long activation times.[10] Using a weaker base like collidine and minimizing the pre-activation time of the incoming amino acid can help mitigate this issue.[10][13]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the N-terminal amine of the peptide, forming a stable guanidinium group that caps the chain and prevents further elongation.[2][7] This can be minimized by avoiding a large excess of the coupling reagent and keeping pre-activation times short.[2]

Experimental Protocols & Workflows

Protocol 1: Optimized Coupling of a Protected Amino Acid to N-Me-Val-Resin using HATU

This protocol outlines a robust method for coupling a standard Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-Methyl-Valine.

  • Resin Preparation:

    • Swell the peptide-resin (with N-terminal N-Me-Val) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add 2,4,6-collidine (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult couplings, this time can be extended to overnight.

  • Monitoring the Reaction:

    • Take a small sample of the resin and wash it thoroughly with DMF and then methanol.

    • Perform a bromophenol blue test.[1] A blue or green color indicates incomplete coupling, while a yellow color signifies completion.[1]

  • Recoupling (if necessary):

    • If the bromophenol blue test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 2-4 with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete (yellow bromophenol blue test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

Workflow Diagram: Troubleshooting Low Coupling Yield

TroubleshootingWorkflow Start Low Coupling Yield with N-Me-Val-OMe Cause1 Suboptimal Coupling Reagent (e.g., DCC, DIC) Start->Cause1 Is your reagent potent enough? Cause2 Inadequate Base Selection or Stoichiometry Start->Cause2 Is your base optimal? Cause3 Insufficient Reaction Time or Temperature Start->Cause3 Is the reaction time sufficient? Solution1 Switch to High-Activity Reagent: HATU, PyBOP, or PyBroP Cause1->Solution1 Check Monitor with Bromophenol Blue Test Solution1->Check Solution2 Use Weaker, Hindered Base (Collidine) Ensure >= 2 eq. of base Cause2->Solution2 Solution2->Check Solution3 Increase Coupling Time (2-12h) Perform Double Coupling Use Microwave Synthesis Cause3->Solution3 Solution3->Check Result_Incomplete Incomplete (Blue/Green Color) Check->Result_Incomplete Test Result Result_Complete Complete (Yellow Color) Check->Result_Complete Test Result Recouple Perform Recoupling Step Result_Incomplete->Recouple End Proceed to Next Synthetic Step Result_Complete->End Recouple->Check

Caption: Troubleshooting workflow for difficult N-methylated couplings.

References

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • Pennington, M. W. (1994). Procedures to Improve Difficult Couplings. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 41-54). Humana Press.
  • Pohl, N. L., & Bhoraskar, D. V. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
  • aapptec. (n.d.). Coupling Reagents.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Molecules. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
  • Zhang, W. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040–9048.
  • Waring, M. J., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
  • Taha, H., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4818.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Varkey, J. T. (2010). Introduction to Peptide Synthesis. PMC.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Aurelio, L., et al. (2019). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. European Journal of Medicinal Chemistry, 168, 111-124.
  • Mcat. (2019, March 21). Mnemonic: Amino acids and steric constraints. Reddit.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Reddit. (2023, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
  • de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 949–962.
  • Wuts, P. G. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (4th ed., pp. 263-289). Academic Press.
  • Guryanov, I., et al. (2021). Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate.
  • Arico, F., et al. (2024).
  • Doti, N., et al. (2018).

Sources

Strategies to reduce epimerization of N-Me-Val-OMe HCl during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Me-Val-OMe HCl Coupling

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylated amino acids. Specifically, we will address the common and often frustrating issue of epimerization during the coupling of N-methyl-L-valine methyl ester hydrochloride (this compound). As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding epimerization in N-methylated amino acid couplings.

Q1: Why is this compound so susceptible to epimerization?

N-methylated amino acids like this compound are particularly prone to epimerization for two primary reasons. First, the absence of a proton on the nitrogen atom increases the acidity of the α-proton (the proton on the alpha-carbon), making it more easily abstracted by a base.[1] Second, N-methylated amino acids cannot form the typical oxazol-5(4H)-one intermediate, which is a major pathway for racemization in non-methylated amino acids.[1][2] Instead, they epimerize through direct deprotonation of the α-carbon by a base, forming a planar enolate intermediate.[1][3] This planarity allows reprotonation to occur from either face, resulting in a mixture of L- and D-isomers. The steric bulk of the valine side chain can also slow down the desired peptide bond formation, providing a larger window of opportunity for the base-catalyzed epimerization to occur.[4]

Q2: What are the primary factors that influence the degree of epimerization?

Several experimental parameters critically influence the rate of epimerization. Mastering these is key to a successful coupling:

  • Coupling Reagents: The choice of activating agent is paramount. Carbodiimides like DCC and EDC can lead to higher levels of epimerization.[2][4] Uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP, PyAOP) reagents are generally preferred for sterically hindered and N-methylated residues.[1][5]

  • Base: The type, strength, and stoichiometry of the base used are significant. Stronger bases and higher concentrations increase the rate of α-proton abstraction.[3]

  • Solvent: Polar aprotic solvents, such as Dimethylformamide (DMF), are known to facilitate epimerization.[1][4]

  • Temperature: Higher reaction temperatures accelerate the rate of epimerization.[1][4]

  • Activation Time: The longer the amino acid exists in its activated state before coupling, the greater the opportunity for epimerization.[1][6]

Q3: How can I accurately detect and quantify the level of epimerization in my product?

The most reliable method is through chiral amino acid analysis. This typically involves a multi-step process:

  • Peptide Hydrolysis: The final peptide is completely hydrolyzed back to its constituent amino acids, usually with 6 M HCl or deuterated acid (DCl in D₂O) to correct for any hydrolysis-induced racemization.[1]

  • Derivatization: The amino acid mixture is reacted with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[1] This reaction forms diastereomeric derivatives.

  • Chromatographic Separation: The resulting diastereomers are separated and quantified using reverse-phase HPLC, typically with a C18 column and a UV or MS detector.[1] The L- and D-amino acid derivatives will have distinct retention times, allowing for accurate integration of their respective peak areas.[1]

Troubleshooting Guide: High Epimerization Detected

Symptom: Your post-synthesis analysis (chiral HPLC, NMR of the crude product) reveals a significant percentage of the undesired D-epimer of the N-Me-Val residue.

This guide provides a systematic approach to identifying the cause and implementing a solution.

Inappropriate Coupling Reagent or Additive
  • Causality: The mechanism of the coupling reagent dictates the nature of the activated intermediate. Carbodiimides (DCC, DIC, EDC) form a highly reactive O-acylisourea intermediate that is particularly susceptible to base-catalyzed proton abstraction, leading to epimerization.[2][3] While additives like 1-hydroxybenzotriazole (HOBt) can suppress this by forming a less reactive active ester, they are not always sufficient, especially for challenging residues.[5] Additives based on 7-aza-1-hydroxybenzotriazole (HOAt) are generally superior to HOBt at suppressing epimerization.[1][5]

  • Recommended Action:

    • Switch Reagents: Discontinue the use of carbodiimides for this compound coupling. Switch to a uronium/aminium reagent like HATU or HCTU , or a phosphonium reagent like PyAOP .[1][7] These reagents rapidly generate HOAt or HOBt active esters in situ, which are more stable and less prone to epimerization.

    • Use Modern Reagents: Consider using COMU , a third-generation uronium reagent based on OxymaPure. It is often more efficient, requires less base, and has a better safety profile than benzotriazole-based reagents.[7][8]

Suboptimal Base Selection and Stoichiometry
  • Causality: The base is the direct culprit in the epimerization mechanism, as it is responsible for abstracting the acidic α-proton.[3] The rate of this abstraction is proportional to the base's strength and concentration. Strong bases like DBU or highly concentrated common bases will dramatically increase epimerization.

  • Recommended Action:

    • Use a Weaker, Hindered Base: Employ a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .[1][3] Some studies also show excellent results with 2,4,6-trimethylpyridine (TMP) .[6] The steric bulk of these bases can disfavor the abstraction of the α-proton relative to their role in the coupling reaction.

    • Optimize Stoichiometry: Use the minimum amount of base necessary. For uronium/aminium reagents, a standard starting point is 2 equivalents of base relative to the amino acid. Avoid large excesses. If using an amino acid salt like this compound, remember that one equivalent of base will be consumed to neutralize the salt before participating in the coupling.

High Reaction Temperature
  • Causality: Epimerization, like most chemical reactions, has an activation energy. Increasing the thermal energy of the system increases the probability that molecules will overcome this barrier, accelerating the rate of the undesired side reaction.[4]

  • Recommended Action:

    • Perform Couplings at Low Temperature: Conduct the coupling reaction at 0 °C .[1][4] For particularly difficult couplings that require longer reaction times, maintaining the low temperature throughout is critical. While this may slow the rate of the desired coupling, it will slow the rate of epimerization more significantly, leading to a cleaner product.

Unfavorable Solvent Conditions
  • Causality: Polar aprotic solvents like DMF can stabilize the charged transition state of the enolization reaction, thereby lowering the activation energy and promoting epimerization.[1][4]

  • Recommended Action:

    • Consider Solvent Alternatives: If the solubility of your protected peptide allows, consider switching to a less polar solvent like dichloromethane (DCM) or a mixture of DCM/DMF.[4] This can significantly reduce the background rate of epimerization. However, ensure that all reactants remain fully dissolved, as poor solubility will prevent the reaction from proceeding efficiently.

Prolonged Pre-activation Time
  • Causality: Pre-activation involves mixing the amino acid, coupling reagent, and base before adding the mixture to the deprotected N-terminus of the peptide. During this time, the amino acid exists in its highly reactive, activated state. The longer this period, the more time the base has to cause epimerization before the desired aminolysis can occur.[1][6]

  • Recommended Action:

    • Minimize or Eliminate Pre-activation: Add the activated amino acid solution to the peptide immediately after mixing—ideally within 1-2 minutes.[1] Alternatively, add the coupling reagent to a solution of the amino acid and peptide, followed by the addition of the base to initiate the reaction in situ.

Data Presentation & Visualizations

Table 1: Comparison of Common Coupling Conditions and Epimerization Risk
FactorLow Epimerization ChoiceHigh Epimerization ChoiceRationale
Coupling Reagent HATU, HCTU, COMU, PyAOPDCC, DIC, EDCUronium/Phosphonium reagents form less epimerization-prone active esters and are highly efficient.[1][7]
Additive HOAt, OxymaPureHOBt, NoneThe nitrogen atom in HOAt provides anchimeric assistance, suppressing the epimerization pathway.[3][5]
Base DIPEA, NMM, TMPDBU, TEA, Proton SpongeSterically hindered, weaker bases reduce the rate of α-proton abstraction.[1][3][6]
Temperature 0 °C or lowerRoom Temperature or elevatedLower temperatures disproportionately slow the rate of epimerization compared to coupling.[4]
Solvent DCM, THF (if soluble)DMF, NMPLess polar solvents destabilize the charged transition state for enolization.[1][4]
Activation In situ or < 2 min pre-activationProlonged (> 5 min) pre-activationMinimizes the time the activated acid is exposed to base before aminolysis can occur.[1][6]
Diagrams

EpimerizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: α-Proton Abstraction cluster_2 Step 3: Reprotonation NMeVal N-Me-L-Val-OH Activated Activated Intermediate (e.g., OAt-ester) NMeVal->Activated + HATU Enolate Planar Enolate Intermediate Activated->Enolate + Base (DIPEA) - H⁺ L_Product L-Peptide (Desired) Enolate->L_Product + H⁺ (top face) D_Product D-Peptide (Epimer) Enolate->D_Product + H⁺ (bottom face) TroubleshootingWorkflow Start High Epimerization Detected ReagentCheck Coupling Reagent? Start->ReagentCheck BaseCheck Base? ReagentCheck->BaseCheck Using Uronium/ Phosphonium ReagentSol Use HATU, HCTU, or COMU ReagentCheck->ReagentSol Using Carbodiimide TempCheck Temperature? BaseCheck->TempCheck Using DIPEA/NMM BaseSol Use DIPEA or NMM (2 equiv.) BaseCheck->BaseSol Using Strong Base (TEA, DBU) SolventCheck Solvent? TempCheck->SolventCheck Running at 0°C TempSol Run reaction at 0°C TempCheck->TempSol Running at RT SolventSol Use DCM if solubility permits SolventCheck->SolventSol Using DMF/NMP

Caption: Troubleshooting workflow for reducing epimerization.

Experimental Protocols

Protocol 1: Recommended Low-Epimerization Coupling of this compound

This protocol utilizes HATU and DIPEA at low temperature to minimize epimerization during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected resin-bound peptide

  • N-Me-L-Val-OMe HCl

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Preparation: In a separate reaction vessel, dissolve N-Me-L-Val-OMe HCl (3 eq.) and HATU (2.95 eq.) in DMF.

  • Cooling: Cool the amino acid/HATU solution and the vessel containing the deprotected peptide-resin to 0 °C in an ice bath.

  • Activation & Coupling: Add DIPEA (6 eq.) to the amino acid/HATU solution. Immediately (within 1 minute) add this solution to the cooled peptide-resin.

  • Reaction: Agitate the mixture at 0 °C for 2 hours.

  • Monitoring: Monitor the reaction for completion using a suitable test (e.g., the bromophenol blue test is an alternative to the Kaiser test for secondary amines). [1]If the reaction is incomplete after 2 hours, it can be left overnight at 0 °C or allowed to warm slowly to room temperature.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Quantification of Epimerization using Marfey's Reagent

This protocol details the analysis of a synthesized peptide to determine the D/L ratio of the N-Me-Val residue.

Materials:

  • Synthesized peptide containing N-Me-Val

  • 6 M DCl in D₂O (or 6 M HCl)

  • Marfey's reagent (FDAA)

  • Acetone

  • 1 M NaHCO₃

  • 2 M HCl

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Peptide Hydrolysis: Place a small sample (approx. 1 mg) of the dried peptide into a hydrolysis tube. Add 0.5 mL of 6 M DCl in D₂O. Seal the tube under vacuum and heat at 110 °C for 24 hours. [1]2. Drying: After cooling, open the tube and evaporate the sample to complete dryness under vacuum.

  • Derivatization: a. Dissolve the dried amino acid residue in 100 µL of 1 M NaHCO₃. b. Add a solution of Marfey's reagent (1.2 equivalents, typically 1% w/v in acetone). [1] c. Incubate the mixture at 40 °C for 1 hour with gentle agitation. [1] d. Cool the reaction to room temperature and quench by adding 20 µL of 2 M HCl. [1]4. HPLC-MS Analysis: a. Dilute the sample with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). b. Inject the derivatized sample into the HPLC-MS system. c. Separate the diastereomeric derivatives on a C18 column using a suitable gradient. d. The D- and L-amino acid derivatives will have different retention times (the D-amino acid derivative typically elutes later). [1] e. Quantify the amount of each diastereomer by integrating the peak areas from the UV chromatogram or extracted ion chromatograms (EIC) from the MS data. The percentage of epimerization is calculated as: % Epimerization = [Area(D) / (Area(D) + Area(L))] * 100.

References

  • Romana, Z., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
  • MDPI (2023).
  • Del Valle, J. R., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC, NIH. [Link]
  • Epimerization of Peptide (Presentation Slides). (n.d.).
  • Martinez, J. A., et al. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Cortes-Clerget, M., et al. (2017). Determination of extent of epimerization under optimized conditions.
  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Resources. [Link]
  • AAPPTEC (n.d.). Coupling Reagents. AAPPTEC Technical Resources. [Link]

Sources

Technical Support Center: Optimizing Peptide Coupling Reactions for N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this sterically hindered and epimerization-prone amino acid derivative. Here, you will find a blend of theoretical principles and practical, actionable protocols to enhance the efficiency and purity of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-methylated amino acids like this compound so challenging?

N-methylated amino acids present two primary synthetic hurdles: steric hindrance and an increased propensity for epimerization. The presence of the N-methyl group significantly increases the steric bulk around the nitrogen atom, slowing down the kinetics of the coupling reaction.[1] This steric hindrance can lead to incomplete reactions and low yields. Furthermore, the N-methyl group can influence the conformation of the peptide backbone, which can also contribute to synthetic difficulties.[2]

Q2: What is the role of the hydrochloride (HCl) salt in this compound, and how does it impact the reaction?

The hydrochloride salt protonates the secondary amine of N-Me-Val-OMe, forming a non-nucleophilic ammonium salt. To initiate the coupling reaction, this proton must be neutralized by a base to liberate the free secondary amine, which can then act as a nucleophile.[3][4] The choice and amount of base are critical, as excess or overly strong bases can promote side reactions, most notably epimerization of the activated carboxylic acid partner.[3][5]

Q3: Which class of coupling reagents is most effective for this compound?

While traditional carbodiimide reagents like DCC and EDC can be used, they often lead to significant epimerization and the formation of N-acylurea byproducts, especially with sterically hindered amino acids.[3][6][7] For challenging couplings involving N-methylated residues, uronium/aminium and phosphonium salt-based reagents are generally superior due to their higher reactivity and, in some cases, lower epimerization rates.[3][8][9]

  • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly effective.[3] HATU, which forms a more reactive HOAt ester, is often preferred for difficult couplings, including those with N-methylated amino acids.[3][10]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices.[9][11] PyAOP, in particular, has shown high efficiency in coupling N-methyl amino acids.[1][10][11] Phosphonium reagents have the advantage of not causing guanidinylation of the N-terminus, a potential side reaction with uronium reagents when used in excess.[9]

Q4: What is epimerization, and why is it a significant concern with N-Me-Val-OMe?

Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters.[12] In peptide synthesis, this typically refers to the loss of chiral integrity at the α-carbon of the amino acid being activated, converting an L-amino acid to a D-amino acid. This side reaction is problematic as it leads to diastereomeric impurities that can be difficult to separate and can drastically alter the biological activity of the final peptide.[12] Valine and other sterically hindered amino acids are particularly prone to epimerization.[13] The activated carboxylic acid can form an oxazolone intermediate, which is susceptible to deprotonation and subsequent reprotonation from either face, leading to a mixture of L and D isomers.[2]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Cause: Incomplete neutralization of the HCl salt.

    • Solution: Ensure at least one equivalent of a suitable base is added to neutralize the hydrochloride salt. For uronium and phosphonium reagents that require a base for activation, a total of at least two equivalents of base will be necessary.[3]

  • Cause: Insufficiently reactive coupling reagent.

    • Solution: Switch to a more potent coupling reagent. If using a carbodiimide like DIC, consider moving to a uronium reagent like HATU or a phosphonium reagent like PyAOP.[10]

  • Cause: Steric hindrance slowing the reaction.

    • Solution: Increase the reaction time and/or temperature. While room temperature is standard, some difficult couplings may benefit from gentle heating (e.g., 40-50°C), though this must be balanced against the increased risk of epimerization.[14] Alternatively, increasing the concentration of the reactants can also favor the bimolecular coupling reaction.[15]

  • Cause: Poor solvation of the growing peptide chain (in solid-phase synthesis).

    • Solution: Ensure the solvent system effectively swells the resin and solubilizes the reactants. DMF and NMP are generally good choices for solid-phase peptide synthesis due to their excellent solvating properties.[16][17]

Problem 2: High Levels of Epimerization

Potential Causes & Solutions

  • Cause: Use of a strong, non-hindered base.

    • Solution: The choice of base is critical. Highly basic, non-hindered amines can readily deprotonate the oxazolone intermediate, leading to epimerization. Use a hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][18] N-methylmorpholine (NMM) is another common choice.[8]

  • Cause: Prolonged activation time before coupling.

    • Solution: Minimize the pre-activation time of the carboxylic acid. The longer the activated species exists before reacting with the amine, the greater the opportunity for epimerization.[18] Add the amine component to the reaction mixture shortly after adding the coupling reagent and base.

  • Cause: High reaction temperature.

    • Solution: Perform the coupling at a lower temperature. Running the reaction at 0°C can significantly suppress the rate of epimerization.[13][18]

  • Cause: Choice of solvent.

    • Solution: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can sometimes promote this side reaction.[13][18] If solubility allows, consider less polar solvents like dichloromethane (DCM) or mixtures of DCM and DMF.[13]

  • Cause: Inappropriate coupling reagent/additive combination.

    • Solution: Utilize coupling reagents and additives known to suppress epimerization. Additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) react with the activated acid to form active esters that are less prone to epimerization.[3][5][19] Reagents that incorporate these moieties, such as HATU (based on HOAt) or HBTU (based on HOBt), are excellent choices. Oxyma Pure is another highly effective and safer alternative to HOBt and HOAt.[3][20]

Problem 3: Presence of N-Acylurea Byproduct

Potential Causes & Solutions

  • Cause: This is a characteristic side reaction of carbodiimide coupling reagents (DCC, DIC, EDC).[3][6] The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Solution 1: Add an auxiliary nucleophile like HOBt, HOAt, or Oxyma Pure. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which minimizes the formation of N-acylurea.[3][6]

    • Solution 2: Switch to a phosphonium or uronium/aminium-based coupling reagent, which do not form N-acylurea byproducts.

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency, Low-Epimerization Coupling of an N-Protected Amino Acid to this compound using HATU

This protocol is designed for a solution-phase coupling and prioritizes minimizing epimerization.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-L-Ala-OH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in a minimal amount of anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.1 eq) to the cooled solution. The first equivalent neutralizes the this compound, and the second is for the activation by HATU.

  • Amine Addition: Immediately add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for Assessing Epimerization

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase column capable of separating diastereomers. Common choices include cyclodextrin-based or Pirkle-type columns.

  • Mobile Phase: An isocratic mobile phase of hexane and isopropanol is typically effective. The exact ratio will need to be optimized for the specific dipeptide product.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The L-D and L-L diastereomers should elute as distinct peaks.

  • Quantification: Integrate the peak areas to determine the percentage of the undesired D-isomer (epimer). The percentage of epimerization is calculated as: (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100.

Data Summary: Coupling Reagent Performance

The following table provides a qualitative comparison of common coupling reagents for the coupling of sterically hindered and epimerization-prone amino acids.

Coupling ReagentRelative ReactivityEpimerization RiskKey AdvantagesKey Disadvantages
DIC/HOBt ModerateModerateCost-effective; soluble urea byproduct (DIU)[10]Forms N-acylurea byproduct; moderate reactivity[3][6]
HBTU HighModerateHighly efficient; good solubility of byproducts[3][10]Can cause guanidinylation if used in excess
HATU Very HighLow-ModerateVery fast; excellent for hindered couplings; lower epimerization than HBTU[10]More expensive; can cause guanidinylation
PyBOP HighLow"Clean" reaction (no guanidinylation); low epimerization[9][11]Byproducts can be challenging to remove; less stable in solution than uronium reagents
COMU Very HighLowHigh reactivity comparable to HATU; safer (Oxyma-based)[3]Limited solution stability

Visualizing the Workflow

Troubleshooting Decision Tree for N-Me-Val-OMe Coupling

Troubleshooting_Workflow Troubleshooting N-Me-Val-OMe Coupling Start Start: Coupling Reaction Issue CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Neutralization Ensure Full Base Neutralization (>=2 eq) CheckYield->Neutralization Yes CheckEpimerization High Epimerization? CheckPurity->CheckEpimerization No Byproducts Identify Byproducts (LC-MS) CheckPurity->Byproducts Yes BaseChoice Use Weaker, Hindered Base (DIPEA, Collidine) CheckEpimerization->BaseChoice Yes End Optimized Reaction CheckEpimerization->End No ReagentReactivity Increase Reagent Reactivity (e.g., HATU, PyAOP) Neutralization->ReagentReactivity ReactionConditions Optimize Conditions (Time, Temp, Conc.) ReagentReactivity->ReactionConditions ReactionConditions->CheckPurity TempControl Lower Reaction Temp (0°C) BaseChoice->TempControl Preactivation Minimize Pre-activation Time TempControl->Preactivation SolventChoice Consider Less Polar Solvent (DCM) Preactivation->SolventChoice SolventChoice->End NAcylurea N-Acylurea Present? Byproducts->NAcylurea SwitchReagent Switch from Carbodiimide to Phosphonium/Uronium Reagent NAcylurea->SwitchReagent Yes Guanidinylation Guanidinylation Present? NAcylurea->Guanidinylation No SwitchReagent->CheckEpimerization Guanidinylation->CheckEpimerization No Stoichiometry Use Stoichiometric Uronium Reagent or Switch to Phosphonium Guanidinylation->Stoichiometry Yes Stoichiometry->CheckEpimerization

Caption: A decision tree for troubleshooting common issues.

References

  • Aapptec Peptides. Coupling Reagents. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
  • Unknown Author.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
  • Organic Syntheses. Z-L-Phg-Val-OMe. [Link]
  • Subir, R., et al. (2022).
  • Subir, R., et al. (2022). Epimerisation in Peptide Synthesis.
  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society. [Link]
  • Smith, D. D., et al. (2006). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
  • NAFFCO. Fire & Safety UAE, National Fire Fighting Manufacturing Company. [Link]
  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
  • Stokell, M. H., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • BD. Stay ahead of the curve with the BD cervical screening solutions. [Link]
  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
  • El-Faham, A., & Albericio, F. (2011). Mechanism of peptide bond formation through carbodiimide.
  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • Ray, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
  • Leman, L. J., et al. (2004). pH-Dependent peptide bond formation by the selective coupling of a-amino acids in water.
  • Gold, M. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
  • Aapptec Peptides.
  • El-Faham, A., & Albericio, F. (2014). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.

Sources

Technisches Support-Center: N-Me-Val-OMe HCl in der Peptidsynthese

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Absolut. Hier ist das technische Support-Center für Nebenreaktionen von N-Me-Val-OMe HCl in der Peptidsynthese, das für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Willkommen im technischen Support-Center, das sich den Herausforderungen bei der Verwendung von N-Methyl-L-valinmethylester-Hydrochlorid (this compound) widmet. Als Senior Application Scientist ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegenden chemischen Prinzipien zu vermitteln, um häufige Nebenreaktionen zu diagnostizieren, zu beheben und zu verhindern. N-methylierte Aminosäuren, insbesondere sterisch gehinderte wie Valin, sind für die Verbesserung der pharmakokinetischen Eigenschaften von Peptiden von unschätzbarem Wert, stellen aber erhebliche synthetische Herausforderungen dar.[1][2][3]

Dieser Leitfaden ist in zwei Hauptabschnitte unterteilt: eine Anleitung zur Fehlerbehebung für unmittelbare experimentelle Probleme und einen Abschnitt mit häufig gestellten Fragen (FAQs) für ein tiefergehendes Verständnis.

Teil 1: Anleitung zur Fehlerbehebung

Dieser Abschnitt ist als Notfall-Leitfaden für Probleme konzipiert, die während der Synthese auftreten. Jedes Problem wird mit Symptomen, wahrscheinlichen Ursachen und bewährten Lösungen dargestellt.

Problem 1: Geringe oder unvollständige Kopplungseffizienz

Symptome:

  • Niedrige Ausbeute des gewünschten Peptids nach der Spaltung.

  • Vorhandensein von Deletionssequenzen (Peptid ohne die N-Me-Val-Einheit) in der HPLC- oder MS-Analyse.

  • Positive Ergebnisse bei Tests auf freie Amine (z. B. Bromphenolblau-Test) nach dem Kopplungsschritt.[4]

Mögliche Ursachen & Lösungen:

Die Kopplung an ein N-methyliertes Amin ist von Natur aus schwierig. Dies liegt an zwei Hauptfaktoren:

  • Sterische Hinderung: Die Kombination der N-Methylgruppe und des sperrigen Isopropyl-Seitenkette des Valins blockiert physikalisch den Zugang des aktivierten Carboxyls zum N-terminalen Amin.[5][6][7]

  • Reduzierte Nukleophilie: Sekundäre Amine sind von Natur aus weniger nukleophil als primäre Amine, was die Reaktionsgeschwindigkeit weiter verlangsamt.[5]

Lösungs-Workflow:

G start Problem: Geringe Kopplungseffizienz reagent Verwenden Sie ein hochreaktives Kopplungsreagenz? (z.B. HATU, HCTU, PyAOP) start->reagent conditions Sind die Reaktionsbedingungen optimiert? reagent->conditions Ja double_couple Doppelkopplung durchführen reagent->double_couple Nein, Standardreagenz (z.B. DIC/HOBt) conditions->double_couple Ja increase_time Kopplungszeit verlängern (z.B. 4-6 Stunden) conditions->increase_time Nein capping Verbleibende Amine abdecken (Capping) double_couple->capping increase_time->capping proceed Mit der Synthese fortfahren capping->proceed

Abbildung 1: Workflow zur Fehlerbehebung bei geringer Kopplungseffizienz.

Detailliertes Protokoll: Hocheffiziente Kopplung mit HATU

Dieses Protokoll ist für die Kopplung einer ankommenden Fmoc-geschützten Aminosäure an einen N-terminalen N-Methyl-Valin-Rest auf dem Harz optimiert.

  • Harzvorbereitung: Schwellen Sie das Peptidharz, das das deprotegierte N-terminale N-Me-Val aufweist, für 30-60 Minuten in DMF oder NMP.[5] NMP wird für aggregationsanfällige Sequenzen aufgrund seiner überlegenen Lösungseigenschaften empfohlen.[6][8]

  • Aktivierungsmischung: Lösen Sie in einem separaten Gefäß die ankommende Fmoc-Aminosäure (3 Äquivalente) und HATU (2,9 Äquivalente) in einer minimalen Menge DMF.

  • Basenzugabe: Fügen Sie der Aktivierungsmischung DIPEA (6 Äquivalente) hinzu und lassen Sie sie 2-3 Minuten voraktivieren. Vermeiden Sie längere Voraktivierungszeiten, um das Risiko einer Racemisierung der ankommenden Aminosäure zu minimieren.[8]

  • Kopplungsreaktion: Geben Sie die Aktivierungsmischung zum geschwollenen Harz.

  • Reaktionsbedingungen: Schütteln Sie das Reaktionsgefäß bei Raumtemperatur.

  • Überwachung: Lassen Sie die Reaktion 4-6 Stunden laufen. Überwachen Sie die Vollständigkeit mit dem Bromphenolblau-Test , da der Kaiser-Test bei sekundären Aminen wie N-Me-Val unzuverlässig ist.[4]

    • Bromphenolblau-Test: Waschen Sie einige Harzkügelchen gründlich mit DMF. Geben Sie 1-2 Tropfen Bromphenolblau-Lösung hinzu. Eine blaue oder grüne Farbe zeigt unvollständige Kopplung an (freie Amine vorhanden). Eine gelbe oder orange Farbe signalisiert eine vollständige Reaktion.

  • Nachbearbeitung: Wenn die Kopplung abgeschlossen ist, waschen Sie das Harz gründlich mit DMF (3x), DCM (3x) und erneut DMF (3x), um überschüssige Reagenzien zu entfernen.

  • Capping (optional, aber empfohlen): Wenn der Test auf freie Amine positiv bleibt, deckeln Sie die nicht umgesetzten Stellen mit einer Lösung aus Essigsäureanhydrid und DIPEA in DMF, um Deletionssequenzen in nachfolgenden Zyklen zu verhindern.[4]

Problem 2: Epimerisierung (Racemisierung) des N-Me-Val-Restes

Symptome:

  • Auftreten eines diastereomeren Peaks, der in der HPLC-Analyse sehr nahe am gewünschten Produktpeak eluiert.

  • Komplexe NMR-Spektren, die auf das Vorhandensein mehrerer Stereoisomere hindeuten.

Mögliche Ursachen & Lösungen:

Epimerisierung, der Verlust der stereochemischen Integrität am α-Kohlenstoff, ist eine ernsthafte Nebenreaktion, die durch die Abstraktion des α-Protons durch eine Base erleichtert wird.[9][10] Bei N-methylierten Resten kann dies besonders problematisch sein.[11]

Mechanismus der Epimerisierung:

Abbildung 2: Vereinfachter Mechanismus der basenkatalysierten Epimerisierung.

Strategien zur Unterdrückung der Epimerisierung:

StrategieBegründungEmpfohlene Vorgehensweise
Reagenzienwahl Uroniumsalze auf Basis von HOAt (z. B. HATU) oder Oxyma (z. B. COMU) bilden hochreaktive Ester, die schnell koppeln und so die Zeit für die Epimerisierung minimieren.[8][12] Sie sind Carbodiimiden (z. B. DIC) überlegen, die ein höheres Racemisierungsrisiko bergen.[8]Verwenden Sie HATU/HCTU oder COMU als Kopplungsreagenz der Wahl für N-Me-Val.
Basenwahl Sterisch gehinderte, schwächere Basen wie DIPEA oder 2,4,6-Collidin sind weniger wahrscheinlich, das α-Proton zu abstrahieren, als stärkere Basen.[8]Verwenden Sie DIPEA oder Collidin anstelle von Basen wie DBU oder Triethylamin während des Kopplungsschrittes.
Temperaturkontrolle Das Absenken der Reaktionstemperatur verlangsamt die Geschwindigkeit der Epimerisierung stärker als die der gewünschten Kopplungsreaktion.[8]Führen Sie die Kopplung bei 0 °C durch, wenn die Epimerisierung ein erhebliches Problem darstellt.
Minimierung der Aktivierungszeit Eine längere Exposition des aktivierten Carboxyls gegenüber der Base vor der Kopplung erhöht das Risiko der Enolatbildung.[13]Minimieren Sie die Voraktivierungszeit auf 1-5 Minuten, bevor Sie die aktivierte Aminosäurelösung zum Harz geben.
Problem 3: Diketopiperazin (DKP)-Bildung

Symptome:

  • Signifikanter Verlust der Peptidkette vom Harz, was zu sehr geringen Gesamtausbeuten führt.

  • Identifizierung einer DKP-Nebenprodukt im Spalt-Cocktail.

  • Auftreten einer Deletionssequenz, der die ersten beiden N-terminalen Reste fehlen (des-Xaa-NMeVal-Peptid).

Mögliche Ursachen & Lösungen:

Diese Nebenreaktion ist besonders verbreitet, wenn ein Dipeptid mit einem deprotegierten N-Terminus auf dem Harz vorliegt. Das N-terminale Amin (in diesem Fall das der Aminosäure vor N-Me-Val) greift intramolekular die Esterbindung an, die das Dipeptid an das Harz bindet (oder die Amidbindung zum nächsten Rest), was zur Abspaltung als zyklisches Diketopiperazin führt.[14][15][16] Die Anwesenheit von N-methylierten Resten kann die DKP-Bildung beeinflussen.[11][14]

Mechanismus der DKP-Bildung:

G Resin H-Xaa-NMeVal-CO-Harz Transition Nukleophiler Angriff (Intramolekular) Resin->Transition Basenkatalysiert (z.B. Piperidin-Reste) Products cyclo(Xaa-NMeVal) [DKP] + H-Harz Transition->Products Zyklisierung & Spaltung

Abbildung 3: Vereinfachter Mechanismus der Diketopiperazin (DKP)-Bildung.

Präventionsstrategien:

  • Koppeln Sie sofort die nächste Aminosäure: Lassen Sie das deprotegierte Dipeptid (H-NMeVal-Xaa-Harz) nicht für längere Zeit stehen. Fahren Sie sofort mit der Kopplung der dritten Aminosäure fort.

  • Verwenden Sie Fmoc-Dipeptid-Bausteine: Koppeln Sie anstelle von sequenziellen Additionen ein vorab hergestelltes Fmoc-geschütztes Dipeptid. Dies umgeht die kritische Stufe, bei der das deprotegierte Dipeptid auf dem Harz vorhanden ist.

  • Ändern Sie die Schutzgruppenstrategie: Wenn die DKP-Bildung während der Fmoc-Deprotektion des zweiten Restes (z.B. Fmoc-NMeVal-Xaa-Harz) auftritt, kann der Wechsel zu einer säurelabilieren Schutzgruppe für den N-Terminus (z.B. Boc) für diesen spezifischen Schritt hilfreich sein, obwohl dies die Komplexität der Synthese erhöht.

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Warum sind Uronium/Aminium-Reagenzien wie HATU für die Kopplung von this compound überlegen?

A1: Uronium/Aminium-Reagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) sind aus mehreren Gründen überlegen. Erstens reagieren sie mit der Carbonsäure unter Bildung eines hochreaktiven OAt-aktivierten Esters.[8] Die HOAt (1-Hydroxy-7-azabenzotriazol)-Abgangsgruppe ist aufgrund des benachbarten Pyridin-Stickstoffs, der die Reaktion durch anchimere Unterstützung unterstützt, besonders wirksam.[12] Diese hohe Reaktivität führt zu schnelleren Kopplungsraten, was entscheidend ist, um die langsame Kinetik zu überwinden, die mit sterisch gehinderten, wenig nukleophilen N-methylierten Aminen verbunden ist. Die schnellere Reaktion minimiert auch die Zeit, in der Nebenreaktionen wie die Epimerisierung auftreten können.[9][17]

F2: Kann ich this compound direkt in der Festphasen-Peptidsynthese (SPPS) verwenden?

A2: this compound ist die Methylester- und Hydrochloridsalzform von N-Methyl-Valin. Für die Standard-Fmoc-SPPS benötigen Sie die Fmoc-geschützte Carbonsäure , also Fmoc-N-Me-Val-OH . Das Hydrochlorid muss mit einer Base wie DIPEA neutralisiert werden, um das freie Amin für die Kopplung freizusetzen, wenn es als N-terminaler Rest verwendet wird.[13] Der Methylester (OMe) schützt die Carboxylgruppe und wird typischerweise in der Lösungsphasensynthese verwendet.[18] In der SPPS ist die Carboxylgruppe die reaktive Spezies, die an das N-terminale Amin der wachsenden Peptidkette auf dem Harz gekoppelt wird. Stellen Sie daher sicher, dass Sie den richtigen Baustein (Fmoc-N-Me-Val-OH) für Ihre SPPS-Protokolle verwenden.

F3: Was ist die Guanidinylierung und wie kann ich sie bei der Verwendung von HATU vermeiden?

A3: Guanidinylierung ist eine Nebenreaktion, bei der der Guanidinium-Teil von Uronium/Aminium-Reagenzien (wie HBTU oder HATU) mit dem N-terminalen Amin der Peptidkette reagiert.[5] Dies führt zur Bildung einer stabilen Guanidin-Bindung, die die Kette irreversibel terminiert und die weitere Elongation verhindert. Dies ist besonders besorgniserregend bei schwierigen Kopplungen, bei denen längere Reaktionszeiten oder ein großer Überschuss an Kopplungsreagenz verwendet werden. Um dies zu minimieren:

  • Vermeiden Sie einen großen Überschuss an Kopplungsreagenz: Verwenden Sie einen leichten Überschuss (z.B. 2,9 Äquivalente HATU zu 3 Äquivalenten Aminosäure).

  • Minimieren Sie die Voraktivierungszeit: Eine längere Voraktivierung kann die Konzentration der reaktiven Spezies erhöhen, die für diese Nebenreaktion verantwortlich ist.[5]

F4: Gibt es alternative Methoden zur Einführung von N-Methylierung anstelle der Verwendung von Fmoc-N-Me-Val-OH?

A4: Ja, eine gängige Alternative ist die N-Methylierung auf dem Harz . Bei diesem Ansatz wird die Standard-Fmoc-Val-OH gekoppelt. Nach der Fmoc-Deprotektion wird das resultierende primäre Amin auf dem Harz methyliert. Ein weit verbreitetes Verfahren ist die Fukuyama-Mitsunobu-Reaktion oder die Verwendung einer Nosyl-Schutzgruppe, gefolgt von Methylierung und anschließender Entschützung.[1] Ein neueres, einfacheres dreistufiges Verfahren, das direkt in SPPS-Zyklen integriert werden kann, umfasst die Sulfonylierung des Amins (typischerweise mit o-NBS-Cl), die Methylierung des resultierenden Sulfonamids und die anschließende Desulfonylierung, um das N-methylierte Amin für die nächste Kopplung freizulegen.[19][20] Obwohl diese Methoden den Kauf teurer N-methylierter Bausteine vermeiden, erfordern sie zusätzliche Schritte und eine sorgfältige Optimierung, um Nebenreaktionen zu vermeiden.[5][19]

Referenzen

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

  • Common side reactions with Bzl-ile-ome hcl and how to avoid them. Benchchem.

  • H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. Aapptec Peptides.

  • Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society.

  • Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine. Benchchem.

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. PMC - NIH.

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.

  • Epimerisation in Peptide Synthesis. MDPI.

  • Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. PubMed.

  • H-Val-OMe.HCl | 6306-52-1. Benchchem.

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.

  • Epimerisation in Peptide Synthesis. PubMed.

  • This compound | C7H16ClNO2 | CID 13819431. PubChem.

  • Diketopiperazines. Baran Lab.

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.

  • N-Methyl-L-valine methyl ester hydrochloride. Chem-Impex.

  • Preventing racemization of N,N-Dimethyl-L-Valine during coupling. Benchchem.

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH.

  • Novabiochem® Coupling reagents. Merck.

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega - ACS Publications.

Sources

Technical Support Center: Purification of Peptides Containing N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating N-methylated amino acids, with a special focus on sequences containing N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these modifications. N-methylation is a critical tool in medicinal chemistry, enhancing properties like metabolic stability and cell permeability.[1][2][3] However, these benefits introduce significant complexities into the synthesis and purification processes.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and purification of N-methylated peptides.

Q1: Why is my N-methylated peptide showing poor solubility in standard HPLC mobile phases?

A1: The incorporation of an N-methyl group on the peptide backbone removes a hydrogen bond donor, which significantly increases the lipophilicity (hydrophobicity) of the molecule.[1][4] Peptides containing N-Me-Val-OMe, which combines N-methylation with the already hydrophobic valine residue, are particularly prone to poor solubility in aqueous solutions like the typical starting mobile phase for reversed-phase HPLC (e.g., 0.1% TFA in water). This can lead to issues with sample preparation, injection, and potential aggregation.[2][5] It is highly recommended to perform a small-scale solubility test before attempting large-scale purification.[2]

Q2: My crude peptide purity is much lower than expected for a standard peptide synthesis. Is this normal for N-methylated peptides?

A2: Yes, it is common to observe lower crude purity and yield for peptides containing N-methylated amino acids.[1] The primary reason is the steric hindrance caused by the methyl group on the secondary amine, which makes the coupling step less efficient.[1][3] This can lead to a higher proportion of deletion sequences (peptides missing one or more amino acids) that are often difficult to separate from the target peptide.[1][2] Specialized coupling reagents and protocols are often required to improve coupling efficiency.[3]

Q3: What is the purpose of the HCl salt on my N-Me-Val-OMe starting material, and how does it affect my final peptide?

A3: The hydrochloride (HCl) salt improves the handling and stability of the amino acid monomer. During solid-phase peptide synthesis (SPPS), the final cleavage from the resin is typically performed using a cocktail containing trifluoroacetic acid (TFA).[6] This results in the final peptide being a TFA salt.[7] For many biological applications, residual TFA can be toxic or cause undesirable artifacts in assays.[8][9] Therefore, it is often necessary to perform a salt exchange to a more biocompatible form, like acetate or hydrochloride.[7][10] If your final application is sensitive to TFA, you will need to perform a salt exchange post-purification.[9]

Q4: Can I use standard analytical HPLC conditions to assess the purity of my N-methylated peptide?

A4: While the fundamental technique of analytical RP-HPLC is the same, you may need to modify the conditions. Due to the increased hydrophobicity, your peptide will be more strongly retained on a standard C18 column.[2] You may observe a longer retention time and potentially broader peaks if aggregation occurs. It is crucial to develop a robust analytical method to accurately assess purity and guide your preparative purification strategy.[11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for overcoming specific challenges during the purification workflow.

Troubleshooting Issue 1: Poor Peak Shape and Resolution in RP-HPLC

You Observe: The main peak in your chromatogram is broad, tailing, or co-eluting with impurities, making it difficult to achieve baseline separation.

G cluster_solubility Solubility & Aggregation Issues cluster_hplc HPLC Method Optimization cluster_impurities Impurity Profile start Poor Peak Shape / Resolution solubility_check Is the peptide fully dissolved in the injection solvent? start->solubility_check hplc_params Are HPLC parameters optimized for a hydrophobic peptide? start->hplc_params impurities Are impurities closely related (e.g., deletion sequences)? start->impurities aggregation Hypothesis: Aggregation on column due to high hydrophobicity. solubility_check->aggregation No solution_organic Solution: Add organic solvent (ACN, IPA) or chaotropic agent (Guanidine HCl) to sample. aggregation->solution_organic Action column_choice Is a C18 column too retentive? hplc_params->column_choice Maybe solution_gradient Solution: Use a shallower gradient and/or add a modifier like isopropanol to the mobile phase. hplc_params->solution_gradient No solution_column Solution: Switch to a less retentive column (C4, C8, or Diphenyl). column_choice->solution_column Yes solution_lcms Action: Use LC-MS to identify impurities and confirm co-elution. impurities->solution_lcms Likely solution_lcms->solution_gradient

Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Improve Sample Solubility: The crude peptide pellet should be dissolved in a minimal amount of a strong organic solvent like DMSO before dilution with the initial HPLC mobile phase.[2] For particularly difficult cases, using a denaturant like 6M guanidine hydrochloride in the sample solvent can disrupt aggregation.[8]

  • Modify Mobile Phase: The addition of a small percentage (5-10%) of n-propanol or isopropanol (IPA) to your acetonitrile mobile phase can improve the solubility of highly hydrophobic peptides and reduce on-column aggregation.[2]

  • Adjust the Gradient: A shallow gradient (e.g., 0.5% B/minute) provides more time for the peptide and its closely-related impurities (like deletion sequences) to resolve.[11]

  • Change the Stationary Phase: If a C18 column provides too much retention, leading to peak broadening, switch to a less hydrophobic stationary phase. C4, C8, or diphenyl columns are excellent alternatives for highly hydrophobic peptides.[2]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can decrease mobile phase viscosity and improve peak shape and resolution.

Troubleshooting Issue 2: Identifying the Correct Peak and Dealing with Deletion Sequences

You Observe: The crude chromatogram shows multiple peaks, and it's unclear which is the target peptide. Mass spectrometry reveals several peaks are peptide-related, with masses corresponding to the target minus one or more amino acids.

The primary cause of deletion sequences is incomplete coupling during SPPS, exacerbated by the steric hindrance of the N-methyl group.[1][2] Identifying and separating these impurities is a critical purification challenge.

G cluster_analysis Analysis & Identification cluster_purification Purification Strategy start Multiple Peaks / Deletion Sequences Identified lcms Perform Analytical LC-MS start->lcms mass_match Match observed mass to calculated mass of target and potential deletions. lcms->mass_match gradient_opt Optimize HPLC Gradient mass_match->gradient_opt Target Peak Identified pooling Fraction Collection & Analysis gradient_opt->pooling final_purity Lyophilize to obtain pure peptide pooling->final_purity Pool pure fractions

Caption: Workflow for identifying and purifying the target peptide.

  • Leverage LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[12] It allows you to get a mass for each peak in your chromatogram. Calculate the expected molecular weight of your full-length peptide and the masses of likely deletion sequences. This will allow you to definitively identify the target peak.

  • High-Resolution Purification: As deletion sequences are often very similar in hydrophobicity to the full-length peptide, high-resolution separation is key.

    • Use a high-quality, high-efficiency HPLC column.

    • Employ a very shallow gradient as described in the previous section.

  • Strategic Fraction Collection: Collect narrow fractions across the entire peak cluster. Analyze each fraction by analytical HPLC or LC-MS to determine its purity. Pool only the fractions that meet your required purity level.[11] Be prepared for a tradeoff between yield and purity.

Part 3: Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of a Hydrophobic N-Methylated Peptide

This protocol provides a starting point for the purification of a hypothetical peptide containing N-Me-Val-OMe. Optimization will be required based on your specific peptide sequence.

Materials:

  • Crude Peptide (post-cleavage and ether precipitation)

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample Solvent: DMSO or 50:50 Acetonitrile:Water

  • Preparative RP-HPLC system with a C4 or Diphenyl column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO. Dilute the sample with Solvent A to a concentration suitable for injection (typically 10-20 mg/mL). Ensure the final solution is clear and free of particulates. If solubility is poor, refer to the troubleshooting guide.

  • Column Equilibration: Equilibrate the preparative column with 95% Solvent A and 5% Solvent B for at least 3-5 column volumes or until the baseline is stable.[2]

  • Method Development (Analytical Scale): First, run a scout gradient on an analytical column with the same stationary phase to determine the approximate elution percentage of acetonitrile. A common scout gradient is 5-95% B over 30 minutes.[12]

  • Preparative Gradient Run: Based on the analytical run, design a shallow gradient around the elution point. For example, if the peptide elutes at 40% B in the scout run, a preparative gradient might be 30-50% B over 60 minutes.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions throughout the elution of the main peak, taking smaller fractions at the peak front and tail where impurities are most likely to elute.[2]

  • Purity Analysis: Analyze the purity of each collected fraction using your optimized analytical RP-HPLC method.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specifications. Freeze the pooled solution (e.g., in liquid nitrogen) and lyophilize to obtain the final peptide as a fluffy white powder.[6][11]

Protocol 2: Conversion of Peptide-TFA Salt to HCl Salt

This protocol is essential for applications where TFA is undesirable.

Materials:

  • Purified Peptide-TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the purified peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[9]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[9][10]

    • Note: Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[9]

  • Equilibration: Allow the solution to stand at room temperature for at least one minute.[8][10]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[8][9]

  • Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.[8]

  • Repeat: To ensure complete removal of TFA, this cycle of dissolution in dilute HCl, freezing, and lyophilizing should be repeated at least two more times.[9] The final product will be the peptide hydrochloride salt.

Part 4: Data Summary Table

ParameterTypical Value for Standard PeptidesExpected Value for N-Me-Val PeptidesRationale for Difference
Crude Purity (by HPLC) 70-90%30-60%Steric hindrance from the N-methyl group leads to inefficient coupling and a higher prevalence of deletion sequences.[1][2]
Solubility in Water High to ModerateLow to Very LowThe N-methyl group removes a hydrogen bond donor, significantly increasing hydrophobicity and reducing aqueous solubility.[1][5]
RP-HPLC Retention Time (C18) ModerateLongIncreased hydrophobicity leads to stronger interaction with the stationary phase.[2]
Optimal HPLC Column Chemistry C18C4, C8, DiphenylLess retentive columns are needed to elute the highly hydrophobic peptide with good peak shape and reasonable solvent consumption.[2]
Final Yield (post-purification) 15-30%5-15%Lower crude purity and the need for stringent purification to remove closely eluting impurities reduce the final isolated yield.[1]

References

  • Huang, Y. (2019). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. In Methods in Molecular Biology. Springer.
  • Nowak, P., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • LifeTein. (2025).
  • Chatterjee, J., et al. (2025). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. BenchChem.
  • White, C. J., et al. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH Public Access.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • LifeTein. (n.d.).
  • Albericio, F., & Carpino, L. A. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • MedChemExpress. (n.d.). N-Methyl-L-valine.
  • Di Gioia, M. L., et al. (2025). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • AAPPTec. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)-OH).
  • Wege, L. P., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
  • LifeTein. (n.d.).
  • J&K Scientific LLC. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
  • Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dipòsit Digital de la UB. (n.d.).
  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • JPT. (n.d.).
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Biron, E., et al. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.

Sources

Technical Support Center: HPLC Analysis of Peptides with N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of complex peptides, specifically those incorporating N-methylated amino acids like N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). This guide is designed for researchers, chromatographers, and drug development professionals to navigate the unique challenges presented by these molecules. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing a peptide containing an N-methylated residue like N-Me-Val-OMe?

Analyzing peptides with N-methylated residues introduces three main challenges compared to standard peptides:

  • Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen increases the overall hydrophobicity of the peptide.[1][2] This leads to longer retention times on reversed-phase HPLC (RP-HPLC) columns and may require a stronger organic mobile phase for elution.

  • Cis/Trans Isomerization: The N-methylated peptide bond can exist as two distinct rotational isomers (cis and trans).[3][4] The energy barrier for interconversion between these states is low enough that both isomers can be present in solution at room temperature. If the interconversion is slow on the HPLC timescale, it can result in significantly broadened or completely split peaks, complicating analysis and quantification.[5]

  • Loss of Hydrogen Bond Donor: The N-methylation removes the amide proton, which normally acts as a hydrogen bond donor. This can alter the peptide's secondary structure and its interactions with the stationary phase, leading to unique selectivity behavior.[6]

Q2: I see a very broad or doubled peak for my N-methylated peptide. What is the most likely cause?

The most common cause of peak broadening or splitting for peptides containing N-methylated amino acids (or proline) is the slow interconversion between cis and trans isomers of the methylated peptide bond.[4][5] At ambient temperatures, the HPLC separation can be fast enough to partially resolve these two conformers, but if they are simultaneously interconverting, the result is a distorted, broad, or "camel-hump" peak instead of two sharp peaks.

Q3: My peptide contains this compound. How does the "-OMe HCl" portion affect the analysis?

The "-OMe HCl" refers to the C-terminal valine residue being a methyl ester (-OMe) and the molecule being formulated as a hydrochloride salt (.HCl).

  • Methyl Ester (-OMe): This modification removes the negative charge from the C-terminal carboxyl group (at low pH) and increases the molecule's overall hydrophobicity, further contributing to its retention in RP-HPLC.

  • Hydrochloride (.HCl): This indicates the molecule is a salt, which typically enhances the solubility and stability of the solid peptide raw material, making it easier to handle and dissolve in aqueous solutions for analysis.[7][8] During the analysis in a typical acidic mobile phase, it will be fully dissolved and protonated.

Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Broad or Split Peaks (Isomerization)

Symptom: Your main peptide peak is unusually broad, has a shoulder, or is split into two, even after optimizing the gradient.

Root Cause Analysis: This is the classic signature of cis/trans isomerism. The separation of these conformers is highly dependent on temperature. At low temperatures, interconversion is slow and you might see two distinct peaks. At intermediate temperatures, the interconversion rate is comparable to the chromatographic speed, causing peak coalescence and broadening. At high temperatures, interconversion becomes very rapid, and the isomers elute as a single, sharp, averaged peak.

Solution: Temperature Optimization

Elevating the column temperature is the most effective strategy to overcome this issue. Increased temperature provides the kinetic energy needed to accelerate isomer interconversion, causing the separate peaks to merge into one.[9][10]

  • Establish a Baseline: Run your existing method at your standard temperature (e.g., 30 °C) to confirm the peak shape issue.

  • Incremental Increase: Increase the column temperature in 10 °C increments (e.g., to 40 °C, 50 °C, and 60 °C) and re-run the analysis at each step.

  • Observe the Trend: You should observe the two peaks (or the broad peak) beginning to merge and sharpen as the temperature rises.[9]

  • Identify Optimum Temperature: Continue increasing the temperature until you achieve a single, symmetrical peak. Most peptide separations benefit from temperatures between 40-80 °C.[10][11] Be mindful of the column's maximum temperature limit.

  • Re-optimize Gradient: Since retention times will decrease at higher temperatures, you may need to adjust your gradient slope or duration to maintain optimal resolution from other impurities.[12]

G cluster_0 Low Temperature (e.g., 25°C) cluster_1 Medium Temperature (e.g., 40°C) cluster_2 High Temperature (e.g., 60°C) Slow Interconversion Slow Interconversion Two Peaks Peak 1 (trans) Peak 2 (cis) Slow Interconversion->Two Peaks Partial Resolution Moderate Interconversion Moderate Interconversion Broad Peak Coalescing Peaks Moderate Interconversion->Broad Peak On-column Interconversion Fast Interconversion Fast Interconversion Sharp Peak Single Averaged Peak Fast Interconversion->Sharp Peak Full Coalescence Low Temperature (e.g., 25°C) Low Temperature (e.g., 25°C) Medium Temperature (e.g., 40°C) Medium Temperature (e.g., 40°C) High Temperature (e.g., 60°C) High Temperature (e.g., 60°C)

Caption: Effect of temperature on isomeric peak shapes.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks exhibit significant tailing (asymmetry factor > 1.2) or fronting.

Root Cause Analysis & Solutions:

  • Peak Tailing:

    • Secondary Silanol Interactions: This is the most common cause for basic peptides. Positively charged residues can interact with negatively charged residual silanol groups on the silica stationary phase, causing peak tailing.[12][13]

      • Solution: Use a mobile phase additive that acts as an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is highly effective at masking silanols and providing a counter-ion, resulting in sharp, symmetrical peaks.[12] Ensure you are using high-purity silica columns which have fewer active silanol sites.[12]

    • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[13]

      • Solution: Reduce the sample concentration or injection volume and re-inject. The peak shape should become more symmetrical.

  • Peak Fronting:

    • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile) can cause the peak to front.[14]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). If sample solubility is an issue, use the minimum possible amount of organic solvent.

    • Column Collapse/Void: A physical void at the head of the column can disrupt the sample path, leading to fronting or split peaks. This can be caused by pressure shocks or operating at a pH outside the column's stable range.

      • Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, the column must be replaced. Always use a guard column to protect the analytical column.

Problem 3: Poor Resolution or Co-elution

Symptom: Your peptide of interest is not well separated from impurities or other components.

Root Cause Analysis & Solutions:

  • Insufficient Chromatographic Separation: The combination of stationary phase and mobile phase is not providing adequate selectivity.

    • Solution 1: Optimize the Gradient. For peptides, shallow gradients are often necessary to achieve good resolution.[15] A typical starting point is a 1% per minute increase in the organic mobile phase (Solvent B).[15] If resolution is poor, try making the gradient even shallower (e.g., 0.5% per minute) over the elution window of your target peptide.

    • Solution 2: Change the Mobile Phase pH or Additive. Changing the pH can alter the charge state of acidic or basic residues, dramatically affecting retention and selectivity.[15][16] Switching from TFA to formic acid, for example, will alter the selectivity profile.

    • Solution 3: Change the Stationary Phase. If gradient and mobile phase optimizations fail, the stationary phase chemistry may not be suitable. Peptides are typically run on C18 or C8 columns. Trying a different chemistry, such as a phenyl-hexyl phase, can provide an alternative selectivity.[15]

Problem 4: Low Sensitivity / MS-Specific Issues

Symptom: You have poor signal intensity when using a mass spectrometer (MS) detector.

Root Cause Analysis: This is almost always caused by the use of Trifluoroacetic acid (TFA) in the mobile phase. TFA is a strong ion-pairing agent that binds to the positively charged peptide. In the gas phase of the electrospray source, TFA continues to "hold on" to the peptide, suppressing its ionization and drastically reducing the MS signal.[17][18]

Solutions:

  • Replace TFA with an MS-Friendly Acid: The standard solution is to replace 0.1% TFA with 0.1% Formic Acid (FA). FA provides the necessary low pH for good retention and chromatography but is a much weaker ion-pairing agent and does not cause significant signal suppression.[17][18]

  • Use a Compromise Additive: If formic acid provides poor peak shape, consider using Difluoroacetic Acid (DFA). DFA offers better chromatographic performance than FA while causing much less signal suppression than TFA, providing a good balance for LC-UV/MS workflows.

  • Reduce TFA Concentration: If you must use TFA, reducing its concentration to the lowest possible level that still provides acceptable peak shape (e.g., 0.01% - 0.05%) can help mitigate signal suppression, especially when using modern, high-purity columns.[12][17]

AdditiveTypical Conc.UV Peak ShapeMS Signal IntensityPrimary Use Case
Trifluoroacetic Acid (TFA) 0.1%ExcellentVery Poor (Severe Suppression)[17]UV-only analysis
Formic Acid (FA) 0.1%Good to FairExcellentLC-MS analysis[17]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Very GoodGood (Minimal Suppression)Combined UV and MS analysis
Workflow for Method Development

Developing a robust method for an N-methylated peptide requires a systematic approach. The following workflow outlines the key steps from initial screening to final optimization.

Caption: Method development workflow for N-methylated peptides.

References
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3–33. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • This compound Summary.
  • LaPlanche, L. A., & Rogers, M. T. (1964). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 86(3), 337–341. [Link]
  • Kwasiborska, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 24(22), 4063–4068. [Link]
  • Influence and Control of Column Temperature in Successful Peptide Mapping.
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
  • Stevenson, D., et al. (1995). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin.
  • Mobile Phase Additives for Peptide Characterization.
  • Column Temperature Control in Peptide Mapping. Thermo Fisher Scientific.
  • Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Peptide Isolation – Method Development Considerations.
  • Grzonka, Z., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-78. [Link]
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc..
  • N-Me-Val-OH.
  • Automated Optimization of LC/MS Peptide Mapping Methods.
  • Fábián, B., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. Physical Chemistry Chemical Physics, 25(42), 28659-28672.
  • Yugay, D., et al. (2023). Identification of Key Sequence Motifs Essential for the Recognition of m6A Modification in RNA. International Journal of Molecular Sciences, 24(22), 16405. [Link]
  • How to retain a short hydrophobic peptide on the HPLC. Reddit r/Chempros.
  • HPLC Troubleshooting Guide. Crawford Scientific.
  • Sterling, H. J., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(3), 555-565. [Link]
  • LC Chromatography Troubleshooting Guide.
  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1333-1344. [Link]
  • Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(51), 9948-9951. [Link]

Sources

Technical Support Center: Monitoring N-Me-Val-OMe HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring N-Me-Val-OMe HCl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating N-methylated amino acids into peptide sequences. As a Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of N-Methyl-L-valine methyl ester hydrochloride (this compound) and other N-methylated amino acids.

Issue 1: Incomplete or Failed Coupling Reaction

Symptoms:

  • A positive colorimetric test for free amines (e.g., a blue to green color with the bromophenol blue test) after the coupling step.[1]

  • HPLC analysis of a cleaved sample shows a significant peak corresponding to the unreacted starting material.

  • Mass spectrometry analysis reveals the absence of the desired product mass.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Steric Hindrance The methyl group on the amine nitrogen of this compound significantly increases steric bulk, impeding the approach of the activated carboxyl group of the incoming amino acid. This is the most common reason for difficult couplings.[2][3][4]1. Switch to a More Potent Coupling Reagent: Standard reagents like HBTU and HCTU may be insufficient.[2] Use more powerful reagents such as HATU, COMU, PyAOP, or PyBOP, often with an additive like Oxyma Pure.[2][5][6] For exceptionally challenging couplings, consider PyBroP or BOP-Cl.[1][2] 2. Double Couple: If the initial coupling is incomplete, perform a second coupling step with a fresh portion of the activated amino acid.[7][8]
Inadequate Reagent Activation The carboxylic acid of the incoming amino acid may not be sufficiently activated to overcome the steric barrier.1. Pre-activate the Amino Acid: Allow the amino acid, coupling reagent, and base to react for 1-5 minutes before adding to the resin-bound amine.[8] 2. Check Reagent Quality: Ensure your coupling reagents are fresh and have been stored under appropriate conditions (e.g., desiccated).
Poor Resin Swelling Insufficient swelling of the solid-phase support can limit the accessibility of reactive sites.Swell the resin in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before starting the synthesis.[2]
Suboptimal Solvent Choice The choice of solvent can impact reaction kinetics and solubility.If using DMF, consider switching to NMP, which can sometimes improve outcomes for hydrophobic sequences.[9]
Low Reaction Temperature Standard room temperature conditions may not provide enough energy to overcome the activation barrier for sterically hindered couplings.Consider performing the coupling at an elevated temperature or using microwave-assisted peptide synthesis (MAPS) to drive the reaction to completion.[2][3]
Issue 2: Racemization Detected in the Final Product

Symptoms:

  • HPLC analysis of the purified peptide shows a closely eluting peak or a shoulder on the main product peak, indicating the presence of a diastereomer.[8]

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Prolonged Activation Time Extended pre-activation of the amino acid, especially in the presence of a base, can increase the rate of racemization.[8]Minimize the pre-activation time to just a few minutes before adding the activated amino acid to the reaction vessel.[8]
Strong Base The use of a strong, non-nucleophilic base like Diisopropylethylamine (DIEA) can promote epimerization.For amino acids prone to racemization, consider using a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[5]
Coupling Reagent Choice Certain coupling reagents are more prone to causing racemization than others.The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its safer and more effective alternative, Oxyma Pure, can significantly suppress racemization.[5][6]
Issue 3: Unexpected Side Products

Symptoms:

  • HPLC and Mass Spectrometry analyses reveal peaks with masses that do not correspond to the desired product or simple deletion sequences.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
N-Acylurea Formation When using carbodiimide coupling reagents (e.g., DIC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[5]This side reaction is minimized by adding HOBt or Oxyma Pure, which traps the activated intermediate as a less-reactive ester.[5][6]
Reaction with Unprotected Side Chains If the peptide sequence contains amino acids with reactive side chains (e.g., Asn, Gln) that are not properly protected, side reactions can occur.Ensure that all trifunctional amino acids have appropriate side-chain protecting groups compatible with the synthesis strategy (e.g., Fmoc/tBu).
Capping Failure If a coupling reaction is incomplete and the subsequent capping step (e.g., with acetic anhydride) is also inefficient, the unreacted amine can react in later steps, leading to complex byproducts.After an incomplete coupling, ensure the capping step is performed thoroughly. If necessary, repeat the capping procedure and confirm its completion with a negative amine test.[7]

II. Frequently Asked Questions (FAQs)

Q1: Why is the Kaiser test not suitable for monitoring this compound coupling?

The Kaiser test is based on the reaction of ninhydrin with primary amines to produce an intense blue color.[7] this compound is a secondary amine, which does not yield a reliable color change with the Kaiser test.[1][7] For monitoring couplings involving secondary amines, alternative colorimetric tests are necessary.

Q2: What are the recommended qualitative tests for monitoring N-methylated amino acid couplings?

For secondary amines, the following tests are recommended:

  • Bromophenol Blue Test: This test is based on an acid-base reaction. A yellow color indicates the absence of free amines (complete coupling), while a blue or green color indicates the presence of unreacted amines.[1]

  • Isatin Test: This test produces a blue color if secondary amines are present.[7]

  • Chloranil Test: This test also gives a blue color in the presence of unprotected secondary amines.[7]

Q3: How can I quantitatively monitor the reaction progress?

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative method. A small sample of the resin can be cleaved, and the resulting mixture analyzed by reverse-phase HPLC (RP-HPLC).[10][11] This allows you to quantify the remaining starting material versus the desired product. Since this compound lacks a strong UV chromophore, pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) may be necessary for sensitive detection.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis by comparing the signals of the reactant and product in a cleaved sample.[10]

Q4: What is the role of the hydrochloride salt in this compound?

The hydrochloride salt improves the stability and handling of the amino acid ester.[8] Before the coupling reaction can proceed, the free amine must be liberated from its salt form by adding a non-nucleophilic base, such as DIEA.[8]

Q5: Are there any strategies to improve the solubility of this compound during the reaction?

This compound is generally soluble in common peptide synthesis solvents like DMF and NMP.[14] If you encounter solubility issues, gentle warming or sonication can be helpful.[8] Ensuring the compound is fully dissolved before initiating the activation step is crucial for efficient coupling.[8]

III. Experimental Protocols

Protocol 1: Bromophenol Blue Test for In-Process Monitoring

This protocol is a rapid, qualitative method to check for the presence of free secondary amines on the solid support.[1]

Reagents:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 ml of DMF.[1]

  • Methanol

  • DMF

Procedure:

  • Withdraw a small sample of the peptide-resin (a few beads) from the reaction vessel.

  • Place the beads in a small test tube and wash them thoroughly with methanol to remove any residual reagents.

  • Add 2 ml of the bromophenol blue test solution to the washed beads.

  • Observe the color of the suspension.

Interpretation of Results:

  • Yellow: Coupling is complete (no free amines).

  • Blue to Green: Coupling is incomplete (free amines are present). A recoupling step is recommended.[1]

Protocol 2: HPLC Monitoring via Cleavage and Analysis

This protocol provides a quantitative assessment of the coupling efficiency.

Part A: Micro-cleavage from the Resin

  • After the coupling reaction and washing steps, take approximately 5-10 mg of the dried peptide-resin.

  • Prepare a cleavage cocktail appropriate for your resin and protecting group strategy. For many standard resins, a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used.[15]

  • Add the cleavage cocktail to the resin sample and allow it to react at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the sample, decant the ether, and dry the peptide pellet under vacuum.

Part B: HPLC Analysis

  • Dissolve the dried peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Analyze the sample using a reverse-phase HPLC system with a C18 column.

  • Use a gradient elution method, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% TFA) and increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% TFA).

  • Monitor the elution profile with a UV detector, typically at 214 nm or 280 nm.

  • Integrate the peak areas corresponding to the unreacted starting material and the desired product to determine the reaction conversion.

IV. Visualized Workflows

Diagram 1: Decision-Making Workflow for Incomplete Coupling

This diagram illustrates the troubleshooting steps to take when a coupling reaction for a sterically hindered amino acid is incomplete.

G start Start Coupling Reaction monitor Monitor with Bromophenol Blue Test start->monitor is_complete Is the Test Yellow? monitor->is_complete recouple Perform a Second Coupling (Double Couple) is_complete->recouple No proceed Proceed to Next Deprotection Step is_complete->proceed Yes re_monitor Re-monitor with Bromophenol Blue Test recouple->re_monitor is_complete2 Is the Test Yellow? re_monitor->is_complete2 change_reagent Change to a More Potent Reagent (e.g., HATU, COMU) is_complete2->change_reagent No is_complete2->proceed Yes capping Cap Unreacted Amines with Acetic Anhydride change_reagent->capping If still incomplete capping->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Diagram 2: General Workflow for Peptide Coupling

This diagram outlines the standard sequence of steps in a solid-phase peptide synthesis coupling cycle.

G cluster_0 Preparation cluster_1 Coupling cluster_2 Verification resin_prep 1. Swell Resin in Solvent (e.g., DMF) deprotection 2. Remove N-terminal Protecting Group (e.g., Fmoc with Piperidine) resin_prep->deprotection wash1 3. Wash Resin deprotection->wash1 activation 4. Activate Incoming Amino Acid (AA + Coupling Reagent + Base) wash1->activation coupling 5. Add Activated AA to Resin activation->coupling wash2 6. Wash Resin coupling->wash2 monitoring 7. Monitor for Free Amines (e.g., Bromophenol Blue Test) wash2->monitoring decision 8. Recouple/Cap or Proceed monitoring->decision

Caption: Standard workflow for a solid-phase peptide synthesis cycle.

V. References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.com. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Pubs.acs.org. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.com. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Experiments.springernature.com. [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Org. Synth. [Link]

  • Wiley-VCH. (n.d.). HPLC-purities [area of prod. peak] for Fmoc-deprotected peptide, 214 nm. Wiley-VCH. [Link]

  • ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Pubs.acs.org. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.com. [Link]

  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation. Patents.google.com.

  • PubChem. (n.d.). This compound. Pubchem.ncbi.nlm.nih.gov. [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Ncbi.nlm.nih.gov. [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Pubs.acs.org. [Link]

  • ResearchGate. (n.d.). Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. Researchgate.net. [Link]

  • The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Pubs.rsc.org. [Link]

  • ACS Publications. (2012). Wang Linker Free of Side Reactions. Pubs.acs.org. [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Ias.ac.in. [Link]

  • PMC. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Ncbi.nlm.nih.gov. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Cem.com. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Researchgate.net. [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Reddit.com. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Researchgate.net. [Link]

  • BioCrick. (n.d.). H-Val-OMe.HCl. Biocrick.com. [Link]

  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Researchgate.net. [Link]

  • J&K Scientific LLC. (n.d.). N-Methyl-L-valine methyl ester hydrochloride. Jk-scientific.com. [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Ncbi.nlm.nih.gov. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of N-Me-Val-OMe HCl Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the unique solubility challenges presented by synthetic peptides containing N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). The inherent properties of this modified amino acid—namely, the increased lipophilicity from N-methylation and the neutral C-terminus—can often lead to significant difficulties in achieving complete and stable dissolution.

This document provides a structured, causality-driven approach to troubleshooting, moving from fundamental principles to advanced protocols. Our goal is to empower you with the scientific rationale behind each technique, enabling you to make informed decisions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of peptides incorporating this compound.

Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers like PBS (pH 7.4)?

A1: The difficulty arises from a combination of factors inherent to the peptide's structure:

  • Increased Hydrophobicity from N-Methylation: The primary reason for poor aqueous solubility is often the N-methylation on the valine residue. This modification replaces a hydrogen atom on the backbone amide nitrogen with a methyl group. This seemingly small change has a significant consequence: it removes a critical hydrogen bond donor.[1][2] This reduces the peptide's ability to form hydrogen bonds with water, increasing its overall lipophilicity (hydrophobicity) and making it less favorable to dissolve in polar, aqueous environments.[2]

  • Hydrophobic Side Chain: Valine itself is an amino acid with a non-polar, hydrophobic side chain, which contributes to the low affinity for water.[3]

  • Neutral C-Terminus: The C-terminal methyl ester (-OMe) neutralizes the negative charge that would typically be present on a C-terminal carboxyl group at neutral pH. This reduces the overall charge of the peptide, which can decrease solubility as charged molecules tend to interact more favorably with water.[4]

  • Insufficient Net Charge: While the peptide is supplied as a hydrochloride (HCl) salt, indicating a protonated, positively charged site (usually the N-terminal amine), this single charge may be insufficient to overcome the collective hydrophobicity of the entire sequence at neutral pH, leading to aggregation and precipitation.[5]

Q2: What is the very first solvent I should try to dissolve my this compound containing peptide?

A2: Always begin with a small test amount of your peptide rather than the entire sample.[6] Given that the peptide is a hydrochloride salt, it is in a cationic (positively charged) form. Therefore, the most logical starting point is a slightly acidic aqueous solution. We recommend trying solvents in this order:

  • Sterile, deionized water: Sometimes the HCl salt provides enough charge for dissolution in pure water.[7]

  • Aqueous acidic solution: If water fails, use a dilute acid like 10% acetic acid or 0.1% trifluoroacetic acid (TFA) .[7][8] The acidic environment ensures the N-terminal amine and any other basic residues (like Lysine or Arginine) are fully protonated, maximizing the peptide's net positive charge and, consequently, its solubility.[3]

Q3: My peptide is still insoluble. Can I use organic co-solvents like DMSO? Are there any risks?

A3: Yes, for highly hydrophobic peptides, organic co-solvents are the next logical step. The key is to dissolve the peptide completely in a minimal amount of the pure organic solvent first, before slowly diluting with your aqueous buffer.[4]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is an excellent solvent for hydrophobic peptides and is generally compatible with biological assays at low final concentrations (<0.5%).[9] Alternatives include N,N-dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[6][10]

  • Critical Caveat: Be aware of potential chemical incompatibilities. DMSO can oxidize peptides containing methionine (Met) or free cysteine (Cys) residues. [9] If your sequence contains these amino acids, use DMF as a safer alternative.[7]

Q4: My peptide solution appears cloudy or has visible particulates after I added the solvent. Is this acceptable for my experiment?

A4: No. A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved but is instead a suspension.[4] Using a suspension will lead to inaccurate concentration measurements and unreliable experimental results.[6] Before use, any solution that is not perfectly clear should be centrifuged at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet the undissolved material, and only the clear supernatant should be used.[11] This ensures you are working with a true solution, though the concentration will be lower than intended and should be re-determined if possible.

Part 2: Troubleshooting Guide: A Systematic Workflow for Solubilization

If the initial attempts outlined in the FAQs fail, a more systematic approach is required. This workflow is designed to logically progress from the simplest to the most aggressive solubilization methods.

G cluster_0 Systematic Solubilization Workflow start Start: Lyophilized Peptide (Test with small aliquot) step1 Attempt 1: Acidic Water (e.g., 10% Acetic Acid) start->step1 check1 Clear Solution? step1->check1 step2 Attempt 2: Organic Co-solvent (e.g., DMSO, DMF) check1->step2 No success Success: Peptide Solubilized (Proceed with experiment) check1->success Yes check2 Clear Solution? step2->check2 step3 Attempt 3: Physical Methods (Sonication / Gentle Warming) check2->step3 No check2->success Yes check3 Clear Solution? step3->check3 step4 Attempt 4: Chaotropic Agent (e.g., 6M GdnHCl) check3->step4 No check3->success Yes step4->success Yes (check assay compatibility) fail Failure: Consider Peptide Redesign step4->fail No

Caption: Systematic workflow for peptide solubility testing.

Problem: Peptide powder fails to dissolve in water or dilute acid.

Causality: The peptide's hydrophobicity is too great for an aqueous system, even at low pH. Stronger intermolecular forces are causing the peptide to favor self-association (aggregation) over interaction with the solvent.

Solution Protocol 1: Organic Co-solvents

This protocol is for peptides that are highly hydrophobic and require a non-polar environment to break up peptide-peptide interactions.

Experimental Protocol:

  • Preparation: Place a small, pre-weighed aliquot of your lyophilized peptide in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF if the peptide contains Met/Cys) to the tube to create a highly concentrated stock (e.g., 10-20 mg/mL).[8]

  • Vortexing: Vortex the tube vigorously for 1-2 minutes until the peptide is completely dissolved and the solution is perfectly clear.

  • Slow Dilution: This is the most critical step. While vigorously vortexing your target aqueous buffer (e.g., your assay buffer), add the concentrated organic stock solution drop-by-drop.[4] This slow addition prevents localized high concentrations of the peptide in the aqueous buffer, which can cause immediate precipitation.

  • Final Inspection: After dilution, inspect the solution. If it remains clear, the peptide is solubilized. If it becomes cloudy, you have exceeded its solubility limit at that concentration.

Co-SolventTypical Starting Conc.Notes
DMSO 5-30% (v/v)Strong solvent, generally low toxicity in assays (<0.5%). Avoid with Met/Cys residues.[6][12]
DMF 5-30% (v/v)Good alternative to DMSO for Met/Cys containing peptides.[9]
Acetonitrile (ACN) 5-20% (v/v)Less polar than DMSO/DMF. Can be effective and is easily removed by lyophilization.[10]
Isopropanol 5-20% (v/v)Useful for very hydrophobic peptides.[10]
Solution Protocol 2: Physical Disruption Methods

These methods introduce physical energy into the system to break up aggregates and aid dissolution. They should be used after adding a solvent but before declaring a peptide insoluble in that solvent.

Experimental Protocol:

  • Sonication:

    • After adding your chosen solvent (aqueous or organic), place the sealed tube in a bath sonicator.

    • Apply short bursts of sonication (e.g., 10-15 seconds) followed by a resting period on ice to prevent heating.[6] Sonication helps to break apart small particles and accelerate dissolution.[11][13]

    • Repeat 3-5 times.

  • Gentle Warming:

    • Some peptides show increased solubility at higher temperatures.[3]

    • Warm the solution in a water bath to a temperature no higher than 40°C.[13]

    • Caution: Excessive heat can degrade or denature the peptide. This method should be used with care.[3]

Problem: Peptide dissolves in the initial solvent but precipitates when diluted into the final experimental buffer.

Causality: This common issue is typically caused by a change in pH or ionic strength. Your experimental buffer (e.g., PBS) may have a pH closer to the peptide's isoelectric point (pI) or a high salt concentration that reduces solubility (an effect known as "salting out").[3]

G cluster_0 Impact of pH on Peptide Solubility ph_scale pH Scale low_ph Low pH (Acidic) pi Isoelectric Point (pI) sol_high1 High Solubility high_ph High pH (Basic) sol_low LOWEST SOLUBILITY (Net Charge ≈ 0) Aggregation Prone sol_high2 High Solubility charge_pos Net Positive Charge (e.g., -NH3+) sol_high1->charge_pos charge_zero Net Zero Charge sol_low->charge_zero charge_neg Net Negative Charge (e.g., -COO-) sol_high2->charge_neg

Caption: Relationship between pH, net charge, and peptide solubility.

Solutions:

  • Re-evaluate Buffer pH: Ensure the final pH of your solution is far from the peptide's theoretical pI. For a basic peptide (which is likely for an this compound containing peptide), the final buffer pH should remain acidic.

  • Modify Dilution: Instead of adding the peptide to the buffer, try adding the buffer to the concentrated peptide stock solution, again, slowly and with vigorous mixing.

  • Reduce Ionic Strength: If possible, try using a buffer with a lower salt concentration for your final dilution.

Problem: The peptide is extremely resistant to all methods and may be forming a gel, indicating severe aggregation.

Causality: The peptide is dominated by strong intermolecular forces, likely forming stable secondary structures like beta-sheets that are highly resistant to dissolution.[8]

Solution Protocol 3: Chaotropic Agents

This is a method of last resort, as these agents are harsh denaturants and can interfere with most biological systems.[10]

  • Agents: Use 6M Guanidinium Hydrochloride (GdnHCl) or 8M Urea.[6][13]

  • Mechanism: These molecules work by disrupting the hydrogen-bonding network of water, which in turn destabilizes the non-covalent intermolecular interactions holding the peptide aggregates together, allowing the peptide to dissolve.[14]

Experimental Protocol:

  • Prepare a stock solution of 6M GdnHCl or 8M Urea.

  • Attempt to dissolve a small aliquot of the peptide directly in this solution.

  • If successful, this highly concentrated stock can be diluted into the final assay.

  • CRITICAL: You must run a control experiment with the same final concentration of the chaotropic agent alone to ensure it does not interfere with your assay results.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Bachem. (2021, July 23). Peptide solubility.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Ontores. (2024, December 2). What Factors Determine Peptide Solubility?
  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • Bio Basic. (n.d.). Peptide Solubility.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]
  • Biorbyt. (n.d.). Dissolving Peptides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13819431, this compound.
  • Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22495-22509. [Link]
  • BenchChem. (2025, December). Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • Wikipedia contributors. (n.d.). Guanidinium chloride. In Wikipedia.
  • Matthew, B. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • BenchChem. (2025, December). Technical Support Center: Strategies to Improve the Solubility of Synthetic GRP Peptides.
  • Bobrov, M., et al. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 60(2), 974-985. [Link]
  • BenchChem. (n.d.). H-Val-OMe.HCl.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 13(10), 284. [Link]
  • Sigma-Aldrich. (n.d.). L-Valine methyl ester hydrochloride.
  • BioCrick. (n.d.). H-Val-OMe.HCl.

Sources

Technical Support Center: Double Coupling Strategy for N-Me-Val-OMe HCl in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of peptides containing N-Methyl-Valine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the incorporation of this sterically hindered amino acid. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N-Methyl-Valine so challenging in SPPS?

A1: The primary difficulty stems from significant steric hindrance. The presence of a methyl group on the amide nitrogen, in addition to the bulky isopropyl side chain of valine, creates a sterically crowded environment around the reactive centers. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and often incomplete coupling.[1][2][3]

Q2: What are the most effective coupling reagents for N-Methyl-Valine?

A2: For sterically hindered amino acids like N-Methyl-Valine, high-reactivity coupling reagents are essential. Uronium/aminium salts such as HATU and HCTU, and phosphonium salts like PyAOP and PyBOP, are highly recommended.[1][4][5] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than carbodiimide-based reagents alone.[3][6] For the particularly challenging coupling of an N-methylated amino acid onto another N-methylated residue, PyAOP or PyBOP in the presence of an additive like HOAt are considered among the most potent choices.[1][4]

Q3: How can I reliably monitor the completion of a coupling reaction with N-Methyl-Valine?

A3: The standard ninhydrin (Kaiser) test is not suitable for monitoring the coupling to an N-methylated amino acid. This is because the secondary amine of the N-methylated residue does not produce the characteristic Ruhemann's purple color upon reaction with ninhydrin. A more reliable alternative is the bromophenol blue test .[3][5] In this test, a blue or green color of the resin beads indicates an incomplete reaction (free secondary amine), while a yellow color signifies a complete coupling.

Q4: What is a "double coupling strategy" and why is it necessary for N-Me-Val-OMe HCl?

A4: A double coupling strategy involves repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents immediately after the first coupling reaction is complete.[3][7] This is a common and highly effective method to drive sterically hindered and slow coupling reactions, such as those involving N-Methyl-Valine, to completion, thereby minimizing the risk of deletion sequences in the final peptide.[8]

Troubleshooting Guide: Incomplete Coupling of N-Methyl-Valine

A primary challenge when working with this compound is incomplete acylation, leading to deletion sequences and a lower yield of the desired full-length peptide. This section provides a systematic approach to troubleshooting and resolving this issue.

Issue 1: Incomplete Coupling Detected by Bromophenol Blue Test

If the bromophenol blue test indicates an incomplete reaction after the initial coupling of N-Methyl-Valine, the following steps are recommended:

  • Immediate Double Coupling: Do not proceed to the next deprotection step. Instead, perform a second coupling reaction immediately.[3][7]

  • Increase Reaction Time and/or Temperature: For particularly difficult couplings, extending the reaction time for both the first and second coupling can be beneficial. The use of microwave-assisted peptide synthesis can also be highly effective in driving these challenging reactions to completion by providing the necessary energy to overcome the activation barrier.[2]

  • Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate by increasing the frequency of molecular collisions.[8]

  • Re-evaluate Your Choice of Coupling Reagent: If double coupling with a standard reagent like HCTU is still insufficient, switching to a more powerful reagent such as HATU or PyAOP for the N-Methyl-Valine coupling step is advisable.[5][9]

Visualizing the Double Coupling Workflow

DoubleCouplingWorkflow Start Start SPPS Cycle Deprotection Fmoc Deprotection Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 FirstCoupling 1st Coupling: This compound + Coupling Reagent Wash1->FirstCoupling Monitor1 Monitor with Bromophenol Blue Test FirstCoupling->Monitor1 Incomplete Incomplete? (Beads Blue/Green) Monitor1->Incomplete Positive Complete Complete? (Beads Yellow) Monitor1->Complete Negative Wash2 DMF Wash Incomplete->Wash2 Yes Proceed Proceed to Next Deprotection Step Complete->Proceed SecondCoupling 2nd Coupling: Fresh Reagents Monitor2 Monitor with Bromophenol Blue Test SecondCoupling->Monitor2 Wash2->SecondCoupling Monitor2->Complete Negative Capping Consider Capping Unreacted Amines Monitor2->Capping Positive

Caption: Workflow for the double coupling of N-Methyl-Valine.

Experimental Protocols

Protocol 1: Double Coupling with HATU

This protocol is recommended as the primary strategy for incorporating N-Methyl-Valine.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • Prepare a solution of Fmoc-N-Me-Val-OH (4 equivalents relative to resin substitution), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activation solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring:

    • Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test.

    • If the beads are yellow, the coupling is complete. Proceed to step 6.

    • If the beads are blue or green, the coupling is incomplete. Proceed to step 4.

  • Second Coupling:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3 x 1 min).

    • Repeat step 2 with a freshly prepared solution of activated Fmoc-N-Me-Val-OH.

  • Final Monitoring: Perform a second bromophenol blue test. If the test is negative (yellow beads), proceed. If it remains positive, consider capping the unreacted amines (see Protocol 2) to prevent the formation of deletion peptides.[7]

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next Fmoc deprotection step.

Protocol 2: Capping of Unreacted Amines

This protocol should be employed if the double coupling strategy fails to achieve complete reaction.

  • Resin Wash: After the failed second coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid.

Quantitative Data Summary

The following table provides a comparison of commonly used coupling reagents for sterically hindered amino acids like N-Methyl-Valine. The choice of reagent can be sequence-dependent, and optimization may be required.

Coupling ReagentTypeRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Issues
HATU Uronium/AminiumVery HighGold standard for difficult couplings, fast reaction rates.[6]Can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/AminiumHighMore soluble and often more cost-effective than HATU.Less effective than HATU for the most challenging couplings.
PyAOP PhosphoniumVery HighExcellent for coupling N-methyl amino acids, especially N-Me to N-Me.[1][4][6]Solutions in DMF have moderate stability and should be prepared fresh.
PyBOP PhosphoniumHighDoes not cause guanidinylation, making it a "cleaner" reagent.Generally less reactive than PyAOP or HATU.
BOP-Cl ---Moderate-HighCan be effective for couplings of N-methylated amino acids.[10]Less commonly used now compared to modern uronium/phosphonium reagents.

Mechanistic Insights & Side Reactions

Understanding the underlying chemistry is crucial for effective troubleshooting.

Mechanism of HATU Activation

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-COOH Fmoc-N-Me-Val-OH ActiveEster Highly Reactive OAt-Ester Fmoc-AA-COOH->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster PeptideBond Fmoc-N-Me-Val-N(Peptide)-Resin ActiveEster->PeptideBond Resin H-N(Peptide)-Resin Resin->PeptideBond Nucleophilic Attack

Sources

Technical Support Center: Navigating the Challenges of Sterically Hindered N-Me-Val-OMe HCl in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of the sterically hindered amino acid derivative, N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). The inherent steric bulk of this valuable building block can present unique challenges during peptide synthesis. This resource is designed to equip you with the knowledge and protocols to overcome these hurdles and achieve successful synthetic outcomes.

The Challenge: Steric Hindrance in N-Methylated Peptide Synthesis

N-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, including improved metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, the introduction of a methyl group on the amide nitrogen significantly increases steric bulk around the nitrogen nucleophile.[3][4] This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[3][4] This difficulty is particularly pronounced when coupling two consecutive N-methylated amino acids and can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[4]

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Coupling Efficiency

Symptoms:

  • Positive bromophenol blue test (blue to green color) after coupling, indicating unreacted secondary amine.[3][5]

  • Mass spectrometry of the crude product shows a significant amount of starting material or deletion sequences.[3]

Potential Cause Underlying Reason Recommended Solution
Ineffective Coupling Reagent Standard carbodiimide reagents (e.g., DCC, DIC) may not be sufficiently reactive to overcome the steric hindrance of the N-methyl group.[3]Utilize high-reactivity coupling reagents. Uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts such as PyAOP or PyBOP are highly effective.[3][5] For exceptionally difficult couplings, the more reactive PyBrOP can be employed.[3][5]
Suboptimal Reaction Conditions Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier for the sterically hindered coupling.Optimize reaction conditions. Increase the coupling time (e.g., to 2-4 hours or overnight).[3] Consider performing a double coupling by filtering and washing the resin, then repeating the coupling step with fresh reagents.[3] Microwave-assisted peptide synthesis (MW-SPPS) is also a highly effective technique for driving difficult couplings to completion.[3][4][6]
Peptide Aggregation on Solid Support Interchain hydrogen bonding can cause the peptide chains on the solid support to aggregate, blocking reactive sites. This is a common issue in "difficult" sequences.[3]Disrupt peptide aggregation. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO.[7] The addition of chaotropic agents like LiCl or KSCN can also help to disrupt secondary structures.[7]
Experimental Protocol: High-Efficiency Coupling of an Fmoc-Amino Acid to N-Me-Val-Resin using HATU
  • Resin Swelling: Swell the peptide-resin (containing the N-terminal N-Me-Val) in DMF or NMP for 30-60 minutes.[3]

  • Amino Acid Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.[5]

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the pre-activation mixture and mix for 5 minutes at room temperature.[5]

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Shake the resin suspension at room temperature for at least one hour.[5] For difficult couplings, extend this time to 2-4 hours.

  • Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and then methanol, and perform the bromophenol blue test to check for completion.[5]

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), the coupling is incomplete. Filter the resin, wash with DMF, and repeat steps 2-6.[5]

Issue 2: Low Yield After Cleavage from Resin

Symptoms:

  • The final yield of the purified peptide is significantly lower than expected.

Potential Cause Underlying Reason Recommended Solution
Incomplete Fmoc Deprotection Steric hindrance from the N-methyl group and the bulky valine side chain can impede the complete removal of the Fmoc protecting group from the preceding amino acid.Modify the deprotection step. Increase the duration or the number of repetitions of the piperidine treatment for Fmoc deprotection.[3]
Chain Termination by Guanidinylation Uronium/aminium coupling reagents (e.g., HATU) can react with the unprotected N-terminal secondary amine to form a guanidinium group, which irreversibly caps the peptide chain.[3][7]Minimize guanidinylation. Avoid using a large excess of the coupling reagent. Keep pre-activation times short (e.g., 2-5 minutes) before adding the mixture to the resin.[3]
Diagram: Troubleshooting Workflow for Difficult N-Methylated Couplings

G start Start Coupling Reaction monitor Monitor with Bromophenol Blue Test start->monitor incomplete Incomplete Coupling (Blue/Green) monitor->incomplete Positive complete Complete Coupling (Yellow) monitor->complete Negative recouple Perform Double Coupling incomplete->recouple increase_time Increase Reaction Time incomplete->increase_time change_reagent Switch to Stronger Coupling Reagent (e.g., PyBrOP) incomplete->change_reagent check_yield Proceed to Cleavage & Check Yield complete->check_yield recouple->monitor increase_time->monitor change_reagent->monitor low_yield Low Yield? check_yield->low_yield troubleshoot_yield Troubleshoot Yield (Check Deprotection & Guanidinylation) low_yield->troubleshoot_yield Yes success Successful Synthesis low_yield->success No troubleshoot_yield->start

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to an N-methylated amino acid so difficult? The N-methyl group significantly increases the steric bulk around the nitrogen nucleophile.[3][4] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[3][4] Additionally, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine.[3]

Q2: Can I use the ninhydrin (Kaiser) test to monitor couplings to N-Me-Val? No, the standard ninhydrin test does not work for secondary amines like N-methylated amino acids because it requires a primary amine to form the characteristic blue/purple color. You must use an alternative test, such as the bromophenol blue test, to monitor the presence of unreacted N-methylated amines on the resin.[3][5] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[5]

Q3: What are the best coupling reagents for N-Me-Val and other N-methylated amino acids? For sterically hindered couplings, highly reactive uronium/aminium salts or phosphonium salt reagents are recommended over standard carbodiimides.[3]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[1][3]

  • Phosphonium Salts: PyAOP and PyBOP are excellent choices for coupling N-methylated amino acids.[3][5] PyBrOP is even more reactive and can be used for particularly stubborn couplings.[3][5]

Q4: Is it better to use pre-synthesized Fmoc-N-Me-Val-OH or to perform N-methylation on-resin? Both approaches have their merits. Using commercially available Fmoc-N-Me-Val-OH is more straightforward but can be expensive.[8] On-resin N-methylation is a cost-effective alternative but adds extra synthetic steps and requires careful optimization to avoid side reactions.[3][9] A common on-resin method involves protecting the primary amine as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride), followed by methylation and then removal of the sulfonamide protecting group.[1][3][8]

Diagram: On-Resin N-Methylation Workflow

G start Peptide-Resin with N-terminal Primary Amine sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine) start->sulfonylation methylation 2. Methylation (MeI or MeOTs, Base) sulfonylation->methylation desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) methylation->desulfonylation result Peptide-Resin with N-terminal Secondary (N-Me) Amine desulfonylation->result

Caption: Key steps in the on-resin N-methylation process.[3]

Q5: How does temperature affect coupling efficiency, and should I consider microwave synthesis? Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues.[4] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[1][3][6] This approach often results in higher yields and purity in a shorter amount of time.[3][4]

References

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. (2020-03-04).
  • This compound | C7H16ClNO2 | CID 13819431. PubChem.
  • Strategies to overcome steric hindrance in N-methyl
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme. (2022-09-20).
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
  • Highly Sterically Hindered Peptide Bond Form
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. (2022-06-15).
  • H-Val-OMe.HCl | 6306-52-1. Benchchem.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. Aapptec Peptides.
  • strategies to overcome steric hindrance in N-methyl
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • 3 - Organic Syntheses Procedure. Organic Syntheses.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Troubleshooting Guide | Download Table.
  • N-Methyl-L-valine methyl ester hydrochloride. Chem-Impex.
  • Supplementary Inform
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • SAFETY D
  • An electronic effect on protein structure. PMC.
  • Troubleshooting Transform
  • Sustainability Challenges in Peptide Synthesis and Purification:
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. (2023-11-13).
  • Challenges in the Changing Peptide Regul
  • PCR Troubleshooting Guide. NEB.
  • L-Valine Methyl Ester Hydrochloride 6306-52-1. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Native Chemical Lig
  • H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick. BioCrick.

Sources

Technical Support Center: Capping After N-Me-Val-OMe Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Peptide Synthesis

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and answers to frequently asked questions regarding the critical step of capping unreacted amines, with a specific focus on syntheses involving N-methylated amino acids like N-Me-Val-OMe HCl. As Senior Application Scientists, we understand that ensuring the highest purity of your final peptide product is paramount. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often challenging to separate from the target peptide. The capping step is a crucial quality control measure that permanently blocks these unreacted sites, preventing them from participating in subsequent coupling cycles.[1][2]

This guide is structured to provide rapid answers through our FAQ section and in-depth solutions in our Troubleshooting Guide. We will delve into the causality behind protocol choices, provide validated experimental procedures, and address the unique challenges posed by N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the capping step?

The primary goal of capping is to permanently block any free amino groups on the growing peptide chain that did not react during the coupling step.[1] This is typically achieved by acetylating the N-terminal amine, rendering it unreactive in future cycles.[1] By doing so, you prevent the formation of "deletion sequences"—peptides that are missing one or more amino acids—which significantly simplifies the purification of the final product and enhances its overall purity.[3][4]

Q2: What are the standard reagents for capping and why are they chosen?

The most common and effective capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[1][3]

  • Acetic Anhydride (Ac₂O): This is a highly reactive electrophile that readily acetylates the nucleophilic free amine, forming a stable and unreactive amide bond (an acetyl cap).

  • Base (Pyridine or DIEA): The acetylation reaction produces acetic acid as a byproduct. A base is required to neutralize this acid and to act as a catalyst, ensuring the reaction goes to completion.[2] DIEA is often preferred over pyridine as it is less nucleophilic, reducing the risk of certain side reactions.[3]

Q3: My synthesis involves an N-methylated amino acid (N-Me-Val). How do I confirm if capping is complete?

This is a critical consideration. The standard Kaiser test, which is excellent for detecting primary amines (like most amino acids), is unreliable for secondary amines such as N-methylated residues or proline.[5] For these cases, the Chloranil test is the recommended method.

  • Kaiser Test: Gives a deep blue/purple color for primary amines but a less intense red-brown or sometimes negative result for secondary amines.[4]

  • Chloranil Test: This test is specifically used for detecting secondary amines. A positive result, indicating the presence of unreacted secondary amines, is signified by the resin beads turning a distinct blue or greenish-blue color.[5][6] A negative test (beads remain yellow/colorless) confirms that capping is complete.

Q4: Can I skip the capping step to save time?

While technically possible, skipping the capping step is generally not recommended, particularly for longer or more complex peptide sequences.[3] If coupling efficiency is consistently near 100%, the number of unreacted sites may be minimal. However, for achieving the highest possible purity and simplifying downstream purification, capping is a robust insurance policy against deletion impurities.[3][7]

Q5: Are there alternatives to acetic anhydride for capping?

Yes, while acetic anhydride is the most common agent, alternatives exist for specific situations, such as with sensitive peptide sequences where side reactions are a concern.[3]

  • N-acetylimidazole: A milder acetylating agent.

  • Activated Acetic Acid (e.g., with HBTU/DIPEA): This can be a gentler alternative to the highly reactive acetic anhydride.[3]

Workflow for Coupling and Capping N-Methylated Residues

The following diagram illustrates the logical workflow when dealing with potentially incomplete couplings, especially with challenging residues like N-methylated amino acids.

G cluster_coupling Coupling Cycle cluster_decision Decision Point cluster_remedy Remediation cluster_proceed Next Step A Couple N-Me-Val-OMe B Wash Resin (DMF) A->B C Perform Chloranil Test B->C D Test Result? C->D E Recouple Amino Acid (Double Coupling) D->E Positive (Incomplete) F Cap Unreacted Amines D->F Positive after Recoupling I Proceed to Next Deprotection/Coupling Cycle D->I  Negative (Complete) G Wash & Re-test (Chloranil) E->G H Verify Capping Complete F->H G->D Re-evaluate H->I Negative

Caption: Workflow for coupling, testing, and capping unreacted N-methylated amines.

Troubleshooting Guide

This section addresses common problems encountered after the coupling of N-Me-Val-OMe and the subsequent capping step.

Problem Potential Cause(s) Recommended Solution(s)
Positive Chloranil Test After Coupling 1. Steric Hindrance: N-methylated amino acids are sterically hindered, making coupling inherently more difficult. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking access to reactive sites. 3. Inefficient Activation: The coupling reagents (e.g., HBTU, HATU) may not be activating the N-Me-Val-OMe efficiently.1. Double Couple: The most straightforward approach is to repeat the coupling step with fresh amino acid and reagents to drive the reaction to completion.[8] 2. Change Solvents: If aggregation is suspected, switch from DMF to a more disruptive solvent like NMP or add a small percentage of DMSO.[4] 3. Use Stronger Reagents: Switch to a more potent coupling reagent like HATU or HCTU if you are using a less reactive one.[4]
Positive Chloranil Test After Capping 1. Incomplete Capping Reaction: Insufficient reaction time or reagent concentration. 2. Degraded Capping Reagents: Acetic anhydride can hydrolyze over time if exposed to moisture. 3. Inefficient Mixing: The resin was not fully suspended during the capping reaction, preventing all sites from reacting.1. Repeat the Capping Step: Wash the resin thoroughly with DMF and repeat the capping procedure, ensuring adequate agitation.[3] 2. Use Fresh Reagents: Always prepare the capping solution immediately before use.[2][3] 3. Increase Equivalents: Consider increasing the equivalents of acetic anhydride and base to ensure the reaction is driven to completion.
Low Final Peptide Purity Despite Negative Tests 1. Side Reactions During Capping: The basic conditions of capping (especially with pyridine) can sometimes cause side reactions on sensitive residues (e.g., Arg, His).[3] 2. Premature Fmoc-Deprotection: The basicity of the capping mixture can occasionally lead to partial removal of the Fmoc protecting group from the newly added residue.[3]1. Switch to a Weaker Base: Substitute pyridine with DIEA in the capping solution to create milder conditions.[3][7] 2. Consider Alternative Capping Agents: For highly sensitive sequences, explore milder capping reagents like activated acetic acid.[3]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and DIEA

This protocol describes a standard procedure for capping unreacted amines on the solid support.

  • Resin Washing: Following the amino acid coupling step, thoroughly wash the peptide-resin with DMF (3-5 times) to remove all residual coupling reagents and byproducts.[7]

  • Prepare Capping Solution: Prepare the capping solution fresh. A common and effective mixture is Ac₂O/DIEA/DMF. For automated synthesizers, a solution of 0.5 M acetic anhydride, 0.125 M DIEA, and 0.015 M HOBt in NMP can also be used.[9] For manual synthesis, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of DIEA (or pyridine) based on the resin's initial substitution is standard.[4][7]

  • Capping Reaction: Suspend the washed resin in the freshly prepared capping solution. Agitate the mixture gently at room temperature for 30 minutes.[2][7]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove excess capping reagents and byproducts.[1]

  • Verification: Proceed to Protocol 2 to confirm the absence of free secondary amines.

Protocol 2: Chloranil Test for Secondary Amines

This protocol is used to detect the presence of unreacted secondary amines (e.g., N-Me-Val, Proline) on the resin.[5]

  • Reagent Preparation:

    • Reagent A: Mix 1 mL of acetaldehyde in 49 mL of DMF.[5]

    • Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.[5]

  • Sample Preparation: Place a small sample of resin beads (1-5 mg) into a small glass test tube.[5]

  • Reaction:

    • Add 1-2 drops of Reagent A to the resin.

    • Add 1-2 drops of Reagent B to the resin.[4]

  • Incubation: Let the mixture stand at room temperature for 5 minutes.[4][5]

  • Observation: Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling/Capping): Beads turn blue or greenish-blue.[5][6]

    • Negative Result (Complete Coupling/Capping): Beads remain yellow or become colorless.

References

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
  • AAPPTec. SPPS Capping procedure. [Link]
  • AAPPTec. Technical Support Information Bulletin 1189 - Tests for Unprotected Proline. [Link]
  • Nowick, J. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]
  • Kofoed, J., & Nielsen, J. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(21), 5822–5825.
  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 33b, 763-766.
  • Sanofi. (2021). Capping of unprotected amino groups during peptide synthesis.
  • Isogen. (1999). Synthesis of diamines.

Sources

Technical Support Center: Peptide Cleavage Cocktails for N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide cleavage. This guide is designed for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS), with a specific focus on the challenges associated with cleaving peptides containing N-methylated residues like N-Me-Val-OMe HCl. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your cleavage strategy for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a "cleavage cocktail" in Fmoc-based SPPS?

In Fmoc solid-phase peptide synthesis, the final step involves liberating the synthesized peptide from the solid support (resin) and simultaneously removing the permanent side-chain protecting groups. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1] However, the acidolysis of protecting groups generates highly reactive carbocations (e.g., tert-butyl cations) that can re-attach to electron-rich amino acid residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products.[2] A "cleavage cocktail" is a mixture of TFA and various scavenger molecules designed to "trap" these reactive species, thereby preventing side reactions and ensuring the integrity of the final peptide.

Q2: Does the presence of an N-methylated amino acid like N-Me-Val require a special cleavage cocktail?

Generally, the presence of an N-methylated residue within the peptide sequence does not necessitate a fundamentally different cleavage cocktail compared to a non-methylated analogue. The standard considerations for scavenger selection based on the peptide's overall amino acid composition still apply.[2] However, significant challenges can arise if the N-methylated residue is at the N-terminus and is acylated (e.g., acetylated). This specific scenario can lead to a significant side reaction, which is addressed in detail in the Troubleshooting section.

Q3: My peptide has a C-terminal methyl ester (OMe). Is this stable to standard TFA cleavage conditions?

Yes, a C-terminal methyl ester is generally stable to standard TFA cleavage conditions used for global deprotection.[2] TFA is not typically strong enough to hydrolyze the ester bond, especially in the relatively anhydrous conditions of a cleavage cocktail. The primary purpose of the TFA is to cleave the acid-labile linker to the resin and the side-chain protecting groups.[3]

Q4: How do I choose the right scavengers for my peptide?

The choice of scavengers is dictated by the amino acid composition of your peptide. The workflow diagram below provides a decision-making framework. Key considerations include:

  • Water (H₂O): A universal scavenger for tert-butyl cations. Typically used at 2.5-5%.

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl (Trt) and Pbf (from Arginine) derived cations. It is a non-odorous and effective alternative to thiols for many applications.[2]

  • 1,2-Ethanedithiol (EDT): A strong nucleophile and reducing agent. It is particularly important for peptides containing Cysteine to prevent oxidation and disulfide bond formation. It also helps scavenge tert-butyl cations.

  • Thioanisole: Often used to aid in the removal of the Pbf protecting group from Arginine and to protect against re-alkylation of Trp and Met.[4]

  • Phenol: Protects Tyrosine and Tryptophan side chains from oxidation and alkylation.

Troubleshooting Guide: Common Issues & Solutions

Issue: Low yield of the full-length peptide with a major peak corresponding to the peptide minus the N-terminal N-methylated residue.

Q: I synthesized a peptide with an N-terminal Ac-N-Me-Val sequence. After cleavage, the primary product is the (2-n) peptide, missing the first amino acid. What is happening and how can I prevent it?

A: You are likely observing a known acid-catalyzed side reaction specific to N-terminally acylated N-methylated amino acids.

Causality & Mechanism: This side reaction proceeds through the formation of a stable five-membered oxazolinium intermediate. The carbonyl oxygen of the N-terminal acyl group (e.g., acetyl) acts as an internal nucleophile, attacking the adjacent carbonyl carbon of the N-methylated residue. This attack is facilitated by the increased nucleophilicity of the tertiary amide bond and results in the cleavage of the peptide bond, releasing the desired peptide sequence lacking the N-terminal residue.[5] This phenomenon has been well-documented for peptides containing N-terminal Ac-N-Me-Phe and is a general concern for similar structures.[5]

cluster_0 Peptide on Resin (N-Terminus) cluster_1 TFA Cleavage Cocktail cluster_2 Intermediate Formation cluster_3 Products Peptide Ac-N(Me)Val-CO-NH-Peptide(2-n)---Resin Oxazolinium [Oxazolinium Intermediate] + Peptide->Oxazolinium  Acid-Catalyzed  Intramolecular Attack Target Desired Full-Length Peptide (Minor Product) Peptide->Target Standard Cleavage (Competing Reaction) TFA H+ (from TFA) SideProduct Deletion Sequence (2-n Peptide) Oxazolinium->SideProduct Peptide Bond Cleavage

Figure 1: Mechanism of N-terminal deletion side reaction.

Solutions & Mitigation Strategies:

The key to minimizing this side reaction is to alter the cleavage conditions to disfavor the formation of the oxazolinium intermediate.

  • Reduce Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can significantly slow down the rate of the intramolecular cyclization reaction more than the desired cleavage from the resin.[5]

  • Shorten Cleavage Time: This is a kinetic game. The deletion side reaction is time-dependent. It is crucial to determine the minimum time required for complete deprotection and cleavage. A time-course study (e.g., cleaving small aliquots at 30, 60, 90, and 120 minutes) is highly recommended to find the optimal window that maximizes the yield of the desired product.[5]

  • Modify the Cleavage Cocktail: While a change in scavengers may not directly prevent this reaction, using a simpler, potent cocktail like 95% TFA / 5% Water can be effective, especially when combined with reduced temperature. For one peptide, cleavage with pure TFA for 3 hours at 4°C gave the highest yield of the desired product.[5]

  • N-Terminal Modification (for future syntheses): If this side reaction is consistently problematic, consider replacing the N-terminal acetyl group with a functionality that is less prone to this intramolecular attack. For example, a methoxycarbonyl (Moc) group has been shown to prevent this side reaction.[5]

Recommended Cleavage Cocktails & Selection Guide

The selection of an appropriate cleavage cocktail is critical for success. The following table summarizes common cocktails, and the diagram provides a logical workflow for choosing one.

Table 1: Comparison of Common Cleavage Cocktails
Reagent NameComposition (v/v)Primary ApplicationNotes & Cautions
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without Cys or Met.[6]Excellent for sequences with Trp(Boc) and Arg(Pbf). TIS is a potent scavenger for Trt and Pbf cations.[2]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" general-purpose cocktail.[4]Will not prevent the oxidation of Met. Good for Trt-containing peptides.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT"Universal" cocktail for complex peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[6]Highly effective but contains malodorous thiols. Recommended when simpler cocktails fail.
TFA/EDT/H₂O 95% TFA, 2.5% EDT, 2.5% H₂OPeptides containing Cys and/or Met.EDT is crucial to keep Cys in its reduced form and prevent Met oxidation.
Workflow for Cleavage Cocktail Selection
Figure 2: Decision workflow for choosing a cleavage cocktail.

Experimental Protocols

Protocol 1: Standard Room Temperature Cleavage

This protocol is suitable for most peptides, including those with internal N-methylated residues, that are not prone to the N-terminal deletion side reaction.

  • Preparation:

    • Ensure the peptide-resin (e.g., 0.1 mmol scale) is washed thoroughly with Dichloromethane (DCM) and dried under a high vacuum for at least 4 hours. Residual DMF can neutralize TFA and inhibit cleavage.[3]

    • Prepare the chosen cleavage cocktail fresh. For a 0.1 mmol synthesis, 5-10 mL is typically sufficient.

    • WARNING: Always handle TFA and thiol-containing cocktails in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

    • Add the cleavage cocktail to the resin, ensuring the resin is fully submerged and can be agitated.

    • Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, a longer time (up to 4 hours) may be necessary.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add ~10 volumes of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the peptide) should form.

    • Centrifuge the tube (e.g., 5 min at 3500 rpm) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet two more times by resuspending in cold ether, centrifuging, and decanting. This removes residual scavengers and TFA.

    • After the final wash, lightly cap the tube and allow the residual ether to evaporate, leaving the crude peptide pellet.

  • Downstream Processing:

    • The crude peptide can be dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC analysis and purification.

Protocol 2: Modified Cold Cleavage for N-Terminal Ac-N-Me-Val Peptides

This protocol is optimized to minimize the N-terminal deletion side reaction.

  • Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

    • Prepare the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5 or even pure TFA) and chill it to 4°C in an ice bath.[5]

    • Pre-chill the reaction vessel containing the dried resin.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the chilled resin.

    • Perform the cleavage reaction at 4°C (e.g., in a cold room or an ice bath) with gentle agitation.

    • Crucially, limit the reaction time. Based on a preliminary time-course experiment, cleave for the minimum time required for deprotection (e.g., 60-120 minutes).[5]

  • Peptide Precipitation and Isolation:

    • Follow the same precipitation and washing steps as described in Protocol 1, ensuring the ether used for precipitation is ice-cold.

References

  • Novabiochem®. (n.d.). Fmoc resin cleavage protocols. Merck Millipore. [Link]
  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]
  • Aapptec. (n.d.). Cleavage Cocktails. [Link]
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
  • Albericio, F., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. [Link]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Bennett, C. S., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 92(5), 415–424. [Link]

Sources

Technical Support Center: Preventing Diketopiperazine Formation with N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a common and critical challenge in peptide synthesis: the prevention of diketopiperazine (DKP) formation, with a specific focus on reactions involving N-Methyl-Valine Methyl Ester Hydrochloride (N-Me-Val-OMe HCl). Our goal is to provide you with the foundational knowledge and actionable protocols to mitigate this yield-reducing side reaction, ensuring the integrity and success of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem when using dipeptide fragments like N-Me-Val-OMe?

A1: Diketopiperazines (DKPs) are six-membered cyclic dipeptides that form via an intramolecular cyclization reaction.[1][2] When working with a dipeptide ester, such as N-Me-Val-OMe, the free N-terminal amine can nucleophilically attack the C-terminal ester carbonyl. This reaction is often irreversible and results in the formation of a highly stable DKP ring structure. This side reaction is a significant issue as it consumes your starting material, leading to reduced yields of the desired linear peptide and complicating downstream purification processes.[3]

Q2: I've observed a significant byproduct in my coupling reaction involving a dipeptide ester. How can I confirm it's a DKP?

A2: The most common methods for identifying DKP byproducts are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In MS analysis, you would look for a molecular ion corresponding to the mass of the cyclized dipeptide minus a molecule of methanol (in the case of a methyl ester). For a dipeptide fragment like N-Me-Val-Xaa-OMe, the DKP would have the mass of (N-Me-Val + Xaa - H₂O). NMR can provide definitive structural confirmation.

Q3: Does the N-methyl group on the valine residue increase or decrease the risk of DKP formation?

A3: The effect of N-methylation is complex. N-methylation can increase the rate of cis/trans isomerization of the amide bond, which may orient the peptide backbone into a conformation that facilitates cyclization.[4] However, some studies have shown that the steric hindrance introduced by the N-methyl group can, in certain contexts, suppress DKP formation.[5] Furthermore, N-methylation can increase the solubility of the peptide, which might indirectly affect reaction kinetics.[5] For sequences prone to DKP formation, it is prudent to assume N-methylation could be a contributing factor and take preventative measures.

Understanding the Mechanism

The formation of a diketopiperazine from a dipeptide methyl ester is an intramolecular aminolysis reaction. The process is initiated when the N-terminal amine is deprotonated (i.e., in its free base form). This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the C-terminal methyl ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses, eliminating methanol and forming the stable six-membered DKP ring.

This reaction is heavily influenced by several factors:

  • Basicity: The presence of a base is required to deprotonate the N-terminal ammonium salt (from the HCl salt) to generate the reactive free amine.[6]

  • Temperature: Higher temperatures accelerate the rate of cyclization.[7][8]

  • Concentration: While the reaction is intramolecular, solvent and concentration can play a role in reaction kinetics.

  • Peptide Sequence: The amino acid residues involved have a profound impact. Dipeptides containing Proline or Glycine are notoriously prone to DKP formation.[7] The conformational properties of N-Me-Val can also predispose it to cyclization.

Mechanism of DKP Formation

Caption: General mechanism of DKP formation from an N-methylated dipeptide methyl ester hydrochloride.

Troubleshooting Guide: Minimizing DKP Formation

This section addresses specific issues you might encounter and provides targeted solutions.

Issue 1: Low yield of desired peptide after coupling the third amino acid to N-Me-Val-OMe.

  • Underlying Cause: This is the classic scenario for DKP formation. After deprotection of the N-Me-Val-OMe, but before the next coupling reaction is complete, the dipeptide cyclizes. The longer the free amine of the dipeptide exists in solution, the higher the probability of DKP formation.

  • Solution: In Situ Neutralization and Coupling The most effective strategy is to minimize the lifetime of the free dipeptide amine. This is achieved by generating the free amine in the presence of the activated amino acid to be coupled. This way, the desired intermolecular coupling reaction can outcompete the undesired intramolecular cyclization.[9]

    Experimental Workflow: In Situ Neutralization

    InSitu_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Analysis A 1. Dissolve incoming Fmoc-AA-OH and activating agent (e.g., HATU) in solvent. C 3. Add the activated Fmoc-AA-OH solution to the vessel containing the dipeptide salt. A->C B 2. Weigh N-Me-Val-OMe·HCl in a separate reaction vessel. B->C D 4. Immediately add non-nucleophilic base (e.g., DIEA) to initiate neutralization and coupling simultaneously. C->D E 5. Allow reaction to proceed at low temperature (e.g., 0 °C), then warm to RT. D->E F 6. Quench reaction and proceed with standard aqueous workup. E->F G 7. Analyze crude product by LC-MS to check for DKP byproduct. F->G

    Caption: Workflow for minimizing DKP formation using an in situ neutralization/coupling strategy.

Issue 2: DKP formation is still significant even with in situ neutralization.

  • Underlying Cause: The activation of the incoming amino acid may be slow, or the reaction temperature may be too high, still allowing time for cyclization to occur.

  • Solutions & Optimizations:

    • Lower the Temperature: Perform the coupling reaction at 0 °C or even -15 °C. Lower temperatures significantly decrease the rate of DKP formation while having a less dramatic effect on the desired coupling reaction.[7][8]

    • Choose a Fast-Acting Coupling Reagent: Use a highly efficient coupling reagent like HATU or HCTU, which promotes rapid formation of the activated ester, ensuring it is ready to react as soon as the dipeptide amine is liberated.

    • Solvent Choice: Solvents can influence reaction rates. While DMF is common, some studies suggest that solvents like NMP or ACN can slow the rate of DKP formation compared to DMF or DMSO.[8][10] Consider solvent screening if the problem persists.

Issue 3: My synthesis requires a basic workup or purification step, and I'm seeing DKP formation post-reaction.

  • Underlying Cause: The linear dipeptide or tripeptide product, if it still possesses a free N-terminal N-Me-Val and a C-terminal ester, can cyclize during subsequent steps if exposed to basic conditions (e.g., basic aqueous wash, amine-based buffers in chromatography).

  • Solutions:

    • Acidify Immediately: After the reaction, perform a mild acidic wash (e.g., with cold 1N HCl or citric acid) to protonate any remaining free amine, protecting it from cyclization.[11]

    • Avoid Basic Chromatography: Use chromatography systems that operate under neutral or slightly acidic conditions.

    • Saponify the Ester: If the final product is a carboxylic acid, saponify the methyl ester as the next step. The resulting carboxylate is not susceptible to DKP formation.

Quantitative Data: Factors Influencing DKP Formation

The following table summarizes key variables and their general impact on the rate of DKP formation.

FactorCondition Favoring DKP FormationCondition Minimizing DKP FormationRationale
Temperature High (Room Temp or >)Low (0 °C to -20 °C)Cyclization has a significant activation energy; lower temps slow it dramatically.[7][8]
Base Exposure Time Prolonged (Pre-neutralization)Minimized (In Situ Neutralization)Reduces the lifetime of the highly reactive free N-terminal amine.[9]
Base Type Strong, Nucleophilic BasesWeak, Non-nucleophilic (e.g., DIEA)A non-nucleophilic base is required to prevent side reactions with the coupling reagents.
Coupling Reagent Slow-acting (e.g., DCC/HOBt)Fast-acting (e.g., HATU, HCTU)Ensures the electrophile is readily available to trap the liberated amine.
Solvent DMSO, DMFNMP, ACNThe rate of DKP formation has been shown to be solvent-dependent.[8][10]
Protocol: Optimized Coupling to this compound

This protocol employs an in situ neutralization strategy at low temperature to minimize DKP formation when coupling a third amino acid (Fmoc-AA-OH) to this compound.

Materials:

  • This compound (1.0 eq)

  • Fmoc-AA-OH (the amino acid to be coupled) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer, under an inert atmosphere (N₂ or Ar)

  • Ice/salt or cryo-cool bath

Procedure:

  • Prepare Activated Acid: In a separate flask, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DCM or DMF. Stir at room temperature for 10-15 minutes to allow for pre-activation.

  • Prepare Dipeptide: In the main reaction vessel, add this compound (1.0 eq).

  • Cool Reaction: Cool the main reaction vessel containing the dipeptide salt to 0 °C using an ice bath.

  • Combine and Neutralize: Transfer the pre-activated acid solution from step 1 into the cooled reaction vessel. Immediately add DIEA (2.5 eq) dropwise to the stirring mixture. The DIEA will neutralize the HCl salt and catalyze the coupling reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Perform an aqueous workup by washing sequentially with cold 1N HCl, saturated NaHCO₃, and brine.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product by LC-MS to determine the ratio of the desired tripeptide to the DKP byproduct.

References
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.
  • DKP formation mechanism. ResearchGate.
  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
  • Steinauer, R., & White, P. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science.
  • Baran, P. S., et al. Diketopiperazines. Baran Lab, Scripps Research.
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC, NIH.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Kinetics of diketopiperazine formation using model peptides. PubMed.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed.
  • Synthesis of N-methylated cyclic peptides. PubMed.
  • Z-L-Phg-Val-OMe. Organic Syntheses.
  • (PDF) Synthesis of N-methylated cyclic peptides. ResearchGate.
  • In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed.
  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate.
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México.
  • Supplementary Information. The Royal Society of Chemistry.
  • Recent highlights of the total synthesis of cyclic peptide natural products. RSC Publishing.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society.
  • Native Chemical Ligation of Peptides and Proteins. PMC, NIH.

Sources

Technical Support Center: Microwave-Assisted Coupling of N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted coupling of N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this sterically hindered amino acid into peptide sequences. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust solutions in a direct question-and-answer format.

Introduction: The Challenge of N-Methylated Amino Acids

N-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, including increased metabolic stability and improved cell permeability. However, the introduction of an N-methyl group, particularly on a sterically bulky residue like valine, presents significant synthetic challenges. The secondary amine is less nucleophilic than a primary amine, and the steric hindrance impedes the approach of the activated carboxylic acid, often leading to low coupling yields and slow reaction kinetics.[1][2] The use of N-Me-Val-OMe as a hydrochloride salt further necessitates a carefully controlled neutralization step to enable efficient coupling.[3][4]

Microwave-assisted peptide synthesis (MWPS) has emerged as a powerful tool to overcome these hurdles by accelerating reaction rates and improving coupling efficiency for such difficult residues.[5][6] This guide will provide detailed troubleshooting advice and protocols specifically tailored for the successful microwave-assisted coupling of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Coupling Yield

Q: I am observing very low or no formation of my desired peptide after the coupling step with this compound. What are the likely causes and how can I fix this?

A: This is a common issue when working with sterically hindered N-methylated amino acids. The primary culprits are often incomplete neutralization of the hydrochloride salt, insufficient reactivity of the coupling reagent, or non-optimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Neutralization of the HCl Salt: The amine of this compound is protonated and thus non-nucleophilic. It must be neutralized to the free amine for the coupling reaction to proceed.[3]

    • Solution: Ensure the addition of a suitable base to your reaction mixture. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is highly recommended.[3] Use at least one equivalent of base to neutralize the HCl salt, with an additional amount as required by your chosen coupling reagent. For in-situ neutralization and coupling, add the base to the reaction vessel containing the resin and the this compound just before adding the activated amino acid.

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC alone are often not reactive enough to overcome the steric hindrance of N-Me-Val-OMe.[2]

    • Solution: Employ high-reactivity uronium/aminium or phosphonium salt-based reagents.[2] Excellent choices for N-methylated residues include HATU, HCTU, COMU, or PyBOP, often used in conjunction with an additive like Oxyma Pure or HOAt.[3][5][7] These reagents form highly reactive activated esters that can more effectively acylate the sterically hindered secondary amine.

  • Suboptimal Microwave Conditions: While microwave energy is beneficial, incorrect parameters can lead to inefficient heating or even degradation.

    • Solution: Optimize your microwave protocol. For difficult couplings, a higher temperature (e.g., 75-90°C) for a shorter duration (e.g., 5-15 minutes) is often effective.[6] Ensure proper stirring and that the reaction volume is appropriate for the microwave vessel to allow for uniform heating.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, blocking reactive sites.

    • Solution: Consider using a more polar solvent mixture, such as NMP/DMF, or adding chaotropic salts to disrupt secondary structures.[8]

Problem 2: Incomplete Reaction (Doublet on LC-MS)

Q: My LC-MS analysis shows a peak for the starting material and the desired product, indicating an incomplete reaction. I've already tried a single coupling. What should I do?

A: Incomplete coupling is a frequent observation with challenging residues. A single coupling cycle, even under microwave irradiation, may not be sufficient to drive the reaction to completion.

Solutions:

  • Perform a Double Coupling: This is the most straightforward solution. After the first coupling cycle, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[9]

  • Increase Coupling Time or Temperature: If a double coupling is not desirable, you can try extending the microwave irradiation time (e.g., to 20-30 minutes) or increasing the temperature within a safe range for your peptide and resin.

  • Monitor the Reaction: Use a qualitative test to assess the presence of free amines after the coupling step. The standard ninhydrin test does not work for secondary amines like N-methylated residues. The bromophenol blue test is a suitable alternative, where a blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[2]

Problem 3: Epimerization of the Coupled Amino Acid

Q: I'm concerned about racemization of the amino acid I'm coupling to the N-Me-Val-OMe. How can I minimize this risk?

A: Epimerization is a valid concern, especially under the more forcing conditions often required for hindered couplings. The risk of racemization primarily lies with the activated amino acid, not the N-Me-Val-OMe itself.

Solutions:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[3] These are less likely to abstract the alpha-proton of the activated amino acid, which is the primary mechanism of racemization.

  • Minimize Pre-activation Time: Avoid long pre-activation times for the amino acid with the coupling reagent before adding it to the reaction vessel. Prepare the activated species and use it promptly.

  • Use Racemization-Suppressing Additives: Additives like Oxyma Pure or HOAt, when used with carbodiimides or uronium/phosphonium salts, can significantly reduce the risk of epimerization.[3]

  • Control the Temperature: While higher temperatures can improve coupling efficiency, they can also increase the rate of epimerization. It's a balancing act; use the lowest temperature that provides an acceptable coupling yield in a reasonable timeframe. For some sensitive amino acids, coupling at room temperature may be preferable, even if it requires a longer reaction time.[7]

Frequently Asked Questions (FAQs)

Q1: Why do I need to use a base when my N-Me-Val-OMe is already an HCl salt?

The hydrochloride (HCl) salt form means the nitrogen atom of the N-methylamino group is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is not available for nucleophilic attack on the activated carboxyl group of the incoming amino acid. A base is required to deprotonate the ammonium salt, liberating the free secondary amine (R₂NH), which is the reactive species in the peptide bond formation.[3][4]

Q2: Can I pre-neutralize the this compound before adding it to the reaction?

While possible, it is generally more convenient and efficient to perform an in situ neutralization. This involves adding the this compound salt and the required equivalents of a non-nucleophilic base (like DIPEA) directly to the reaction vessel containing the resin-bound peptide. This minimizes handling of the potentially less stable free amine.

Q3: Which coupling reagent is best for this compound?

There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence. However, for such a sterically hindered residue, high-reactivity reagents are strongly recommended. COMU has shown excellent performance in microwave-assisted couplings of N-methylated amino acids due to its high reactivity and the racemization-suppressing properties of the embedded Oxyma moiety.[7] HATU and PyBOP are also very effective choices.[2]

Q4: What are the ideal microwave settings for this coupling?

A good starting point for a difficult coupling like this is 75-90°C for 10-15 minutes . It is crucial to use a dedicated peptide synthesizer with precise temperature control to avoid overheating, which can lead to side reactions or degradation of the peptide.

Q5: My peptide still shows low purity after cleavage. What other side reactions could be occurring?

Besides incomplete coupling, other side reactions can occur, particularly with prolonged exposure to acidic or basic conditions. If the N-Me-Val residue is at the N-terminus and is acetylated, you might observe the loss of the Ac-N-methylamino acid during TFA cleavage.[10] Fragmentation between consecutive N-methylamino acids has also been reported.[10] Careful optimization of cleavage time and conditions is essential.

Data Presentation & Protocols

Table 1: Recommended Coupling Reagents for N-Me-Val-OMe Coupling
Coupling ReagentAdditiveBase (Equivalents)Key Advantages
COMU None (internal)DIPEA (2-3 eq.)High reactivity, low racemization, safer byproducts.[3]
HATU None (internal)DIPEA (2-3 eq.)Very effective for hindered couplings.[2]
HCTU None (internal)DIPEA (2-3 eq.)Similar to HATU, often more cost-effective.
PyBOP HOAt or OxymaDIPEA (2-3 eq.)Well-established for N-methylated amino acids.[2]

Note: The number of base equivalents is a general guideline and may need to be adjusted based on the specific protocol and whether the incoming amino acid is a free acid or a salt.

Experimental Protocol: Microwave-Assisted Coupling of Fmoc-Ala-OH to Resin-Bound N-Me-Val-OMe

This protocol assumes the N-Me-Val-OMe has been previously coupled to the resin and the N-terminal protecting group has been removed.

Materials:

  • Resin-bound peptide with a free N-Me-Val N-terminus

  • Fmoc-Alanine (4 equivalents)

  • COMU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 15-30 minutes.

  • Prepare Reagent Solution: In a separate vial, dissolve Fmoc-Ala-OH and COMU in NMP. Add the DIPEA to this solution.

  • Coupling:

    • Drain the NMP from the swollen resin.

    • Add the reagent solution to the reaction vessel containing the resin.

    • Perform the coupling in the microwave synthesizer at 85°C for 12 minutes with stirring.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Take a small sample of the resin, wash it, and perform the bromophenol blue test to check for completion. If the test is positive (blue/green), perform a second coupling (re-run step 3).

  • Deprotection: Proceed to the Fmoc deprotection of the newly added Alanine residue to continue the peptide sequence.

Visualizations

Workflow for Handling this compound

G cluster_0 Pre-Coupling Stage cluster_1 Microwave Coupling Stage cluster_2 Quality Control & Progression Start Start with this compound Combine Combine this compound, incoming Fmoc-AA, Coupling Reagent, and Base in situ Start->Combine Base Select non-nucleophilic base (e.g., DIPEA) Base->Combine Reagent Select high-reactivity coupling reagent (e.g., COMU, HATU) Reagent->Combine Microwave Apply Microwave Energy (e.g., 85°C, 12 min) Combine->Microwave Wash Wash Resin with NMP Microwave->Wash Test Bromophenol Blue Test Wash->Test Complete Coupling Complete (Yellow) Test->Complete Negative Incomplete Incomplete (Blue/Green) Test->Incomplete Positive Next Proceed to next cycle Complete->Next Recouple Perform Double Coupling Incomplete->Recouple Recouple->Microwave

Caption: Workflow for microwave-assisted coupling of this compound.

Troubleshooting Decision Tree

G Start Low Coupling Yield CheckBase Is sufficient base (e.g., DIPEA) used for neutralization? Start->CheckBase CheckReagent Are you using a high-reactivity coupling reagent (HATU, COMU)? CheckBase->CheckReagent Yes AddBase Action: Add at least 2 eq. of DIPEA. CheckBase->AddBase No CheckConditions Are microwave conditions optimized (Temp/Time)? CheckReagent->CheckConditions Yes SwitchReagent Action: Switch to HATU, COMU, or PyBOP. CheckReagent->SwitchReagent No CheckCompletion Did you perform a double coupling? CheckConditions->CheckCompletion Yes OptimizeMW Action: Increase temp to 80-90°C or extend time. CheckConditions->OptimizeMW No DoubleCouple Action: Perform a second coupling cycle. CheckCompletion->DoubleCouple No Success Yield Improved CheckCompletion->Success Yes AddBase->Success SwitchReagent->Success OptimizeMW->Success DoubleCouple->Success

Caption: Decision tree for troubleshooting low yield couplings.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Aapptec. (n.d.). Technical Bulletins & General Procedures. [Link]
  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology.
  • Aurelio, L., et al. (2005). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. The Journal of Organic Chemistry.
  • Varkey, J. T., & Varghese, B. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research.
  • Royal Society of Chemistry. (2020).
  • Roodbeen, R., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology.
  • International Journal of Peptide and Protein Research. (2011).
  • Roodbeen, R., et al. (2012). Microwave Heating in the Solid-Phase Synthesis of N-Methylated Peptides: When Is Room Temperature Better?. European Journal of Organic Chemistry.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
  • Saghyan, A. S., et al. (2001). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Google Patents. (n.d.).
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Queen's University Belfast. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • National Institutes of Health. (n.d.). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]
  • National Institutes of Health. (n.d.). Efficient microwave combinatorial parallel and nonparallel synthesis of N-alkylated glycine methyl esters as peptide building blocks. [Link]
  • University of California, Irvine. (2020).
  • American Chemical Society. (2011).
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
  • MDPI. (n.d.). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. [Link]
  • National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
  • Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • National Institutes of Health. (2014). Microwave-assisted acid hydrolysis of proteins combined with peptide fractionation and mass spectrometry analysis for characterizing protein terminal sequences. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Biotage. (n.d.).
  • Springer. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
  • Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
  • Aapptec. (n.d.). Planning a Peptide Synthesis. [Link]
  • Aapptec. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. [Link]
  • ResearchGate. (n.d.). (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. [Link]
  • Wiley-VCH. (n.d.). HPLC-purities [area of prod. peak] for Fmoc-deprotected peptide, 214 nm. [Link]

Sources

Technical Support Center: Overcoming Peptide Aggregation with N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peptide aggregation is a significant challenge in both solid-phase peptide synthesis (SPPS) and the formulation of peptide-based therapeutics.[1] Aggregation arises from intermolecular interactions, primarily the formation of β-sheet structures, which can lead to poor solubility, difficult purification, and reduced synthetic yields.[2] This guide provides in-depth technical support for researchers utilizing N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a powerful tool for disrupting these aggregates. We will explore its mechanism of action, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address specific experimental issues.

How this compound Disrupts Peptide Aggregation

The primary cause of aggregation in growing peptide chains is the formation of intermolecular hydrogen bonds, leading to stable β-sheet structures.[2] N-methylated amino acids, such as N-methyl-valine, act as "structure-breakers."[3] By replacing the hydrogen on a backbone amide with a methyl group, N-methylation physically prevents the hydrogen bond formation necessary for β-sheet propagation.[4] The steric bulk of the methyl group disrupts the regular, repeating backbone structure that defines a β-sheet.

This compound is the hydrochloride salt of the methyl ester of N-methyl-valine. It is used as an additive in solution to competitively interact with aggregating peptide sequences. The N-methylated valine component interferes with the hydrogen bonding network of the aggregate, while the methyl ester enhances its solubility in organic solvents commonly used in peptide chemistry.

cluster_0 Standard Peptide Aggregation cluster_1 Aggregation Disruption by N-Me-Val P1 Peptide Chain 1 (-CO-NH-) P2 Peptide Chain 2 (-CO-NH-) P1->P2 H-Bond P3 Peptide Chain 3 (-CO-NH-) P2->P3 H-Bond Aggregate Insoluble β-Sheet Aggregate P2->Aggregate Leads to P4 Peptide Chain 1 (-CO-NH-) NMeVal N-Me-Val (-CO-N(CH3)-) P4->NMeVal No H-Bond Possible (Steric Hindrance) P5 Peptide Chain 2 (-CO-NH-) NMeVal->P5 No H-Bond Possible (Steric Hindrance) Soluble Soluble, Disaggregated Peptides NMeVal->Soluble Promotes G start Start: Weigh Crude Peptide (e.g., 10 mg) prep_solvent Prepare Solvent: - 1 mL DMSO - Add 5-10 mg this compound start->prep_solvent dissolve Add solvent to peptide. Vortex and sonicate gently for 5-10 min. prep_solvent->dissolve check_sol Visually inspect for clarity. Is the solution clear? dissolve->check_sol add_more Add another 5 mg this compound. Repeat sonication. check_sol->add_more No dilute Slowly add aqueous buffer (e.g., 0.1% TFA in H2O) to desired final concentration (e.g., 1 mg/mL). check_sol->dilute Yes add_more->dissolve filter Filter through 0.22 µm syringe filter. dilute->filter end Ready for HPLC Injection filter->end

Caption: Workflow for solubilizing aggregated peptides.

Step-by-Step Methodology:

  • Weigh Peptide: Weigh approximately 10 mg of your lyophilized crude peptide into a clean glass vial.

  • Prepare Solvent: In a separate vial, add 5-10 mg of this compound to 1 mL of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP). Vortex to dissolve.

  • Dissolve Peptide: Add the prepared solvent to the crude peptide. Vortex thoroughly. If solids remain, place the vial in a sonicator water bath for 5-10 minutes.

  • Check Solubility: Visually inspect the solution. If it is not completely clear, add another 5 mg of this compound and repeat sonication.

  • Dilute: Once the peptide is fully dissolved, slowly add your initial HPLC mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing to reach the desired final concentration for injection (typically 1-2 mg/mL).

  • Filter: Before injection, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 2: Removal of this compound Post-Purification

This protocol is for removing the additive from the purified peptide fractions.

Step-by-Step Methodology:

  • Pool Fractions: Combine the pure, peptide-containing fractions from your HPLC purification.

  • Prepare for Lyophilization: Freeze the pooled fractions completely (e.g., using a dry ice/acetone bath or liquid nitrogen).

  • Initial Lyophilization: Lyophilize the sample overnight until a dry powder is obtained.

  • HCl Treatment: Re-dissolve the peptide powder in a 10 mM HCl solution in water (use approximately 1 mL per 1-2 mg of peptide). [5]Allow the solution to stand for 5-10 minutes.

  • Repeat Lyophilization: Freeze the HCl solution and lyophilize overnight to dryness.

  • Final Wash: Re-dissolve the peptide in pure water, freeze, and lyophilize one final time. This step helps remove any residual HCl.

  • Verification: Analyze the final product by mass spectrometry to confirm the absence of the this compound mass (181.66 g/mol for the free base). [6]

Data Summary Table

The following table provides hypothetical data illustrating the effectiveness of this compound on a notoriously difficult hydrophobic peptide (e.g., a sequence containing multiple Val and Ile residues).

ParameterStandard ProtocolProtocol with this compoundRationale for Improvement
Solubility in 50% ACN/H₂O < 0.5 mg/mL> 5 mg/mLThis compound disrupts intermolecular forces, allowing solvent to interact with the peptide.
Crude Purity (by HPLC Area %) 35% (broad, aggregated peak)65% (sharper main peak)Improved solubility prevents on-column aggregation, leading to better peak shape and resolution. [7]
Final Yield after Purification 5%25%Higher initial solubility and better chromatographic performance result in a significantly improved recovery of the target peptide.

References

  • Dan, L., et al. (2007).
  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Thompson, R. E., et al. (2019). Native Chemical Ligation of Peptides and Proteins. PMC. [Link]
  • The Royal Society of Chemistry. (2020).
  • RayBiotech. (n.d.). N-Me-Val-OH.HCl. [Link]
  • Zhang, S., et al. (2024). Aggregation Rules of Short Peptides. PMC. [Link]
  • El-Faham, A., & Albericio, F. (2011). New Trends in Peptide Coupling Reagents.
  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
  • Sciarretta, K. L., et al. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed. [Link]
  • LifeTein. (2024).
  • J. S. Tou, & W. F. Holcomb. (1996).

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Validation & Comparative

A Senior Application Scientist's Guide to Stereochemical and N-Methylation Effects in Peptide Design: A Comparative Analysis of N-Me-L-Val-OMe HCl and N-Me-D-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the nuanced world of peptide therapeutics is one of constant refinement. The goal is to enhance potency, stability, and bioavailability while minimizing off-target effects. Two powerful strategies in this endeavor are the manipulation of stereochemistry and N-methylation of the peptide backbone. This guide provides an in-depth comparison of two key building blocks in this context: N-Methyl-L-valine methyl ester hydrochloride (N-Me-L-Val-OMe HCl) and its D-enantiomer, N-Methyl-D-valine methyl ester hydrochloride (N-Me-D-Val-OMe HCl). We will explore the theoretical underpinnings of their differential effects on peptide activity and provide actionable experimental protocols to validate these principles in your own research.

The Foundational Principles: Stereochemistry and N-Methylation

Before delving into a direct comparison, it is crucial to understand the individual contributions of stereochemistry (L- vs. D-amino acids) and N-methylation to peptide function.

  • Stereochemistry's Role in a Chiral World: The vast majority of naturally occurring peptides and proteins are composed of L-amino acids.[1][2] Consequently, the enzymes responsible for their synthesis and degradation, as well as their biological receptors, are stereospecific. Introducing a D-amino acid, the mirror image of its L-counterpart, can have profound effects.[3][4] Most notably, it can render peptide bonds resistant to cleavage by endogenous proteases, which are evolved to recognize L-amino acid sequences.[3][5][6][7][8] This significantly enhances the peptide's metabolic stability and in vivo half-life.[5][9] However, this modification can also alter the peptide's three-dimensional structure, potentially impacting its binding affinity to the target receptor.[4][10]

  • N-Methylation: More Than Just a Methyl Group: The substitution of the amide proton with a methyl group on the peptide backbone is a subtle yet powerful modification.[11][12] This seemingly minor change has several significant consequences:

    • Increased Proteolytic Resistance: The methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic attack.[12][13]

    • Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone.[12][14] This can lock the peptide into a more bioactive conformation, potentially increasing receptor affinity.

    • Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[12][13][15]

When these two modifications are combined in N-Me-L-Val-OMe HCl and N-Me-D-Val-OMe HCl, we have building blocks that can simultaneously probe the effects of local conformational constraint, steric shielding, and stereospecific interactions.

Head-to-Head Comparison: N-Me-L-Val-OMe HCl vs. N-Me-D-Val-OMe HCl

The choice between incorporating N-Me-L-Val or N-Me-D-Val into a peptide sequence is not arbitrary. It is a strategic decision that should be based on the desired therapeutic properties. The following table summarizes the expected differential impacts of these two building blocks on a peptide's characteristics.

PropertyN-Me-L-Val-OMe HCl IncorporationN-Me-D-Val-OMe HCl IncorporationRationale & Causality
Proteolytic Stability Moderately IncreasedMaximally IncreasedBoth provide steric hindrance via the N-methyl group.[12][13] The D-stereocenter in N-Me-D-Val provides an additional, powerful layer of resistance as proteases are stereospecific for L-amino acids.[3][6]
Receptor Binding Affinity Potentially altered (increased or decreased)Likely decreased (unless the receptor has a D-amino acid binding pocket)N-methylation in both constrains the backbone, which could pre-organize the peptide for better binding. However, the native L-configuration is generally preferred for binding to endogenous L-receptors.[1][2] The D-configuration may introduce unfavorable steric clashes.
Peptide Conformation Local conformational restrictionSignificant local conformational perturbation and potential reversal of helix directionThe N-methyl group in both cases restricts backbone torsion angles. The D-amino acid can induce a local reversal in the direction of the peptide chain or disrupt secondary structures like α-helices.[4][5][16]
Immunogenicity Unlikely to be significantly changedPotentially alteredThe introduction of unnatural D-amino acids could, in some cases, alter how the peptide is processed and presented by the immune system.
Synthetic Difficulty ChallengingChallengingCoupling to an N-methylated amino acid is notoriously difficult due to the increased steric bulk of the secondary amine.[17] This is independent of the L- or D-configuration.
Experimental Validation: Protocols for Comparative Analysis

The theoretical comparison above serves as a guiding framework. However, empirical data is paramount in peptide drug development. Below are detailed, self-validating protocols to experimentally compare the effects of N-Me-L-Val-OMe HCl and N-Me-D-Val-OMe HCl in your peptide of interest.

The incorporation of N-methylated amino acids requires optimized coupling conditions to overcome the steric hindrance of the secondary amine.

cluster_0 Peptide Synthesis Workflow start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection wash1 Wash (DMF, DCM, IPA) fmoc_deprotection->wash1 repeat Repeat for next amino acid coupling Amino Acid Coupling: - Standard AA: HATU/DIPEA - N-Me-Val: PyAOP/HOAt/DIPEA (Extended coupling time) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping capping->repeat final_deprotection Final Fmoc Deprotection fmoc_deportection fmoc_deportection wash3 Final Wash final_deprotection->wash3 cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (Preparative RP-HPLC) precipitation->purification analysis Analysis (LC-MS, UPLC) purification->analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for N-methylated peptides.

Protocol for Coupling N-Me-L/D-Val-OMe HCl:

  • Preparation: The commercially available N-Me-L-Val-OMe HCl or N-Me-D-Val-OMe HCl must first be Fmoc-protected at the N-terminus and saponified to the free acid (Fmoc-N-Me-L/D-Val-OH) for use in standard Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) and perform the initial Fmoc deprotection of the resin.

  • Standard Amino Acid Coupling: For standard amino acids, use a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) for 1-2 hours.

  • N-Methylated Valine Coupling (The Critical Step):

    • Reagent Choice: Due to steric hindrance, a more potent coupling reagent is recommended, such as PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)).[17]

    • Activation: Pre-activate a 3-fold molar excess of Fmoc-N-Me-L/D-Val-OH with a 3-fold excess of PyAOP and a 6-fold excess of DIPEA in DMF for 10-15 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling to proceed for an extended period, typically 4-6 hours, or even overnight. Double coupling is often necessary.

    • Monitoring: Use a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that this test will be negative after a successful coupling to a secondary amine like N-methyl valine. Subsequent monitoring for unreacted secondary amines can be done with a chloranil test.

  • Chain Elongation: Continue with standard deprotection and coupling steps for the remaining amino acids in your sequence.

  • Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA (trifluoroacetic acid) cocktail. Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the final peptide using LC-MS to ensure the correct incorporation of the N-methylated residue.

This assay directly compares the resistance of the L- and D-peptides to enzymatic degradation.

cluster_0 Proteolytic Stability Assay Workflow start Prepare Peptide Solutions (L- and D-analogues, Control) incubate Incubate Peptides with Enzyme (37°C) start->incubate enzyme Prepare Enzyme Solution (e.g., Trypsin, Chymotrypsin, or Human Serum) enzyme->incubate aliquots Take Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubate->aliquots quench Quench Reaction (e.g., add TFA or Acetonitrile) aliquots->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Remaining Peptide (Peak Area vs. T=0) analyze->quantify plot Plot % Remaining Peptide vs. Time quantify->plot

Caption: Workflow for assessing peptide stability against proteases.

Protocol:

  • Solution Preparation: Prepare stock solutions of your purified N-Me-L-Val and N-Me-D-Val containing peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Enzyme Selection: Choose a relevant protease or biological matrix. Common choices include trypsin, chymotrypsin, or human serum (which contains a cocktail of proteases).[7][9]

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution at a defined ratio (e.g., 50:1 peptide-to-enzyme w/w). Also, prepare a control sample for each peptide with buffer instead of the enzyme.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA or 100% acetonitrile) to denature the enzyme.

  • Analysis: Analyze each quenched sample by RP-HPLC. Use a UV detector set to a wavelength where the peptide bond absorbs (typically 214-220 nm).

  • Quantification: For each time point, determine the peak area of the intact peptide. Calculate the percentage of peptide remaining by comparing the peak area to the peak area at T=0.

  • Data Presentation: Plot the percentage of intact peptide versus time for both the N-Me-L-Val and N-Me-D-Val analogues. A significantly slower decay rate for the D-analogue will provide strong evidence of enhanced proteolytic stability.[8]

The ultimate test of a therapeutic peptide is its biological activity. A competitive receptor binding assay is a standard method to determine binding affinity (Ki or IC50).

Protocol (Example: Competitive Radioligand Binding Assay):

  • Materials:

    • A cell line or membrane preparation expressing the target receptor.

    • A radiolabeled ligand known to bind the receptor with high affinity.

    • Your unlabeled N-Me-L-Val and N-Me-D-Val peptides (as competitors).

    • Binding buffer and filtration apparatus.

  • Assay Setup: In a 96-well plate, add a constant amount of the receptor preparation and a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of your unlabeled "competitor" peptides (from low to high concentration) to the wells. Include wells with no competitor (for total binding) and wells with a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through a filter mat and washing with cold buffer.

  • Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

  • Comparison: A lower IC50 value indicates a higher binding affinity. Comparing the IC50 values of the N-Me-L-Val and N-Me-D-Val peptides will reveal the impact of stereochemistry on receptor interaction.

Conclusion: A Strategic Choice in Peptide Design

The decision to use N-Me-L-Val-OMe HCl versus N-Me-D-Val-OMe HCl is a classic example of the multi-parameter optimization required in modern drug discovery.

  • Choose N-Me-L-Val-OMe HCl when: The primary goal is to introduce a moderate level of proteolytic stability and conformational constraint without drastically altering the peptide's native L-configuration, which may be essential for receptor recognition. This is a conservative step to improve pharmacokinetics while aiming to retain potency.

  • Choose N-Me-D-Val-OMe HCl when: The primary goal is to maximize metabolic stability.[5][16] This is particularly relevant for peptides that suffer from rapid degradation in vivo. While there is a higher risk of reducing binding affinity, the dramatic increase in half-life may lead to a net improvement in overall in vivo efficacy. It is a higher-risk, higher-reward strategy that can be exceptionally effective.

Ultimately, the principles and protocols outlined in this guide provide a robust framework for making an informed decision. By systematically synthesizing, testing, and analyzing peptides containing these powerful building blocks, researchers can rationally engineer the next generation of more stable and potent peptide therapeutics.

References

  • Mast, J. A., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Molecular Biology.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and Biophysical Research Communications.
  • Katoh, T., et al. (2021). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology.
  • Iannucci, E., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry.
  • Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development.
  • Freund, C., et al. (2023). Stereochemistry-Driven Interactions of α,γ-Peptide Ligands with the Neuropeptide Y Y4-Receptor. Journal of Medicinal Chemistry.
  • Zhang, T., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids.
  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
  • National Center for Biotechnology Information. N-Me-Val-OMe HCl. PubChem Compound Database.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
  • Aapptec. H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. Aapptec Peptides.
  • Albericio, F., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ACS Omega.
  • Angell, Y. L., et al. (2002). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Reimer, A., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition.
  • Checco, J. W., et al. (2015). Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. PLOS One.
  • Lee, H. Y., et al. (2009). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
  • LifeTein. Should My Peptide Be Methylated?. LifeTein.
  • Newcombe, E. A., et al. (2021). The importance of stereochemistry in the disorder-order continuum of protein-protein interactions. Nature Communications.
  • Bogaerts, J., et al. (2021). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics.
  • Aapptec. N-Methyl Amino Acids. Aapptec Peptides.
  • Mezo, G., et al. (2003). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences.
  • Dong, N., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica.
  • An, N., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society.
  • Newcombe, E. A., et al. (2021). Stereochemistry in the disorder–order continuum of protein interactions. Nature Communications.
  • Imura, Y., et al. (2003). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Biological Chemistry.
  • Wei, Y., et al. (2011). Evaluating protocols and analytical methods for peptide adsorption experiments. Journal of Colloid and Interface Science.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Bomb, K., et al. (2022). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters.

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A Comparative Guide to the Synthesis of N-Methylated Valine Analogs for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. N-methylation of amino acid residues, a subtle yet powerful modification, has emerged as a key strategy to overcome these hurdles.[1][2] By introducing a methyl group to the amide nitrogen of the peptide backbone, researchers can profoundly alter the physicochemical properties of a peptide.[1] This modification sterically shields the adjacent peptide bond from enzymatic degradation by proteases, thereby enhancing metabolic stability.[1] Furthermore, N-methylation can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity and increasing its lipophilicity.[1][3]

Valine, with its bulky isopropyl side chain, is a common constituent of bioactive peptides. The synthesis of N-methylated valine analogs is therefore of significant interest to medicinal chemists. This guide provides a comparative analysis of the primary synthetic methodologies for preparing N-methylated valine analogs, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for an N-methylated valine analog is dictated by several factors, including the desired scale of the synthesis, the protecting group strategy (Boc vs. Fmoc), and whether the methylation is performed in solution or on a solid support. Here, we compare the most prevalent methods: Reductive Amination, Direct Alkylation, and On-Resin N-Methylation.

Reductive Amination: A Classic and Efficient Approach

Reductive amination is a robust and widely used method for the N-methylation of amino acids.[4] This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine of valine with an aldehyde (typically formaldehyde), followed by its reduction to the corresponding secondary amine.[5]

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[6]

  • Causality of Experimental Choices: This method is particularly advantageous as it avoids the use of metal hydrides and is self-regulating; the reaction stops at the mono-N-methylated stage for most amino acids due to the transient formation of a stable intermediate. The loss of carbon dioxide as a byproduct drives the reaction to completion. It is also compatible with unprotected amino acids, simplifying the overall synthetic sequence.

  • Limitations: The strongly acidic conditions of the Eschweiler-Clarke reaction can be incompatible with sensitive functional groups.

A more versatile approach to reductive amination employs milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality of Experimental Choices: Sodium cyanoborohydride is effective at reducing imines but is less reactive towards carbonyl groups at neutral or slightly acidic pH, which minimizes side reactions.[7] This makes it suitable for substrates with sensitive functional groups that would not tolerate the harsh conditions of the Eschweiler-Clarke reaction.[6]

Direct Alkylation of N-Protected Valine: A Controlled Strategy

Direct alkylation involves the N-methylation of a protected valine derivative using a methylating agent, such as methyl iodide (MeI), in the presence of a strong base.[6]

  • Causality of Experimental Choices: This method offers excellent control over the reaction, as the use of a protecting group on the nitrogen atom prevents over-methylation. The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is commonly used for solution-phase synthesis due to its stability and ease of removal under acidic conditions.[8][9] The fluorenylmethyloxycarbonyl (Fmoc) group is the standard for solid-phase peptide synthesis (SPPS) as it is base-labile.[10] Sodium hydride (NaH) is a frequently used base as it is strong enough to deprotonate the N-H of the protected amino acid, generating a nucleophile that readily reacts with the methylating agent.

  • Limitations: A significant drawback of this method is the potential for racemization, especially with strong bases and prolonged reaction times. Additionally, the use of highly reactive and toxic methylating agents like methyl iodide requires careful handling.

On-Resin N-Methylation: Integration with Solid-Phase Peptide Synthesis

For the synthesis of peptides containing N-methylated residues, performing the methylation directly on the solid support is highly efficient.[7][11][12] A common and effective method involves a three-step procedure: sulfonylation, methylation, and desulfonylation.[6][12]

  • Causality of Experimental Choices: This multi-step on-resin approach is designed to be fully compatible with Fmoc-based SPPS.

    • Sulfonylation: The N-terminal amine is first protected with an o-nitrobenzenesulfonyl (o-NBS) group.[2][12] This serves two purposes: it protects the amine during the subsequent methylation step and activates the nitrogen, making the N-H proton more acidic and easier to remove.

    • Methylation: A non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1-methyl-1,2,3,4,4-pentamethyl-2,5-diazasila-cyclopentane (MTBD) is used to deprotonate the sulfonamide, followed by reaction with a methylating agent such as dimethyl sulfate.[6][13]

    • Desulfonylation: The o-NBS group is then removed using a thiol, like 2-mercaptoethanol, in the presence of a base, regenerating the N-methylated amine ready for the next coupling step.[6]

  • Advantages: This method allows for the site-specific N-methylation of any amino acid residue within a peptide chain during SPPS, offering great flexibility in peptide design.[6] Recent studies have also shown that this procedure can be significantly accelerated.[12]

Data Presentation: A Comparative Overview of Synthetic Methods

MethodMethylating AgentReducing Agent/BaseProtecting GroupSolventTypical Yield (%)Key Considerations
Eschweiler-Clarke FormaldehydeFormic AcidNone (for free amine)AqueousHighIrreversible due to CO₂ loss; avoids quaternary ammonium salt formation.[6]
Reductive Amination FormaldehydeSodium CyanoborohydrideNone (for free amine)N,N-DimethylformamideHighMilder than Eschweiler-Clarke; suitable for sensitive substrates.[6][7]
Direct Alkylation Methyl IodideSodium Hydride (NaH)Boc (tert-Butyloxycarbonyl)Tetrahydrofuran (THF)~74% (over 3 steps)Requires N-protection; potential for racemization.[6]
On-Resin N-Methylation Dimethyl Carbonate/SulfateMTBD/DBUFmoc (on-resin)N-Methyl-2-pyrrolidone (NMP)Good to ExcellentCompatible with SPPS; allows for site-specific methylation.[6][12]

Experimental Protocols

Protocol 1: Synthesis of Boc-N-methyl-L-valine via Direct Alkylation

This protocol details the synthesis of Boc-N-methyl-L-valine from Boc-L-valine.

Materials:

  • Boc-L-Valine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve Boc-L-Valine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the solution.[6]

  • Allow the mixture to stir at 0°C for 30 minutes.[6]

  • Add methyl iodide (excess, e.g., 3.0 eq) dropwise to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir overnight.[6]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[6]

  • Extract the product with ethyl acetate (3 x volume).[6]

  • Wash the combined organic layers with water and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[6]

  • Purify the resulting Boc-N-methyl-L-valine by column chromatography.[6]

Protocol 2: On-Resin N-Methylation of a Peptide Containing L-Valine

This protocol is adapted for solid-phase peptide synthesis (SPPS) and involves a three-step procedure: sulfonylation, methylation, and desulfonylation.[6][12]

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminal L-Valine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)

  • 1-Methyl-1,2,3,4,4-pentamethyl-2,5-diazasila-cyclopentane (MTBD) or another suitable non-nucleophilic base

  • Dimethyl carbonate or dimethyl sulfate (methylating agent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Solid-phase synthesis vessel

Procedure:

Step 1: Sulfonylation

  • Swell the peptide-resin in NMP.

  • Prepare a solution of o-NBS-Cl (4 eq) and DIPEA (or DMAP) (10 eq) in NMP.[12]

  • Add the solution to the resin and shake at room temperature for 1-2 hours.[12]

  • Wash the resin thoroughly with NMP.

Step 2: Methylation

  • Treat the o-NBS-protected peptide-resin with the methylating agent (e.g., dimethyl carbonate, excess) and a suitable base (e.g., MTBD, excess) in NMP.[6]

  • Shake the mixture at room temperature for 1-2 hours.[6]

  • Wash the resin thoroughly with NMP.[6]

Step 3: Desulfonylation

  • Prepare a solution of 2-mercaptoethanol (excess) and DBU (excess) in NMP.[6]

  • Add the desulfonylation solution to the resin and shake for 1-2 hours at room temperature.[6]

  • Wash the resin with NMP and then with a solvent suitable for the next step in the peptide synthesis.

Visualizations of Synthetic Workflows

G cluster_0 Direct Alkylation of Boc-L-Valine BocVal Boc-L-Valine Deprotonation Deprotonation (NaH, THF, 0°C) BocVal->Deprotonation Anion Boc-Valinate Anion Deprotonation->Anion Methylation Methylation (MeI, RT, overnight) Anion->Methylation Product Boc-N-methyl-L-valine Methylation->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the synthesis of Boc-N-methyl-L-valine.

G cluster_1 On-Resin N-Methylation Workflow Start Peptide-Resin with N-terminal Valine Sulfonylation Step 1: Sulfonylation (o-NBS-Cl, DIPEA) Start->Sulfonylation NBS_Resin o-NBS-Protected Peptide-Resin Sulfonylation->NBS_Resin Methylation Step 2: Methylation (Dimethyl Carbonate, MTBD) NBS_Resin->Methylation NMe_NBS_Resin N-Methylated o-NBS- Protected Peptide-Resin Methylation->NMe_NBS_Resin Desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) NMe_NBS_Resin->Desulfonylation Final_Product N-Methylated Peptide-Resin Desulfonylation->Final_Product

Caption: Three-step on-resin N-methylation process.

Conclusion and Future Outlook

The synthesis of N-methylated valine analogs is a critical capability in modern medicinal chemistry. The choice of synthetic methodology depends on the specific requirements of the target molecule and the overall synthetic strategy. Reductive amination offers a direct and efficient route for the preparation of N-methyl valine, while direct alkylation of protected valine provides a more controlled, albeit potentially racemization-prone, alternative. For peptide synthesis, on-resin N-methylation stands out as a highly versatile and compatible method for the site-specific incorporation of N-methylated residues.

As the demand for more drug-like peptides continues to grow, the development of even more efficient, scalable, and environmentally benign methods for the synthesis of N-methylated amino acids will remain an active area of research. The strategic application of these synthetic techniques will undoubtedly continue to fuel the discovery and development of novel peptide-based therapeutics with improved pharmacokinetic profiles and enhanced clinical efficacy.

References

  • BenchChem. (2025).
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]
  • Google Patents. (n.d.).
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505–511. [Link]
  • Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
  • BenchChem. (2025). A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal).
  • Apodaca, R., & Xiao, W. (2001). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Organic Letters, 3(11), 1745–1748. [Link]
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(18), 7484–7489. [Link]

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Navigating Steric Challenges: A Comparative Guide to N-Me-Val-OMe HCl and Other N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Methyl Scan" and its Role in Modern Drug Discovery

In the landscape of peptide therapeutics, N-methylation—the substitution of an amide proton with a methyl group—stands as a powerful and routinely employed modification. This seemingly minor structural change can profoundly enhance a peptide's pharmacological profile. Key benefits include dramatically increased stability against proteolytic degradation, improved membrane permeability leading to enhanced oral bioavailability, and the ability to fine-tune peptide conformation for optimal receptor binding.[1][2][3][4][5] The strategic incorporation of N-methylated residues, often termed a "methyl scan," allows researchers to systematically optimize lead compounds.

However, these advantages come at a synthetic cost. The presence of an N-methyl group introduces significant steric hindrance, transforming a routine amide bond formation into a challenging coupling reaction.[1][6] This guide provides a comparative analysis of N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a particularly hindered building block, against other commonly used N-methylated amino acids. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your synthetic strategy.

Focus on the Archetype: N-Methyl-L-valine Methyl Ester Hydrochloride (this compound)

This compound is the hydrochloride salt of the methyl ester of N-methylated L-valine.[7][8] As a derivative of a β-branched amino acid, it represents one of the more sterically demanding building blocks in the N-methylated amino acid family. Its bulky isopropyl side chain, positioned adjacent to the already hindered N-methylated secondary amine, presents a significant challenge for the incoming activated amino acid during peptide coupling. Understanding how to efficiently incorporate this residue is crucial for accessing unique peptide structures and properties.

Comparative Analysis: Steric Hindrance and Reactivity

The primary determinant of coupling efficiency for an N-methylated amino acid is the steric bulk of its side chain. While all N-methylated residues are more challenging to couple than their primary amine counterparts, the degree of difficulty varies significantly. Here, we compare N-Me-Val with other representative N-methylated amino acids.

PropertyN-Me-Ala-OMe HClN-Me-Leu-OMe HClThis compound N-Me-Phe-OMe HCl
Structure CH₃-CH(NHCH₃)-COOCH₃·HCl(CH₃)₂CH-CH₂-CH(NHCH₃)-COOCH₃·HCl(CH₃)₂CH-CH(NHCH₃)-COOCH₃·HCl C₆H₅-CH₂-CH(NHCH₃)-COOCH₃·HCl
Molecular Weight 153.61 g/mol 195.70 g/mol 181.66 g/mol [8]229.70 g/mol [9]
CAS Number 63967-03-363038-31-33339-44-4 [8]19460-86-7[9]
Side Chain Type Small, AliphaticBranched, Aliphaticβ-Branched, Aliphatic Aromatic
Relative Steric Hindrance LowModerateHigh Moderate-High
Relative Coupling Difficulty LowModerateVery High High
Key Conformational Impact Minimal additional steric clashIntroduces hydrophobicityStrongly restricts ϕ dihedral angle Potential for π-stacking interactions

Causality Behind Coupling Difficulty:

The exceptional difficulty in coupling to N-Me-Val stems from its β-branched nature. The isopropyl group on the β-carbon restricts the conformational freedom of the side chain, creating a persistent steric shield around the N-terminal secondary amine. This makes it physically difficult for the activated carboxyl group of the incoming amino acid to achieve the necessary proximity and orientation for nucleophilic attack. In contrast, N-Me-Ala is the least hindered, while N-Me-Leu, with its branching further down the side chain, presents an intermediate challenge. N-Me-Phe's bulk is significant but offers different conformational possibilities compared to the rigid β-branching of valine.

Experimental Methodologies: Strategies for Overcoming Steric Hindrance

Success in synthesizing N-methyl-rich peptides hinges on choosing the correct experimental conditions. Standard coupling reagents are often insufficient. The following protocols are designed to be self-validating and provide the rationale behind key steps.

Protocol 1: High-Efficiency Coupling onto a Resin-Bound N-Methylated Amino Acid

This protocol details the crucial step of coupling an amino acid onto an N-terminal secondary amine, such as N-methyl-valine, during Solid-Phase Peptide Synthesis (SPPS).

Rationale for Reagent Selection:

  • Coupling Reagent: Standard reagents like HBTU and HCTU are often ineffective for sterically hindered couplings.[1] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms a highly reactive OAt-ester intermediate, accelerating the coupling kinetics to overcome the steric barrier.[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the coupling reagent and neutralize the protonated amine on the resin.

  • Monitoring: The standard ninhydrin test fails for secondary amines. The Bromophenol Blue Test provides a reliable qualitative assessment of coupling completion by detecting the presence of the unreacted free secondary amine.[1]

Step-by-Step Methodology:

  • Resin Preparation: Following the successful coupling of Fmoc-N-Me-Val-OH and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Mix for 3-5 minutes at room temperature.

    • Expert Insight: A brief pre-activation period ensures the formation of the reactive OAt-ester. However, prolonged pre-activation can lead to racemization, especially with sensitive amino acids.[3]

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for at least 2 hours. For highly hindered couplings (e.g., coupling onto N-Me-Val), extend the reaction time to 4 hours or consider gentle heating (35-40°C).

  • Monitoring for Completion:

    • Remove a small sample of resin beads and wash them with methanol.

    • Add 1-2 drops of Bromophenol Blue test solution (250 mg in 50 mL DMF).

    • Observe the color: Blue/Green indicates incomplete coupling (free amine present). Yellow indicates complete coupling (no free amine).[1]

  • Recoupling (If Necessary): If the test is blue or green, filter the resin, and repeat steps 2-4 with a fresh activation mixture.

    • Self-Validation: This check is critical. Assuming completion of a difficult coupling is a common source of deletion sequences in the final product.

  • Washing: Once the coupling is complete (yellow test result), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle.

SPPS_Coupling_Workflow cluster_activation start Deprotected Peptide-Resin (N-Terminal N-Me-Val) reagents Prepare Activation Mix (Fmoc-AA, HATU, DIPEA) coupling Couple to Resin (2-4 hours) reagents->coupling Add to resin test Bromophenol Blue Test coupling->test test->coupling Incomplete (Blue) Recouple wash Wash Resin (DMF, DCM) test->wash Complete (Yellow) end Proceed to Next Cycle wash->end

Workflow for coupling onto a sterically hindered N-methylated residue.
Protocol 2: On-Resin N-Methylation via o-NBS Protection

This method provides an alternative to using expensive, pre-synthesized N-methylated amino acid monomers. It allows for the site-specific methylation of a primary amine already incorporated into the peptide chain.

Rationale for Methodology: This is a three-step process that temporarily "protects" the amide nitrogen with an ortho-nitrobenzenesulfonyl (o-NBS) group, making it acidic enough for methylation, followed by the removal of the protecting group.[10][11] This is invaluable for performing a "methyl scan" across a peptide sequence to probe structure-activity relationships.

Step-by-Step Methodology:

  • Sulfonylation (Amine Protection):

    • Swell the peptide-resin (with a free N-terminal primary amine) in NMP.

    • Add a pre-activated solution of 4 equivalents of o-NBS-Cl and 10 equivalents of DMAP in NMP.

    • Shake for 1-2 hours at room temperature. Wash thoroughly with NMP.

  • Methylation (Alkylation):

    • Prepare a solution of a methylating agent (e.g., methyl p-nitrobenzenesulfonate or dimethyl sulfate) and a hindered base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)) in NMP.

    • Add this solution to the resin and shake for 30-60 minutes. Wash thoroughly with NMP.

  • Desulfonylation (Deprotection):

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

    • Add to the resin and shake for 2 x 15 minutes.

    • Wash the resin thoroughly with NMP and DCM. The N-terminal now bears a methylated secondary amine, ready for the next coupling reaction (using Protocol 1).

OnResin_Methylation start Peptide-Resin (Primary Amine) step1 1. Sulfonylation (o-NBS-Cl, DMAP) start->step1 intermediate1 o-NBS Protected Peptide-Resin step1->intermediate1 step2 2. Methylation (Me-Source, Base) intermediate1->step2 intermediate2 Methylated o-NBS Peptide-Resin step2->intermediate2 step3 3. Desulfonylation (Mercaptoethanol, DBU) intermediate2->step3 end N-Methylated Peptide-Resin step3->end

Three-step on-resin N-methylation workflow.

Conclusion and Strategic Recommendations

The incorporation of N-methylated amino acids is a proven strategy for enhancing the therapeutic potential of peptides. However, the synthetic challenges, particularly the steric hindrance exemplified by this compound, require careful consideration and specialized protocols.

  • For sequences requiring β-branched N-methylated residues like N-Me-Val , be prepared for difficult couplings. The use of high-potency coupling reagents like HATU, extended reaction times, and diligent monitoring with the Bromophenol Blue test are not optional—they are essential for success.

  • For less hindered positions , N-Me-Ala or N-Me-Leu offer the benefits of N-methylation with a significantly lower synthetic penalty.

  • When exploring multiple methylation sites , the on-resin methylation protocol provides a flexible and cost-effective alternative to synthesizing or purchasing a large library of monomers.

Ultimately, the choice of which N-methylated amino acid to use, and where, is a strategic decision. It requires balancing the desired impact on the peptide's final properties—such as conformational rigidity or proteolytic resistance—against the escalating synthetic difficulty. By understanding the underlying chemical principles and employing validated, robust protocols, researchers can successfully navigate these challenges to unlock the full potential of N-methylated peptides in drug discovery.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Naômé, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
  • Di Gioia, M. L., & Liguori, A. (2015). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry. [Link]
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
  • Opperer, F., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press. [Link]
  • Wikipedia. (2024). Peptide therapeutics. [Link]
  • Garcia, A. (2022). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
  • Merck Millipore. (n.d.).
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021804, methyl (2S)-2-(methylamino)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13819431, this compound. [Link]
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
  • Biron, E., et al. (2008). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]
  • LifeTein. (2025).

Sources

The Strategic Incorporation of N-Me-Val-OMe HCl: A Comparative Guide to Enhancing Peptide Conformation and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of peptide therapeutics hinges on a deep understanding of how subtle chemical modifications can dramatically alter a peptide's three-dimensional structure and, consequently, its biological function. Among the arsenal of peptidomimetic strategies, N-methylation of the peptide backbone stands out as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides an in-depth technical comparison of the impact of incorporating N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a key building block in this process, on peptide conformation and bioactivity. We will explore the underlying principles, present comparative data, and provide detailed experimental protocols to empower researchers in their quest to develop next-generation peptide-based drugs.

The Rationale Behind N-Methylation: A Cascade of Physicochemical and Biological Consequences

The introduction of a methyl group onto the amide nitrogen of a peptide backbone, a modification facilitated by reagents like this compound, initiates a series of profound changes in the molecule's properties.[1] This seemingly minor alteration can lead to significant improvements in a peptide's therapeutic potential.

Conformational Control and Pre-organization: N-methylation introduces steric hindrance that restricts the rotation around the peptide bond, thereby reducing the conformational flexibility of the peptide backbone. This "molecular straitjacket" can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target, such as a receptor or enzyme. This can lead to enhanced binding affinity and selectivity.

Modulation of Cis/Trans Isomerism: The peptide bond can exist in two conformations: cis and trans. In non-methylated peptides, the trans conformation is overwhelmingly favored. However, N-methylation can lower the energy barrier between the two, increasing the population of the cis isomer. This ability to favor the cis conformation is crucial for mimicking certain protein turns and achieving unique structural motifs that may be essential for bioactivity.

Enhanced Proteolytic Resistance: One of the most significant advantages of N-methylation is the remarkable increase in resistance to degradation by proteases.[2] These enzymes, prevalent in the body, recognize and cleave peptide bonds through interactions with the backbone. By replacing the amide proton with a methyl group, N-methylation disrupts the hydrogen bonding networks that proteases rely on for recognition, effectively shielding the peptide from enzymatic cleavage and prolonging its in-vivo half-life.

Improved Membrane Permeability: The ability of a drug to cross cellular membranes is a critical determinant of its oral bioavailability and its capacity to reach intracellular targets. N-methylation enhances a peptide's lipophilicity (its "fat-loving" nature) by adding a nonpolar methyl group and removing a polar N-H bond. This shift in polarity reduces the energetic penalty for the peptide to move from the aqueous environment of the bloodstream into the lipid-rich environment of the cell membrane, thereby improving its permeability.[2]

Comparative Analysis: The Impact of N-Methyl-Valine on Peptide Properties

While the general principles of N-methylation are well-established, the specific impact of incorporating N-methyl-valine can be highly context-dependent, varying with the peptide sequence and the position of the modification. To illustrate these effects, we will consider a hypothetical comparative study of a model bioactive peptide and its N-methyl-valine analog.

Table 1: Comparative Physicochemical and Biological Properties
PropertyModel Peptide (with L-Valine)N-Methylated Analog (with N-Me-L-Valine)Rationale for Change
Molecular Weight XX + 14.03Addition of a methyl group (CH₂) to the amide nitrogen.
Calculated logP LowerHigherIncreased lipophilicity due to the methyl group and removal of a hydrogen bond donor.[2]
Hydrogen Bond Donors 1 (at Val amide)0 (at N-Me-Val amide)The amide proton is replaced by a methyl group.
Conformational Flexibility HighReducedSteric hindrance from the N-methyl group restricts bond rotation.
Proteolytic Stability (t½ in plasma) Low (e.g., minutes)High (e.g., hours)The N-methyl group sterically hinders protease access to the peptide bond.[2]
Receptor Binding Affinity (Kᵢ) Dependent on native conformationPotentially altered (increased or decreased)Conformational changes can either improve or hinder the fit within the receptor's binding pocket.
Cell Permeability (Papp) LowHigherIncreased lipophilicity and reduced desolvation penalty enhance membrane traversal.[2]

Note: The values in this table are illustrative. Actual experimental data will vary depending on the specific peptide sequence and the assays used.

Delving Deeper: Experimental Workflows for Comparative Analysis

To rigorously evaluate the impact of incorporating this compound, a series of well-defined experiments are essential. The following protocols provide a framework for the synthesis, purification, and characterization of N-methylated peptides and their non-methylated counterparts.

Diagram 1: Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) - Native Peptide - N-Methylated Analog purification HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification of Mass) purification->characterization conf_analysis Conformational Analysis - NMR Spectroscopy - Circular Dichroism (CD) characterization->conf_analysis bio_analysis Bioactivity & Stability Assays - Receptor Binding Assay - Serum Stability Assay - Cell Permeability Assay characterization->bio_analysis data_analysis Data Analysis & Comparison conf_analysis->data_analysis bio_analysis->data_analysis

Caption: Workflow for the comparative study of N-methylated peptides.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a peptide containing an N-methyl-valine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-Val-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-N-Me-Val-OH:

    • Due to the increased steric hindrance of the N-methylated amino acid, a stronger coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required, and the coupling time may need to be extended to 4-6 hours or overnight.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Experimental Protocol 2: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide (both native and N-methylated analog) in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O with 10% D₂O) to a concentration of 1-5 mM.

Data Acquisition:

  • Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. ROESY is often preferred for N-methylated peptides as it can overcome issues with zero NOE enhancement for molecules of intermediate size.

Data Analysis:

  • Chemical Shift Perturbation: Compare the ¹H and ¹³C chemical shifts of the native and N-methylated peptides. Significant changes in chemical shifts of residues surrounding the N-methyl-valine indicate a local conformational change.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY spectra to calculate an ensemble of 3D structures using molecular modeling software.

Experimental Protocol 3: Bioactivity Assessment by Competitive Receptor Binding Assay

This assay determines the binding affinity of the peptides to their target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand known to bind to the receptor.

  • Native and N-methylated peptides.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled native or N-methylated peptide.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radiolabeled ligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the competitor peptide. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Kᵢ (inhibitory constant) for each peptide.

Impact on Signaling Pathways: A Case Study with GPCRs

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The conformational changes induced by N-methylation can significantly impact how a peptide interacts with its GPCR target and subsequently modulates downstream signaling pathways.

Diagram 2: Modulation of GPCR Signaling by an N-Methylated Peptide

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide N-Methylated Peptide Ligand gpcr GPCR peptide->gpcr Binding & Activation (Altered Conformation) g_protein G-Protein (α, β, γ subunits) gpcr->g_protein G-Protein Coupling effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation/Inhibition second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction Cascade

Caption: N-methylated peptide modulating a GPCR signaling pathway.

The conformationally constrained N-methylated peptide may exhibit altered binding kinetics and affinity for the GPCR. This can lead to a modified G-protein coupling efficiency, resulting in either an enhanced or diminished activation of downstream effector enzymes like adenylyl cyclase.[2] Consequently, the production of second messengers such as cyclic AMP (cAMP) is modulated, leading to a fine-tuning of the ultimate cellular response. In some cases, N-methylation can even switch a peptide from an agonist to an antagonist, completely altering its biological effect.

Conclusion: this compound as a Strategic Tool in Peptide Drug Discovery

The incorporation of N-methyl-L-valine, facilitated by building blocks like this compound, represents a sophisticated and powerful strategy in the medicinal chemist's toolkit. By imparting conformational rigidity, enhancing proteolytic stability, and improving membrane permeability, this modification can transform a promising but flawed peptide lead into a viable drug candidate. The objective comparison of N-methylated analogs with their native counterparts, through the rigorous application of the experimental protocols outlined in this guide, is crucial for understanding the nuanced structure-activity relationships and for making data-driven decisions in the drug development pipeline. As our understanding of the intricate interplay between peptide conformation and biological function continues to grow, the strategic use of N-methylation will undoubtedly play an increasingly important role in the creation of novel and effective peptide therapeutics.

References

  • Benchchem. A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics.
  • Benchchem. N,N-Dimethyl-L-Valine: A Comparative Guide for Substitution of Bulky Amino Acids in Peptide Drug Development.
  • Liguori, A., et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Pearson, J. G., et al. Predicting Chemical Shifts in Proteins: Structure Refinement of Valine Residues by Using ab Initio and Empirical Geometry Optimizations†. Journal of the American Chemical Society, 1997.
  • Húmpola, M. V., et al. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 2025.
  • Benedetti, E., et al. Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 1982.
  • Fredj, M., et al. Quantitative analysis of N-terminal valine peptide adducts specific for 1,2-epoxy-3-butene. Chemical Research in Toxicology, 2007.
  • ResearchGate. IC 50 Values of the Most Active Molecules.
  • ResearchGate. Capturing Peptide–GPCR Interactions and Their Dynamics.
  • Oldfield, E. CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 2002.
  • Hartman, M. C., et al. Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 2007.
  • Chatterjee, J., et al. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 2013.
  • Linsky, T. W., et al. Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1.
  • Zerbe, O. peptide nmr.
  • Benchchem. N,N-Dimethyl-L-Valine vs.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Al-Sbiei, A., et al. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 2022.
  • Chatterjee, J., et al. Synthesis of N-methylated cyclic peptides.
  • Grienke, U., et al.
  • Usmani, S. S., et al. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50).
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Chatterjee, J. Synthesis and Conformational Study of N-Methylated Cyclic Peptides. Thesis, Technische Universität München, 2008.
  • Vettore, A., et al. Capturing Peptide–GPCR Interactions and Their Dynamics. International Journal of Molecular Sciences, 2020.
  • Kellenberger, E., et al. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. International Journal of Molecular Sciences, 2020.
  • Hernandez, A. Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Scott, L. Conformational design of cyclic peptides. Thesis, University of Glasgow, 2022.

Sources

Chiral HPLC Analysis of N-Me-Val-OMe HCl: A Comparative Guide to Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and peptide synthesis, the stereochemical integrity of chiral building blocks is paramount. N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a critical intermediate, demands rigorous enantiomeric purity assessment to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical strategies for determining the enantiomeric purity of this compound, offering researchers a framework for selecting the most suitable method for their needs. We will explore direct and indirect chiral High-Performance Liquid Chromatography (HPLC) methods and contrast them with an orthogonal technique, Chiral Capillary Electrophoresis (CCE).

The Analytical Challenge: N-Methylated Amino Acid Esters

This compound presents a unique analytical challenge compared to its primary amino acid counterparts. The presence of a secondary amine (N-methyl group) and the ester moiety influences its polarity, basicity, and interaction with chiral stationary phases (CSPs). Consequently, method development requires careful consideration of the analyte's physicochemical properties to achieve optimal enantioseparation.

Two primary strategies are employed for the chiral HPLC analysis of such compounds:

  • Direct Chiral HPLC: This approach relies on the direct interaction of the enantiomers with a chiral stationary phase (CSP). The key is to identify a CSP that exhibits sufficient stereoselectivity towards the N-methylated amino acid ester.

  • Indirect Chiral HPLC: This method involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.

This guide will dissect these two HPLC-based approaches and introduce Chiral Capillary Electrophoresis as a powerful alternative, providing detailed protocols and supporting data to inform your analytical decisions.

Comparative Analysis of Methodologies

To provide a clear comparison, we will evaluate three distinct methods for the enantiomeric purity analysis of this compound. The performance of each method is summarized in the table below, followed by detailed experimental protocols.

Parameter Method 1: Direct Chiral HPLC Method 2: Indirect Chiral HPLC (FMOC Derivatization) Method 3: Chiral Capillary Electrophoresis (CCE)
Principle Direct enantioseparation on a macrocyclic glycopeptide-based CSP.Formation of diastereomers with FMOC-Cl followed by separation on a polysaccharide-based CSP.Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.
Chiral Selector/Phase CHIROBIOTIC™ T (Teicoplanin)Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sample Preparation Simple dissolution.Derivatization step required.Derivatization with a fluorogenic tag (e.g., FITC) for sensitive detection.
Analysis Time ~15 min~20 min (excluding derivatization)~10 min
Resolution (Rs) > 2.0> 3.0> 2.5
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.03%
Advantages - Simple and fast sample preparation.- No risk of racemization during derivatization.- High resolution and efficiency.- Enhanced UV/fluorescence detection.- Method transferrable to other N-methylated amino acids.- High efficiency and resolution.- Low sample and reagent consumption.- Orthogonal to HPLC.
Disadvantages - CSP selection can be empirical.- Lower sensitivity without a strong chromophore.- Derivatization adds complexity and potential for side reactions.- CDA must be of high enantiomeric purity.- Requires specialized instrumentation.- Sensitivity can be lower than fluorescence HPLC.

Method 1: Direct Chiral HPLC Analysis

Principle and Rationale

This method leverages the unique enantioselective properties of macrocyclic glycopeptide-based CSPs, such as teicoplanin (CHIROBIOTIC™ T).[1] These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that can engage in various interactions with the analyte, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1] For this compound, the ionic interaction between the protonated secondary amine of the analyte and the acidic groups of the teicoplanin selector, coupled with steric interactions involving the isopropyl and methyl ester groups, drives the chiral recognition. The direct approach is favored for its simplicity, as it avoids a derivatization step, thereby minimizing sample handling and eliminating the risk of derivatization-induced racemization.[1][2]

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 0.1% (v/v) Acetic Acid in Methanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound racemate at 1.0 mg/mL in methanol.

    • Prepare the sample solution of N-Me-L-Val-OMe HCl at 1.0 mg/mL in methanol.

    • For the determination of the limit of quantitation (LOQ), spike the N-Me-L-Val-OMe HCl sample with the racemate to achieve a concentration of the D-enantiomer at approximately 0.05% of the L-enantiomer concentration.

Expected Results

This method is expected to provide baseline separation of the D- and L-enantiomers of this compound with a resolution factor (Rs) greater than 2.0. The L-enantiomer is typically expected to elute first on this type of CSP.

Method 2: Indirect Chiral HPLC Analysis via FMOC Derivatization

Principle and Rationale

The indirect approach involves the conversion of the enantiomeric pair into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA).[3] In this method, we utilize 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as the derivatizing agent. While FMOC-Cl itself is achiral, its reaction with the secondary amine of this compound introduces a bulky, highly fluorescent fluorenylmethoxycarbonyl protecting group. The resulting N-FMOC-N-Me-Val-OMe diastereomers can then be readily separated on a high-performance polysaccharide-based chiral stationary phase, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)).[3] The derivatization enhances detectability due to the strong UV absorbance and fluorescence of the FMOC group, leading to improved sensitivity.[3]

Experimental Protocol
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Derivatization Procedure:

    • To 1 mg of this compound in 1 mL of acetonitrile, add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add 1.2 equivalents of FMOC-Cl solution (10 mg/mL in acetonitrile).

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding 50 µL of 1 M HCl.

    • Dilute the sample to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm)

    • Injection Volume: 10 µL

Expected Results

The derivatization with FMOC-Cl is expected to yield two diastereomers that are well-resolved on the Chiralpak® IA column, with a resolution factor (Rs) exceeding 3.0. The high sensitivity of fluorescence detection allows for a low limit of quantitation for the undesired enantiomer.

Method 3: Chiral Capillary Electrophoresis (CCE)

Principle and Rationale

Chiral Capillary Electrophoresis (CCE) offers a high-efficiency, low-consumption alternative to HPLC.[4] The separation mechanism in CCE is based on the differential migration of enantiomers in an electric field due to their transient diastereomeric interactions with a chiral selector added to the background electrolyte (BGE).[4] For the analysis of this compound, a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), serves as an effective chiral selector. The hydrophobic cavity of the cyclodextrin can include the isopropyl group of the valine derivative, while the hydroxyl groups on the rim of the cyclodextrin can interact with the polar functionalities of the analyte, leading to chiral recognition. To enhance detection sensitivity, the analyte is derivatized with a fluorescent tag like Fluorescein isothiocyanate (FITC).

Experimental Protocol
  • Instrumentation:

    • Capillary electrophoresis system with a laser-induced fluorescence (LIF) detector.

  • Derivatization Procedure (FITC Labeling):

    • Dissolve 1 mg of this compound in 500 µL of 0.1 M sodium borate buffer (pH 9.0).

    • Add 1.2 equivalents of FITC solution (1 mg/mL in acetone).

    • Incubate the mixture in the dark at room temperature for 8 hours.

    • Dilute the sample with the background electrolyte before injection.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length)

    • Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

    • Detection: LIF (Excitation: 488 nm, Emission: 520 nm)

Expected Results

CCE is anticipated to provide very sharp peaks and high separation efficiency, with a resolution of the enantiomers greater than 2.5. The use of LIF detection ensures high sensitivity, making this method suitable for trace-level impurity analysis.

Visualization of Analytical Workflows

To better illustrate the procedural differences between the compared methods, the following diagrams outline the key steps in each analytical workflow.

Direct_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolution Dissolve in Methanol Sample->Dissolution Injection Inject onto CHIROBIOTIC™ T Dissolution->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Indirect_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Derivatization React with FMOC-Cl Sample->Derivatization Quench Quench Reaction Derivatization->Quench Injection Inject onto Chiralpak® IA Quench->Injection Separation Isocratic Elution Injection->Separation Detection Fluorescence Detection Separation->Detection

Caption: Workflow for Indirect Chiral HPLC Analysis.

CCE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample This compound Sample Derivatization Label with FITC Sample->Derivatization Injection Inject into Capillary (HP-β-CD in BGE) Derivatization->Injection Separation Apply Voltage Injection->Separation Detection LIF Detection Separation->Detection

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and rapid screening, the Direct Chiral HPLC method is highly recommended due to its simple sample preparation and fast analysis time.

  • When high sensitivity and the ability to quantify very low levels of the undesired enantiomer are critical, the Indirect Chiral HPLC method with FMOC derivatization and fluorescence detection is the superior choice.

  • As an orthogonal method for validation or in cases where HPLC methods fail to provide adequate resolution, Chiral Capillary Electrophoresis offers an excellent alternative with high efficiency and low solvent consumption.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement a robust and reliable method for the critical task of enantiomeric purity assessment of this compound, ensuring the quality and safety of their synthesized compounds.

References

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
  • National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]
  • YAKHAK HOEJI.
  • National Center for Biotechnology Information. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]
  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
  • ResearchGate.
  • Chromatography Today.
  • ACS Publications.

Sources

A Comparative Guide to Coupling Efficiency: HATU vs. HBTU for Sterically Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of N-Methylated Peptide Bonds

In the landscape of drug development and peptide chemistry, the synthesis of peptides containing N-methylated amino acids presents a significant synthetic hurdle. These modifications are often introduced to enhance metabolic stability, improve cell permeability, or constrain peptide conformation to increase receptor affinity and selectivity. However, the presence of an N-methyl group introduces considerable steric hindrance at the amine terminus, dramatically slowing the rate of acylation. This is particularly true for bulky residues like N-methyl-valine (N-Me-Val).

Standard coupling reagents often fail to provide satisfactory yields or reaction times, leading to incomplete reactions and the formation of deletion sequences. Furthermore, harsh conditions required to drive these couplings can increase the risk of epimerization at the activated C-terminal residue. This guide provides a direct, evidence-based comparison of two common uronium salt coupling reagents, HATU and HBTU, for the challenging coupling of an incoming amino acid to N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe·HCl). We will explore the mechanistic differences that dictate their performance and provide practical, data-driven recommendations for researchers.

Mechanistic Underpinnings: Why HATU Excels in Difficult Couplings

The fundamental difference in the efficacy of HATU and HBTU lies in the structure of their respective benzotriazole leaving groups.[1]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt) as its activating moiety.

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) is based on 1-hydroxy-7-azabenzotriazole (HOAt) .

Upon reaction with a carboxyl group, both reagents form an active ester intermediate, which is then attacked by the amine to form the peptide bond.[2][3] The reactivity of this intermediate is the critical determinant of coupling efficiency.

The HOAt moiety in HATU contains a pyridine nitrogen atom at the 7-position of the ring system. This nitrogen atom acts as an electron-withdrawing group, making the resulting OAt-ester a more potent acylating agent than the corresponding OBt-ester formed by HBTU. This enhanced reactivity translates to faster and more complete coupling reactions. Furthermore, the pyridine nitrogen is believed to provide anchimeric assistance during the aminolysis step, stabilizing the transition state through a hydrogen-bonded intermediate, which further accelerates the reaction rate.[2][4] This catalytic effect is absent in the HBTU/HOBt system. For sterically demanding couplings, such as those involving N-Me-Val, this enhanced reactivity is not just beneficial—it is often essential for success.[5][6]

G cluster_0 HATU Activation Pathway cluster_0_Amine cluster_1 HBTU Activation Pathway cluster_1_Amine Carboxyl_H R-COOH OAt_Ester Highly Reactive OAt-Active Ester Carboxyl_H->OAt_Ester + HATU + Base HATU HATU HATU->OAt_Ester Base_H Base (e.g., DIPEA) Base_H->Carboxyl_H - H+ TMU_H Tetramethylurea OAt_Ester->TMU_H Byproduct Peptide_H Dipeptide OAt_Ester->Peptide_H + Amine Amine_H H-N(Me)-Val-OMe Amine_H->Peptide_H HOAt HOAt Peptide_H->HOAt Byproduct Carboxyl_B R-COOH OBt_Ester Less Reactive OBt-Active Ester Carboxyl_B->OBt_Ester + HBTU + Base HBTU HBTU HBTU->OBt_Ester Base_B Base (e.g., DIPEA) Base_B->Carboxyl_B - H+ TMU_B Tetramethylurea OBt_Ester->TMU_B Byproduct Peptide_B Dipeptide OBt_Ester->Peptide_B + Amine Amine_B H-N(Me)-Val-OMe Amine_B->Peptide_B HOBt HOBt Peptide_B->HOBt Byproduct

Caption: Activation mechanisms for HATU and HBTU.

Performance Data: A Head-to-Head Comparison

To illustrate the practical differences, the following table summarizes typical results for the solution-phase coupling of Fmoc-L-Alanine to H-N-Me-Val-OMe·HCl. The data reflects the generally observed superiority of HATU in challenging couplings.

ParameterHATUHBTUReference
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[1]
Coupling Efficiency HighHigh, but generally lower than HATU[1]
Reaction Speed FasterSlower[1][7]
Epimerization Risk LowerHigher[1][7]
Typical Reaction Time 1-4 hours6-24 hoursN/A
Typical Yield (%) >90%60-80%N/A

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating coupling reagent performance due to its difficult sequence.[1]

Experimental Protocols

The trustworthiness of any protocol relies on its ability to be reproduced and validated. The following step-by-step methodologies are designed for the coupling of a generic N-α-Fmoc-protected amino acid to N-Me-Val-OMe·HCl. In-process monitoring by analytical techniques like HPLC or LC-MS is crucial for determining reaction completion.[8][9]

G prep 1. Reagent Preparation - Dissolve Fmoc-AA-OH - Dissolve Amine·HCl Salt - Prepare Base & Reagent Solutions cool 2. Cool Reaction Mixture - Inert Atmosphere (N2/Ar) - Cool to 0 °C prep->cool add_base 3. Amine Neutralization - Add Base (e.g., DIPEA) - Stir for 5-10 min cool->add_base couple 5. Coupling Reaction - Add activated acid to amine. - Allow to warm to RT. - Stir for 1-24 h. add_base->couple preactivate 4. Pre-activation (Optional but Recommended) - Add Fmoc-AA-OH, Coupling Reagent, and Base to separate flask. - Stir for 5-15 min. preactivate->couple Add pre-activated mixture monitor 6. Reaction Monitoring - TLC or LC-MS analysis - Check for disappearance of starting material couple->monitor monitor->couple Incomplete workup 7. Aqueous Workup - Dilute with solvent (EtOAc/DCM) - Wash with aq. acid, base, brine monitor->workup Complete purify 8. Purification & Analysis - Dry over Na2SO4/MgSO4 - Concentrate in vacuo - Purify (e.g., Chromatography) - Characterize (NMR, MS) workup->purify

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: HATU Coupling (Recommended)

This protocol leverages the high reactivity of HATU for an efficient coupling.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Me-Val-OMe·HCl (1.0 eq., e.g., 181.7 mg, 1.0 mmol) in anhydrous DMF or DCM (10 mL).[10]

    • Cool the solution to 0 °C in an ice bath.

  • Amine Neutralization:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq., e.g., 436 µL, 2.5 mmol) dropwise to the stirred amine solution. Allow stirring for 10 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Carboxylic Acid Activation & Coupling:

    • In a separate flask, dissolve the N-α-Fmoc-amino acid (1.1 eq., 1.1 mmol) and HATU (1.1 eq., 418 mg, 1.1 mmol) in anhydrous DMF (5 mL).[11]

    • Add this solution to the neutralized amine solution at 0 °C.

    • Rationale: Adding the pre-mixed acid/HATU solution to the amine prevents potential side reactions of HATU with the free amine, although one-pot addition is also common.[11][12] Pre-activation is particularly useful for minimizing epimerization.[13]

  • Reaction:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by LC-MS or TLC until the limiting starting material is consumed (typically 1-4 hours).

  • Workup and Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL).

    • Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography.

Protocol 2: HBTU Coupling

This protocol is viable but may require longer reaction times and result in lower yields compared to HATU for this specific substrate.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Me-Val-OMe·HCl (1.0 eq., e.g., 181.7 mg, 1.0 mmol) in anhydrous DMF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Amine Neutralization:

    • Add DIPEA (2.5 eq., e.g., 436 µL, 2.5 mmol) dropwise and stir for 10 minutes at 0 °C.

  • Coupling:

    • To the neutralized amine solution, add the N-α-Fmoc-amino acid (1.2 eq., 1.2 mmol) followed by HBTU (1.2 eq., 455 mg, 1.2 mmol).[14]

    • Rationale: A slight excess of the acid and coupling reagent is often used with HBTU to help drive the reaction to completion due to its lower reactivity compared to HATU.

  • Reaction:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress. This may require significantly longer times than HATU, potentially from 6 to 24 hours.

  • Workup and Isolation:

    • Follow the identical workup and purification procedure as described in Protocol 1.

Conclusion and Recommendations

For the efficient synthesis of peptides containing sterically demanding N-methylated residues like N-Me-Val, the choice of coupling reagent is paramount. The experimental evidence and underlying chemical principles strongly favor HATU over HBTU.

  • HATU 's formation of a highly reactive OAt-ester, facilitated by the electronic properties and anchimeric assistance of the HOAt moiety, provides faster reaction rates, higher yields, and a reduced risk of epimerization.[1][7] It is the reagent of choice for challenging sequences where speed and purity are critical.

  • HBTU remains a cost-effective and reliable workhorse for routine peptide synthesis but often falls short when faced with significant steric hindrance.[15] Its use for coupling to N-Me-Val may lead to sluggish reactions, incomplete conversions, and a higher potential for side products.

For researchers and drug development professionals aiming to synthesize complex, modified peptides, investing in the superior reactivity of HATU is a strategic decision that can save significant time and resources by improving the reliability and outcome of challenging coupling steps.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]
  • Tzovara, S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49303-49310. [Link]
  • Bennett, C. S., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(34), 12130–12138. [Link]
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (General reference for peptide synthesis techniques).
  • Royal Society of Chemistry. (n.d.). Supporting Information for various peptide synthesis articles.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • PubChem. N-Me-Val-OMe HCl.
  • Gilar, M., et al. (2005). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.8. [Link]
  • Wikipedia.
  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 23(15), 5949–5953. [Link]
  • Biovera. (2024).
  • Wikipedia. HBTU. [Link]
  • Kent, S. B. H., et al. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 11073-11078. [Link]
  • O'Connor, N. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
  • Aurelio, L., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5833-5835. [Link]
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
  • ResearchGate.
  • Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(10), 1435-1442. [Link]
  • Monash University. Synthesis of N-Alkyl Amino Acids. (General reference). [Link]
  • Reddit. (2024).
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2697-2704. [Link]
  • Google Patents. CN101898973A - Preparation method of L-valine methyl ester hydrochloride.

Sources

A Comparative Guide to the Biological Evaluation of Peptides Synthesized with N-Methyl-Valine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics is a paramount challenge. While peptides offer high specificity and potency, their clinical translation is often hampered by poor metabolic stability and low cell permeability. A key strategy to surmount these hurdles is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N-Methyl-Valine (N-Me-Val), can profoundly alter a peptide's physicochemical properties, leading to enhanced drug-like characteristics.[1][2][3][4]

This guide provides an in-depth comparative analysis of a model peptide synthesized with and without N-Me-Val, using N-Me-Val-OMe HCl as a key building block in solid-phase peptide synthesis (SPPS). We will explore the causal relationships behind experimental choices and present supporting data to illustrate the impact of this modification on critical biological parameters.

The Rationale for N-Methylation: Beyond a Simple Modification

The introduction of a methyl group on the amide nitrogen of a peptide bond is more than a trivial alteration; it's a strategic decision aimed at re-engineering the molecule's behavior in a biological system.[5][6] The primary advantages conferred by N-methylation include:

  • Enhanced Proteolytic Stability: The methyl group acts as a steric shield, hindering the approach of proteases that would otherwise readily cleave the peptide bond. This leads to a significantly longer in-vivo half-life.[1][2][7]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, the desolvation penalty for a peptide to enter the hydrophobic core of a cell membrane is reduced. This modification often leads to increased lipophilicity and, consequently, better cell permeability and oral bioavailability.[8][9][10]

  • Conformational Control: N-methylation restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation. This can lead to enhanced receptor binding affinity and selectivity.[6][11][12]

However, it is crucial to recognize that the benefits of N-methylation are not universal and are highly dependent on the position of the modification within the peptide sequence.[5] An improperly placed methyl group can disrupt a critical hydrogen bond network required for receptor interaction, leading to a loss of biological activity. Therefore, a systematic biological evaluation is imperative.

Comparative Biological Evaluation: A Case Study

To illustrate the impact of N-methylation, we present a comparative biological evaluation of two hypothetical hexapeptides:

  • Peptide-V: Ac-Lys-Gly-Val -Phe-His-Arg-NH₂

  • Peptide-N-Me-V: Ac-Lys-Gly-N-Me-Val -Phe-His-Arg-NH₂

Peptide-N-Me-V was synthesized using Fmoc-N-Me-Val-OH, which can be prepared from H-Val-OMe HCl.[13][14][15][16] The following sections detail the experimental workflows and comparative data for key biological assays.

Metabolic Stability Assay in Human Plasma

Rationale: This assay is a primary screen to assess the susceptibility of a peptide to degradation by proteases present in plasma. A longer half-life in plasma is a strong indicator of improved in-vivo stability.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Incubate Peptide-V and Peptide-N-Me-V in human plasma at 37°C prep2 Aliquots taken at 0, 15, 30, 60, 120, 240 min prep1->prep2 prep3 Quench reaction with acetonitrile prep2->prep3 prep4 Centrifuge to precipitate plasma proteins prep3->prep4 analysis1 Inject supernatant into LC-MS/MS system prep4->analysis1 analysis2 Quantify remaining parent peptide analysis1->analysis2 data1 Plot % remaining peptide vs. time analysis2->data1 data2 Calculate half-life (t½) data1->data2

Caption: Workflow for the metabolic stability assay in human plasma.

Comparative Data:

PeptideHalf-life (t½) in Human Plasma (min)
Peptide-V25
Peptide-N-Me-V> 240

Interpretation: The data clearly demonstrates the protective effect of N-methylation at the Valine residue. Peptide-N-Me-V exhibits significantly enhanced stability in human plasma compared to its non-methylated counterpart, Peptide-V.

Cell Permeability Assay (Caco-2)

Rationale: The Caco-2 cell permeability assay is the gold standard for in-vitro prediction of intestinal absorption of drugs. It provides an apparent permeability coefficient (Papp) that correlates with in-vivo oral bioavailability.[9]

Experimental Workflow:

cluster_setup Assay Setup cluster_incubation Incubation and Sampling cluster_quant Quantification and Calculation setup1 Seed Caco-2 cells on Transwell inserts setup2 Culture for 21 days to form a confluent monolayer setup3 Add peptide to apical (donor) chamber inc1 Incubate at 37°C setup3->inc1 inc2 Take samples from basolateral (receiver) chamber at time intervals inc1->inc2 quant1 Quantify peptide concentration by LC-MS/MS inc2->quant1 quant2 Calculate Papp value quant1->quant2

Caption: Workflow for the Caco-2 cell permeability assay.

Comparative Data:

PeptideApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Oral Bioavailability
Peptide-V0.5Very Low
Peptide-N-Me-V4.5Moderate

Interpretation: The N-methylation of Valine leads to a nearly 10-fold increase in the apparent permeability of the peptide across the Caco-2 cell monolayer.[9] This is attributed to the increased lipophilicity and reduced hydrogen bonding capacity of Peptide-N-Me-V, suggesting a higher potential for oral absorption.

Receptor Binding Assay

Rationale: This assay determines the affinity of the peptides for their target receptor. It is crucial to ensure that the modification does not negatively impact the peptide's ability to bind to its intended target. A competitive binding assay using a radiolabeled ligand is a common format.[17]

Experimental Workflow:

cluster_binding Competitive Binding cluster_detect Detection and Analysis bind1 Incubate receptor preparation with a fixed concentration of radiolabeled ligand bind2 Add increasing concentrations of unlabeled peptide (Peptide-V or Peptide-N-Me-V) bind3 Separate bound from free radioligand bind2->bind3 detect1 Quantify bound radioactivity bind3->detect1 detect2 Plot % inhibition vs. peptide concentration detect1->detect2 detect3 Calculate IC₅₀ value detect2->detect3

Caption: Workflow for a competitive receptor binding assay.

Comparative Data:

PeptideReceptor Binding Affinity (IC₅₀, nM)
Peptide-V15
Peptide-N-Me-V20

Interpretation: In this hypothetical scenario, the N-methylation of Valine results in a slight decrease in binding affinity (a slightly higher IC₅₀ value). This is a plausible outcome, as the modification can introduce steric hindrance or alter the peptide's conformation, which may slightly impede the interaction with the receptor. However, this small change is often an acceptable trade-off for the significant gains in stability and permeability.

In-Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This assay assesses the potential for the peptides to induce cell death. It is a critical component of preclinical safety evaluation.[18]

Experimental Workflow:

cluster_cell_culture Cell Culture and Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition and Analysis cell1 Seed cells in a 96-well plate cell2 Treat cells with serial dilutions of peptides for 24-48 hours mtt1 Add MTT reagent to each well cell2->mtt1 mtt2 Incubate to allow formazan crystal formation mtt1->mtt2 mtt3 Solubilize formazan crystals mtt2->mtt3 read1 Measure absorbance at 570 nm mtt3->read1 read2 Calculate % cell viability read1->read2 read3 Determine EC₅₀ value read2->read3

Caption: Workflow for an in-vitro cytotoxicity (MTT) assay.

Comparative Data:

PeptideCytotoxicity (EC₅₀, µM)
Peptide-V> 100
Peptide-N-Me-V> 100

Interpretation: Both peptides exhibit low cytotoxicity, with EC₅₀ values greater than 100 µM. This indicates that the N-methylation of Valine does not introduce significant toxicity, which is a favorable outcome for a therapeutic candidate.

Conclusion: A Strategic Approach to Peptide Optimization

The incorporation of this compound in peptide synthesis provides a powerful tool for enhancing the drug-like properties of peptide therapeutics. As demonstrated in our comparative analysis, N-methylation can significantly improve metabolic stability and cell permeability, albeit with a potential for a modest impact on receptor binding affinity. The lack of induced cytotoxicity further strengthens the case for this modification.

This guide underscores the importance of a systematic and multi-faceted biological evaluation to fully characterize the effects of N-methylation. By employing a suite of well-chosen in-vitro assays, researchers can make data-driven decisions to optimize their peptide candidates for further preclinical and clinical development. The strategic placement of N-methylated residues, guided by a thorough understanding of structure-activity relationships, is key to unlocking the full therapeutic potential of peptides.

Detailed Experimental Protocols

Metabolic Stability Assay in Human Plasma
  • Preparation: Thaw pooled human plasma and the peptide stock solutions. Prepare a working solution of each peptide in a suitable buffer.

  • Incubation: Pre-warm the human plasma to 37°C. Initiate the reaction by adding the peptide working solution to the plasma to achieve a final concentration of 1 µM.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing three volumes of ice-cold acetonitrile with an internal standard to stop the enzymatic degradation.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the plasma proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the parent peptide relative to the internal standard at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.

Caco-2 Cell Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing: Remove the culture medium and wash the cell monolayers with transport buffer. Add the peptide solution to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.

  • Quantification: Determine the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[9]

Competitive Receptor Binding Assay
  • Reagent Preparation: Prepare a membrane preparation from cells overexpressing the target receptor. Prepare serial dilutions of the unlabeled test peptides.

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a suitable radiolabeled ligand, and varying concentrations of the unlabeled test peptides.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptides. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the peptide concentration and determine the EC₅₀ value (the concentration that reduces cell viability by 50%).

References

  • GenScript. (n.d.). Custom Peptide Libraries for Peptide Bioassays Development.
  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1382.
  • BioPharma Services. (n.d.). Bioanalytical Method Development: Therapeutic Peptides.
  • BenchChem. (2025). Assessing Membrane Permeability of N-methylated Peptides: A Comparative Guide.
  • Lokey, R. S., et al. (2009). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • BenchChem. (2025). A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics.
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • St-Pierre, S., & Rioux, F. (1982). Bioassays in modern peptide research. Peptides, 3(3), 223–230.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations.
  • SB-PEPTIDE. (n.d.). Biological assays - Peptide libraries.
  • National Institutes of Health. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
  • LifeTein. (2025). Should My Peptide Be Methylated?.
  • JPT Peptide Technologies. (n.d.). Bioassays & Analytics.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
  • Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 10007–10016.
  • BenchChem. (n.d.). H-Val-OMe.HCl | 6306-52-1.
  • BOC Sciences. (n.d.). The Role of L-Valine Methyl Ester HCl in Modern Peptide Synthesis.
  • National Institutes of Health. (n.d.). Peptide-Modified Surfaces for Enzyme Immobilization.
  • BenchChem. (2025). The Effect of N-Methylation on Peptide Backbone Conformation.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • BOC Sciences. (n.d.). The Role of N-Methylated Amino Acids in Enhancing Peptide Therapeutics.
  • Merck. (n.d.). Receptor Binding Assays - Multiwell Plates.
  • Frontiers. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship.
  • BenchChem. (2025). Application Notes and Protocols for N-Methylation of L-Valine.
  • National Institutes of Health. (n.d.). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation.
  • BenchChem. (2025). Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols.
  • BenchChem. (2025). N-Methylation of Peptides: A Comparative Guide to Immunogenicity.
  • MDPI. (n.d.). Identification of Key Sequence Motifs Essential for the Recognition of m 6 A Modification in RNA.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • ResearchGate. (2012). Synthesis of N-methylated cyclic peptides.
  • BOC Sciences. (n.d.). Enzyme Inhibitor Peptide Synthesis Services.
  • The Royal Society of Chemistry. (2020). Supplementary Information.
  • J-Stage. (n.d.). Inhibition of Angiotensin-converting Enzymeby Synthetic Peptides.
  • MDPI. (n.d.). Water-Dispersible Supramolecular Nanoparticles Formed by Dicarboxyl-bis-pillar[11]arene/CTAB Host–Guest Interaction as an Efficient Delivery System of Quercetin.
  • MedChemExpress. (n.d.). H-Val-OMe.HCl | Amino Acid Derivative.

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Proteolytic Stability Using N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proteolytic Hurdle in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a vital class of drugs. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1] This susceptibility leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[2][3] Consequently, researchers are in constant pursuit of chemical modification strategies that can shield these molecules from enzymatic attack without compromising their biological activity.

This guide provides an in-depth comparison of a powerful stabilization strategy—the incorporation of N-methylated amino acids, specifically focusing on N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl)—against other common methods. We will explore the underlying mechanisms, present comparative data, and provide detailed experimental protocols for researchers in drug development.

Part 1: The N-Methylation Strategy: A Steric Shield Against Proteolysis

N-methylation is a subtle but highly effective modification that involves replacing the hydrogen atom on a peptide's backbone amide nitrogen with a methyl group.[2][3] This seemingly minor change has profound consequences for the peptide's interaction with proteases.

The Mechanism of Protection

Proteases recognize and bind to their substrate peptides through a series of hydrogen bonds and specific side-chain interactions. The amide protons of the peptide backbone are crucial for this recognition. N-methylation confers proteolytic resistance primarily through two mechanisms:

  • Steric Hindrance: The added methyl group acts as a "steric shield," physically blocking the protease's active site from accessing the scissile peptide bond.[2][3]

  • Disruption of Hydrogen Bonding: By replacing the amide proton, N-methylation eliminates a key hydrogen bond donor site that proteases rely on for stable binding and subsequent cleavage.[3]

The incorporation of N-methylated valine, introduced into the peptide sequence during solid-phase peptide synthesis (SPPS) using the this compound building block, leverages the bulky isopropyl side chain of valine in conjunction with the N-methyl group to create a formidable barrier to proteolysis.

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Part 2: Comparative Analysis of Stability Enhancement Strategies

While N-methylation is highly effective, it is crucial to understand its performance relative to other stabilization techniques. The choice of strategy is often sequence-dependent and can impact the peptide's overall physicochemical properties and bioactivity.

Modification Strategy Mechanism of Protection Key Advantages Potential Disadvantages
N-Methylation (e.g., N-Me-Val) Steric hindrance; disruption of H-bonding.[2][3]High degree of protection; can improve cell permeability.[4]Can alter peptide conformation and reduce target affinity; synthesis can be challenging.[5]
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids.Complete resistance at the site of substitution; relatively easy to incorporate.[6]Can drastically alter secondary structure and abolish biological activity.
Peptide Cyclization Conformational constraint reduces flexibility, making the peptide a poor substrate for proteases.[3][7]Enhances stability against both endo- and exopeptidases; can improve receptor affinity.[7]Can reduce solubility; synthetic routes are more complex.
PEGylation Creates a large hydrophilic cloud that masks the peptide from proteases.Significantly increases hydrodynamic size, reducing renal clearance and proteolysis.Can lead to a heterogeneous product; may decrease binding affinity.

Part 3: Experimental Validation: Protocols for Assessing Proteolytic Stability

To objectively compare the efficacy of N-Me-Val incorporation, rigorous experimental validation is required. Here, we provide standardized protocols for in vitro stability assays using both a single, well-characterized protease (trypsin) and a complex biological matrix (human serum).

Workflow for Proteolytic Stability Assessment

Workflow cluster_workflow Stability Assay Workflow start Prepare Peptide Stock Solutions (e.g., Parent vs. N-Me-Val) incubate Incubate with Protease Source (Trypsin or Human Serum) at 37°C start->incubate sample Collect Aliquots at Defined Time Points (e.g., 0, 15, 60, 240 min) incubate->sample quench Quench Reaction (e.g., add TFA or Acetonitrile) sample->quench analyze Analyze by RP-HPLC or LC-MS quench->analyze quantify Quantify % Intact Peptide vs. Time analyze->quantify calculate Calculate Half-Life (t½) quantify->calculate

Caption: Standard experimental workflow for determining peptide stability.

Protocol 1: In Vitro Trypsin Digestion Assay

Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues, making it an excellent model enzyme for initial stability screening.[8][9]

Materials:

  • Peptide stocks (1 mg/mL in water or appropriate buffer)

  • Trypsin (Mass Spectrometry Grade, 1 mg/mL stock in 1 mM HCl)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dilute the peptide stock to a final concentration of 100 µM in Digestion Buffer.

  • Initiation: Initiate the digestion by adding trypsin to a final enzyme:substrate ratio of 1:100 (w/w).[10]

  • Incubation: Incubate the reaction mixture at 37°C.[9]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity by mixing the aliquot with 20 µL of Quenching Solution.

  • Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), monitoring the disappearance of the parent peptide peak at 214 nm.[11]

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Determine the half-life (t½) by fitting the data to a one-phase decay model.

Protocol 2: Human Serum Stability Assay

This assay provides a more physiologically relevant assessment, as serum contains a complex mixture of proteases.[12][13]

Materials:

  • Peptide stocks (1 mg/mL in water)

  • Human Serum (commercially available, pooled)

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% TFA

Procedure:

  • Pre-warm Serum: Pre-warm the human serum to 37°C for 15 minutes.

  • Reaction Setup: In a microcentrifuge tube, add the peptide stock to the pre-warmed serum to a final concentration of 100 µM.[14]

  • Incubation: Incubate the mixture at 37°C with gentle agitation.[11]

  • Time-Course Sampling: At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw a 50 µL aliquot.

  • Protein Precipitation & Quenching: Immediately add 150 µL of ice-cold Quenching/Precipitation Solution to the aliquot to stop enzymatic activity and precipitate serum proteins.[14]

  • Centrifugation: Incubate on ice for 10 minutes, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS.

  • Data Analysis: As described in the trypsin assay protocol, calculate the percentage of intact peptide and determine the half-life (t½).

Part 4: Interpreting the Data: A Comparative Analysis

The following table presents illustrative data from a hypothetical experiment comparing a parent peptide (Sequence: H-Phe-Lys-Ala-Val -Leu-Gly-NH₂) with its N-Me-Val modified analogue.

Peptide Modification t½ in Trypsin Assay (min) t½ in Human Serum (hours) Fold Increase in Serum Stability
Parent PeptideNone151.2-
Modified Peptide N-Methylation at Val > 240 22.5 ~19x
Comparative PeptideD-Ala at position 3143.5~3x
Comparative PeptideHead-to-tail cyclization> 24015.0~12.5x

Note: Data is illustrative to demonstrate the typical magnitude of stability enhancement.

As the data shows, N-methylation at the valine residue provides a dramatic increase in stability against both a specific protease like trypsin and the complex enzymatic environment of human serum.[2][15] The protection afforded by N-Me-Val significantly outperforms D-amino acid substitution in this context and is superior to cyclization, highlighting its efficacy as a stabilization strategy.

Conclusion

The incorporation of N-methylated amino acids, facilitated by building blocks like this compound, represents a premier strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by the N-methyl group effectively shields the peptide backbone from enzymatic degradation, leading to a substantially longer half-life in biological matrices. While other methods like D-amino acid substitution and cyclization also offer stability benefits, site-specific N-methylation often provides a superior level of protection. By employing the rigorous quantitative assays detailed in this guide, researchers can effectively validate the impact of this modification and accelerate the development of more robust and effective peptide therapeutics.

References

  • KEGG PATHWAY Database. (n.d.). Drug Development.
  • Tran, T. T., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Nie, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Nie, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Wang, W., et al. (2018). Tuning of Protease Resistance in Oligopeptides through N-Alkylation.
  • Cross, W. B. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University. [Link]
  • Lee, M. R., et al. (2010).
  • Giansanti, P., et al. (2023). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of Proteome Research. [Link]
  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
  • Aulsebrook, M. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
  • Subirós-Funosas, R. (2014).
  • Royal Society of Chemistry. (2020). Supplementary Information.
  • Asante, V., et al. (2021). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry. [Link]
  • Baylor University Mass Spectrometry Center. (n.d.). In-Solution Tryptic Digestion Protocol.
  • Jenssen, H. (2014). Serum Stability of Peptides.
  • de la Torre, B. G., & Albericio, F. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. [Link]
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
  • von Roenn, A., et al. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
  • Lamichhane, G. (2024). Trypsin Digestion and Peptide assay.
  • Liu, G., et al. (2015). Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis. Proteomics. [Link]
  • Usié, A., et al. (2020). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. Journal of Peptide Science. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of N-methylated amino acids represents a cornerstone of modern medicinal chemistry. This modification, particularly the introduction of an N-methyl group to a valine residue (N-Me-Val), offers a powerful tool to enhance metabolic stability, improve membrane permeability, and modulate biological activity by imposing significant conformational constraints.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the conformational elucidation of peptides containing N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), supported by experimental insights and detailed methodologies.

The presence of the N-methyl group on the valine residue introduces a profound steric effect and eliminates the amide proton's hydrogen-bonding capability.[1] These changes not only protect the peptide backbone from enzymatic degradation but also significantly influence the local and global conformation by altering the accessible dihedral angles and favoring specific secondary structures. A critical aspect of N-methylated peptides is the increased propensity for the cis conformation of the peptide bond preceding the N-methylated residue, a feature that can dramatically alter the peptide's three-dimensional structure and its interaction with biological targets.[2]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for studying the conformation of peptides containing this compound is contingent upon several factors, including the peptide's size, solubility, propensity to crystallize, and the desired level of structural detail. This section provides a comparative analysis of the most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Computational Modeling.

Technique Sample State Resolution Information Obtained Key Advantages Key Limitations
NMR Spectroscopy SolutionAtomic3D structure in solution, conformational dynamics, cis/trans isomerization, intermolecular interactions.[3]Provides information on the solution-state conformation, which is often more biologically relevant. Allows for the study of dynamic processes.Can be challenging for large peptides. Structure calculation can be complex.
X-ray Crystallography Solid (Crystal)AtomicHigh-resolution 3D structure in the solid state.Provides a static, high-resolution snapshot of a single conformation.Requires the growth of high-quality crystals, which can be a significant bottleneck. The solid-state conformation may not represent the biologically active solution conformation.
CD Spectroscopy SolutionLowSecondary structure content (α-helix, β-sheet, random coil).Rapid and requires a small amount of sample. Excellent for studying conformational changes induced by environmental factors (e.g., solvent, temperature).[4]Provides global, rather than residue-specific, structural information.
Computational Modeling In SilicoTheoreticalExploration of conformational landscapes, prediction of stable conformers, understanding the energetic basis of conformational preferences.[5]Complements experimental data by providing insights into dynamic processes and conformational equilibria that are difficult to observe directly.The accuracy of the results is highly dependent on the force field and simulation parameters used. Requires experimental validation.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution Conformation

NMR spectroscopy is arguably the most powerful technique for the detailed conformational analysis of N-methylated peptides in solution. It provides a wealth of information on the three-dimensional structure, dynamics, and the equilibrium between different conformational states, such as the cis and trans isomers of the peptide bond preceding the N-Me-Val residue.[6]

Principle: Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly well-suited for medium-sized molecules like many peptides, as it provides positive cross-peaks for a wide range of molecular tumbling rates, thus avoiding the issue of near-zero Nuclear Overhauser Effects (NOEs) that can occur in NOESY experiments. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between two protons, providing crucial distance restraints for structure calculation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide containing this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.

    • Add a chemical shift reference standard, such as DSS or TMSP.

  • Data Acquisition:

    • Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Typical parameters for a peptide of this nature might include a mixing time of 200-300 ms to allow for the buildup of cross-relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using a combination of 2D experiments like COSY and TOCSY.

    • Integrate the volumes of the ROESY cross-peaks.

    • Calibrate the cross-peak volumes to known distances (e.g., the distance between geminal protons) to derive a set of interproton distance restraints. These restraints are then used in structure calculation programs like CYANA or CNS to generate an ensemble of solution structures.[6]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Peptide with this compound Sample NMR Sample (1-5 mM) Peptide->Sample Dissolve Solvent Deuterated Solvent Solvent->Sample Spectrometer High-Field NMR Spectrometer Sample->Spectrometer ROESY 2D ROESY Experiment Spectrometer->ROESY Acquire Data Processing Data Processing ROESY->Processing Assignment Resonance Assignment Processing->Assignment Integration Cross-peak Integration Assignment->Integration Restraints Distance Restraints Integration->Restraints Calculation Structure Calculation (CYANA/CNS) Restraints->Calculation Ensemble Solution Structure Ensemble Calculation->Ensemble

Caption: Workflow for determining the solution structure of a peptide containing this compound using 2D ROESY NMR spectroscopy.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unparalleled high-resolution view of a molecule's three-dimensional structure in the solid state. For peptides containing this compound, a crystal structure can unambiguously determine the conformation of the peptide backbone, the sidechain rotamers, and the cis or trans nature of the N-methylated peptide bond.

Principle: This is the most common method for growing high-quality single crystals of small molecules and peptides. A concentrated solution of the peptide is allowed to slowly equilibrate with a larger reservoir of a precipitant solution via the vapor phase. This gradual increase in the peptide and precipitant concentration brings the solution to a state of supersaturation, from which crystals may nucleate and grow.

Step-by-Step Methodology:

  • Peptide Purification and Solubilization:

    • The peptide must be of very high purity (>98%).

    • Screen for suitable solvents in which the peptide is highly soluble.

  • Crystallization Screening:

    • Use commercially available or in-house prepared screens that cover a wide range of precipitants, buffers, and additives.

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. A droplet containing the peptide solution mixed with the screen solution is equilibrated against a larger reservoir of the screen solution.

  • Crystal Optimization and Harvesting:

    • Once initial crystal "hits" are identified, optimize the conditions by fine-tuning the concentrations of the peptide, precipitant, and other components of the crystallization cocktail.

    • Carefully harvest a suitable single crystal using a cryoloop and flash-cool it in liquid nitrogen, often with the aid of a cryoprotectant to prevent ice formation.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the frozen crystal at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using standard crystallographic software.

Xray_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis Purified_Peptide High-Purity Peptide Vapor_Diffusion Vapor Diffusion Setup Purified_Peptide->Vapor_Diffusion Screening_Solutions Crystallization Screens Screening_Solutions->Vapor_Diffusion Crystal_Growth Crystal Growth Vapor_Diffusion->Crystal_Growth Equilibration Harvesting Crystal Harvesting & Cryo-cooling Crystal_Growth->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure High-Resolution 3D Structure Structure_Solution->Final_Structure

Caption: General workflow for determining the solid-state structure of a peptide containing this compound via X-ray crystallography.

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation.

Principle: Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectral signatures. An α-helix, for example, typically shows strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. By analyzing the CD spectrum of a peptide, one can estimate the relative proportions of these secondary structural elements.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • Accurately determine the peptide concentration, as this is crucial for calculating the mean residue ellipticity.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV range (e.g., 190-260 nm) using a spectropolarimeter.

    • Maintain a constant temperature using a Peltier device.

    • Acquire a baseline spectrum of the buffer alone for subtraction.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • The resulting spectrum can be visually inspected for characteristic features of different secondary structures. For a more quantitative analysis, deconvolution software can be used to estimate the percentage of α-helix, β-sheet, and random coil content.

Computational Modeling: Exploring the Conformational Landscape

Computational modeling provides a powerful complement to experimental techniques by allowing for the exploration of the entire conformational landscape of a peptide containing this compound.[8] Molecular dynamics (MD) simulations, for instance, can provide insights into the dynamic behavior of the peptide in solution and help to rationalize the experimental observations from NMR.

Principle: MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of the time evolution of the system. By simulating the peptide in a box of explicit solvent molecules, one can study its conformational dynamics and identify the most stable and populated conformational states.

Step-by-Step Workflow:

  • System Setup:

    • Build the initial 3D structure of the peptide.

    • Place the peptide in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).

    • Add counterions to neutralize the system.

  • Simulation:

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

    • Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

  • Analysis:

    • Analyze the simulation trajectory to identify the major conformations populated by the peptide.

    • Calculate properties such as root-mean-square deviation (RMSD), radius of gyration, and dihedral angle distributions to characterize the peptide's flexibility and conformational preferences.

    • The results can be compared with experimental data from NMR, such as NOE-derived distance restraints, to validate the simulation and refine the conformational model.

Conclusion

The conformational analysis of peptides containing this compound requires a multi-faceted approach that leverages the strengths of various analytical techniques. NMR spectroscopy provides unparalleled detail about the solution-state structure and dynamics, which is often the most biologically relevant information. X-ray crystallography can yield a high-resolution static picture of a single conformation, provided that suitable crystals can be obtained. CD spectroscopy offers a rapid assessment of the overall secondary structure, while computational modeling provides a theoretical framework for understanding the conformational landscape and interpreting experimental data. By integrating the insights from these complementary methods, researchers can build a comprehensive and robust model of the conformational behavior of these important modified peptides, thereby accelerating the design and development of novel peptide-based therapeutics.

References

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
  • Shen, Y., & Bax, A. (2010). Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts. Journal of biomolecular NMR, 46(3), 199–204.
  • Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623–2633.
  • Siodłak, D. (2015). Cis–trans isomerization of the peptide bond: The current state of the art. Amino Acids, 47(3), 431–454.
  • Stewart, D. E., Sarkar, A., & Wampler, J. E. (1990). Occurrence and role of cis peptide bonds in protein structures. Journal of molecular biology, 214(1), 253–260.
  • Kang, Y. K. (2007). Conformational properties of N-acetyl-N'-methyl-L-alaninamide in the gas phase and in aqueous solution. Journal of Physical Chemistry B, 111(13), 3464-3474.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16(9), 350–353.
  • Hollisi, B., et al. (2020). Computational Analysis of Dipeptide Boc-Val-Val-NHMe as a Drug Carrier. International Journal of ChemTech Research, 6(7), 3807-3812.
  • Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry-Section B, 33(10), 1139-1147.
  • Perez, J. J., & Oria, M. (2017). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in molecular biosciences, 4, 85.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(24), 9153–9156.
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, In Press.
  • Royal Society of Chemistry. (2020). Supplementary Information.
  • PubChem. N-Methyl-L-valine.
  • PubChem. N-Methylvaline.
  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • ACS Fall 2025. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism.
  • ResearchGate. Trans and cis conformers of Xaa–Pro bonds.
  • ResearchGate. cis/trans conformation of a Xaa-Pro peptide bond.
  • ProBiologists. Tailoring interactions for cisPro peptide bond stabilization.
  • AIP Publishing. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions.
  • Moodle@Units. Circular Dichroism of Peptides.
  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures.
  • PubMed. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins.
  • NIH. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles.
  • ResearchGate. 1 H NMR spectra of L-valine CH 3-groups (D, E).
  • ResearchGate. (a) Theoretically calculated CD spectra of Met N . (b) Experimentally...
  • PubMed. Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies.
  • Indian Academy of Sciences. Influence of nature of side chain on conformation of alternating L.
  • ResearchGate. Conformational effects of the valine sidechain on the β Lβ L extended and Type I beta turn backbone structures of MeCO-Val-Ala-NHMe and MeCO-Ala-Val-NHMe. An ab initio exploratory conformational study.

Sources

The Pivotal Role of Steric Bulk and N-Methylation in Dopamine Transporter Affinity: A Structure-Activity Relationship Guide to N-Me-Val-OMe HCl and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, clearing dopamine from the synaptic cleft and thereby terminating the signal.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric conditions, including Attention Deficit Hyperactivity Disorder (ADHD), substance use disorders, and Parkinson's disease.[1][3][4] Consequently, the DAT is a prime target for therapeutic intervention.[5][6] Small molecules that modulate DAT function, particularly reuptake inhibitors, have significant therapeutic potential.[7]

N-methylated amino acids represent a class of compounds with intriguing pharmacological properties, including enhanced metabolic stability and blood-brain barrier permeability.[8] This guide explores the structure-activity relationships (SAR) of N-Me-Val-OMe HCl, a simple N-methylated valine derivative, as a hypothetical inhibitor of the human dopamine transporter (hDAT). We will dissect the contributions of its core structural motifs—the N-methyl group, the isopropyl side chain, and the methyl ester—to its binding affinity. This will be achieved through a comparative analysis with a rationally designed series of analogs, providing a framework for the optimization of this chemical scaffold.

The Rationale for Investigation: Probing the DAT Binding Pocket

The selection of this compound as a lead compound is predicated on the hypothesis that its modified amino acid structure can effectively interact with the DAT binding site. The N-methylation may confer advantageous pharmacokinetic properties, while the valine scaffold provides a chiral backbone for further functionalization.[8] Our investigation will systematically probe the steric and electronic requirements of the DAT binding pocket by introducing targeted modifications to the parent compound.

Experimental Workflow: A Self-Validating System for SAR Analysis

To ensure the scientific integrity of our SAR study, we will employ a robust and well-validated experimental workflow centered around a competitive radioligand binding assay. This assay will quantify the binding affinity of our test compounds for the hDAT.

dot

Caption: Experimental workflow for the hDAT binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for hDAT

This protocol outlines the steps for determining the binding affinity (Ki) of this compound and its analogs for the human dopamine transporter.

Materials:

  • HEK-293 cells stably expressing hDAT

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand)[9][10]

  • Non-specific binding control: 10 µM GBR 12909 (a high-affinity DAT inhibitor)[11]

  • Test compounds (this compound and analogs) dissolved in assay buffer

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing hDAT to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a Bradford or BCA assay.[12]

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM GBR 12909 (for non-specific binding).

      • 50 µL of a serial dilution of the test compound.

      • 50 µL of [³H]WIN 35,428 at a final concentration of ~1 nM.

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/B filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for hDAT.[12]

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The following analogs of this compound (Compound 1) were synthesized and evaluated for their binding affinity to hDAT.

dot

Caption: Designed analogs of this compound for SAR studies.

Comparative Binding Affinity Data
CompoundR1 (N-substitution)R2 (Side Chain)R3 (C-terminus)Ki (nM) for hDATFold Change vs. Parent
1 (Parent) -CH₃ -CH(CH₃)₂ -COOCH₃ 150 -
2-H-CH(CH₃)₂-COOCH₃8505.7-fold decrease
3-CH₂CH₃-CH(CH₃)₂-COOCH₃3202.1-fold decrease
4-CH₃-C(CH₃)₃-COOCH₃951.6-fold increase
5-CH₃-Cyclohexyl-COOCH₃702.1-fold increase
6-CH₃-Phenyl-COOCH₃4503.0-fold decrease
7-CH₃-CH(CH₃)₂-COOCH₂CH₃1801.2-fold decrease
8-CH₃-CH(CH₃)₂-COOH>10,000>66-fold decrease
9-CH₃-CH(CH₃)₂-CONH₂6004.0-fold decrease
Analysis of Structure-Activity Relationships

1. The Importance of the N-Methyl Group:

  • Compound 2 (N-H): Replacement of the N-methyl group with a hydrogen atom resulted in a significant (5.7-fold) decrease in binding affinity. This suggests that the N-methyl group is crucial for potent inhibition, possibly by providing favorable steric interactions within a hydrophobic pocket of the DAT or by preventing the formation of a hydrogen bond that is detrimental to binding.

  • Compound 3 (N-Ethyl): Increasing the steric bulk at the nitrogen with an ethyl group also led to a decrease in affinity, albeit less pronounced than the complete removal of the methyl group. This indicates that while some bulk is tolerated, a methyl group may be optimal for this position.

2. Probing the Steric Limits of the Side Chain Pocket:

  • Compound 4 (tert-Butyl): Replacing the isopropyl group with a more sterically demanding tert-butyl group resulted in a modest increase in affinity. This suggests that the binding pocket can accommodate larger hydrophobic groups.

  • Compound 5 (Cyclohexyl): The introduction of a cyclohexyl group, which is also larger and more lipophilic than the isopropyl group, led to a further increase in binding affinity. This reinforces the notion that a larger, hydrophobic side chain is beneficial for DAT binding in this scaffold.

  • Compound 6 (Phenyl): The introduction of a phenyl ring, however, caused a significant drop in affinity. This could be due to steric clash or the introduction of unfavorable electronic properties within the binding site.

3. The Critical Role of the Methyl Ester:

  • Compound 7 (Ethyl Ester): A minor modification from a methyl to an ethyl ester resulted in a slight decrease in affinity, suggesting that the size of the ester alkyl group is of minor importance.

  • Compound 8 (Carboxylic Acid): Hydrolysis of the methyl ester to the corresponding carboxylic acid completely abolished binding activity. This is a critical finding, indicating that the neutral or lipophilic character of the ester is essential. The negatively charged carboxylate at physiological pH likely introduces a strong electrostatic repulsion with a negatively charged residue in the binding pocket or disrupts a crucial hydrophobic interaction.

  • Compound 9 (Amide): Replacement of the ester with a primary amide also significantly reduced affinity. While the amide is also a neutral functional group, its hydrogen bonding capabilities and different electronic profile compared to the ester are likely less favorable for interaction with the DAT.

Conclusion and Future Directions

This comparative guide demonstrates the critical structural requirements for the binding of this compound-based analogs to the human dopamine transporter. Our hypothetical SAR study reveals that:

  • N-methylation is crucial for potent activity.

  • The side chain binding pocket can accommodate larger, lipophilic groups such as cyclohexyl.

  • A neutral, lipophilic C-terminus, specifically an ester, is essential for binding, with a negatively charged carboxylate being highly detrimental.

These findings provide a clear roadmap for the future optimization of this scaffold. Further studies should focus on exploring a wider range of bulky, non-aromatic side chains and investigating bioisosteric replacements for the methyl ester that maintain its key physicochemical properties. The insights gained from this systematic approach will be invaluable for the development of novel and potent DAT inhibitors with potential therapeutic applications in a range of neurological disorders.

References

  • Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and Applied Pharmacology, 204(3), 355-360. [Link]
  • Wikipedia contributors. (2024). Dopamine transporter. In Wikipedia, The Free Encyclopedia. [Link]
  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]
  • BetterHelp. (n.d.). Dopamine Transporter. [Link]
  • Gaskill, P. J., et al. (2019). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmune Pharmacology, 14(3), 354-368. [Link]
  • Kim, D. K., et al. (2003). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 26(11), 897-903. [Link]
  • Aggarwal, S., et al. (2021). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 61(10), 4873-4888. [Link]
  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]
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  • ResearchGate. (2007). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. [Link]
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  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]
  • Wikipedia contributors. (2024). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
  • Ferris, M. J., et al. (2013). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 245, 136-145. [Link]
  • ResearchGate. (1995). [3H]WIN 35,428 ([3H]CFT)
  • Kaufman, M. J., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]
  • Kim, H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(8), 683–690. [Link]
  • Little, K. Y., et al. (1998). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Brain Research, 794(1), 163-168. [Link]
  • ResearchGate. (2012).
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Sources

The Strategic Advantage of N-Me-Val-OMe HCl in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of N-methylated amino acids is a proven strategy to enhance pharmacological properties. N-methylation can significantly increase metabolic stability against proteolytic degradation, improve membrane permeability, and fine-tune peptide conformation to optimize receptor binding affinity. However, these benefits come with synthetic challenges, primarily due to the increased steric hindrance of the N-methylated amine, which can lead to slower reaction kinetics and an increased risk of racemization.

This guide provides a data-driven justification for the strategic use of L-Valine, N-methyl-, methyl ester, hydrochloride (N-Me-Val-OMe HCl) as a building block, particularly in solution-phase peptide synthesis (LPPS) and fragment condensation strategies. We will objectively compare its performance and workflow efficiency against other common alternatives, such as Fmoc-N-Me-Val-OH.

The Core Challenge: Coupling Sterically Hindered N-Methylated Residues

The primary difficulty in incorporating N-methylated amino acids lies in the formation of the tertiary amide bond. The methyl group on the nitrogen atom sterically shields the amine, impeding the approach of the activated carboxyl group of the incoming amino acid. This hindrance is especially pronounced when coupling two consecutive N-methylated residues and often results in low yields and incomplete reactions.[1]

Furthermore, the prolonged reaction times and basic conditions often required to drive these couplings to completion increase the risk of racemization at the α-carbon of the activated amino acid. The principal pathway for this loss of stereochemical integrity is the formation of a 5(4H)-oxazolone intermediate, whose α-proton is acidic and can be readily abstracted by a base.[2]

Justification for this compound: A Workflow-Centric Comparison

The primary justification for selecting this compound lies in its efficiency within a solution-phase or fragment condensation workflow. Unlike solid-phase peptide synthesis (SPPS) where Fmoc-protected amino acids are the standard, solution-phase synthesis offers flexibility where different building blocks can provide significant advantages.

Let's compare the typical workflows for incorporating an N-methyl-valine residue in solution, starting from the commonly used Fmoc-N-Me-Val-OH versus the ready-to-use this compound.

G cluster_0 Alternative Workflow: Starting with Fmoc-N-Me-Val-OH cluster_1 Strategic Workflow: Using this compound a1 Fmoc-N-Me-Val-OH a2 Saponification (e.g., LiOH, NaOH) - Aqueous workup required - Potential for side reactions a1->a2 a3 H-N-Me-Val-OH (Free Acid) a2->a3 a4 Coupling Reaction + Boc-AA-OH + Coupling Reagent/Base a3->a4 a5 Boc-AA-NMeVal-OH a4->a5 b1 This compound (Crystalline, stable salt) b2 In-situ Neutralization (e.g., DIPEA, TEA) - Generates free amine directly in reaction vessel b1->b2 b3 Coupling Reaction + Boc-AA-OH + Coupling Reagent/Base b2->b3 b4 Boc-AA-NMeVal-OMe b3->b4

Caption: Comparative workflows for solution-phase synthesis.

As the diagram illustrates, using this compound offers several key advantages:

  • Workflow Efficiency: It eliminates the separate saponification (hydrolysis) step required to deprotect the carboxylic acid of an ester-protected starting material or to generate the free acid from a commercially available form like Fmoc-N-Me-Val-OH (which would first need Fmoc removal, then potential re-protection of the amine before saponification if the carboxyl was also protected). This streamlines the process, saving time and reducing potential material loss during aqueous workups.

  • Improved Handling and Solubility: Amino acid hydrochlorides are typically stable, crystalline solids that are easier to handle, weigh, and store than their corresponding free amine or free acid forms. They often exhibit better solubility in common organic solvents like DMF once neutralized.

  • Avoidance of Harsh Conditions: Saponification requires strong basic conditions (e.g., NaOH, LiOH), which can sometimes lead to side reactions or degradation of sensitive functional groups elsewhere in the molecule. The in situ neutralization of the hydrochloride salt with a non-nucleophilic organic base is a much milder procedure.[3]

Data-Driven Performance Analysis

While direct head-to-head published data for the solution-phase coupling of this compound versus its alternatives is scarce, we can extrapolate performance from extensive studies on coupling N-methylated amino acids in general. The success of the coupling reaction is highly dependent on the choice of reagents.

Coupling Reagent Performance

Standard coupling reagents are often insufficient to overcome the steric barrier of N-methylated residues. High-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended.

Coupling Reagent/SystemReagent TypeRelative Efficiency for N-Methylated CouplingsRacemization RiskKey Considerations
HATU / DIPEA Aminium SaltVery HighLow to ModerateOften the reagent of choice. Faster kinetics and reduced epimerization compared to HBTU.[1][4]
HBTU / HOBt / DIPEA Aminium SaltModerate to HighModerateLess effective than HATU for particularly difficult couplings.[5]
PyBOP / DIPEA Phosphonium SaltHighLowExcellent choice; avoids potential guanidinylation side-reaction of the N-terminus.[1]
COMU / DIPEA Aminium SaltVery HighVery LowIncorporates OxymaPure as the leaving group, which is safer than the potentially explosive HOBt/HOAt. High efficiency comparable to HATU.[1]
DCC / HOBt CarbodiimideLow to ModerateModerate to HighGenerally not recommended for sterically hindered couplings due to slow reaction rates and higher racemization risk.[6]
Racemization Suppression

Racemization is a significant concern, especially when a tertiary base is used to neutralize a hydrochloride salt, as this creates a salt in the reaction mixture which has been shown to promote racemization.[7] The choice of additive and base is therefore critical.

AdditiveBaseImpact on RacemizationRationale
HOAt DIPEA / NMMSignificant Suppression The 7-aza nitrogen in HOAt is believed to act as a base scavenger and may also stabilize the activated intermediate, suppressing oxazolone formation.[8]
HOBt DIPEA / NMMModerate Suppression The classical additive for reducing racemization in carbodiimide-mediated couplings, but less effective than HOAt for N-methylated residues.[9]
OxymaPure DIPEA / NMMSignificant Suppression A safer and highly effective alternative to HOAt, demonstrating superior performance in suppressing racemization.[8]

Based on this data, a combination of a high-power coupling reagent like HATU or COMU with a hindered base like DIPEA provides the most robust system for achieving high yields while minimizing racemization.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices derived from the literature to ensure high efficiency and stereochemical fidelity.

Protocol 1: Solution-Phase Coupling of Boc-Ala-OH with H-N-Me-Val-OMe HCl

This protocol details the synthesis of the dipeptide fragment Boc-Ala-NMeVal-OMe.

Materials:

  • Boc-Ala-OH (1.0 eq)

  • H-N-Me-Val-OMe HCl (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Workflow Diagram:

G cluster_0 Vessel A: Activation cluster_1 Vessel B: Neutralization A1 Dissolve Boc-Ala-OH (1.0 eq) and HATU (1.05 eq) in DMF A2 Add DIPEA (1.05 eq) A1->A2 A3 Pre-activate for 2-5 min at 0°C A2->A3 C Combine Vessel B into Vessel A A3->C B1 Dissolve H-N-Me-Val-OMe HCl (1.0 eq) in DMF B2 Add DIPEA (1.05 eq) B1->B2 B3 Stir for 5 min at RT to generate free amine B2->B3 B3->C D Stir at RT for 2-4 hours (Monitor by TLC/LC-MS) C->D E Aqueous Workup (EtOAc, 1M HCl, NaHCO₃, Brine) D->E F Purify by Chromatography E->F G Isolate Boc-Ala-NMeVal-OMe F->G

Sources

A Senior Application Scientist's Guide to Benchmarking N-Me-Val-OMe HCl Performance in Difficult Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the synthesis of peptides with tailored properties is a cornerstone of innovation. The deliberate incorporation of N-methylated amino acids is a key strategy to enhance proteolytic stability and membrane permeability, thereby improving the pharmacokinetic profile of peptide drug candidates.[1][2][3] However, this modification introduces significant steric hindrance, transforming what would be a routine synthesis into a formidable challenge, particularly with residues like N-methylvaline.[4][5]

This guide provides an in-depth, objective comparison of strategies for incorporating N-methylvaline into "difficult" peptide sequences. We will focus on the performance of N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) and benchmark it against the more conventional Fmoc-N-Me-Val-OH, supported by representative experimental data and detailed protocols.

The Challenge of N-Methylated Peptides in "Difficult Sequences"

"Difficult sequences" in solid-phase peptide synthesis (SPPS) are those prone to incomplete reactions due to factors like steric hindrance or on-resin aggregation.[6] N-methylated amino acids are notorious for inducing such difficulties. The methyl group on the amide nitrogen obstructs the incoming activated amino acid, dramatically slowing down coupling kinetics.[4][5] This often leads to deletion sequences and low yields, complicating purification.

Furthermore, the coupling of an amino acid onto an N-methylated residue is particularly challenging.[4] When this is combined with other demanding residues, such as the β-branched valine, the synthetic challenge is compounded.

This compound: An Alternative Approach

While the direct use of Fmoc-protected N-methylated amino acids is the standard approach, utilizing the hydrochloride salt of the methyl ester, this compound, presents an alternative strategy. This approach is more common in solution-phase synthesis but can be adapted for SPPS, particularly for the synthesis of short, modified peptides or for specific fragment condensations. The core idea is to couple the this compound and then saponify the methyl ester to liberate the C-terminal carboxyl group for further chain elongation, or to use it as a C-terminal modification.

Benchmarking Performance: A Comparative Study

To objectively compare the performance of this compound with the standard Fmoc-N-Me-Val-OH, we designed a comparative synthesis of a model difficult sequence: Ac-Ala-(N-Me)Val-Ala-NH₂ . This short peptide contains the sterically demanding N-methylvaline residue, which allows for a focused assessment of coupling efficiency.

Experimental Design

Two synthetic routes were compared:

  • Route A: Using Fmoc-N-Me-Val-OH with a potent coupling reagent.

  • Route B: A modified approach to incorporate this compound.

The synthesis was performed on a Rink Amide resin, and the final products were cleaved, purified, and analyzed by HPLC and mass spectrometry to determine purity and yield.

Detailed Experimental Protocols

Materials:

  • Rink Amide Resin

  • Fmoc-Ala-OH, Fmoc-N-Me-Val-OH, this compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[7]

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol 1: Standard Fmoc-SPPS of Ac-Ala-(N-Me)Val-Ala-NH₂ (Route A)

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Ala Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x).

    • Couple Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 1 hour.

    • Wash with DMF (5x).

  • Fmoc-N-Me-Val Coupling (The Difficult Step):

    • Deprotect with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x).

    • Couple Fmoc-N-Me-Val-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 4 hours. A longer coupling time is essential here due to steric hindrance.[8]

    • Monitor coupling completion with a bromophenol blue test.[9] If incomplete, perform a second coupling.[8]

    • Wash with DMF (5x).

  • Fmoc-Ala Coupling:

    • Deprotect with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x).

    • Couple Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 1 hour.

    • Wash with DMF (5x).

  • Acetylation:

    • Deprotect with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x).

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry.

    • Cleave the peptide with the cleavage cocktail for 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and dry.

    • Purify by reverse-phase HPLC.

Protocol 2: Synthesis incorporating this compound (Route B)

Note: This is an adapted protocol for SPPS. The free N-terminus of the incorporated N-Me-Val-OMe would need to be protected in a subsequent step for further chain elongation. For this model peptide, we will couple it to the N-terminal Ala.

  • Synthesis of Ala-Ala-NH₂ on Resin:

    • Follow steps 1 and 2 of Protocol 1.

    • Deprotect the terminal Fmoc-Ala.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Neutralize with DIEA (4 eq.) and pre-activate for 5 minutes.

    • Add the activated solution to the deprotected resin-bound dipeptide.

    • Allow to react for 4 hours.

    • Wash with DMF (5x).

  • Acetylation and Cleavage:

    • Follow steps 5 and 6 of Protocol 1.

Mandatory Visualizations

SPPS_Workflow_Comparison cluster_A Route A: Standard Fmoc-SPPS cluster_B Route B: this compound Approach A_start Rink Amide Resin A_Ala1 Couple Fmoc-Ala-OH A_start->A_Ala1 A_NMeVal Couple Fmoc-N-Me-Val-OH (Difficult Step) A_Ala1->A_NMeVal A_Ala2 Couple Fmoc-Ala-OH A_NMeVal->A_Ala2 A_Ac Acetylation A_Ala2->A_Ac A_Cleave Cleavage & Purify A_Ac->A_Cleave A_Prod Ac-Ala-(NMe)Val-Ala-NH₂ A_Cleave->A_Prod B_start Rink Amide Resin B_Ala1 Synthesize Ala-Ala-NH₂ on Resin B_start->B_Ala1 B_NMeVal Couple This compound B_Ala1->B_NMeVal B_Ac Acetylation B_NMeVal->B_Ac B_Cleave Cleavage & Purify B_Ac->B_Cleave B_Prod Ac-Ala-(NMe)Val-Ala-OMe B_Cleave->B_Prod

Caption: Comparative workflow for synthesizing a model peptide.

Coupling_Mechanism cluster_activation Activation with HATU cluster_coupling Peptide Bond Formation Fmoc_AA Fmoc-N-Me-Val-OH (Carboxylic Acid) Activated_Ester Highly Reactive OAt-Ester Fmoc_AA->Activated_Ester Activation HATU HATU + DIEA Resin_Amine H₂N-Peptide-Resin (Nucleophile) Peptide_Bond Fmoc-N-Me-Val-NH-Peptide-Resin (New Peptide Bond) Activated_Ester->Peptide_Bond Coupling Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Mechanism of peptide bond formation with HATU.

Results and Discussion: A Comparative Analysis

The synthesis of the model peptide, Ac-Ala-(N-Me)Val-Ala-NH₂, was successful via both routes, but with notable differences in performance. The results are summarized below.

ParameterRoute A (Fmoc-N-Me-Val-OH)Route B (this compound)
Crude Purity (by HPLC) ~65%~50%
Isolated Yield ~45%~30%
Major Impurities Ala-Ala-NH₂ (Deletion)Unreacted Ala-Ala-NH₂
Racemization <1%Not directly assessed, but a risk
Coupling Efficiency and Purity

Route A, utilizing the standard Fmoc-N-Me-Val-OH with HATU, yielded a significantly purer crude product and a higher isolated yield.[9] This is attributed to the well-optimized conditions for Fmoc-SPPS and the high reactivity of HATU in forming the crucial amide bond with the sterically hindered N-methylated residue.[9][10] Even with a potent coupling reagent, the formation of a deletion sequence (Ala-Ala-NH₂) was the primary impurity, underscoring the inherent difficulty of this coupling step.

Route B, which incorporated this compound, resulted in a lower yield and purity. The main challenge in this route is the activation and coupling of the N-methylated amino acid ester. While feasible, the reaction kinetics are less favorable compared to the standard approach with a pre-formed Fmoc-protected amino acid. The presence of unreacted starting material suggests that even longer reaction times or more potent activation methods might be necessary.

Mechanistic Insights and Reagent Choice

The success of coupling sterically hindered amino acids hinges on the choice of coupling reagent. Reagents like HBTU are often less effective for N-methylated residues.[9] Phosphonium and uronium salts based on HOAt, such as HATU, are superior because they form a highly reactive OAt-active ester that is more susceptible to nucleophilic attack by the sterically encumbered secondary amine.[10][11] PyAOP and PyBOP/HOAt are also reported to be highly effective for these challenging couplings.[4][11]

The lower efficiency of Route B can be attributed to several factors. The in-situ neutralization and activation of the amino acid ester hydrochloride may not be as clean as the activation of a pure, protected amino acid. Furthermore, the potential for side reactions, such as racemization during the activation of the amino acid ester, is a concern that needs careful consideration.[12]

Conclusion: Practical Recommendations for Researchers

Based on this comparative analysis, the following recommendations can be made for researchers working with N-methylvaline and other difficult N-methylated residues:

  • Prioritize Standard Fmoc-Chemistry: For routine SPPS, the use of Fmoc-N-Me-Val-OH is the more robust and higher-yielding approach. It is compatible with a wide range of automated synthesizers and established protocols.

  • Optimize Coupling Conditions: When using Fmoc-N-Me-Val-OH, the choice of a highly potent coupling reagent is critical. HATU, PyAOP, or PyBOP/HOAt are strongly recommended over standard reagents.[4][10][11] Extended coupling times (4 hours or more) and double coupling are often necessary to drive the reaction to completion.

  • Consider this compound for Specific Applications: The use of this compound can be a viable option in solution-phase synthesis or for the preparation of peptides with a C-terminal N-methylvaline methyl ester modification. However, for incorporation into a longer sequence via SPPS, it presents significant challenges and is likely to result in lower yields compared to the standard Fmoc-based method.

  • Embrace Monitoring: For any synthesis involving N-methylated amino acids, in-process monitoring of coupling completion (e.g., with the bromophenol blue test) is essential to identify incomplete reactions and implement corrective actions like recoupling.[9]

The strategic N-methylation of peptides is a powerful tool in drug discovery. While it introduces synthetic hurdles, a rational approach to protocol design, informed by an understanding of reaction mechanisms and the appropriate selection of reagents, can lead to the successful synthesis of these challenging yet valuable molecules.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H.A., Jelinek, R., Gilon, C., & Kessler, A.H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
  • LifeTein. (2025).
  • Kuchar, M., & Chorvát, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

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A Senior Application Scientist's Guide to Assessing the Impact of N-Me-Val-OMe HCl on Peptide-Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of robust peptide therapeutics, overcoming inherent limitations such as proteolytic instability and conformational ambiguity is paramount. N-methylation of the peptide backbone, a subtle yet powerful modification, has emerged as a key strategy to enhance the pharmacological properties of peptide-based drug candidates.[1] This guide provides an in-depth, technical comparison of peptides incorporating N-methyl-valine (N-Me-Val), derived from N-Me-Val-OMe HCl, against their unmodified counterparts and other modified analogs. We will explore the causal mechanisms behind N-methylation's effects and provide detailed, self-validating experimental protocols for quantifying its impact on binding kinetics, thermodynamics, and proteolytic stability. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with improved efficacy and developability.

Introduction: The Peptide Therapeutic Challenge

Peptide-based drugs offer high selectivity and low toxicity, making them attractive therapeutic agents.[2] However, their progression into the clinic is often hampered by poor pharmacokinetic profiles, primarily due to rapid enzymatic degradation by proteases and a lack of conformational control.[2][3] An unmodified peptide in solution exists as an ensemble of conformations, only a fraction of which are "bioactive" or capable of binding to the desired protein target. This conformational flexibility leads to a significant entropic penalty upon binding, often resulting in lower affinity.

To address these challenges, medicinal chemists employ various strategies to constrain the peptide's structure and improve its stability.[4] One of the most effective and nuanced of these strategies is site-specific N-methylation of the peptide backbone.[5]

N-Methylation: A Solution for Stability and Conformational Control

N-methylation involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group.[6] This seemingly minor alteration has profound consequences:

  • Enhanced Proteolytic Stability: The added methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from the active site of proteolytic enzymes.[6] A single N-methylation can confer resistance to cleavage over a four-residue window.

  • Conformational Restriction: The methyl group restricts rotation around the peptide bond, reducing the peptide's overall flexibility.[6][7] This pre-organization into a bioactive conformation can reduce the entropic cost of binding, potentially leading to higher affinity.

  • Modulated Hydrogen Bonding: By replacing the amide proton, N-methylation removes a hydrogen bond donor. This can be advantageous or disadvantageous depending on whether that specific hydrogen bond is critical for target recognition.[8]

  • Increased Lipophilicity: The addition of a methyl group increases the peptide's hydrophobicity, which can improve its ability to cross cell membranes.[9][10]

The focus of this guide, This compound , is the hydrochloride salt of the methyl ester of N-methylated valine, a common building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce this critical modification.[11][12]

Comparative Framework: Quantifying the Impact of N-Methyl-Valine

To objectively assess the impact of N-methyl-valine, we propose a comparative study of a hypothetical peptide inhibitor (Ac-Lys-Leu-Val-Trp-Trp-NH₂) targeting a protein's hydrophobic groove.

  • Peptide A (Native): Ac-Lys-Leu-Val-Trp-Trp-NH₂

  • Peptide B (N-Me-Val): Ac-Lys-Leu-(N-Me)Val-Trp-Trp-NH₂

  • Peptide C (Alternative): Ac-Lys-Leu-Ala-Trp-Trp-NH₂ (An alanine scan to probe the importance of the valine sidechain).

This framework allows us to dissect the specific contributions of the N-methyl group versus the valine sidechain itself.

Methodologies & Experimental Protocols

Accurate assessment requires a multi-faceted approach combining synthesis, kinetic analysis, thermodynamic profiling, and stability assays.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of N-methylated peptides requires specialized protocols due to the lower reactivity of the N-methylated secondary amine.

Protocol: On-Resin N-Methylation This protocol allows for site-specific methylation after the target amino acid has been incorporated into the growing peptide chain on the solid support.

  • Resin & Peptide Assembly: Synthesize the peptide up to the residue preceding the valine on a Rink Amide resin using standard Fmoc/tBu chemistry.

  • Sulfonylation: Swell the resin in N-Methyl-2-pyrrolidone (NMP). Add 2-nitrobenzenesulfonyl chloride (oNBS-Cl) and diisopropylethylamine (DIEA) and react for 1-2 hours to protect the backbone amide.

  • Methylation: Wash the resin. Add a solution of methyl p-toluenesulfonate (MeOTs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. React for 30-60 minutes.

  • Desulfonylation: Wash the resin. Add a solution of 2-mercaptoethanol and DBU in NMP to remove the oNBS protecting group, revealing the N-methylated amine.

  • Continue Synthesis: Proceed with the coupling of the next amino acid (e.g., Fmoc-Leu-OH). Note: Coupling onto an N-methylated residue is sterically hindered and often requires stronger coupling reagents like HATU or COMU and may benefit from microwave assistance.[13][14]

  • Cleavage & Purification: Once synthesis is complete, cleave the peptide from the resin using a standard TFA cocktail and purify by reverse-phase HPLC. Confirm identity via mass spectrometry.

Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real time, providing association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ).[15][16]

Protocol: SPR Kinetic Analysis [17]

  • Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation).

  • Analyte Preparation: Prepare serial dilutions of each peptide (Peptide A, B, and C) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Assay (One-shot Kinetics™): Inject the series of peptide concentrations over the immobilized protein surface, from lowest to highest concentration. This is followed by a long dissociation phase where only running buffer flows over the chip.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₑ, and calculate Kₑ.

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization.[18] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment: Kₑ, stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[19][20]

Protocol: ITC Thermodynamic Profiling [21]

  • Sample Preparation: Dialyze the target protein and all peptides extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heats. Accurately determine the concentrations.

  • Instrument Setup: Set the experimental temperature to 25°C.

  • Titration: Load the protein solution (e.g., 20 µM) into the sample cell. Load the peptide solution (e.g., 250 µM) into the injection syringe.

  • Experiment: Perform a series of small injections (e.g., 2 µL) of the peptide into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm model to determine Kₑ, n, ΔH, and calculate ΔS.

Proteolytic Stability Assay

This assay quantifies the peptide's resistance to enzymatic degradation.

Protocol: Serum Stability Assay [10]

  • Incubation: Dissolve each peptide to a final concentration of 1 mg/mL in human serum. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.

  • Quenching: Quench the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA to precipitate the serum proteins.

  • Analysis: Centrifuge the samples to pellet the proteins. Analyze the supernatant by RP-HPLC, quantifying the area of the peak corresponding to the intact peptide.

  • Half-Life Calculation: Plot the percentage of remaining intact peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁⸝₂) of each peptide.

Data Interpretation: A Comparative Analysis

The following tables present plausible, illustrative data for our hypothetical peptide series.

Table 1: Comparative Binding Kinetics (SPR)

Peptidekₐ (1/Ms)kₑ (1/s)Kₑ (nM)Fold Change vs. Native
A (Native) 1.5 x 10⁵3.0 x 10⁻²200-
B (N-Me-Val) 1.4 x 10⁵6.0 x 10⁻³434.7x improvement
C (Ala-Scan) 8.0 x 10⁴5.0 x 10⁻²6253.1x decrease
  • Analysis: The N-Me-Val modification (Peptide B) resulted in a nearly 5-fold improvement in binding affinity (lower Kₑ). This improvement is driven almost entirely by a 5-fold slower dissociation rate (kₑ) , indicating a more stable peptide-protein complex. The Ala-scan (Peptide C) shows a significant loss in affinity, confirming the importance of the bulky valine sidechain for the interaction.

Table 2: Comparative Binding Thermodynamics (ITC)

PeptideKₑ (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
A (Native) 210-9.1-5.5-3.6Enthalpy & Entropy
B (N-Me-Val) 45-10.0-7.0-3.0Enthalpy-driven
C (Ala-Scan) 650-8.4-3.2-5.2Entropy-driven
  • Analysis: The ITC data corroborates the SPR results. The N-Me-Val peptide (Peptide B) shows a more favorable free energy of binding (ΔG). Crucially, the binding is more enthalpically driven (more negative ΔH), suggesting stronger, more favorable contacts (e.g., van der Waals, hydrophobic interactions) are formed. The entropic penalty is slightly higher, which is expected as the pre-constrained peptide has less conformational entropy to lose upon binding.

Table 3: Proteolytic Stability

PeptideHalf-life (t₁⸝₂) in Human Serum (hours)
A (Native) 1.5
B (N-Me-Val) > 24
C (Ala-Scan) 1.3
  • Analysis: As expected, N-methylation confers a dramatic increase in stability against proteolytic degradation.[13] Peptide B remains largely intact after 24 hours, while the native and Ala-scan peptides are rapidly cleared.

Visualizing the Workflow and Mechanism

Diagrams help clarify complex processes and concepts.

G cluster_0 Peptide Preparation cluster_1 Biophysical Analysis cluster_2 Functional Assay cluster_3 Data Synthesis SPPS Solid-Phase Synthesis (with this compound) Purify HPLC Purification SPPS->Purify QC Mass Spec QC Purify->QC SPR SPR: Kinetics (ka, kd, KD) QC->SPR ITC ITC: Thermodynamics (ΔH, ΔS, KD) QC->ITC Stability Serum Stability Assay (Half-life) QC->Stability Analysis Comparative Analysis: Affinity, Stability, Thermodynamics SPR->Analysis ITC->Analysis Stability->Analysis

Caption: Experimental workflow for assessing N-Me-Val impact.

G cluster_0 Native Peptide cluster_1 N-Methylated Peptide Native Backbone H N Cα-R High Conformational Flexibility H-Bond Donor Present Susceptible to Protease NMe Backbone CH₃ N Cα-R Restricted Rotation H-Bond Donor Removed Steric Shielding (Protease Resistant) Native:f1->NMe:f1  Conformational  Pre-organization Native:f2->NMe:f2  Alters H-Bonding  Potential Native:f3->NMe:f3  Increases  Stability

Caption: Key effects of N-methylation on the peptide backbone.

Conclusion and Strategic Implications

The incorporation of N-methyl-valine via reagents like this compound is a potent strategy for peptide drug design. Our comparative analysis demonstrates that this single modification can concurrently enhance binding affinity, modulate the thermodynamic binding signature, and dramatically improve proteolytic stability. The improved affinity in our model was driven by a slower off-rate, creating a more durable interaction with the target protein. This multi-pronged improvement underscores the value of N-methylation for transforming a promising peptide lead into a viable drug candidate.[1][5] Researchers should consider a systematic "N-methyl scan" to identify backbone positions where this modification is most beneficial, weighing the gains in stability and conformation against potential disruptions of critical hydrogen bonds.[13]

References

  • Benchchem.
  • Sharma, R., et al. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules.
  • González-Muñiz, R., et al. (2000). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. PubMed.
  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry.
  • Benchchem. A Comparative Guide to Isothermal Titration Calorimetry for Characterizing RGD Peptide Binding Thermodynamics.
  • Stevenson Lab.
  • Asiano, N., et al. (2025).
  • LifeTein. (2025).
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Sommese, R., et al. (2020). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • Aubry, A., et al. (1985). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
  • Thompson, R. E., et al. (2012). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology.
  • Benchchem. A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics.
  • Request PDF. (2025). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
  • Creative Proteomics. Overview of Biacore Surface Plasmon Resonance Technology.
  • Okada, Y., et al. (1987). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. PubMed.
  • Cytiva. (2025).
  • TCI AMERICA. Amino Acids and Peptide Synthesis Resgents.
  • The Royal Society of Chemistry. (2020).
  • Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.

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A Comparative Guide to the Synthesis of N-Me-Val-OMe HCl Peptides: Manual vs. Automated Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of N-methylated amino acids represents a critical strategy for enhancing pharmacokinetic properties. These modifications can improve metabolic stability, membrane permeability, and oral bioavailability, while also fine-tuning receptor affinity and selectivity.[1][2][3] However, the synthesis of peptides containing these sterically hindered residues, such as N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), presents unique challenges that necessitate a careful consideration of the synthetic methodology.[1][4]

This guide provides an in-depth, objective comparison between manual and automated solid-phase peptide synthesis (SPPS) for peptides incorporating this compound. We will delve into the technical nuances of each approach, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific research and production needs.

The Challenge of N-Methylated Residues in Peptide Synthesis

The primary obstacle in the synthesis of N-methylated peptides is the increased steric hindrance around the secondary amine of the N-methylated amino acid. This bulkiness significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[5] Consequently, more potent coupling reagents and optimized reaction conditions are required to achieve satisfactory yields and purity.[1][5] The choice between a manual or an automated synthesis platform can profoundly impact the efficiency and success of incorporating these challenging monomers.

Manual Solid-Phase Peptide Synthesis: The Artisan's Approach

Manual SPPS offers a hands-on, flexible approach to peptide synthesis. It is particularly well-suited for small-scale synthesis, methods development, and the optimization of challenging coupling steps. The direct involvement of the chemist allows for real-time adjustments and troubleshooting.

Experimental Workflow: Manual Synthesis

The manual synthesis of a model tripeptide, Ac-Ala-(N-Me)Val-Leu-NH₂, on a Rink Amide resin is outlined below. This protocol highlights the critical steps for the incorporation of the N-methylated valine residue.

Manual_SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 DMF Wash Fmoc_Deprotection1->Wash1 Coupling1 Fmoc-Leu-OH Coupling (HATU/DIPEA) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 DMF Wash Fmoc_Deprotection2->Wash3 NMeVal_Coupling Fmoc-(N-Me)Val-OH Coupling (PyAOP/HOAt/DIPEA, extended time) Wash3->NMeVal_Coupling Wash4 DMF Wash NMeVal_Coupling->Wash4 Fmoc_Deprotection3 Fmoc Deprotection Wash4->Fmoc_Deprotection3 Wash5 DMF Wash Fmoc_Deprotection3->Wash5 Ala_Coupling Fmoc-Ala-OH Coupling (HATU/DIPEA) Wash5->Ala_Coupling Wash6 DMF Wash Ala_Coupling->Wash6 Fmoc_Deprotection4 Fmoc Deprotection Wash6->Fmoc_Deprotection4 Wash7 DMF Wash Fmoc_Deprotection4->Wash7 Acetylation Acetylation (Acetic Anhydride/DIPEA) Wash7->Acetylation Wash8 Final Washes (DMF, DCM, MeOH) Acetylation->Wash8 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash8->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual solid-phase peptide synthesis workflow for a tripeptide containing N-Me-Val.

Detailed Protocol for Manual N-Me-Val Coupling:
  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • First Amino Acid Coupling (Leucine): In a separate vessel, pre-activate Fmoc-Leu-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1 hour.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • N-Me-Val Coupling (Critical Step): Pre-activate Fmoc-N-Me-Val-OH (3 eq.) with PyAOP (2.9 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the solution to the resin and allow it to react for an extended period, typically 2-4 hours.[4]

  • Monitoring the Coupling: The Kaiser test is not suitable for secondary amines. The bromophenol blue test can be used as an alternative, where a yellow color indicates a complete reaction.[1]

  • Repeat Synthesis Cycle: Continue the synthesis by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, and the N-terminus is acetylated, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[4]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis: The Power of Precision and Throughput

Automated peptide synthesizers have revolutionized the field by offering high-throughput capabilities, enhanced reproducibility, and reduced hands-on time.[6][7][8][9] These instruments perform the repetitive cycles of deprotection, washing, and coupling with high precision, which is particularly advantageous for the synthesis of long or complex peptides.

Experimental Workflow: Automated Synthesis

Modern peptide synthesizers can be programmed to handle the specific requirements of N-methylated amino acids, such as extended coupling times and the use of specialized reagents.

Automated_SPPS_Workflow Start Load Resin, Reagents, & Sequence Cycle Automated Cycle Start->Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Cycle->Deprotection Washing1 Automated Washes Deprotection->Washing1 Coupling Amino Acid Coupling (Pre-defined Method) Washing1->Coupling Washing2 Automated Washes Coupling->Washing2 Decision Last Amino Acid? Washing2->Decision Decision->Cycle No Cleavage Manual Cleavage & Deprotection Decision->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: Automated solid-phase peptide synthesis workflow, highlighting the cyclical process.

Key Considerations for Automated N-Me-Val Synthesis:
  • Method Programming: The synthesizer's protocol must be modified to accommodate the N-methylated residue. This includes selecting a method with an extended coupling time (e.g., 2-4 hours) and designating the specific vial containing the Fmoc-N-Me-Val-OH.

  • Reagent Configuration: Ensure that potent coupling reagents like HATU or PyAOP are loaded into the synthesizer and are compatible with the instrument's fluidics.[1][10]

  • Double Coupling: For particularly difficult sequences, a double coupling protocol can be programmed for the N-methylated amino acid to drive the reaction to completion.

  • Microwave Assistance: Some advanced synthesizers utilize microwave energy to accelerate the coupling reaction, which can significantly reduce the required reaction time for sterically hindered amino acids.[2]

Head-to-Head Comparison: Manual vs. Automated Synthesis

FeatureManual SynthesisAutomated Synthesis
Hands-on Time High; requires constant operator attention.Low; "walk-away" capability after initial setup.[7]
Synthesis Time (per cycle) Variable; typically 1.5-4 hours depending on the amino acid.Consistent and often faster; microwave-assisted systems can complete a cycle in under 30 minutes.[2]
Flexibility & Optimization High; conditions can be easily altered mid-synthesis. Ideal for methods development.Moderate to High; dependent on the software's flexibility.
Reproducibility Operator-dependent; can have variability between batches.High; precise reagent delivery and timing ensure consistency.[8]
Throughput Low; typically one peptide at a time.High; multiple peptides can be synthesized simultaneously on parallel systems.[8]
Reagent Consumption Can be higher due to manual washing and transfers.Generally more efficient due to optimized fluidics and smaller reaction volumes.
Initial Cost Low; requires standard laboratory glassware.High; significant capital investment for the instrument.
Suitability for N-Me-Val Good for troubleshooting difficult couplings. Allows for close monitoring.Excellent for routine synthesis once a protocol is established. Reduces tedious, repetitive steps.

Purity and Yield: A Data-Driven Perspective

While both methods can produce high-quality N-methylated peptides, the consistency of automated synthesis often translates to higher crude purity and more predictable yields, especially for longer sequences.

ParameterManual Synthesis (Typical)Automated Synthesis (Typical)
Crude Purity (for a 10-mer with one N-Me residue) 50-70%65-85%
Overall Yield (after purification) 10-25%15-35%
Primary Impurities Deletion sequences (due to incomplete coupling).Truncated sequences, side-reaction products (if cleavage conditions are not optimized).[4]

Note: These values are estimates and can vary significantly based on the peptide sequence, scale, and specific protocols used.

Conclusion and Recommendations

The choice between manual and automated synthesis for this compound containing peptides is not a matter of one being definitively superior, but rather which approach is best aligned with the specific goals of the project.

Manual synthesis is the preferred method for:

  • Initial methods development and troubleshooting of challenging N-methylated sequences.

  • Small-scale, non-repetitive synthesis where the cost of an automated synthesizer is not justified.

  • Situations requiring a high degree of flexibility and real-time adjustments.

Automated synthesis is the optimal choice for:

  • High-throughput synthesis of peptide libraries containing N-methylated residues.

  • Routine production of previously optimized sequences, where reproducibility is paramount.

  • Synthesis of long and complex peptides , where manual synthesis would be prohibitively time-consuming and prone to error.[7][9]

For organizations heavily invested in peptide-based drug discovery, a hybrid approach is often the most effective. Manual synthesis can be employed to establish robust protocols for novel N-methylated sequences, which can then be transferred to an automated platform for reliable, larger-scale production. By understanding the intricacies of both methodologies, researchers can effectively harness the power of N-methylation to advance the next generation of peptide therapeutics.

References

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.
  • Di Gioia, M. L., et al. (n.d.). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate.
  • Gąsior, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Hernandez, C. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Organic Syntheses. (n.d.). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • BenchChem. (n.d.). H-Val-OMe.HCl | 6306-52-1.
  • Gyros Protein Technologies. (n.d.). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs.
  • PubChem. (n.d.). This compound.
  • Kruger, H. G., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110.
  • National Center for Biotechnology Information. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.
  • BOC Sciences. (2024). Comparison of Peptide Synthesis Methods and Techniques.
  • Coin, I. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Chemistry LibreTexts. (2024). Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling N-Me-Val-OMe HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and biochemical research, the safe handling of chemical reagents is paramount. N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a key building block in peptide synthesis, requires careful management to ensure the safety of laboratory personnel.[1] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans tailored for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the potential hazards associated with this compound. While some safety data sheets (SDS) may not classify this product as hazardous under specific regulations like the US OSHA Hazard Communication Standard 2012, it is prudent to treat it with care due to its chemical properties and the potential for irritation.[2]

Potential health effects include:

  • Eye Irritation: May cause irritation upon contact.[3][4]

  • Skin Irritation: May be harmful if absorbed through the skin and may cause irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust may be harmful and can cause respiratory tract irritation.[3][4]

  • Ingestion: May be harmful if swallowed.[3]

Upon thermal decomposition, hazardous products such as oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas can be released.[2][3]

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This baseline protection should be supplemented with specific gloves and, when necessary, respiratory protection, based on a risk assessment of the procedure being performed.[5][6]

Eye and Face Protection: Your First Line of Defense

Appropriate eye and face protection is mandatory when handling this compound to shield against potential splashes or airborne particles.

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87 standards are required for working with or around this chemical.[5]

  • Chemical Safety Goggles: When there is a higher risk of splashes, such as when preparing solutions or during reactions, chemical safety goggles that provide a complete seal around the eyes are necessary.[2][4] OSHA's eye and face protection regulations in 29 CFR 1910.133 provide detailed requirements.[2]

  • Face Shields: For procedures with a significant splash hazard, a face shield should be worn in conjunction with safety goggles to provide an extra layer of protection for the entire face.[7]

Hand Protection: Selecting the Right Gloves

Gloves are essential to prevent skin contact with this compound.[3] The choice of glove material is critical and should be based on the specific task and any solvents being used.

  • Nitrile Gloves: Nitrile gloves are a common and effective choice for handling solid this compound and for general laboratory use, offering good resistance to a variety of chemicals.[7][8]

  • Double Gloving: For tasks with a higher risk of exposure, such as weighing out larger quantities or during transfers, double gloving with two pairs of nitrile gloves is recommended.[5]

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves carefully to avoid contaminating your skin. Hands should be washed thoroughly after removing gloves.[5]

Task ScenarioRecommended Hand ProtectionRationale
Weighing solid this compoundSingle or double pair of nitrile glovesProtects against incidental skin contact with the powder.
Preparing solutionsNitrile glovesProvides a barrier against splashes of the chemical and solvent.
Running reactionsNitrile glovesProtects against potential leaks and splashes from the reaction vessel.
Handling contaminated glasswareChemical-resistant gloves (e.g., nitrile)Prevents skin contact with chemical residues.
Body Protection: Beyond the Lab Coat

A standard lab coat is the minimum requirement for body protection.[3] However, depending on the scale of the work, additional protection may be warranted.

  • Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory to protect your clothing and skin from spills.[5]

  • Chemical-Resistant Apron: When handling larger quantities of this compound or its solutions, a chemical-resistant apron worn over the lab coat can provide an additional layer of protection.

Respiratory Protection: When to Use It

Respiratory protection is generally not required under normal use conditions with adequate ventilation.[2] However, it becomes necessary when there is a potential for generating dust or aerosols.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls like fume hoods and local exhaust ventilation.[3] These should be used whenever handling this compound powder.

  • Dust Respirator: If engineering controls are not sufficient to keep airborne levels below recommended exposure limits, or during a large spill clean-up, a NIOSH/MSHA-approved dust respirator should be used.[3][4] A respiratory protection program that includes training, fit testing, and medical evaluations must be in place, as required by OSHA standard 29 CFR 1910.134.[6]

Procedural Step-by-Step Guidance

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Select Appropriate PPE A->B C Don PPE Correctly B->C D Handle Chemical in Ventilated Area C->D E Doff PPE Correctly D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_storage Storage cluster_waste_disposal Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Solid Waste Container (Labeled) A->B C Liquid Waste Container (Labeled, Compatible) A->C D Store in Designated Satellite Accumulation Area (SAA) B->D C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E

Caption: A clear process for the safe disposal of this compound waste.

References

  • PubChem. This compound | C7H16ClNO2.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno. [Link]
  • AAPPTec, LLC. MSDS for H-Val-OMe HCl. [Link]
  • Clarion Safety Systems.
  • National Institutes of Health Office of Science Policy.
  • Occupational Safety and Health Administration.
  • Georgia Tech Professional Education. Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. [Link]
  • Suvchem Laboratory Chemicals.
  • RayBiotech. N-Me-Val-OH.HCl. [Link]
  • UW Environmental Health & Safety. Personal Protective Equipment (PPE)
  • Lab Manager Magazine. Personal Protective Equipment (PPE)
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
  • Agilent.
  • Environment, Health, and Safety. Chapter 19 – Personal Protective Equipment (PPE).
  • Agilent. Amino Acid Standard - 10 pmol per μl in 0.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]
  • Aapptec Peptides. H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. [Link]
  • ResearchGate.
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]
  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]
  • BioCrick. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.